molecular formula C28H34Cl2N2O B1139405 GBR 12783

GBR 12783

货号: B1139405
分子量: 485.5 g/mol
InChI 键: HJDXBLLTRMCYNC-JFXLULTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A very potent and selective inhibitor of dopamine uptake (IC50 for inhibition of [3H]-dopamine uptake in rat striatal synaptosomes is 1.8 nM).

属性

IUPAC Name

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXBLLTRMCYNC-JFXLULTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GBR 12783 and the Dopamine Transporter: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GBR 12783 on the dopamine (B1211576) transporter (DAT). This compound is a potent and selective dopamine uptake inhibitor, making it a crucial tool in neuroscience research and a reference compound in the development of therapeutics for dopamine-related disorders. This document, intended for researchers, scientists, and drug development professionals, details the binding characteristics, inhibitory kinetics, and potential signaling consequences of this compound's interaction with DAT.

Core Mechanism: A High-Affinity Antagonist

This compound acts as a potent and selective inhibitor of the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The binding of this compound to DAT is characterized by a high affinity, as demonstrated by its low nanomolar dissociation constant (Kd) and inhibitory concentration (IC50) values.

The interaction is competitive in nature, with this compound vying with dopamine and other DAT ligands for binding to the transporter. Notably, research suggests that this compound and cocaine, another well-known DAT inhibitor, recognize non-identical but overlapping binding domains on the dopamine transporter[1].

A key feature of this compound's mechanism is its time-dependent inhibition, which points to a two-step binding process. Initially, a rapid, lower-affinity complex is formed between this compound and the transporter (TI). This is followed by a slower isomerization to a more stable, higher-affinity complex (TI*), suggesting a conformational change in the transporter protein upon inhibitor binding[2][3]. This two-step mechanism may contribute to its potent and long-lasting effects.

The binding of this compound to the dopamine transporter is also sensitive to the ionic environment. The presence of sodium ions (Na+) is critical for high-affinity binding, while other cations such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+) can modulate its binding, suggesting a complex interplay of ions in regulating the transporter's conformation and its interaction with inhibitors[4][5].

Quantitative Analysis of this compound Interaction with DAT

The following tables summarize the key quantitative parameters defining the interaction of this compound with the dopamine transporter, compiled from various studies.

ParameterValueSpecies/TissueExperimental ConditionsReference
K_d 1.6 nMRat Striatal Membranes[³H]this compound saturation binding
B_max 10.3 pmol/mg proteinRat Striatal Membranes[³H]this compound saturation binding
IC_50 (Dopamine Uptake)1.8 nMRat Striatal SynaptosomesInhibition of [³H]dopamine uptake
IC_50 (Dopamine Uptake, preincubation)1.85 ± 0.1 nMRat Striatal SynaptosomesInhibition of [³H]dopamine uptake with preincubation
IC_50 (Dopamine Uptake, no preincubation)25 ± 3.5 nMRat Striatal SynaptosomesInhibition of [³H]dopamine uptake without preincubation
K_i (Initial Complex, TI)≥ 20 nMRat Striatal SynaptosomesTime-course of uptake inhibition
K_i * (Stable Complex, TI*)≤ 5 nMRat Striatal SynaptosomesTime-course of uptake inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize the mechanism of action of this compound on the dopamine transporter.

[³H]this compound Radioligand Binding Assay

This assay quantifies the binding of radiolabeled this compound to the dopamine transporter in prepared brain tissue membranes.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the prepared membranes, [³H]this compound (at a concentration near its K_d), and either buffer (for total binding) or a high concentration of a competing ligand like unlabeled this compound or mazindol (for non-specific binding).

  • For competition assays, include varying concentrations of the test compound.

  • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Termination and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding against the concentration of [³H]this compound to determine K_d and B_max.

  • For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC_50 value.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to block the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

1. Synaptosome Preparation:

  • Homogenize fresh rat striatal tissue in a sucrose-based buffer.

  • Perform differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet).

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Uptake Experiment:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.

  • Initiate dopamine uptake by adding a known concentration of [³H]dopamine.

  • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

3. Detection and Analysis:

  • Quantify the amount of [³H]dopamine taken up by the synaptosomes by measuring the radioactivity on the filters using a scintillation counter.

  • Determine the IC_50 value of this compound by plotting the percentage of inhibition of dopamine uptake against the log concentration of this compound.

  • Kinetic parameters (K_m and V_max) can be determined by measuring uptake at varying dopamine concentrations in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Processes

To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

A diagram illustrating the two-step binding mechanism of this compound to the dopamine transporter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with [³H]this compound & Competitors Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data Radioactivity Data Counting->Data Calculation Calculate Specific Binding Data->Calculation Plotting Generate Saturation/ Competition Curves Calculation->Plotting Parameters Determine Kd, Bmax, IC50 Plotting->Parameters

A workflow diagram for a typical [³H]this compound radioligand binding assay.

Signaling Pathways Influenced by this compound

The dopamine transporter is not merely a passive conduit for dopamine but is also subject to regulation by intracellular signaling cascades. While the direct downstream signaling effects of this compound binding are still an active area of research, its ability to block dopamine uptake and increase extracellular dopamine levels can indirectly influence signaling pathways sensitive to dopamine receptor activation.

Furthermore, some evidence suggests that DAT inhibitors can modulate signaling pathways more directly. For instance, treatment with this compound has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK) in the striatum. ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. The activation of ERK by this compound suggests that DAT inhibition can trigger intracellular signaling events that may contribute to the long-term effects of these drugs.

The regulation of DAT itself is known to be influenced by protein kinase C (PKC). Activation of PKC can lead to the phosphorylation of DAT and its subsequent internalization, reducing dopamine uptake capacity. While the direct effect of this compound on this specific regulatory mechanism is not fully elucidated, it is an important consideration in understanding the overall impact of this inhibitor on dopaminergic signaling.

GBR12783_Signaling_Pathway GBR This compound DAT Dopamine Transporter (DAT) GBR->DAT Binds to DA_uptake Dopamine Uptake Inhibition DAT->DA_uptake Leads to ERK_pathway ERK Phosphorylation (MAPK Pathway) DAT->ERK_pathway Modulates Extracellular_DA Increased Extracellular Dopamine DA_uptake->Extracellular_DA Downstream Downstream Cellular Effects (e.g., Gene Expression, Synaptic Plasticity) ERK_pathway->Downstream

A simplified diagram of the potential signaling consequences of this compound binding to the dopamine transporter.

Conclusion

This compound is a powerful pharmacological tool for studying the dopamine transporter. Its high affinity, selectivity, and complex, time-dependent binding mechanism provide a unique profile for a DAT inhibitor. A thorough understanding of its interaction with DAT, as detailed in this guide, is essential for its effective use in research and for leveraging its properties in the development of novel therapeutics for a range of neurological and psychiatric disorders. Further investigation into the direct signaling consequences of this compound binding will undoubtedly provide deeper insights into the multifaceted role of the dopamine transporter in neuronal function.

References

GBR 12783 and the Dopamine Transporter: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GBR 12783 on the dopamine transporter (DAT). This compound is a potent and selective dopamine uptake inhibitor, making it a crucial tool in neuroscience research and a reference compound in the development of therapeutics for dopamine-related disorders. This document, intended for researchers, scientists, and drug development professionals, details the binding characteristics, inhibitory kinetics, and potential signaling consequences of this compound's interaction with DAT.

Core Mechanism: A High-Affinity Antagonist

This compound acts as a potent and selective inhibitor of the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The binding of this compound to DAT is characterized by a high affinity, as demonstrated by its low nanomolar dissociation constant (Kd) and inhibitory concentration (IC50) values.

The interaction is competitive in nature, with this compound vying with dopamine and other DAT ligands for binding to the transporter. Notably, research suggests that this compound and cocaine, another well-known DAT inhibitor, recognize non-identical but overlapping binding domains on the dopamine transporter[1].

A key feature of this compound's mechanism is its time-dependent inhibition, which points to a two-step binding process. Initially, a rapid, lower-affinity complex is formed between this compound and the transporter (TI). This is followed by a slower isomerization to a more stable, higher-affinity complex (TI*), suggesting a conformational change in the transporter protein upon inhibitor binding[2][3]. This two-step mechanism may contribute to its potent and long-lasting effects.

The binding of this compound to the dopamine transporter is also sensitive to the ionic environment. The presence of sodium ions (Na+) is critical for high-affinity binding, while other cations such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+) can modulate its binding, suggesting a complex interplay of ions in regulating the transporter's conformation and its interaction with inhibitors[4][5].

Quantitative Analysis of this compound Interaction with DAT

The following tables summarize the key quantitative parameters defining the interaction of this compound with the dopamine transporter, compiled from various studies.

ParameterValueSpecies/TissueExperimental ConditionsReference
K_d 1.6 nMRat Striatal Membranes[³H]this compound saturation binding
B_max 10.3 pmol/mg proteinRat Striatal Membranes[³H]this compound saturation binding
IC_50 (Dopamine Uptake)1.8 nMRat Striatal SynaptosomesInhibition of [³H]dopamine uptake
IC_50 (Dopamine Uptake, preincubation)1.85 ± 0.1 nMRat Striatal SynaptosomesInhibition of [³H]dopamine uptake with preincubation
IC_50 (Dopamine Uptake, no preincubation)25 ± 3.5 nMRat Striatal SynaptosomesInhibition of [³H]dopamine uptake without preincubation
K_i (Initial Complex, TI)≥ 20 nMRat Striatal SynaptosomesTime-course of uptake inhibition
K_i * (Stable Complex, TI*)≤ 5 nMRat Striatal SynaptosomesTime-course of uptake inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize the mechanism of action of this compound on the dopamine transporter.

[³H]this compound Radioligand Binding Assay

This assay quantifies the binding of radiolabeled this compound to the dopamine transporter in prepared brain tissue membranes.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the prepared membranes, [³H]this compound (at a concentration near its K_d), and either buffer (for total binding) or a high concentration of a competing ligand like unlabeled this compound or mazindol (for non-specific binding).

  • For competition assays, include varying concentrations of the test compound.

  • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Termination and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding against the concentration of [³H]this compound to determine K_d and B_max.

  • For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC_50 value.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to block the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

1. Synaptosome Preparation:

  • Homogenize fresh rat striatal tissue in a sucrose-based buffer.

  • Perform differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet).

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Uptake Experiment:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.

  • Initiate dopamine uptake by adding a known concentration of [³H]dopamine.

  • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

3. Detection and Analysis:

  • Quantify the amount of [³H]dopamine taken up by the synaptosomes by measuring the radioactivity on the filters using a scintillation counter.

  • Determine the IC_50 value of this compound by plotting the percentage of inhibition of dopamine uptake against the log concentration of this compound.

  • Kinetic parameters (K_m and V_max) can be determined by measuring uptake at varying dopamine concentrations in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Processes

To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

A diagram illustrating the two-step binding mechanism of this compound to the dopamine transporter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with [³H]this compound & Competitors Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data Radioactivity Data Counting->Data Calculation Calculate Specific Binding Data->Calculation Plotting Generate Saturation/ Competition Curves Calculation->Plotting Parameters Determine Kd, Bmax, IC50 Plotting->Parameters

A workflow diagram for a typical [³H]this compound radioligand binding assay.

Signaling Pathways Influenced by this compound

The dopamine transporter is not merely a passive conduit for dopamine but is also subject to regulation by intracellular signaling cascades. While the direct downstream signaling effects of this compound binding are still an active area of research, its ability to block dopamine uptake and increase extracellular dopamine levels can indirectly influence signaling pathways sensitive to dopamine receptor activation.

Furthermore, some evidence suggests that DAT inhibitors can modulate signaling pathways more directly. For instance, treatment with this compound has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK) in the striatum. ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. The activation of ERK by this compound suggests that DAT inhibition can trigger intracellular signaling events that may contribute to the long-term effects of these drugs.

The regulation of DAT itself is known to be influenced by protein kinase C (PKC). Activation of PKC can lead to the phosphorylation of DAT and its subsequent internalization, reducing dopamine uptake capacity. While the direct effect of this compound on this specific regulatory mechanism is not fully elucidated, it is an important consideration in understanding the overall impact of this inhibitor on dopaminergic signaling.

GBR12783_Signaling_Pathway GBR This compound DAT Dopamine Transporter (DAT) GBR->DAT Binds to DA_uptake Dopamine Uptake Inhibition DAT->DA_uptake Leads to ERK_pathway ERK Phosphorylation (MAPK Pathway) DAT->ERK_pathway Modulates Extracellular_DA Increased Extracellular Dopamine DA_uptake->Extracellular_DA Downstream Downstream Cellular Effects (e.g., Gene Expression, Synaptic Plasticity) ERK_pathway->Downstream

A simplified diagram of the potential signaling consequences of this compound binding to the dopamine transporter.

Conclusion

This compound is a powerful pharmacological tool for studying the dopamine transporter. Its high affinity, selectivity, and complex, time-dependent binding mechanism provide a unique profile for a DAT inhibitor. A thorough understanding of its interaction with DAT, as detailed in this guide, is essential for its effective use in research and for leveraging its properties in the development of novel therapeutics for a range of neurological and psychiatric disorders. Further investigation into the direct signaling consequences of this compound binding will undoubtedly provide deeper insights into the multifaceted role of the dopamine transporter in neuronal function.

References

GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and highly selective dopamine (B1211576) reuptake inhibitor (DRI). Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), make it an invaluable tool in neuroscience research for investigating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Introduction

The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal and maintains dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This compound serves as a selective antagonist of DAT, effectively blocking dopamine reuptake and thereby increasing the extracellular concentration and duration of action of dopamine.[1] Its selectivity profile distinguishes it from less selective DRIs like cocaine, which also interact significantly with SERT and NET.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative view of its interaction with monoamine transporters.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterTransporterSpeciesTissue/SystemValueReference
IC₅₀ DATRatStriatal Synaptosomes1.8 nM[2]
DATRatStriatal Synaptosomes25 nM (without preincubation)[3]
Kᵢ DATRatStriatal Synaptosomes≥ 20 nM (initial complex)[3]
DATRatStriatal Synaptosomes≤ 5 nM (isomerized complex)[3]
Kd DATRatStriatal Membranes1.6 nM ([³H]this compound)
DATRatStriatal Membranes0.23 nM ([³H]this compound in 10 mM Na⁺)
Bmax DATRatStriatal Membranes10.3 pmol/mg protein
DATRatStriatal Membranes12.9 pmol/mg protein (in 10 mM Na⁺)

Table 2: Selectivity Profile of this compound

ComparisonFactor of DifferenceSpeciesExperimental ConditionReference
DAT vs. NET Uptake Inhibition 18-90 times more potent at DATRat/MouseVaries
DAT vs. SERT Uptake Inhibition 85-300 times more potent at DATRat/MouseVaries
DAT vs. NET Binding Affinity ~150-fold lower affinity for NETRat[³H]desipramine binding

Table 3: In Vivo and Ex Vivo Efficacy of this compound

ParameterValueSpeciesAdministrationReference
ID₅₀ (DA Uptake Inhibition) 8.1 mg/kgRati.p. (30 min post-administration)
Onset of Action < 10 minutesRat10 mg/kg i.p.
Duration of Action > 5 hoursRat10 mg/kg i.p.

Mechanism of Action

This compound acts as a competitive inhibitor at the dopamine transporter. Its mechanism involves a two-step process where an initial collision complex is formed, which then slowly isomerizes to a more stable, and likely irreversible, complex. This interaction physically occludes the transporter, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The binding of this compound to DAT is sodium-dependent.

GBR12783_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_cyto Cytosolic Dopamine DAT Dopamine Transporter (DAT) DAT->DA_cyto Transport DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Mechanism of this compound action at the dopaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from descriptions of [³H]this compound binding studies.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the dopamine transporter in brain tissue.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • [³H]this compound (radioligand)

  • Unlabeled this compound or a suitable displacer (e.g., mazindol) for non-specific binding determination

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In assay tubes, combine:

      • Aliquots of the membrane preparation (50-100 µg of protein).

      • Increasing concentrations of [³H]this compound (e.g., 0.1 to 10 nM) for saturation experiments.

      • For non-specific binding, add a high concentration of unlabeled this compound or mazindol (e.g., 10 µM).

      • Bring the final volume to 1 mL with Assay Buffer.

    • Incubate the tubes at room temperature (or specified temperature) for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 5 mL) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Radioligand_Binding_Workflow start Start tissue Dissect Striatal Tissue start->tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 wash Wash & Resuspend Pellet centrifuge2->wash protein_assay Determine Protein Conc. wash->protein_assay incubate Incubate Membranes with [³H]this compound & Competitor protein_assay->incubate filter Rapid Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count analyze Scatchard/Non-linear Regression Analysis count->analyze end End (Kd, Bmax) analyze->end

Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This protocol is based on methodologies for measuring [³H]dopamine uptake in synaptosomes.

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake into presynaptic terminals.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4

  • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4

  • [³H]Dopamine

  • This compound

  • A non-specific uptake blocker (e.g., cocaine at a high concentration)

  • Glass fiber filters, scintillation fluid

  • Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter, shaking water bath

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into assay tubes.

    • Add varying concentrations of this compound to the tubes to generate a dose-response curve. Include a vehicle control (for total uptake) and a non-specific uptake control (e.g., 500 µM cocaine).

    • Pre-incubate the tubes at 37°C for 10 minutes in a shaking water bath.

    • Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

  • Termination and Counting:

    • Terminate the reaction by adding 1 mL of ice-cold Uptake Buffer followed by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting the counts in the presence of the non-specific blocker from all other samples.

    • Plot the percent inhibition of specific uptake against the log concentration of this compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Synaptosome_Uptake_Workflow start Start prep Prepare Synaptosomes (Homogenization & Centrifugation) start->prep pre_incubate Pre-incubate Synaptosomes with this compound at 37°C prep->pre_incubate initiate_uptake Initiate Uptake with [³H]Dopamine pre_incubate->initiate_uptake incubate Incubate for 5 min at 37°C initiate_uptake->incubate terminate Terminate with Cold Buffer & Rapid Filtration incubate->terminate wash_filters Wash Filters terminate->wash_filters count Scintillation Counting wash_filters->count analyze Calculate Specific Uptake & Determine IC₅₀ count->analyze end End (IC₅₀) analyze->end

Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular dopamine levels following this compound administration, based on established methods.

Objective: To assess the effect of systemically administered this compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a live animal.

Materials:

  • Live rodent (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection (e.g., i.p.)

  • Automated infusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum).

    • Slowly lower the microdialysis probe to the desired coordinates and secure it in place.

  • Probe Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the animal to recover and the probe to stabilize for a period (e.g., 2-4 hours).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Analyze the dopamine content of these baseline samples using HPLC-ED to establish a stable baseline.

  • Drug Administration and Sample Collection:

    • Administer this compound (e.g., 10 mg/kg, i.p.).

    • Continue to collect dialysate samples at the same regular intervals for several hours post-injection.

  • Analysis:

    • Analyze the dopamine concentration in all collected dialysate samples using HPLC-ED.

    • Express the post-injection dopamine levels as a percentage of the pre-injection baseline.

    • Plot the percentage change in extracellular dopamine over time to visualize the effect of this compound.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental paradigms. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into the multifaceted roles of dopamine in health and disease.

References

GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and highly selective dopamine reuptake inhibitor (DRI). Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it an invaluable tool in neuroscience research for investigating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Introduction

The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal and maintains dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This compound serves as a selective antagonist of DAT, effectively blocking dopamine reuptake and thereby increasing the extracellular concentration and duration of action of dopamine.[1] Its selectivity profile distinguishes it from less selective DRIs like cocaine, which also interact significantly with SERT and NET.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative view of its interaction with monoamine transporters.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterTransporterSpeciesTissue/SystemValueReference
IC₅₀ DATRatStriatal Synaptosomes1.8 nM[2]
DATRatStriatal Synaptosomes25 nM (without preincubation)[3]
Kᵢ DATRatStriatal Synaptosomes≥ 20 nM (initial complex)[3]
DATRatStriatal Synaptosomes≤ 5 nM (isomerized complex)[3]
Kd DATRatStriatal Membranes1.6 nM ([³H]this compound)
DATRatStriatal Membranes0.23 nM ([³H]this compound in 10 mM Na⁺)
Bmax DATRatStriatal Membranes10.3 pmol/mg protein
DATRatStriatal Membranes12.9 pmol/mg protein (in 10 mM Na⁺)

Table 2: Selectivity Profile of this compound

ComparisonFactor of DifferenceSpeciesExperimental ConditionReference
DAT vs. NET Uptake Inhibition 18-90 times more potent at DATRat/MouseVaries
DAT vs. SERT Uptake Inhibition 85-300 times more potent at DATRat/MouseVaries
DAT vs. NET Binding Affinity ~150-fold lower affinity for NETRat[³H]desipramine binding

Table 3: In Vivo and Ex Vivo Efficacy of this compound

ParameterValueSpeciesAdministrationReference
ID₅₀ (DA Uptake Inhibition) 8.1 mg/kgRati.p. (30 min post-administration)
Onset of Action < 10 minutesRat10 mg/kg i.p.
Duration of Action > 5 hoursRat10 mg/kg i.p.

Mechanism of Action

This compound acts as a competitive inhibitor at the dopamine transporter. Its mechanism involves a two-step process where an initial collision complex is formed, which then slowly isomerizes to a more stable, and likely irreversible, complex. This interaction physically occludes the transporter, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The binding of this compound to DAT is sodium-dependent.

GBR12783_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_cyto Cytosolic Dopamine DAT Dopamine Transporter (DAT) DAT->DA_cyto Transport DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Mechanism of this compound action at the dopaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from descriptions of [³H]this compound binding studies.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the dopamine transporter in brain tissue.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • [³H]this compound (radioligand)

  • Unlabeled this compound or a suitable displacer (e.g., mazindol) for non-specific binding determination

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In assay tubes, combine:

      • Aliquots of the membrane preparation (50-100 µg of protein).

      • Increasing concentrations of [³H]this compound (e.g., 0.1 to 10 nM) for saturation experiments.

      • For non-specific binding, add a high concentration of unlabeled this compound or mazindol (e.g., 10 µM).

      • Bring the final volume to 1 mL with Assay Buffer.

    • Incubate the tubes at room temperature (or specified temperature) for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 5 mL) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Radioligand_Binding_Workflow start Start tissue Dissect Striatal Tissue start->tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 wash Wash & Resuspend Pellet centrifuge2->wash protein_assay Determine Protein Conc. wash->protein_assay incubate Incubate Membranes with [³H]this compound & Competitor protein_assay->incubate filter Rapid Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count analyze Scatchard/Non-linear Regression Analysis count->analyze end End (Kd, Bmax) analyze->end

Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This protocol is based on methodologies for measuring [³H]dopamine uptake in synaptosomes.

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake into presynaptic terminals.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4

  • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4

  • [³H]Dopamine

  • This compound

  • A non-specific uptake blocker (e.g., cocaine at a high concentration)

  • Glass fiber filters, scintillation fluid

  • Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter, shaking water bath

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into assay tubes.

    • Add varying concentrations of this compound to the tubes to generate a dose-response curve. Include a vehicle control (for total uptake) and a non-specific uptake control (e.g., 500 µM cocaine).

    • Pre-incubate the tubes at 37°C for 10 minutes in a shaking water bath.

    • Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

  • Termination and Counting:

    • Terminate the reaction by adding 1 mL of ice-cold Uptake Buffer followed by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting the counts in the presence of the non-specific blocker from all other samples.

    • Plot the percent inhibition of specific uptake against the log concentration of this compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Synaptosome_Uptake_Workflow start Start prep Prepare Synaptosomes (Homogenization & Centrifugation) start->prep pre_incubate Pre-incubate Synaptosomes with this compound at 37°C prep->pre_incubate initiate_uptake Initiate Uptake with [³H]Dopamine pre_incubate->initiate_uptake incubate Incubate for 5 min at 37°C initiate_uptake->incubate terminate Terminate with Cold Buffer & Rapid Filtration incubate->terminate wash_filters Wash Filters terminate->wash_filters count Scintillation Counting wash_filters->count analyze Calculate Specific Uptake & Determine IC₅₀ count->analyze end End (IC₅₀) analyze->end

Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular dopamine levels following this compound administration, based on established methods.

Objective: To assess the effect of systemically administered this compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a live animal.

Materials:

  • Live rodent (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection (e.g., i.p.)

  • Automated infusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum).

    • Slowly lower the microdialysis probe to the desired coordinates and secure it in place.

  • Probe Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the animal to recover and the probe to stabilize for a period (e.g., 2-4 hours).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Analyze the dopamine content of these baseline samples using HPLC-ED to establish a stable baseline.

  • Drug Administration and Sample Collection:

    • Administer this compound (e.g., 10 mg/kg, i.p.).

    • Continue to collect dialysate samples at the same regular intervals for several hours post-injection.

  • Analysis:

    • Analyze the dopamine concentration in all collected dialysate samples using HPLC-ED.

    • Express the post-injection dopamine levels as a percentage of the pre-injection baseline.

    • Plot the percentage change in extracellular dopamine over time to visualize the effect of this compound.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental paradigms. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into the multifaceted roles of dopamine in health and disease.

References

The Pharmacological Profile of GBR 12783: A Technical Guide for Neuroscience Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783, a diaryl-piperazine derivative, is a potent and highly selective dopamine (B1211576) reuptake inhibitor (DRI) that has been instrumental in preclinical neuroscience research for decades. Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), make it a valuable tool for elucidating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and detailed experimental protocols for its characterization.

Mechanism of Action and Binding Profile

This compound exerts its effects by binding to the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic neurotransmission.

Binding Kinetics and Selectivity

The interaction of this compound with the dopamine transporter is complex, involving a two-step mechanism. Initially, a rapid, low-affinity binding occurs, which is followed by a slower isomerization to a more stable, high-affinity complex. This kinetic profile may contribute to its potent and long-lasting effects in vivo.

ParameterValueSpecies/TissueReference
IC50 (Dopamine Uptake Inhibition) 1.8 nMRat Striatal Synaptosomes[1]
Kd ([3H]this compound Binding) 1.6 nMRat Striatal Membranes[2]
Selectivity (vs. NET) ~150-fold lower affinity for NETRat Cortex vs. Striatum[2]
Selectivity (vs. SERT & NET) 18-90 times less effective against NE uptake and 85-300 times less effective against 5HT uptakeRat or Mouse[1]

Note: IC50 and Kd values can vary depending on the experimental conditions, such as tissue preparation and radioligand used.

Downstream Signaling Pathways

The inhibition of dopamine reuptake by this compound leads to the activation of downstream intracellular signaling cascades, primarily through the enhanced stimulation of dopamine D1 and D2 receptors. A key pathway affected is the Extracellular signal-Regulated Kinase (ERK) pathway. The blockade of DAT by this compound has been shown to induce the phosphorylation of ERK, particularly in D1 receptor-expressing striatonigral neurons[3]. This activation of ERK is a crucial step in the molecular adaptations that underlie the behavioral effects of dopamine reuptake inhibitors.

DAT_Inhibition_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates GBR_12783 This compound GBR_12783->DAT Inhibits

Caption: Downstream signaling cascade following DAT inhibition by this compound.

In Vivo Pharmacological Effects

The potent and selective inhibition of dopamine reuptake by this compound translates to a range of behavioral effects in animal models.

  • Locomotor Activity: Administration of this compound and its analogs, like GBR 12909, generally leads to a dose-dependent increase in locomotor activity. This effect is a hallmark of drugs that enhance central dopamine neurotransmission.

  • Cognitive Enhancement: this compound has been shown to improve performance in learning and memory tasks. For instance, it enhances retention in inhibitory avoidance tasks and has been found to increase hippocampal acetylcholine (B1216132) release, suggesting a complex interplay between the dopaminergic and cholinergic systems in mediating its cognitive effects.

  • Drug Discrimination: In drug discrimination paradigms, animals can be trained to distinguish the subjective effects of this compound from saline. This model is useful for assessing the abuse potential and mechanism of action of novel compounds.

  • Self-Administration: While data on this compound self-administration is limited, related compounds like GBR 12909 are self-administered by laboratory animals, indicating a potential for reinforcement and abuse liability.

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [3H]WIN 35,428 or [3H]GBR 12935.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand ([3H]WIN 35,428 or [3H]GBR 12935)

  • Unlabeled this compound

  • Nonspecific binding agent (e.g., 10 µM cocaine or mazindol)

  • Scintillation cocktail and counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. For determining nonspecific binding, add the nonspecific binding agent instead of this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Striatal Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Materials:

  • Rat striatal tissue

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • [3H]Dopamine

  • This compound

  • Nonspecific uptake inhibitor (e.g., mazindol or benztropine)

  • Scintillation counter and cocktail

  • Filtration apparatus

Procedure:

  • Synaptosome Preparation: Homogenize striatal tissue in sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.

  • Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound or vehicle.

  • Uptake Initiation: Add a fixed concentration of [3H]Dopamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity retained by the synaptosomes and calculate the IC50 value for this compound's inhibition of dopamine uptake.

Dopamine_Uptake_Workflow start Start prep Isolate Striatal Synaptosomes start->prep preincubate Pre-incubate Synaptosomes with this compound prep->preincubate initiate Initiate Uptake with [3H]Dopamine preincubate->initiate terminate Terminate Uptake by Filtration initiate->terminate count Count Radioactivity terminate->count analyze Determine IC50 count->analyze end End analyze->end

Caption: Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis for Acetylcholine Release

This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region, such as the hippocampus.

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic frame.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

  • Data Interpretation: Compare the post-drug acetylcholine levels to the baseline levels to determine the effect of this compound.

Microdialysis_Workflow start Start implant Implant Microdialysis Probe start->implant baseline Collect Baseline Dialysate implant->baseline administer Administer this compound baseline->administer collect Collect Post-Drug Dialysate administer->collect analyze Analyze Acetylcholine Levels (HPLC) collect->analyze end End analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the intricacies of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental contexts. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development, ultimately contributing to a deeper understanding of dopamine's role in brain function and disease.

References

The Pharmacological Profile of GBR 12783: A Technical Guide for Neuroscience Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783, a diaryl-piperazine derivative, is a potent and highly selective dopamine reuptake inhibitor (DRI) that has been instrumental in preclinical neuroscience research for decades. Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it a valuable tool for elucidating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and detailed experimental protocols for its characterization.

Mechanism of Action and Binding Profile

This compound exerts its effects by binding to the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic neurotransmission.

Binding Kinetics and Selectivity

The interaction of this compound with the dopamine transporter is complex, involving a two-step mechanism. Initially, a rapid, low-affinity binding occurs, which is followed by a slower isomerization to a more stable, high-affinity complex. This kinetic profile may contribute to its potent and long-lasting effects in vivo.

ParameterValueSpecies/TissueReference
IC50 (Dopamine Uptake Inhibition) 1.8 nMRat Striatal Synaptosomes[1]
Kd ([3H]this compound Binding) 1.6 nMRat Striatal Membranes[2]
Selectivity (vs. NET) ~150-fold lower affinity for NETRat Cortex vs. Striatum[2]
Selectivity (vs. SERT & NET) 18-90 times less effective against NE uptake and 85-300 times less effective against 5HT uptakeRat or Mouse[1]

Note: IC50 and Kd values can vary depending on the experimental conditions, such as tissue preparation and radioligand used.

Downstream Signaling Pathways

The inhibition of dopamine reuptake by this compound leads to the activation of downstream intracellular signaling cascades, primarily through the enhanced stimulation of dopamine D1 and D2 receptors. A key pathway affected is the Extracellular signal-Regulated Kinase (ERK) pathway. The blockade of DAT by this compound has been shown to induce the phosphorylation of ERK, particularly in D1 receptor-expressing striatonigral neurons[3]. This activation of ERK is a crucial step in the molecular adaptations that underlie the behavioral effects of dopamine reuptake inhibitors.

DAT_Inhibition_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates GBR_12783 This compound GBR_12783->DAT Inhibits

Caption: Downstream signaling cascade following DAT inhibition by this compound.

In Vivo Pharmacological Effects

The potent and selective inhibition of dopamine reuptake by this compound translates to a range of behavioral effects in animal models.

  • Locomotor Activity: Administration of this compound and its analogs, like GBR 12909, generally leads to a dose-dependent increase in locomotor activity. This effect is a hallmark of drugs that enhance central dopamine neurotransmission.

  • Cognitive Enhancement: this compound has been shown to improve performance in learning and memory tasks. For instance, it enhances retention in inhibitory avoidance tasks and has been found to increase hippocampal acetylcholine release, suggesting a complex interplay between the dopaminergic and cholinergic systems in mediating its cognitive effects.

  • Drug Discrimination: In drug discrimination paradigms, animals can be trained to distinguish the subjective effects of this compound from saline. This model is useful for assessing the abuse potential and mechanism of action of novel compounds.

  • Self-Administration: While data on this compound self-administration is limited, related compounds like GBR 12909 are self-administered by laboratory animals, indicating a potential for reinforcement and abuse liability.

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [3H]WIN 35,428 or [3H]GBR 12935.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand ([3H]WIN 35,428 or [3H]GBR 12935)

  • Unlabeled this compound

  • Nonspecific binding agent (e.g., 10 µM cocaine or mazindol)

  • Scintillation cocktail and counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. For determining nonspecific binding, add the nonspecific binding agent instead of this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Striatal Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Materials:

  • Rat striatal tissue

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • [3H]Dopamine

  • This compound

  • Nonspecific uptake inhibitor (e.g., mazindol or benztropine)

  • Scintillation counter and cocktail

  • Filtration apparatus

Procedure:

  • Synaptosome Preparation: Homogenize striatal tissue in sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.

  • Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound or vehicle.

  • Uptake Initiation: Add a fixed concentration of [3H]Dopamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity retained by the synaptosomes and calculate the IC50 value for this compound's inhibition of dopamine uptake.

Dopamine_Uptake_Workflow start Start prep Isolate Striatal Synaptosomes start->prep preincubate Pre-incubate Synaptosomes with this compound prep->preincubate initiate Initiate Uptake with [3H]Dopamine preincubate->initiate terminate Terminate Uptake by Filtration initiate->terminate count Count Radioactivity terminate->count analyze Determine IC50 count->analyze end End analyze->end

Caption: Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis for Acetylcholine Release

This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region, such as the hippocampus.

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic frame.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

  • Data Interpretation: Compare the post-drug acetylcholine levels to the baseline levels to determine the effect of this compound.

Microdialysis_Workflow start Start implant Implant Microdialysis Probe start->implant baseline Collect Baseline Dialysate implant->baseline administer Administer this compound baseline->administer collect Collect Post-Drug Dialysate administer->collect analyze Analyze Acetylcholine Levels (HPLC) collect->analyze end End analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the intricacies of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental contexts. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development, ultimately contributing to a deeper understanding of dopamine's role in brain function and disease.

References

GBR 12783: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR 12783, a potent and selective dopamine (B1211576) reuptake inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Chemical and Physical Data

This compound, a member of the 1,4-dialkylpiperazine class, is a valuable tool for neuroscience research, particularly in studies related to dopaminergic systems. The following table summarizes its key quantitative data.

PropertyValueNotes
CAS Number 67469-57-2Dihydrochloride
145428-33-7(E)-isomer free base
Molecular Formula C₂₈H₃₂N₂OFree Base
C₂₈H₃₂N₂O · 2HClDihydrochloride
Molecular Weight 412.58 g/mol Free Base
485.5 g/mol Dihydrochloride

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by acting as a selective and potent inhibitor of the dopamine transporter (DAT). By blocking DAT, this compound increases the extracellular concentration and prolongs the signaling of dopamine in the synaptic cleft.

The binding of this compound to the dopamine transporter is a complex process. Evidence suggests a two-step mechanism: an initial rapid binding event is followed by a slower conformational change of the transporter-inhibitor complex, leading to a more stable interaction[1]. The binding and inhibitory potency of this compound are influenced by the ionic environment, with sodium ions playing a critical role[2].

The inhibition of dopamine reuptake by this compound leads to the enhanced activation of post-synaptic dopamine receptors, primarily D1 and D2 receptors. This triggers downstream intracellular signaling cascades. Notably, administration of this compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in dopamine D1 receptor-expressing striatal neurons[3]. This suggests the involvement of the Ras/Raf/MEK/ERK (MAPK) pathway, a critical signaling cascade involved in neuronal plasticity, gene expression, and survival. The activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB), which in turn can modulate the expression of genes involved in long-term neuronal changes.

GBR12783_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates GBR12783 This compound GBR12783->DAT Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK (pERK) PKA->ERK Activates CREB CREB (pCREB) PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

In Vitro Dopamine Uptake Assay

This protocol outlines the measurement of [³H]dopamine uptake in rat striatal synaptosomes to determine the inhibitory potency of this compound[4][5].

1. Preparation of Synaptosomes:

  • Male Wistar rats (150-200g) are euthanized, and the striata are rapidly dissected on ice.

  • The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C.

  • The pellet, containing the synaptosomes, is resuspended in a Krebs-Ringer phosphate (B84403) buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 0.75 mM CaCl₂, 15.4 mM sodium phosphate, and 11.1 mM glucose.

2. Dopamine Uptake Assay:

  • Synaptosomal aliquots (approximately 100 µg of protein) are pre-incubated for 10 minutes at 37°C in the Krebs-Ringer buffer in the presence of a monoamine oxidase inhibitor (e.g., 10 µM pargyline) to prevent dopamine degradation.

  • Various concentrations of this compound or vehicle are added to the synaptosomal suspension and incubated for an additional 10 minutes.

  • The uptake reaction is initiated by the addition of [³H]dopamine (final concentration, e.g., 10 nM).

  • The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are immediately washed three times with 5 mL of ice-cold buffer.

  • Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., 10 µM benztropine) or by conducting the assay at 0-4°C.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The inhibitory concentration 50 (IC₅₀) value for this compound is determined by non-linear regression analysis of the concentration-response curve.

Dopamine_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Dissect Dissect Rat Striata Homogenize Homogenize in Sucrose Dissect->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (17,000 x g) Centrifuge1->Centrifuge2 Resuspend Resuspend in Krebs-Ringer Buffer Centrifuge2->Resuspend Preincubate Pre-incubate Synaptosomes (37°C, 10 min) Resuspend->Preincubate Add_GBR Add this compound/Vehicle (10 min) Preincubate->Add_GBR Initiate Add [³H]Dopamine (3-5 min) Add_GBR->Initiate Terminate Rapid Filtration Initiate->Terminate Wash Wash Filters Terminate->Wash Count Scintillation Counting Wash->Count

Dopamine Uptake Assay Workflow
Passive Avoidance Test

This protocol describes a one-trial passive avoidance test in rats to assess the effects of this compound on learning and memory.

1. Apparatus:

  • A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

2. Habituation:

  • On the day before the training, each rat is placed in the lit compartment for a period (e.g., 60 seconds) to habituate to the apparatus. The guillotine door remains closed.

3. Training (Acquisition Trial):

  • On the training day, rats are administered this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle a set time (e.g., 30 minutes) before the trial.

  • Each rat is placed in the lit compartment. After an acclimatization period (e.g., 10 seconds), the guillotine door is opened.

  • The latency to enter the dark compartment (all four paws inside) is recorded.

  • Once the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • The rat is then immediately removed from the apparatus and returned to its home cage.

4. Testing (Retention Trial):

  • 24 hours after the training trial, the rat is placed back into the lit compartment.

  • The guillotine door is opened, and the latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).

  • No foot shock is delivered during the testing trial.

  • An increased latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive experience.

5. Data Analysis:

  • The step-through latencies from the training and testing trials are recorded.

  • Statistical analysis (e.g., Mann-Whitney U test or t-test) is used to compare the latencies between the this compound-treated and vehicle-treated groups.

Forced Swim Test

The forced swim test is used to assess antidepressant-like activity in rodents. This protocol is adapted for mice.

1. Apparatus:

  • A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

2. Pre-test Session (Habituation):

  • On the first day, each mouse is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of immobility on the subsequent test day.

  • After the session, the mouse is removed, dried with a towel, and returned to its home cage.

3. Test Session:

  • 24 hours after the pre-test session, mice are administered this compound or vehicle at a specified time (e.g., 30-60 minutes) before the test.

  • Each mouse is placed in the cylinder for a 6-minute test session.

  • The session is video-recorded for later analysis.

  • The behavior of the mouse is scored during the last 4 minutes of the session. The primary behaviors scored are:

    • Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

    • Mobility: The mouse is actively swimming, climbing, or diving.

4. Data Analysis:

  • The total duration of immobility during the 4-minute observation period is calculated.

  • A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between groups.

References

GBR 12783: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR 12783, a potent and selective dopamine reuptake inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Chemical and Physical Data

This compound, a member of the 1,4-dialkylpiperazine class, is a valuable tool for neuroscience research, particularly in studies related to dopaminergic systems. The following table summarizes its key quantitative data.

PropertyValueNotes
CAS Number 67469-57-2Dihydrochloride
145428-33-7(E)-isomer free base
Molecular Formula C₂₈H₃₂N₂OFree Base
C₂₈H₃₂N₂O · 2HClDihydrochloride
Molecular Weight 412.58 g/mol Free Base
485.5 g/mol Dihydrochloride

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by acting as a selective and potent inhibitor of the dopamine transporter (DAT). By blocking DAT, this compound increases the extracellular concentration and prolongs the signaling of dopamine in the synaptic cleft.

The binding of this compound to the dopamine transporter is a complex process. Evidence suggests a two-step mechanism: an initial rapid binding event is followed by a slower conformational change of the transporter-inhibitor complex, leading to a more stable interaction[1]. The binding and inhibitory potency of this compound are influenced by the ionic environment, with sodium ions playing a critical role[2].

The inhibition of dopamine reuptake by this compound leads to the enhanced activation of post-synaptic dopamine receptors, primarily D1 and D2 receptors. This triggers downstream intracellular signaling cascades. Notably, administration of this compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in dopamine D1 receptor-expressing striatal neurons[3]. This suggests the involvement of the Ras/Raf/MEK/ERK (MAPK) pathway, a critical signaling cascade involved in neuronal plasticity, gene expression, and survival. The activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB), which in turn can modulate the expression of genes involved in long-term neuronal changes.

GBR12783_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates GBR12783 This compound GBR12783->DAT Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK (pERK) PKA->ERK Activates CREB CREB (pCREB) PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

In Vitro Dopamine Uptake Assay

This protocol outlines the measurement of [³H]dopamine uptake in rat striatal synaptosomes to determine the inhibitory potency of this compound[4][5].

1. Preparation of Synaptosomes:

  • Male Wistar rats (150-200g) are euthanized, and the striata are rapidly dissected on ice.

  • The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C.

  • The pellet, containing the synaptosomes, is resuspended in a Krebs-Ringer phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 0.75 mM CaCl₂, 15.4 mM sodium phosphate, and 11.1 mM glucose.

2. Dopamine Uptake Assay:

  • Synaptosomal aliquots (approximately 100 µg of protein) are pre-incubated for 10 minutes at 37°C in the Krebs-Ringer buffer in the presence of a monoamine oxidase inhibitor (e.g., 10 µM pargyline) to prevent dopamine degradation.

  • Various concentrations of this compound or vehicle are added to the synaptosomal suspension and incubated for an additional 10 minutes.

  • The uptake reaction is initiated by the addition of [³H]dopamine (final concentration, e.g., 10 nM).

  • The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are immediately washed three times with 5 mL of ice-cold buffer.

  • Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., 10 µM benztropine) or by conducting the assay at 0-4°C.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The inhibitory concentration 50 (IC₅₀) value for this compound is determined by non-linear regression analysis of the concentration-response curve.

Dopamine_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Dissect Dissect Rat Striata Homogenize Homogenize in Sucrose Dissect->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (17,000 x g) Centrifuge1->Centrifuge2 Resuspend Resuspend in Krebs-Ringer Buffer Centrifuge2->Resuspend Preincubate Pre-incubate Synaptosomes (37°C, 10 min) Resuspend->Preincubate Add_GBR Add this compound/Vehicle (10 min) Preincubate->Add_GBR Initiate Add [³H]Dopamine (3-5 min) Add_GBR->Initiate Terminate Rapid Filtration Initiate->Terminate Wash Wash Filters Terminate->Wash Count Scintillation Counting Wash->Count

Dopamine Uptake Assay Workflow
Passive Avoidance Test

This protocol describes a one-trial passive avoidance test in rats to assess the effects of this compound on learning and memory.

1. Apparatus:

  • A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

2. Habituation:

  • On the day before the training, each rat is placed in the lit compartment for a period (e.g., 60 seconds) to habituate to the apparatus. The guillotine door remains closed.

3. Training (Acquisition Trial):

  • On the training day, rats are administered this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle a set time (e.g., 30 minutes) before the trial.

  • Each rat is placed in the lit compartment. After an acclimatization period (e.g., 10 seconds), the guillotine door is opened.

  • The latency to enter the dark compartment (all four paws inside) is recorded.

  • Once the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • The rat is then immediately removed from the apparatus and returned to its home cage.

4. Testing (Retention Trial):

  • 24 hours after the training trial, the rat is placed back into the lit compartment.

  • The guillotine door is opened, and the latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).

  • No foot shock is delivered during the testing trial.

  • An increased latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive experience.

5. Data Analysis:

  • The step-through latencies from the training and testing trials are recorded.

  • Statistical analysis (e.g., Mann-Whitney U test or t-test) is used to compare the latencies between the this compound-treated and vehicle-treated groups.

Forced Swim Test

The forced swim test is used to assess antidepressant-like activity in rodents. This protocol is adapted for mice.

1. Apparatus:

  • A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

2. Pre-test Session (Habituation):

  • On the first day, each mouse is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of immobility on the subsequent test day.

  • After the session, the mouse is removed, dried with a towel, and returned to its home cage.

3. Test Session:

  • 24 hours after the pre-test session, mice are administered this compound or vehicle at a specified time (e.g., 30-60 minutes) before the test.

  • Each mouse is placed in the cylinder for a 6-minute test session.

  • The session is video-recorded for later analysis.

  • The behavior of the mouse is scored during the last 4 minutes of the session. The primary behaviors scored are:

    • Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

    • Mobility: The mouse is actively swimming, climbing, or diving.

4. Data Analysis:

  • The total duration of immobility during the 4-minute observation period is calculated.

  • A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between groups.

References

The GBR Series: A Technical Guide to a Seminal Class of Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GBR series of compounds, most notably GBR-12909 (Vanoxerine) and GBR-12935, represents a pivotal class of piperazine-based derivatives renowned for their high potency and selectivity as dopamine (B1211576) reuptake inhibitors. Originally synthesized in the late 1970s by the Dutch pharmaceutical company Gist-Brocades, these compounds were initially investigated as potential antidepressants. However, their unique pharmacological profile, particularly their robust interaction with the dopamine transporter (DAT), later positioned them as invaluable research tools and potential therapeutic agents for cocaine addiction.[1] This technical guide provides an in-depth exploration of the discovery, history, structure-activity relationships (SAR), and key experimental methodologies associated with the GBR series.

Discovery and History

The journey of the GBR series began with the synthesis of GBR-12909 in the late 1970s during a research program at Gist-Brocades aimed at developing novel antidepressants. While its antidepressant efficacy was explored in Europe, its potent and selective inhibition of dopamine uptake garnered significant attention within the neuroscience community. In 1985, Berger and colleagues reported the development of [3H]GBR-12935, the radiolabeled analog of GBR-12909, as a high-affinity ligand for labeling the dopamine transport complex. This was a landmark development, as it provided a powerful tool to map the distribution of dopaminergic neurons and quantify the density of dopamine transporters in the brain.

The recognition of the central role of the dopamine transporter in the reinforcing effects of cocaine led to the hypothesis, proposed in 1989, that GBR-12909 could serve as a potential treatment for cocaine addiction. This spurred extensive research into its efficacy as a substitution therapy, with the rationale that a long-acting DAT inhibitor could normalize dopamine levels and reduce cocaine craving without producing the same abuse liability. While clinical development of Vanoxerine for this indication was ultimately halted due to concerns about QTc prolongation, the GBR series continues to be a cornerstone in the study of dopamine transporter function and the development of novel DAT inhibitors.

Mechanism of Action: Targeting the Dopamine Transporter

The primary mechanism of action for the GBR series of compounds is the competitive inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic neurotransmission. By binding to the DAT, GBR compounds block this reuptake process, leading to an increase in the extracellular concentration and duration of action of dopamine.

Studies have indicated that GBR compounds and cocaine, another potent DAT inhibitor, may interact with different binding sites on the transporter, suggesting distinct mechanisms of inhibition. This difference in binding may contribute to the "atypical" behavioral profile of GBR compounds, which exhibit less abuse potential than cocaine. The interaction of GBR compounds with the DAT is complex and has been a subject of extensive research, including investigations into potential allosteric modulation of the transporter.

Quantitative Data: Binding Affinities and Transporter Selectivity

The pharmacological profile of the GBR series is characterized by high-affinity binding to the dopamine transporter and significant selectivity over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. The following tables summarize key quantitative data for GBR-12909, GBR-12935, and selected analogs.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference(s)
GBR-12909 7.9259070.274.58.9
GBR-12935 7.1462071.986.810.1
Analogue 1 4.1>10,000327>243979.8
Analogue 2 3.7>10,000300>270381.1
Analogue 3 6.6338>10,00051.2>1515

Table 1: Comparative Binding Affinities (Kᵢ) of GBR Compounds for Human Monoamine Transporters.

CompoundDopamine Uptake IC₅₀ (nM)Serotonin Uptake IC₅₀ (nM)Norepinephrine Uptake IC₅₀ (nM)Reference(s)
GBR-12909 146100>10,000
GBR-12935 6.0>10,000>10,000
Cocaine 255320280

Table 2: Comparative Inhibition of Monoamine Uptake (IC₅₀) by GBR Compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the GBR series has been extensively explored to understand the molecular determinants of their potency and selectivity. The core structure consists of a central piperazine (B1678402) ring, a diphenylmethoxyethyl moiety, and a phenylpropyl group.

Key SAR findings include:

  • Diphenylmethoxy Moiety: The presence and substitution of the two phenyl rings are critical for high affinity. Fluorine substitution at the 4-position of both phenyl rings (as in GBR-12909) generally enhances DAT affinity and selectivity compared to the unsubstituted analog (GBR-12935).

  • Piperazine Ring: Modifications to the piperazine ring, such as replacement with other heterocyclic systems like 2,6-dioxopiperazine, often lead to a decrease in DAT binding affinity.

  • Phenylpropyl Moiety: The length and substitution of the N-alkyl chain significantly influence potency and selectivity. The 3-phenylpropyl group is optimal for high DAT affinity. Substituents on the phenyl ring of this moiety can modulate affinity for DAT and SERT.

Experimental Protocols

[³H]GBR-12935 Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]GBR-12935.

  • Non-specific Binding Control: 10 µM Mazindol or 10 µM GBR-12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [³H]GBR-12935 (typically 1-2 nM).

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GBR-12935 (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosomes: Prepared from the striatum of rodent brains.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and pargyline (B1678468) (to inhibit monoamine oxidase).

  • Test Compounds: Dissolved in an appropriate vehicle.

  • Instrumentation: Microcentrifuge tubes, water bath, cell harvester or filtration manifold, liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize striatal tissue in sucrose (B13894) buffer and isolate synaptosomes through differential centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer. Alternatively, terminate by adding ice-cold buffer and pelleting the synaptosomes by centrifugation.

  • Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀).

Mandatory Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cytosol Dopamine (Cytosol) DOPA->DA_cytosol DDC DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cytosol->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA Signal_trans_dec Signal Transduction cAMP_dec->Signal_trans_dec Signal_trans_inc Signal Transduction PKA->Signal_trans_inc GBR GBR Compound GBR->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of GBR compounds on the dopamine transporter (DAT).

Experimental_Workflow_Dopamine_Uptake_Assay start Start prep_synaptosomes Prepare Synaptosomes from Striatal Tissue start->prep_synaptosomes pre_incubation Pre-incubate Synaptosomes with Test Compound prep_synaptosomes->pre_incubation add_radioligand Add [3H]Dopamine to Initiate Uptake pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation termination Terminate Uptake by Rapid Filtration incubation->termination scintillation_counting Quantify Radioactivity (Scintillation Counting) termination->scintillation_counting data_analysis Data Analysis (Calculate IC50) scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a synaptosomal dopamine uptake inhibition assay.

GBR_SAR cluster_modifications Structural Modifications cluster_effects Pharmacological Effects GBR_Core GBR Core Structure Diphenylmethoxyethyl Piperazine Phenylpropyl Diphenyl_Mod Phenyl Ring Substitutions (e.g., 4,4'-di-Fluoro) GBR_Core:f0->Diphenyl_Mod Piperazine_Mod Heterocyclic Ring Analogs GBR_Core:f1->Piperazine_Mod Phenylpropyl_Mod Alkyl Chain Length and Phenyl Substitutions GBR_Core:f2->Phenylpropyl_Mod DAT_Affinity ↑ DAT Affinity & Selectivity Diphenyl_Mod->DAT_Affinity Dec_Affinity ↓ DAT Affinity Piperazine_Mod->Dec_Affinity Mod_Affinity Modulated Affinity & Selectivity Phenylpropyl_Mod->Mod_Affinity

Caption: Structure-Activity Relationship (SAR) of the GBR series of compounds.

References

The GBR Series: A Technical Guide to a Seminal Class of Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GBR series of compounds, most notably GBR-12909 (Vanoxerine) and GBR-12935, represents a pivotal class of piperazine-based derivatives renowned for their high potency and selectivity as dopamine reuptake inhibitors. Originally synthesized in the late 1970s by the Dutch pharmaceutical company Gist-Brocades, these compounds were initially investigated as potential antidepressants. However, their unique pharmacological profile, particularly their robust interaction with the dopamine transporter (DAT), later positioned them as invaluable research tools and potential therapeutic agents for cocaine addiction.[1] This technical guide provides an in-depth exploration of the discovery, history, structure-activity relationships (SAR), and key experimental methodologies associated with the GBR series.

Discovery and History

The journey of the GBR series began with the synthesis of GBR-12909 in the late 1970s during a research program at Gist-Brocades aimed at developing novel antidepressants. While its antidepressant efficacy was explored in Europe, its potent and selective inhibition of dopamine uptake garnered significant attention within the neuroscience community. In 1985, Berger and colleagues reported the development of [3H]GBR-12935, the radiolabeled analog of GBR-12909, as a high-affinity ligand for labeling the dopamine transport complex. This was a landmark development, as it provided a powerful tool to map the distribution of dopaminergic neurons and quantify the density of dopamine transporters in the brain.

The recognition of the central role of the dopamine transporter in the reinforcing effects of cocaine led to the hypothesis, proposed in 1989, that GBR-12909 could serve as a potential treatment for cocaine addiction. This spurred extensive research into its efficacy as a substitution therapy, with the rationale that a long-acting DAT inhibitor could normalize dopamine levels and reduce cocaine craving without producing the same abuse liability. While clinical development of Vanoxerine for this indication was ultimately halted due to concerns about QTc prolongation, the GBR series continues to be a cornerstone in the study of dopamine transporter function and the development of novel DAT inhibitors.

Mechanism of Action: Targeting the Dopamine Transporter

The primary mechanism of action for the GBR series of compounds is the competitive inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic neurotransmission. By binding to the DAT, GBR compounds block this reuptake process, leading to an increase in the extracellular concentration and duration of action of dopamine.

Studies have indicated that GBR compounds and cocaine, another potent DAT inhibitor, may interact with different binding sites on the transporter, suggesting distinct mechanisms of inhibition. This difference in binding may contribute to the "atypical" behavioral profile of GBR compounds, which exhibit less abuse potential than cocaine. The interaction of GBR compounds with the DAT is complex and has been a subject of extensive research, including investigations into potential allosteric modulation of the transporter.

Quantitative Data: Binding Affinities and Transporter Selectivity

The pharmacological profile of the GBR series is characterized by high-affinity binding to the dopamine transporter and significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. The following tables summarize key quantitative data for GBR-12909, GBR-12935, and selected analogs.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference(s)
GBR-12909 7.9259070.274.58.9
GBR-12935 7.1462071.986.810.1
Analogue 1 4.1>10,000327>243979.8
Analogue 2 3.7>10,000300>270381.1
Analogue 3 6.6338>10,00051.2>1515

Table 1: Comparative Binding Affinities (Kᵢ) of GBR Compounds for Human Monoamine Transporters.

CompoundDopamine Uptake IC₅₀ (nM)Serotonin Uptake IC₅₀ (nM)Norepinephrine Uptake IC₅₀ (nM)Reference(s)
GBR-12909 146100>10,000
GBR-12935 6.0>10,000>10,000
Cocaine 255320280

Table 2: Comparative Inhibition of Monoamine Uptake (IC₅₀) by GBR Compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the GBR series has been extensively explored to understand the molecular determinants of their potency and selectivity. The core structure consists of a central piperazine ring, a diphenylmethoxyethyl moiety, and a phenylpropyl group.

Key SAR findings include:

  • Diphenylmethoxy Moiety: The presence and substitution of the two phenyl rings are critical for high affinity. Fluorine substitution at the 4-position of both phenyl rings (as in GBR-12909) generally enhances DAT affinity and selectivity compared to the unsubstituted analog (GBR-12935).

  • Piperazine Ring: Modifications to the piperazine ring, such as replacement with other heterocyclic systems like 2,6-dioxopiperazine, often lead to a decrease in DAT binding affinity.

  • Phenylpropyl Moiety: The length and substitution of the N-alkyl chain significantly influence potency and selectivity. The 3-phenylpropyl group is optimal for high DAT affinity. Substituents on the phenyl ring of this moiety can modulate affinity for DAT and SERT.

Experimental Protocols

[³H]GBR-12935 Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]GBR-12935.

  • Non-specific Binding Control: 10 µM Mazindol or 10 µM GBR-12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [³H]GBR-12935 (typically 1-2 nM).

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GBR-12935 (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosomes: Prepared from the striatum of rodent brains.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and pargyline (to inhibit monoamine oxidase).

  • Test Compounds: Dissolved in an appropriate vehicle.

  • Instrumentation: Microcentrifuge tubes, water bath, cell harvester or filtration manifold, liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize striatal tissue in sucrose buffer and isolate synaptosomes through differential centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer. Alternatively, terminate by adding ice-cold buffer and pelleting the synaptosomes by centrifugation.

  • Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀).

Mandatory Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cytosol Dopamine (Cytosol) DOPA->DA_cytosol DDC DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cytosol->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA Signal_trans_dec Signal Transduction cAMP_dec->Signal_trans_dec Signal_trans_inc Signal Transduction PKA->Signal_trans_inc GBR GBR Compound GBR->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of GBR compounds on the dopamine transporter (DAT).

Experimental_Workflow_Dopamine_Uptake_Assay start Start prep_synaptosomes Prepare Synaptosomes from Striatal Tissue start->prep_synaptosomes pre_incubation Pre-incubate Synaptosomes with Test Compound prep_synaptosomes->pre_incubation add_radioligand Add [3H]Dopamine to Initiate Uptake pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation termination Terminate Uptake by Rapid Filtration incubation->termination scintillation_counting Quantify Radioactivity (Scintillation Counting) termination->scintillation_counting data_analysis Data Analysis (Calculate IC50) scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a synaptosomal dopamine uptake inhibition assay.

GBR_SAR cluster_modifications Structural Modifications cluster_effects Pharmacological Effects GBR_Core GBR Core Structure Diphenylmethoxyethyl Piperazine Phenylpropyl Diphenyl_Mod Phenyl Ring Substitutions (e.g., 4,4'-di-Fluoro) GBR_Core:f0->Diphenyl_Mod Piperazine_Mod Heterocyclic Ring Analogs GBR_Core:f1->Piperazine_Mod Phenylpropyl_Mod Alkyl Chain Length and Phenyl Substitutions GBR_Core:f2->Phenylpropyl_Mod DAT_Affinity ↑ DAT Affinity & Selectivity Diphenyl_Mod->DAT_Affinity Dec_Affinity ↓ DAT Affinity Piperazine_Mod->Dec_Affinity Mod_Affinity Modulated Affinity & Selectivity Phenylpropyl_Mod->Mod_Affinity

Caption: Structure-Activity Relationship (SAR) of the GBR series of compounds.

References

GBR 12783: An In-Depth Technical Guide on its Effects on Hippocampal Acetylcholine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

GBR 12783 is a well-characterized neuropharmacological tool compound known for its high affinity and selectivity as a dopamine (B1211576) transporter (DAT) inhibitor.[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the concentration and duration of action of synaptic dopamine. The hippocampus, a brain region critical for learning and memory, receives cholinergic inputs primarily from the medial septum and diagonal band of Broca.[2][3][4] Emerging evidence indicates a significant modulatory role of the dopaminergic system on this septo-hippocampal cholinergic pathway. A key study by Bonnet and Costentin (1998) demonstrated that this compound administration in rats improves performance in memory tasks and concurrently increases hippocampal acetylcholine (B1216132) release, suggesting a functional link between dopamine uptake inhibition and cholinergic activity in this critical brain region.[5] This guide delves into the mechanisms and methodologies for studying this interaction.

Quantitative Data on Dopaminergic Modulation of Hippocampal Acetylcholine Release

While the precise percentage increase in hippocampal acetylcholine release induced by this compound is not detailed in the available literature, studies using direct dopamine receptor agonists and antagonists provide valuable comparative data. The following tables summarize the effects of various dopaminergic compounds on hippocampal acetylcholine release, as measured by in vivo microdialysis.

Table 1: Effects of Dopamine D1 Receptor Agonists on Hippocampal Acetylcholine Release

CompoundDose/ConcentrationAnimal ModelPercent Change in ACh ReleaseReference
A-776364 µmol/kg s.c.Rat> 230% increase
SKF 3839310 µM - 100 µM (local infusion)RatConcentration-dependent increase

Table 2: Effects of Dopamine D2 Receptor Agonists and Antagonists on Hippocampal Acetylcholine Release

CompoundClassDose/ConcentrationAnimal ModelEffect on ACh ReleaseReference
QuinpiroleD2 Agonist1–10 µM (local infusion)RatNo direct effect
SulpirideD2 Antagonist1–10 µM (local infusion)RatNo direct effect
Amisulpride/SulpirideD2/D3 AntagonistLow dosesHumanMay increase DA release via presynaptic autoreceptor blockade
RemoxiprideD2 Antagonist10 mg/kg, s.c.Rat~50% increase in striatal ACh
L-sulpirideD2 Antagonist50 mg/kg, i.p.Rat~50% increase in striatal ACh

Note: Data from striatal studies are included to provide a broader context of D2 receptor modulation of acetylcholine release, as direct hippocampal data for some compounds are limited.

Experimental Protocols

The following section details a synthesized, comprehensive protocol for conducting in vivo microdialysis experiments to measure acetylcholine release in the hippocampus of rats. This protocol is based on established methodologies reported in the scientific literature.

Animal Model and Surgical Procedure
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Stereotaxic Surgery:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target coordinates for the dorsal hippocampus. Typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the dura.

    • Implant a guide cannula (e.g., 22-gauge) just above the target site and secure it to the skull with dental cement and jeweler's screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Allow the animals to recover for at least 5-7 days post-surgery.

In Vivo Microdialysis
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane length).

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump.

    • The aCSF composition should mimic the ionic composition of the brain's extracellular fluid (e.g., in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2).

    • To enhance acetylcholine recovery and prevent its degradation, an acetylcholinesterase inhibitor such as neostigmine (B1678181) (e.g., 0.1-1 µM) is often included in the perfusate.

  • Sample Collection:

    • Allow a stabilization period of at least 60-90 minutes after probe insertion before collecting baseline samples.

    • Collect dialysate samples at regular intervals, typically every 15-20 minutes, into vials containing a small amount of acetic acid to prevent acetylcholine degradation.

    • After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting samples for at least 2-3 hours post-injection.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Subsequently, section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.

Acetylcholine Analysis by HPLC-ECD
  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly sensitive method for quantifying acetylcholine in microdialysate samples.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 10-20 µL) of the dialysate onto a reverse-phase HPLC column.

    • The mobile phase typically consists of a phosphate (B84403) buffer containing an ion-pairing reagent to retain acetylcholine and choline (B1196258) on the column.

  • Post-Column Enzymatic Reaction:

    • The eluent from the column is passed through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase.

    • Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.

    • Choline oxidase then oxidizes choline to betaine (B1666868) and hydrogen peroxide.

  • Electrochemical Detection:

    • The hydrogen peroxide produced is detected at a platinum electrode set at an oxidizing potential (e.g., +500 mV).

    • The resulting electrical signal is proportional to the concentration of acetylcholine in the sample.

  • Quantification: A standard curve is generated using known concentrations of acetylcholine to quantify the amount in the collected samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.

GBR12783_ACh_Pathway cluster_presynaptic Dopaminergic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_cholinergic_terminal Cholinergic Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release DA->DAT Reuptake D1R D1 Receptor DA->D1R Activates D2R D2 Receptor DA->D2R Activates ACh_release ACh Release D1R->ACh_release Stimulates (+) D2R->ACh_release Inhibits (-) ACh_vesicle Acetylcholine Vesicle ACh_vesicle->ACh_release GBR12783 This compound GBR12783->DAT Inhibits

Caption: Proposed signaling pathway for this compound-induced increase in hippocampal acetylcholine release.

Experimental_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula in Hippocampus start->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization System Stabilization & Baseline Collection (90-120 min) probe_insertion->stabilization drug_admin This compound (10 mg/kg, i.p.) or Vehicle Administration stabilization->drug_admin sample_collection Post-injection Sample Collection (2-3 hours) drug_admin->sample_collection analysis Acetylcholine Quantification (HPLC-ECD) sample_collection->analysis histology Histological Verification of Probe Placement sample_collection->histology Post-experiment end End analysis->end

Caption: Experimental workflow for in vivo microdialysis study of this compound effects on hippocampal acetylcholine.

Discussion and Conclusion

The selective dopamine uptake inhibitor this compound has been shown to enhance cognitive performance in tasks dependent on the hippocampus, an effect that is correlated with an increase in hippocampal acetylcholine release. Although the precise magnitude of this increase is not publicly documented, the underlying mechanism is believed to involve the modulation of cholinergic neuron activity by elevated synaptic dopamine levels.

The proposed signaling pathway suggests that by inhibiting the dopamine transporter, this compound increases the availability of dopamine in the hippocampus. This dopamine can then act on D1 and D2 receptors located on cholinergic terminals or on interneurons that modulate cholinergic activity. Evidence suggests that D1 receptor activation stimulates acetylcholine release, while D2 receptor activation may have an inhibitory effect. The net effect of increased dopamine tone following this compound administration appears to be a facilitation of acetylcholine release, likely through a dominant effect on D1 receptors or other complex polysynaptic mechanisms.

The detailed experimental protocols provided in this guide offer a robust framework for researchers aiming to investigate the effects of this compound or other dopaminergic compounds on hippocampal acetylcholine release. The use of in vivo microdialysis coupled with HPLC-ECD analysis remains the gold standard for such studies, providing high sensitivity and temporal resolution.

References

GBR 12783: An In-Depth Technical Guide on its Effects on Hippocampal Acetylcholine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

GBR 12783 is a well-characterized neuropharmacological tool compound known for its high affinity and selectivity as a dopamine transporter (DAT) inhibitor.[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the concentration and duration of action of synaptic dopamine. The hippocampus, a brain region critical for learning and memory, receives cholinergic inputs primarily from the medial septum and diagonal band of Broca.[2][3][4] Emerging evidence indicates a significant modulatory role of the dopaminergic system on this septo-hippocampal cholinergic pathway. A key study by Bonnet and Costentin (1998) demonstrated that this compound administration in rats improves performance in memory tasks and concurrently increases hippocampal acetylcholine release, suggesting a functional link between dopamine uptake inhibition and cholinergic activity in this critical brain region.[5] This guide delves into the mechanisms and methodologies for studying this interaction.

Quantitative Data on Dopaminergic Modulation of Hippocampal Acetylcholine Release

While the precise percentage increase in hippocampal acetylcholine release induced by this compound is not detailed in the available literature, studies using direct dopamine receptor agonists and antagonists provide valuable comparative data. The following tables summarize the effects of various dopaminergic compounds on hippocampal acetylcholine release, as measured by in vivo microdialysis.

Table 1: Effects of Dopamine D1 Receptor Agonists on Hippocampal Acetylcholine Release

CompoundDose/ConcentrationAnimal ModelPercent Change in ACh ReleaseReference
A-776364 µmol/kg s.c.Rat> 230% increase
SKF 3839310 µM - 100 µM (local infusion)RatConcentration-dependent increase

Table 2: Effects of Dopamine D2 Receptor Agonists and Antagonists on Hippocampal Acetylcholine Release

CompoundClassDose/ConcentrationAnimal ModelEffect on ACh ReleaseReference
QuinpiroleD2 Agonist1–10 µM (local infusion)RatNo direct effect
SulpirideD2 Antagonist1–10 µM (local infusion)RatNo direct effect
Amisulpride/SulpirideD2/D3 AntagonistLow dosesHumanMay increase DA release via presynaptic autoreceptor blockade
RemoxiprideD2 Antagonist10 mg/kg, s.c.Rat~50% increase in striatal ACh
L-sulpirideD2 Antagonist50 mg/kg, i.p.Rat~50% increase in striatal ACh

Note: Data from striatal studies are included to provide a broader context of D2 receptor modulation of acetylcholine release, as direct hippocampal data for some compounds are limited.

Experimental Protocols

The following section details a synthesized, comprehensive protocol for conducting in vivo microdialysis experiments to measure acetylcholine release in the hippocampus of rats. This protocol is based on established methodologies reported in the scientific literature.

Animal Model and Surgical Procedure
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Stereotaxic Surgery:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target coordinates for the dorsal hippocampus. Typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the dura.

    • Implant a guide cannula (e.g., 22-gauge) just above the target site and secure it to the skull with dental cement and jeweler's screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Allow the animals to recover for at least 5-7 days post-surgery.

In Vivo Microdialysis
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane length).

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump.

    • The aCSF composition should mimic the ionic composition of the brain's extracellular fluid (e.g., in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2).

    • To enhance acetylcholine recovery and prevent its degradation, an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.1-1 µM) is often included in the perfusate.

  • Sample Collection:

    • Allow a stabilization period of at least 60-90 minutes after probe insertion before collecting baseline samples.

    • Collect dialysate samples at regular intervals, typically every 15-20 minutes, into vials containing a small amount of acetic acid to prevent acetylcholine degradation.

    • After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting samples for at least 2-3 hours post-injection.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Subsequently, section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.

Acetylcholine Analysis by HPLC-ECD
  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly sensitive method for quantifying acetylcholine in microdialysate samples.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 10-20 µL) of the dialysate onto a reverse-phase HPLC column.

    • The mobile phase typically consists of a phosphate buffer containing an ion-pairing reagent to retain acetylcholine and choline on the column.

  • Post-Column Enzymatic Reaction:

    • The eluent from the column is passed through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase.

    • Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.

    • Choline oxidase then oxidizes choline to betaine and hydrogen peroxide.

  • Electrochemical Detection:

    • The hydrogen peroxide produced is detected at a platinum electrode set at an oxidizing potential (e.g., +500 mV).

    • The resulting electrical signal is proportional to the concentration of acetylcholine in the sample.

  • Quantification: A standard curve is generated using known concentrations of acetylcholine to quantify the amount in the collected samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.

GBR12783_ACh_Pathway cluster_presynaptic Dopaminergic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_cholinergic_terminal Cholinergic Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release DA->DAT Reuptake D1R D1 Receptor DA->D1R Activates D2R D2 Receptor DA->D2R Activates ACh_release ACh Release D1R->ACh_release Stimulates (+) D2R->ACh_release Inhibits (-) ACh_vesicle Acetylcholine Vesicle ACh_vesicle->ACh_release GBR12783 This compound GBR12783->DAT Inhibits

Caption: Proposed signaling pathway for this compound-induced increase in hippocampal acetylcholine release.

Experimental_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula in Hippocampus start->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization System Stabilization & Baseline Collection (90-120 min) probe_insertion->stabilization drug_admin This compound (10 mg/kg, i.p.) or Vehicle Administration stabilization->drug_admin sample_collection Post-injection Sample Collection (2-3 hours) drug_admin->sample_collection analysis Acetylcholine Quantification (HPLC-ECD) sample_collection->analysis histology Histological Verification of Probe Placement sample_collection->histology Post-experiment end End analysis->end

Caption: Experimental workflow for in vivo microdialysis study of this compound effects on hippocampal acetylcholine.

Discussion and Conclusion

The selective dopamine uptake inhibitor this compound has been shown to enhance cognitive performance in tasks dependent on the hippocampus, an effect that is correlated with an increase in hippocampal acetylcholine release. Although the precise magnitude of this increase is not publicly documented, the underlying mechanism is believed to involve the modulation of cholinergic neuron activity by elevated synaptic dopamine levels.

The proposed signaling pathway suggests that by inhibiting the dopamine transporter, this compound increases the availability of dopamine in the hippocampus. This dopamine can then act on D1 and D2 receptors located on cholinergic terminals or on interneurons that modulate cholinergic activity. Evidence suggests that D1 receptor activation stimulates acetylcholine release, while D2 receptor activation may have an inhibitory effect. The net effect of increased dopamine tone following this compound administration appears to be a facilitation of acetylcholine release, likely through a dominant effect on D1 receptors or other complex polysynaptic mechanisms.

The detailed experimental protocols provided in this guide offer a robust framework for researchers aiming to investigate the effects of this compound or other dopaminergic compounds on hippocampal acetylcholine release. The use of in vivo microdialysis coupled with HPLC-ECD analysis remains the gold standard for such studies, providing high sensitivity and temporal resolution.

References

Investigating the Psychostimulant Properties of GBR 12783: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and selective dopamine (B1211576) reuptake inhibitor.[1] Its high affinity and specificity for the dopamine transporter (DAT) make it a significant tool in neuropharmacological research and a molecule of interest in the development of treatments for conditions involving dopaminergic dysfunction. This technical guide provides an in-depth overview of the psychostimulant properties of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its psychostimulant effects primarily by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This action leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Dopamine Signaling Pathway and this compound Interaction

The following diagram illustrates the normal process of dopamine signaling and the mechanism by which this compound interferes with this process.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release DA_vesicle->DA_release Action Potential DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signal DA_receptor->Signal Activation

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Dopamine Uptake Inhibition
PreparationSpeciesIC50 (nM)Reference
Striatal SynaptosomesRat1.8[1][3]
Striatal SynaptosomesMouse1.2
Table 2: Ex Vivo Dopamine Uptake Inhibition
Brain RegionSpeciesAdministration RouteID50 (mg/kg)Time Post-AdministrationReference
StriatumRatIntraperitoneal (i.p.)8.130 minutes
Table 3: Behavioral Effects in Rodents
Behavioral AssaySpeciesAdministration RouteDose Range (mg/kg)Key FindingReference
Conditioned Place PreferenceRati.p.2.5 - 20All doses produced a conditioned place preference.
Locomotor ActivityMousei.p.5 - 7.5Increased locomotor activity.
Passive Avoidance TestRati.p.10Improved retention performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to investigate the psychostimulant properties of this compound.

Dopamine Uptake Assay (In Vitro)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

cluster_prep Synaptosome Preparation cluster_incubation Incubation cluster_termination Termination and Measurement A1 Homogenize striatal tissue A2 Centrifuge homogenate A1->A2 A3 Resuspend synaptosomal pellet A2->A3 B1 Pre-incubate synaptosomes with this compound or vehicle A3->B1 B2 Add [3H]Dopamine B1->B2 B3 Incubate at 37°C B2->B3 C1 Terminate uptake by rapid filtration B3->C1 C2 Wash filters to remove unbound radioactivity C1->C2 C3 Measure radioactivity using liquid scintillation counting C2->C3

Caption: Experimental workflow for an in vitro dopamine uptake assay.

Methodology:

  • Synaptosome Preparation: Striatal tissue from rodents is homogenized in a suitable buffer. The homogenate is then subjected to centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals. The resulting pellet is resuspended.

  • Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control. Following this, a known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to the mixture. The incubation is carried out at 37°C for a short period.

  • Termination and Measurement: The uptake of [3H]dopamine is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity. The amount of radioactivity trapped on the filters, representing the [3H]dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting. The IC50 value is then calculated, which is the concentration of this compound that inhibits 50% of the specific dopamine uptake.

Locomotor Activity Study

This in vivo assay assesses the stimulant effects of a compound on spontaneous movement in rodents.

A Acclimate animals to the testing environment B Administer this compound or vehicle (i.p.) A->B C Place animals in locomotor activity chambers B->C D Record horizontal and vertical movements over a set time period C->D E Analyze data to determine total distance traveled, stereotypy, etc. D->E

Caption: Workflow for a typical locomotor activity study.

Methodology:

  • Acclimation: Animals, typically mice or rats, are habituated to the testing room and the locomotor activity chambers for a period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Animals are administered this compound or a vehicle control, usually via intraperitoneal (i.p.) injection.

  • Testing: Immediately or after a predetermined time following injection, the animals are placed individually into automated locomotor activity chambers. These chambers are equipped with infrared beams or video tracking systems to monitor and record the animal's movements.

  • Data Recording: Horizontal and vertical movements are recorded for a specified duration.

  • Data Analysis: The collected data is analyzed to quantify various parameters of locomotor activity, such as total distance traveled, number of horizontal and vertical movements, and time spent in specific zones of the chamber.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to measure the rewarding or aversive properties of a drug.

cluster_pre_conditioning Pre-Conditioning Phase cluster_conditioning Conditioning Phase cluster_post_conditioning Post-Conditioning (Test) Phase A1 Allow animals to freely explore a two-compartment apparatus A2 Record baseline preference for each compartment A1->A2 B1 Administer this compound and confine to one compartment A2->B1 B2 Administer vehicle and confine to the other compartment (on alternate days) C1 Allow drug-free animals to freely explore both compartments B2->C1 C2 Measure time spent in each compartment C1->C2

Caption: Workflow for a conditioned place preference experiment.

Methodology:

  • Pre-Conditioning Phase: On the first day, animals are placed in a two-compartment apparatus with distinct visual and tactile cues and are allowed to freely explore both compartments. The time spent in each compartment is recorded to establish any baseline preference.

  • Conditioning Phase: This phase typically occurs over several days. On drug conditioning days, animals are administered this compound and are immediately confined to one of the compartments (e.g., the initially non-preferred one). On alternate days, they receive a vehicle injection and are confined to the opposite compartment.

  • Post-Conditioning (Test) Phase: After the conditioning phase, the animals, in a drug-free state, are once again allowed to freely explore both compartments. The time spent in each compartment is measured. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine system in various physiological and pathological processes. Its high potency and selectivity as a dopamine reuptake inhibitor make it a benchmark compound in the study of psychostimulant effects. The data and protocols presented in this guide offer a comprehensive resource for researchers in neuroscience and drug development, facilitating a deeper understanding of the psychostimulant properties of this compound and its potential therapeutic applications.

References

Investigating the Psychostimulant Properties of GBR 12783: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and selective dopamine reuptake inhibitor.[1] Its high affinity and specificity for the dopamine transporter (DAT) make it a significant tool in neuropharmacological research and a molecule of interest in the development of treatments for conditions involving dopaminergic dysfunction. This technical guide provides an in-depth overview of the psychostimulant properties of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its psychostimulant effects primarily by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This action leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Dopamine Signaling Pathway and this compound Interaction

The following diagram illustrates the normal process of dopamine signaling and the mechanism by which this compound interferes with this process.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release DA_vesicle->DA_release Action Potential DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signal DA_receptor->Signal Activation

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Dopamine Uptake Inhibition
PreparationSpeciesIC50 (nM)Reference
Striatal SynaptosomesRat1.8[1][3]
Striatal SynaptosomesMouse1.2
Table 2: Ex Vivo Dopamine Uptake Inhibition
Brain RegionSpeciesAdministration RouteID50 (mg/kg)Time Post-AdministrationReference
StriatumRatIntraperitoneal (i.p.)8.130 minutes
Table 3: Behavioral Effects in Rodents
Behavioral AssaySpeciesAdministration RouteDose Range (mg/kg)Key FindingReference
Conditioned Place PreferenceRati.p.2.5 - 20All doses produced a conditioned place preference.
Locomotor ActivityMousei.p.5 - 7.5Increased locomotor activity.
Passive Avoidance TestRati.p.10Improved retention performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to investigate the psychostimulant properties of this compound.

Dopamine Uptake Assay (In Vitro)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

cluster_prep Synaptosome Preparation cluster_incubation Incubation cluster_termination Termination and Measurement A1 Homogenize striatal tissue A2 Centrifuge homogenate A1->A2 A3 Resuspend synaptosomal pellet A2->A3 B1 Pre-incubate synaptosomes with this compound or vehicle A3->B1 B2 Add [3H]Dopamine B1->B2 B3 Incubate at 37°C B2->B3 C1 Terminate uptake by rapid filtration B3->C1 C2 Wash filters to remove unbound radioactivity C1->C2 C3 Measure radioactivity using liquid scintillation counting C2->C3

Caption: Experimental workflow for an in vitro dopamine uptake assay.

Methodology:

  • Synaptosome Preparation: Striatal tissue from rodents is homogenized in a suitable buffer. The homogenate is then subjected to centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals. The resulting pellet is resuspended.

  • Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control. Following this, a known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to the mixture. The incubation is carried out at 37°C for a short period.

  • Termination and Measurement: The uptake of [3H]dopamine is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity. The amount of radioactivity trapped on the filters, representing the [3H]dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting. The IC50 value is then calculated, which is the concentration of this compound that inhibits 50% of the specific dopamine uptake.

Locomotor Activity Study

This in vivo assay assesses the stimulant effects of a compound on spontaneous movement in rodents.

A Acclimate animals to the testing environment B Administer this compound or vehicle (i.p.) A->B C Place animals in locomotor activity chambers B->C D Record horizontal and vertical movements over a set time period C->D E Analyze data to determine total distance traveled, stereotypy, etc. D->E

Caption: Workflow for a typical locomotor activity study.

Methodology:

  • Acclimation: Animals, typically mice or rats, are habituated to the testing room and the locomotor activity chambers for a period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Animals are administered this compound or a vehicle control, usually via intraperitoneal (i.p.) injection.

  • Testing: Immediately or after a predetermined time following injection, the animals are placed individually into automated locomotor activity chambers. These chambers are equipped with infrared beams or video tracking systems to monitor and record the animal's movements.

  • Data Recording: Horizontal and vertical movements are recorded for a specified duration.

  • Data Analysis: The collected data is analyzed to quantify various parameters of locomotor activity, such as total distance traveled, number of horizontal and vertical movements, and time spent in specific zones of the chamber.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to measure the rewarding or aversive properties of a drug.

cluster_pre_conditioning Pre-Conditioning Phase cluster_conditioning Conditioning Phase cluster_post_conditioning Post-Conditioning (Test) Phase A1 Allow animals to freely explore a two-compartment apparatus A2 Record baseline preference for each compartment A1->A2 B1 Administer this compound and confine to one compartment A2->B1 B2 Administer vehicle and confine to the other compartment (on alternate days) C1 Allow drug-free animals to freely explore both compartments B2->C1 C2 Measure time spent in each compartment C1->C2

Caption: Workflow for a conditioned place preference experiment.

Methodology:

  • Pre-Conditioning Phase: On the first day, animals are placed in a two-compartment apparatus with distinct visual and tactile cues and are allowed to freely explore both compartments. The time spent in each compartment is recorded to establish any baseline preference.

  • Conditioning Phase: This phase typically occurs over several days. On drug conditioning days, animals are administered this compound and are immediately confined to one of the compartments (e.g., the initially non-preferred one). On alternate days, they receive a vehicle injection and are confined to the opposite compartment.

  • Post-Conditioning (Test) Phase: After the conditioning phase, the animals, in a drug-free state, are once again allowed to freely explore both compartments. The time spent in each compartment is measured. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine system in various physiological and pathological processes. Its high potency and selectivity as a dopamine reuptake inhibitor make it a benchmark compound in the study of psychostimulant effects. The data and protocols presented in this guide offer a comprehensive resource for researchers in neuroscience and drug development, facilitating a deeper understanding of the psychostimulant properties of this compound and its potential therapeutic applications.

References

GBR 12783 Binding Affinity for the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GBR 12783, a derivative of the aryl 1,4-dialk(en)ylpiperazine class, is a potent and highly selective inhibitor of the dopamine (B1211576) transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Due to its high affinity and selectivity, this compound serves as an invaluable pharmacological tool for researchers studying the function and regulation of the dopamine transporter, as well as the broader implications of dopamine signaling in various neurological and psychiatric conditions. This technical guide provides an in-depth overview of the binding affinity of this compound for the DAT, detailing the quantitative binding parameters, the experimental protocols used for their determination, and the underlying molecular interactions.

Binding Affinity Profile of this compound

The affinity of this compound for the dopamine transporter has been characterized using various in vitro assays, yielding key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values collectively demonstrate the compound's high-affinity interaction with the DAT. A lower value for these parameters indicates a higher binding affinity.[1]

The binding of this compound is competitive with dopamine, meaning it binds to the same site on the transporter as the endogenous substrate.[2] Studies have also revealed a time-dependent nature of its inhibition, suggesting a two-step mechanism. An initial, rapid-binding event forms a transporter-inhibitor complex (TI), which then slowly transitions to a more stable, longer-lasting complex (TI*).[3] This results in an inhibition that increases with the duration of exposure.[3]

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinity values for this compound at the dopamine transporter from various studies.

ParameterValueSpecies/TissueExperimental ConditionsReference
IC50 1.8 nMRat Striatal SynaptosomesInhibition of [3H]Dopamine uptake.[2]
IC50 1.85 ± 0.1 nMRat Striatal SynaptosomesInhibition of [3H]Dopamine uptake with preincubation.
IC50 25 ± 3.5 nMRat Striatal SynaptosomesInhibition of [3H]Dopamine uptake without preincubation.
Ki ≥ 20 nMRat Striatal SynaptosomesFor the initial transporter-inhibitor complex (TI).
Ki ≤ 5 nMRat Striatal SynaptosomesFor the isomerized, more stable complex (TI).
Kd 0.23 nMRat Striatal Membranes[3H]this compound binding in 10 mM Na+ medium at 0°C.
Bmax 12.9 pmol/mg proteinRat Striatal Membranes[3H]this compound binding in 10 mM Na+ medium at 0°C.
Bmax 8-10 pmol/mg proteinRat Striatal Synaptosomes[3H]this compound binding.

Note: IC50 values can be influenced by experimental conditions, such as substrate concentration. Ki and Kd are more direct measures of affinity.

Mechanism of Action at the Dopaminergic Synapse

This compound exerts its effect by directly blocking the dopamine transporter on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged presence of dopamine in the synapse. The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft vesicle Dopamine Vesicles DAT DAT DA1 vesicle->DA1 Release dopamine_pool Dopamine receptor Dopamine Receptor DA1->receptor Binding DA2 DA2->DAT Reuptake DA3 GBR12783 This compound GBR12783->DAT Blockade

Mechanism of this compound at the dopaminergic synapse.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the DAT is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the DAT.

Detailed Methodology

  • Membrane Preparation :

    • Tissue rich in dopamine transporters, such as the rat striatum, is dissected and homogenized in a cold buffer solution.

    • The homogenate undergoes a series of centrifugations to isolate the cell membrane fraction, which contains the dopamine transporters. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding Assay :

    • The assay is conducted in multiple tubes or a multi-well plate.

    • Each reaction contains:

      • A fixed concentration of the prepared cell membranes.

      • A fixed concentration of a suitable radioligand (e.g., [3H]this compound or [3H]WIN 35,428).

      • Varying concentrations of the unlabeled "competitor" compound (this compound).

    • To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, potent DAT inhibitor (e.g., mazindol or cocaine) to saturate all specific binding sites.

  • Incubation :

    • The reaction mixtures are incubated for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium. Ionic conditions, particularly the concentration of sodium (Na+), are critical as they can significantly influence ligand affinity.

  • Separation and Quantification :

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis :

    • Specific Binding is calculated by subtracting the non-specific binding (counts from the tubes with the saturating inhibitor) from the total binding (counts from all other tubes).

    • The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. This generates a sigmoidal dose-response curve.

    • The IC50 value is determined from this curve; it is the concentration of this compound that displaces 50% of the specifically bound radioligand.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Setup cluster_quant Quantification cluster_analysis Data Analysis tissue Tissue Dissection (e.g., Rat Striatum) homogenize Homogenization in Buffer tissue->homogenize centrifuge Centrifugation & Membrane Isolation homogenize->centrifuge membranes DAT-Rich Membranes centrifuge->membranes mix Combine: 1. Membranes 2. Radioligand ([3H]L) 3. Competitor (this compound) membranes->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Binding vs. [Competitor] calculate->plot determine Determine IC50 & Calculate Ki plot->determine

Workflow for a DAT competitive radioligand binding assay.

References

GBR 12783 Binding Affinity for the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GBR 12783, a derivative of the aryl 1,4-dialk(en)ylpiperazine class, is a potent and highly selective inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Due to its high affinity and selectivity, this compound serves as an invaluable pharmacological tool for researchers studying the function and regulation of the dopamine transporter, as well as the broader implications of dopamine signaling in various neurological and psychiatric conditions. This technical guide provides an in-depth overview of the binding affinity of this compound for the DAT, detailing the quantitative binding parameters, the experimental protocols used for their determination, and the underlying molecular interactions.

Binding Affinity Profile of this compound

The affinity of this compound for the dopamine transporter has been characterized using various in vitro assays, yielding key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values collectively demonstrate the compound's high-affinity interaction with the DAT. A lower value for these parameters indicates a higher binding affinity.[1]

The binding of this compound is competitive with dopamine, meaning it binds to the same site on the transporter as the endogenous substrate.[2] Studies have also revealed a time-dependent nature of its inhibition, suggesting a two-step mechanism. An initial, rapid-binding event forms a transporter-inhibitor complex (TI), which then slowly transitions to a more stable, longer-lasting complex (TI*).[3] This results in an inhibition that increases with the duration of exposure.[3]

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinity values for this compound at the dopamine transporter from various studies.

ParameterValueSpecies/TissueExperimental ConditionsReference
IC50 1.8 nMRat Striatal SynaptosomesInhibition of [3H]Dopamine uptake.[2]
IC50 1.85 ± 0.1 nMRat Striatal SynaptosomesInhibition of [3H]Dopamine uptake with preincubation.
IC50 25 ± 3.5 nMRat Striatal SynaptosomesInhibition of [3H]Dopamine uptake without preincubation.
Ki ≥ 20 nMRat Striatal SynaptosomesFor the initial transporter-inhibitor complex (TI).
Ki ≤ 5 nMRat Striatal SynaptosomesFor the isomerized, more stable complex (TI).
Kd 0.23 nMRat Striatal Membranes[3H]this compound binding in 10 mM Na+ medium at 0°C.
Bmax 12.9 pmol/mg proteinRat Striatal Membranes[3H]this compound binding in 10 mM Na+ medium at 0°C.
Bmax 8-10 pmol/mg proteinRat Striatal Synaptosomes[3H]this compound binding.

Note: IC50 values can be influenced by experimental conditions, such as substrate concentration. Ki and Kd are more direct measures of affinity.

Mechanism of Action at the Dopaminergic Synapse

This compound exerts its effect by directly blocking the dopamine transporter on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged presence of dopamine in the synapse. The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft vesicle Dopamine Vesicles DAT DAT DA1 vesicle->DA1 Release dopamine_pool Dopamine receptor Dopamine Receptor DA1->receptor Binding DA2 DA2->DAT Reuptake DA3 GBR12783 This compound GBR12783->DAT Blockade

Mechanism of this compound at the dopaminergic synapse.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the DAT is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the DAT.

Detailed Methodology

  • Membrane Preparation :

    • Tissue rich in dopamine transporters, such as the rat striatum, is dissected and homogenized in a cold buffer solution.

    • The homogenate undergoes a series of centrifugations to isolate the cell membrane fraction, which contains the dopamine transporters. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding Assay :

    • The assay is conducted in multiple tubes or a multi-well plate.

    • Each reaction contains:

      • A fixed concentration of the prepared cell membranes.

      • A fixed concentration of a suitable radioligand (e.g., [3H]this compound or [3H]WIN 35,428).

      • Varying concentrations of the unlabeled "competitor" compound (this compound).

    • To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, potent DAT inhibitor (e.g., mazindol or cocaine) to saturate all specific binding sites.

  • Incubation :

    • The reaction mixtures are incubated for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium. Ionic conditions, particularly the concentration of sodium (Na+), are critical as they can significantly influence ligand affinity.

  • Separation and Quantification :

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis :

    • Specific Binding is calculated by subtracting the non-specific binding (counts from the tubes with the saturating inhibitor) from the total binding (counts from all other tubes).

    • The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. This generates a sigmoidal dose-response curve.

    • The IC50 value is determined from this curve; it is the concentration of this compound that displaces 50% of the specifically bound radioligand.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Setup cluster_quant Quantification cluster_analysis Data Analysis tissue Tissue Dissection (e.g., Rat Striatum) homogenize Homogenization in Buffer tissue->homogenize centrifuge Centrifugation & Membrane Isolation homogenize->centrifuge membranes DAT-Rich Membranes centrifuge->membranes mix Combine: 1. Membranes 2. Radioligand ([3H]L) 3. Competitor (this compound) membranes->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Binding vs. [Competitor] calculate->plot determine Determine IC50 & Calculate Ki plot->determine

Workflow for a DAT competitive radioligand binding assay.

References

In Vivo Central Binding of Tritiated GBR 12783: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo central binding of tritiated GBR 12783 ([³H]this compound), a highly selective and potent dopamine (B1211576) transporter (DAT) inhibitor. This document details the experimental protocols for its use in preclinical neuroimaging and pharmacological studies, presents available binding data, and illustrates the underlying neurochemical pathways.

Introduction to [³H]this compound

This compound, or 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, is a diarylpiperazine derivative that exhibits high affinity and selectivity for the dopamine transporter.[1] When radiolabeled with tritium (B154650) ([³H]), it becomes a valuable tool for the in vivo and in vitro labeling of the DAT.[1] Its primary application in neuroscience research is to quantify the density and occupancy of dopamine transporters in various brain regions, providing insights into the integrity of the dopaminergic system and the pharmacodynamics of novel therapeutic agents.

The principle of in vivo [³H]this compound binding studies relies on its ability to cross the blood-brain barrier and specifically bind to DAT-rich regions, such as the striatum. The cerebellum, a region with a negligible density of dopamine transporters, is typically used as a reference to estimate non-specific binding.[1] The difference in radioactivity between the striatum and the cerebellum is considered to represent the specific binding to the dopamine transporter.[1]

Quantitative Data Presentation

Table 1: In Vitro Binding Characteristics of [³H]this compound in Rat Striatal Membranes

ParameterValueSpeciesTissue PreparationReference
Kd (dissociation constant)0.5 - 1.5 nMRatStriatal Membranes[2]
Bmax (max. binding sites)8 - 10 pmol/mg proteinRatStriatal Membranes

Table 2: Ex Vivo Inhibition of Dopamine Uptake by this compound

ParameterValueSpeciesAdministration RouteTime PointReference
ID₅₀ (Dopamine Uptake)8.1 mg/kgRatIntraperitoneal (i.p.)30 minutes

Experimental Protocols

The following sections outline generalized methodologies for conducting in vivo central binding studies with [³H]this compound in rodents. These protocols are a composite of information gathered from various sources and should be adapted and optimized for specific experimental needs.

Animal Preparation and Radioligand Administration
  • Animal Model: Male Swiss mice (or other appropriate rodent strain) are typically used.

  • Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Radioligand Preparation: [³H]this compound is typically dissolved in a vehicle suitable for intravenous injection, such as saline. The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 100 µL for a mouse).

  • Administration: A tracer dose of [³H]this compound is administered intravenously (i.v.) via the tail vein.

Tissue Collection and Processing
  • Time Course: Maximal specific binding in the striatum relative to the cerebellum is typically observed 1 hour post-injection.

  • Euthanasia and Dissection: At the designated time point, animals are euthanized by a humane method (e.g., cervical dislocation or CO₂ asphyxiation). The brain is rapidly removed and placed on an ice-cold surface.

  • Brain Region Dissection: The striatum and cerebellum are dissected.

  • Sample Preparation for Scintillation Counting:

    • The dissected brain regions are weighed.

    • Tissues are homogenized in a suitable buffer.

    • A sample of the homogenate is added to a scintillation vial containing a scintillation cocktail.

  • Radioactivity Measurement: The radioactivity in each sample is quantified using a liquid scintillation counter.

Data Analysis
  • Calculation of Specific Binding: The specific binding is calculated as the difference between the total radioactivity in the striatum and the non-specific radioactivity in the cerebellum, often expressed as disintegrations per minute (DPM) per milligram of tissue.

  • Striatal-to-Cerebellar Ratio: A common metric for quantifying specific binding in vivo is the striatal-to-cerebellar ratio. This is calculated by dividing the radioactivity concentration in the striatum by that in the cerebellum.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization radioligand_prep [3H]this compound Formulation injection Intravenous Injection radioligand_prep->injection incubation In Vivo Incubation (1 hour) injection->incubation euthanasia Euthanasia & Brain Extraction incubation->euthanasia dissection Dissection of Striatum & Cerebellum euthanasia->dissection homogenization Tissue Homogenization dissection->homogenization scintillation Liquid Scintillation Counting homogenization->scintillation data_analysis Calculation of Specific Binding scintillation->data_analysis

Caption: Experimental workflow for in vivo [³H]this compound binding.

Dopamine Transporter Signaling Pathway and Inhibition by this compound

G Dopamine Transporter (DAT) Signaling and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activation gbr12783 This compound gbr12783->dat Inhibition

References

In Vivo Central Binding of Tritiated GBR 12783: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo central binding of tritiated GBR 12783 ([³H]this compound), a highly selective and potent dopamine transporter (DAT) inhibitor. This document details the experimental protocols for its use in preclinical neuroimaging and pharmacological studies, presents available binding data, and illustrates the underlying neurochemical pathways.

Introduction to [³H]this compound

This compound, or 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, is a diarylpiperazine derivative that exhibits high affinity and selectivity for the dopamine transporter.[1] When radiolabeled with tritium ([³H]), it becomes a valuable tool for the in vivo and in vitro labeling of the DAT.[1] Its primary application in neuroscience research is to quantify the density and occupancy of dopamine transporters in various brain regions, providing insights into the integrity of the dopaminergic system and the pharmacodynamics of novel therapeutic agents.

The principle of in vivo [³H]this compound binding studies relies on its ability to cross the blood-brain barrier and specifically bind to DAT-rich regions, such as the striatum. The cerebellum, a region with a negligible density of dopamine transporters, is typically used as a reference to estimate non-specific binding.[1] The difference in radioactivity between the striatum and the cerebellum is considered to represent the specific binding to the dopamine transporter.[1]

Quantitative Data Presentation

Table 1: In Vitro Binding Characteristics of [³H]this compound in Rat Striatal Membranes

ParameterValueSpeciesTissue PreparationReference
Kd (dissociation constant)0.5 - 1.5 nMRatStriatal Membranes[2]
Bmax (max. binding sites)8 - 10 pmol/mg proteinRatStriatal Membranes

Table 2: Ex Vivo Inhibition of Dopamine Uptake by this compound

ParameterValueSpeciesAdministration RouteTime PointReference
ID₅₀ (Dopamine Uptake)8.1 mg/kgRatIntraperitoneal (i.p.)30 minutes

Experimental Protocols

The following sections outline generalized methodologies for conducting in vivo central binding studies with [³H]this compound in rodents. These protocols are a composite of information gathered from various sources and should be adapted and optimized for specific experimental needs.

Animal Preparation and Radioligand Administration
  • Animal Model: Male Swiss mice (or other appropriate rodent strain) are typically used.

  • Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Radioligand Preparation: [³H]this compound is typically dissolved in a vehicle suitable for intravenous injection, such as saline. The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 100 µL for a mouse).

  • Administration: A tracer dose of [³H]this compound is administered intravenously (i.v.) via the tail vein.

Tissue Collection and Processing
  • Time Course: Maximal specific binding in the striatum relative to the cerebellum is typically observed 1 hour post-injection.

  • Euthanasia and Dissection: At the designated time point, animals are euthanized by a humane method (e.g., cervical dislocation or CO₂ asphyxiation). The brain is rapidly removed and placed on an ice-cold surface.

  • Brain Region Dissection: The striatum and cerebellum are dissected.

  • Sample Preparation for Scintillation Counting:

    • The dissected brain regions are weighed.

    • Tissues are homogenized in a suitable buffer.

    • A sample of the homogenate is added to a scintillation vial containing a scintillation cocktail.

  • Radioactivity Measurement: The radioactivity in each sample is quantified using a liquid scintillation counter.

Data Analysis
  • Calculation of Specific Binding: The specific binding is calculated as the difference between the total radioactivity in the striatum and the non-specific radioactivity in the cerebellum, often expressed as disintegrations per minute (DPM) per milligram of tissue.

  • Striatal-to-Cerebellar Ratio: A common metric for quantifying specific binding in vivo is the striatal-to-cerebellar ratio. This is calculated by dividing the radioactivity concentration in the striatum by that in the cerebellum.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization radioligand_prep [3H]this compound Formulation injection Intravenous Injection radioligand_prep->injection incubation In Vivo Incubation (1 hour) injection->incubation euthanasia Euthanasia & Brain Extraction incubation->euthanasia dissection Dissection of Striatum & Cerebellum euthanasia->dissection homogenization Tissue Homogenization dissection->homogenization scintillation Liquid Scintillation Counting homogenization->scintillation data_analysis Calculation of Specific Binding scintillation->data_analysis

Caption: Experimental workflow for in vivo [³H]this compound binding.

Dopamine Transporter Signaling Pathway and Inhibition by this compound

G Dopamine Transporter (DAT) Signaling and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activation gbr12783 This compound gbr12783->dat Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GBR 12783, a potent and highly selective dopamine (B1211576) reuptake inhibitor. We delve into its core mechanism of action, present its quantitative binding profile, and detail key experimental protocols for its use in preclinical research. This document serves as a comprehensive resource for scientists investigating the pathophysiology of dopamine-related disorders such as Parkinson's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and substance use disorders. The guide includes detailed methodologies for in vitro binding assays and in vivo behavioral and neurochemical studies, alongside visual representations of relevant pathways and workflows to facilitate experimental design and data interpretation.

Introduction: The Significance of Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. Dysregulation of the dopaminergic system is a hallmark of numerous neurological and psychiatric disorders. Consequently, molecules that modulate DAT function are invaluable tools for both basic research and therapeutic development.

This compound, a diaryl-piperazine derivative, has emerged as a cornerstone research tool due to its high affinity and selectivity for DAT. Its utility lies in its ability to elevate extracellular dopamine levels in a controlled manner, allowing for the precise investigation of dopaminergic pathways and their role in disease.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the dopamine transporter.[1] It binds to the DAT protein, blocking the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling. Studies have shown that this compound acts as a pure uptake inhibitor, with minimal to no dopamine-releasing activity at concentrations typically used in research.[1]

The following diagram illustrates the molecular mechanism of this compound at the dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine Vesicles L_DOPA->Dopamine_Vesicle AADC VMAT2 Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding Signaling_Cascade Postsynaptic Signaling Dopamine_Receptor->Signaling_Cascade Activation Start Start Tissue_Prep Tissue Preparation (e.g., Rodent Striatum) Start->Tissue_Prep Membrane_Isolation Membrane Isolation (Homogenization & Centrifugation) Tissue_Prep->Membrane_Isolation Binding_Incubation Binding Incubation (Membranes + [³H]this compound ± Competitor) Membrane_Isolation->Binding_Incubation Filtration Rapid Filtration (Separates Bound from Unbound) Binding_Incubation->Filtration Washing Filter Washing (Removes Non-specific Binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantifies Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate Kd, Bmax, Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End cluster_outcomes Assess Outcomes Start Identify Dopamine-Related Disorder of Interest Select_Model Select Appropriate Animal Model (e.g., 6-OHDA for Parkinson's, SHR for ADHD, Self-Administration for Addiction) Start->Select_Model Administer_GBR Administer this compound (Acute or Chronic Dosing) Select_Model->Administer_GBR Behavioral Behavioral Analysis (e.g., Locomotor Activity, Cognitive Tests) Administer_GBR->Behavioral Neurochemical Neurochemical Analysis (e.g., In Vivo Microdialysis) Administer_GBR->Neurochemical Molecular Molecular Analysis (e.g., Receptor Binding, Gene Expression) Administer_GBR->Molecular Interpret Interpret Results in the Context of Disease Pathophysiology Behavioral->Interpret Neurochemical->Interpret Molecular->Interpret End Gain Insights into Dopaminergic Mechanisms of the Disorder Interpret->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GBR 12783, a potent and highly selective dopamine reuptake inhibitor. We delve into its core mechanism of action, present its quantitative binding profile, and detail key experimental protocols for its use in preclinical research. This document serves as a comprehensive resource for scientists investigating the pathophysiology of dopamine-related disorders such as Parkinson's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and substance use disorders. The guide includes detailed methodologies for in vitro binding assays and in vivo behavioral and neurochemical studies, alongside visual representations of relevant pathways and workflows to facilitate experimental design and data interpretation.

Introduction: The Significance of Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. Dysregulation of the dopaminergic system is a hallmark of numerous neurological and psychiatric disorders. Consequently, molecules that modulate DAT function are invaluable tools for both basic research and therapeutic development.

This compound, a diaryl-piperazine derivative, has emerged as a cornerstone research tool due to its high affinity and selectivity for DAT. Its utility lies in its ability to elevate extracellular dopamine levels in a controlled manner, allowing for the precise investigation of dopaminergic pathways and their role in disease.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the dopamine transporter.[1] It binds to the DAT protein, blocking the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling. Studies have shown that this compound acts as a pure uptake inhibitor, with minimal to no dopamine-releasing activity at concentrations typically used in research.[1]

The following diagram illustrates the molecular mechanism of this compound at the dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine Vesicles L_DOPA->Dopamine_Vesicle AADC VMAT2 Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding Signaling_Cascade Postsynaptic Signaling Dopamine_Receptor->Signaling_Cascade Activation Start Start Tissue_Prep Tissue Preparation (e.g., Rodent Striatum) Start->Tissue_Prep Membrane_Isolation Membrane Isolation (Homogenization & Centrifugation) Tissue_Prep->Membrane_Isolation Binding_Incubation Binding Incubation (Membranes + [³H]this compound ± Competitor) Membrane_Isolation->Binding_Incubation Filtration Rapid Filtration (Separates Bound from Unbound) Binding_Incubation->Filtration Washing Filter Washing (Removes Non-specific Binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantifies Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate Kd, Bmax, Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End cluster_outcomes Assess Outcomes Start Identify Dopamine-Related Disorder of Interest Select_Model Select Appropriate Animal Model (e.g., 6-OHDA for Parkinson's, SHR for ADHD, Self-Administration for Addiction) Start->Select_Model Administer_GBR Administer this compound (Acute or Chronic Dosing) Select_Model->Administer_GBR Behavioral Behavioral Analysis (e.g., Locomotor Activity, Cognitive Tests) Administer_GBR->Behavioral Neurochemical Neurochemical Analysis (e.g., In Vivo Microdialysis) Administer_GBR->Neurochemical Molecular Molecular Analysis (e.g., Receptor Binding, Gene Expression) Administer_GBR->Molecular Interpret Interpret Results in the Context of Disease Pathophysiology Behavioral->Interpret Neurochemical->Interpret Molecular->Interpret End Gain Insights into Dopaminergic Mechanisms of the Disorder Interpret->End

References

Understanding the Pharmacokinetics of GBR 12783: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783 is a potent and highly selective dopamine (B1211576) reuptake inhibitor that has been instrumental as a research tool for studying the dopamine transporter (DAT) and the dopaminergic system. A comprehensive understanding of its pharmacokinetic profile is crucial for the accurate interpretation of preclinical data and for any potential therapeutic development. This technical guide synthesizes the available scientific literature on the pharmacokinetics of this compound, covering its mechanism of action, and the limited publicly available data on its absorption, distribution, metabolism, and excretion (ADME). This document also provides detailed experimental protocols from key studies and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding. It is important to note that while extensive research has been conducted on the pharmacodynamic effects of this compound, a complete and detailed ADME profile is not fully characterized in the public domain.

Mechanism of Action

This compound exerts its effects by binding with high affinity and selectivity to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting DAT, this compound increases the extracellular concentration and prolongs the action of dopamine, thereby enhancing dopaminergic neurotransmission.

Signaling Pathway of Dopamine Transporter Inhibition by this compound

Dopamine Transporter (DAT) Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Binding for Reuptake Dopamine_Synapse Increased Extracellular Dopamine DAT->Dopamine_Vesicle Recycling (inhibited) GBR12783 This compound GBR12783->DAT Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Enhanced Binding Signal_Transduction Signal Transduction (e.g., cAMP pathway) Dopamine_Receptor->Signal_Transduction Activation

Caption: Inhibition of the dopamine transporter (DAT) by this compound.

Pharmacokinetic Profile

Comprehensive quantitative data on the ADME of this compound is limited in publicly accessible literature. The following sections summarize the available information.

Absorption

Specific details regarding the oral bioavailability, peak plasma concentration (Cmax), and time to reach peak plasma concentration (Tmax) of this compound are not well-documented in the reviewed literature. Preclinical studies have predominantly utilized intraperitoneal (i.p.) or intravenous (i.v.) routes of administration to investigate its in vivo effects.[2][3]

Distribution

Following systemic administration, this compound effectively crosses the blood-brain barrier. In vivo binding studies in mice using radiolabeled [3H]this compound have demonstrated a significant accumulation of the compound in the striatum, a brain region with a high density of dopamine transporters.[4] The maximal difference between striatal and cerebellar (a region with low DAT density) radioactivity was observed 1 hour after intravenous injection, indicating relatively rapid brain penetration and target engagement.[4]

Metabolism
Excretion

The routes and rate of excretion of this compound and its potential metabolites have not been detailed in the available scientific literature.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables present the available quantitative data for this compound. It is important to note the sparseness of a complete pharmacokinetic dataset.

Table 1: In Vitro Pharmacodynamic Properties of this compound

ParameterSpeciesTissue/SystemValueReference(s)
IC₅₀ (Dopamine Uptake Inhibition)RatStriatal Synaptosomes1.8 nM
MouseStriatal Synaptosomes1.2 nM
Kᵢ (DAT Binding)RatStriatal Membranes> 20 nM (initial complex), ≤ 5 nM (stable complex)
Bmax (DAT Binding)RatStriatal Membranes8-10 pmol/mg protein

Table 2: In Vivo Pharmacodynamic Properties of this compound

ParameterSpeciesRoute of AdministrationDoseEffectReference(s)
ID₅₀ (Dopamine Uptake Inhibition)Rati.p.8.1 mg/kg50% inhibition of striatal dopamine uptake 30 min post-administration
Onset of Action Rati.p.10 mg/kg< 10 minutes for striatal dopamine uptake inhibition
Duration of Action Rati.p.10 mg/kg> 5 hours for striatal dopamine uptake inhibition
Effective Dose (Behavioral) Rati.p.10 mg/kgImproved learning of inhibitory avoidance

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on key studies investigating the effects of this compound.

In Vitro Dopamine Uptake Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the reuptake of dopamine into presynaptic nerve terminals.

Methodology based on Bonnet & Costentin (1986):

  • Tissue Preparation: Striata from male rats are dissected and homogenized in a sucrose (B13894) solution. A crude synaptosomal fraction is prepared by differential centrifugation.

  • Preincubation: Synaptosomal preparations are preincubated at 37°C in a Krebs-Ringer phosphate (B84403) buffer.

  • Incubation: this compound at various concentrations is added to the synaptosomal suspension.

  • Dopamine Uptake: [³H]dopamine is added to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes (containing internalized [³H]dopamine) from the incubation medium.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated by non-linear regression analysis.

In Vivo [³H]this compound Binding Assay

Objective: To assess the distribution and target engagement of this compound in the brain.

Methodology based on Chagraoui et al. (1987):

  • Animal Dosing: A tracer dose of [³H]this compound is administered intravenously (i.v.) to mice.

  • Tissue Collection: At various time points post-injection (e.g., 1 hour), the animals are euthanized, and brains are rapidly removed.

  • Dissection: The striatum and cerebellum are dissected on a cold plate.

  • Sample Preparation: The dissected brain regions are weighed and solubilized.

  • Radioactivity Measurement: The amount of radioactivity in each brain region is determined by liquid scintillation counting.

  • Data Analysis: The specific binding in the striatum is calculated as the difference between the total radioactivity in the striatum and the non-specific radioactivity in the cerebellum.

Workflow for a Preclinical In Vivo Pharmacokinetic Study

Workflow for a Preclinical In Vivo Pharmacokinetic Study of this compound cluster_study_design Study Design cluster_in_life_phase In-Life Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Selection Dose and Route Selection (e.g., 10 mg/kg, i.p.) Animal_Model->Dose_Selection Time_Points Define Sampling Time Points Dose_Selection->Time_Points Dosing Administer this compound Time_Points->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma from Whole Blood (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage Sample_Extraction Extract this compound from Plasma (e.g., Liquid-Liquid Extraction) Sample_Storage->Sample_Extraction LC_MS_Analysis Quantify this compound using LC-MS/MS Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

Future Directions and Knowledge Gaps

The current body of literature provides a strong foundation for understanding the pharmacodynamic properties of this compound as a selective DAT inhibitor. However, a comprehensive pharmacokinetic profile is essential for its continued use as a reliable research tool and for any translational considerations. Key knowledge gaps that require further investigation include:

  • Oral Bioavailability: Determining the extent of absorption after oral administration is crucial for designing and interpreting studies that utilize this route.

  • Metabolic Profiling: Identifying the metabolic pathways, the enzymes responsible for metabolism, and the resulting metabolites is necessary to understand its clearance and potential for drug interactions.

  • Excretion Pathways: Characterizing the routes and rates of elimination of the parent compound and its metabolites will complete the ADME profile.

  • Human Pharmacokinetics: To date, pharmacokinetic studies of this compound appear to be limited to preclinical species.

Conclusion

This compound is a valuable pharmacological tool due to its high potency and selectivity for the dopamine transporter. While its mechanism of action and in vivo efficacy in modulating dopaminergic activity are well-established, a comprehensive understanding of its pharmacokinetics remains incomplete. This guide has summarized the available data, highlighted the existing knowledge gaps, and provided detailed experimental context. Further research focusing on the ADME properties of this compound is warranted to enhance its utility in neuroscience research and drug development.

References

Understanding the Pharmacokinetics of GBR 12783: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783 is a potent and highly selective dopamine reuptake inhibitor that has been instrumental as a research tool for studying the dopamine transporter (DAT) and the dopaminergic system. A comprehensive understanding of its pharmacokinetic profile is crucial for the accurate interpretation of preclinical data and for any potential therapeutic development. This technical guide synthesizes the available scientific literature on the pharmacokinetics of this compound, covering its mechanism of action, and the limited publicly available data on its absorption, distribution, metabolism, and excretion (ADME). This document also provides detailed experimental protocols from key studies and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding. It is important to note that while extensive research has been conducted on the pharmacodynamic effects of this compound, a complete and detailed ADME profile is not fully characterized in the public domain.

Mechanism of Action

This compound exerts its effects by binding with high affinity and selectivity to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting DAT, this compound increases the extracellular concentration and prolongs the action of dopamine, thereby enhancing dopaminergic neurotransmission.

Signaling Pathway of Dopamine Transporter Inhibition by this compound

Dopamine Transporter (DAT) Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Binding for Reuptake Dopamine_Synapse Increased Extracellular Dopamine DAT->Dopamine_Vesicle Recycling (inhibited) GBR12783 This compound GBR12783->DAT Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Enhanced Binding Signal_Transduction Signal Transduction (e.g., cAMP pathway) Dopamine_Receptor->Signal_Transduction Activation

Caption: Inhibition of the dopamine transporter (DAT) by this compound.

Pharmacokinetic Profile

Comprehensive quantitative data on the ADME of this compound is limited in publicly accessible literature. The following sections summarize the available information.

Absorption

Specific details regarding the oral bioavailability, peak plasma concentration (Cmax), and time to reach peak plasma concentration (Tmax) of this compound are not well-documented in the reviewed literature. Preclinical studies have predominantly utilized intraperitoneal (i.p.) or intravenous (i.v.) routes of administration to investigate its in vivo effects.[2][3]

Distribution

Following systemic administration, this compound effectively crosses the blood-brain barrier. In vivo binding studies in mice using radiolabeled [3H]this compound have demonstrated a significant accumulation of the compound in the striatum, a brain region with a high density of dopamine transporters.[4] The maximal difference between striatal and cerebellar (a region with low DAT density) radioactivity was observed 1 hour after intravenous injection, indicating relatively rapid brain penetration and target engagement.[4]

Metabolism
Excretion

The routes and rate of excretion of this compound and its potential metabolites have not been detailed in the available scientific literature.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables present the available quantitative data for this compound. It is important to note the sparseness of a complete pharmacokinetic dataset.

Table 1: In Vitro Pharmacodynamic Properties of this compound

ParameterSpeciesTissue/SystemValueReference(s)
IC₅₀ (Dopamine Uptake Inhibition)RatStriatal Synaptosomes1.8 nM
MouseStriatal Synaptosomes1.2 nM
Kᵢ (DAT Binding)RatStriatal Membranes> 20 nM (initial complex), ≤ 5 nM (stable complex)
Bmax (DAT Binding)RatStriatal Membranes8-10 pmol/mg protein

Table 2: In Vivo Pharmacodynamic Properties of this compound

ParameterSpeciesRoute of AdministrationDoseEffectReference(s)
ID₅₀ (Dopamine Uptake Inhibition)Rati.p.8.1 mg/kg50% inhibition of striatal dopamine uptake 30 min post-administration
Onset of Action Rati.p.10 mg/kg< 10 minutes for striatal dopamine uptake inhibition
Duration of Action Rati.p.10 mg/kg> 5 hours for striatal dopamine uptake inhibition
Effective Dose (Behavioral) Rati.p.10 mg/kgImproved learning of inhibitory avoidance

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on key studies investigating the effects of this compound.

In Vitro Dopamine Uptake Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the reuptake of dopamine into presynaptic nerve terminals.

Methodology based on Bonnet & Costentin (1986):

  • Tissue Preparation: Striata from male rats are dissected and homogenized in a sucrose solution. A crude synaptosomal fraction is prepared by differential centrifugation.

  • Preincubation: Synaptosomal preparations are preincubated at 37°C in a Krebs-Ringer phosphate buffer.

  • Incubation: this compound at various concentrations is added to the synaptosomal suspension.

  • Dopamine Uptake: [³H]dopamine is added to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes (containing internalized [³H]dopamine) from the incubation medium.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated by non-linear regression analysis.

In Vivo [³H]this compound Binding Assay

Objective: To assess the distribution and target engagement of this compound in the brain.

Methodology based on Chagraoui et al. (1987):

  • Animal Dosing: A tracer dose of [³H]this compound is administered intravenously (i.v.) to mice.

  • Tissue Collection: At various time points post-injection (e.g., 1 hour), the animals are euthanized, and brains are rapidly removed.

  • Dissection: The striatum and cerebellum are dissected on a cold plate.

  • Sample Preparation: The dissected brain regions are weighed and solubilized.

  • Radioactivity Measurement: The amount of radioactivity in each brain region is determined by liquid scintillation counting.

  • Data Analysis: The specific binding in the striatum is calculated as the difference between the total radioactivity in the striatum and the non-specific radioactivity in the cerebellum.

Workflow for a Preclinical In Vivo Pharmacokinetic Study

Workflow for a Preclinical In Vivo Pharmacokinetic Study of this compound cluster_study_design Study Design cluster_in_life_phase In-Life Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Selection Dose and Route Selection (e.g., 10 mg/kg, i.p.) Animal_Model->Dose_Selection Time_Points Define Sampling Time Points Dose_Selection->Time_Points Dosing Administer this compound Time_Points->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma from Whole Blood (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage Sample_Extraction Extract this compound from Plasma (e.g., Liquid-Liquid Extraction) Sample_Storage->Sample_Extraction LC_MS_Analysis Quantify this compound using LC-MS/MS Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

Future Directions and Knowledge Gaps

The current body of literature provides a strong foundation for understanding the pharmacodynamic properties of this compound as a selective DAT inhibitor. However, a comprehensive pharmacokinetic profile is essential for its continued use as a reliable research tool and for any translational considerations. Key knowledge gaps that require further investigation include:

  • Oral Bioavailability: Determining the extent of absorption after oral administration is crucial for designing and interpreting studies that utilize this route.

  • Metabolic Profiling: Identifying the metabolic pathways, the enzymes responsible for metabolism, and the resulting metabolites is necessary to understand its clearance and potential for drug interactions.

  • Excretion Pathways: Characterizing the routes and rates of elimination of the parent compound and its metabolites will complete the ADME profile.

  • Human Pharmacokinetics: To date, pharmacokinetic studies of this compound appear to be limited to preclinical species.

Conclusion

This compound is a valuable pharmacological tool due to its high potency and selectivity for the dopamine transporter. While its mechanism of action and in vivo efficacy in modulating dopaminergic activity are well-established, a comprehensive understanding of its pharmacokinetics remains incomplete. This guide has summarized the available data, highlighted the existing knowledge gaps, and provided detailed experimental context. Further research focusing on the ADME properties of this compound is warranted to enhance its utility in neuroscience research and drug development.

References

GBR 12783: A Technical Guide for the Study of Dopaminergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR 12783, a potent and selective dopamine (B1211576) reuptake inhibitor, and its application as a critical tool in the study of dopaminergic pathways. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use, and visualizes the complex signaling and experimental workflows involved in dopaminergic research.

Introduction to this compound

This compound, a diaryl-alk(en)ylpiperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significant selectivity over other monoamine transporters.[1][2] This specificity makes it an invaluable pharmacological tool for isolating and studying the role of DAT in various physiological and pathological processes. By competitively inhibiting the reuptake of dopamine from the synaptic cleft, this compound effectively increases the extracellular concentration and prolongs the action of dopamine, allowing for detailed investigation of dopaminergic neurotransmission.[3]

Pharmacological Profile of this compound

The utility of this compound as a research tool is underscored by its well-characterized pharmacological profile. Its high affinity and selectivity for the dopamine transporter have been consistently demonstrated across various in vitro and in vivo studies.

Data Presentation: Quantitative Pharmacological Data
ParameterSpeciesPreparationValueReference(s)
IC₅₀ (DAT) RatStriatal Synaptosomes1.8 nM[2][3]
MouseStriatal Synaptosomes1.2 nM
Kᵢ (DAT) RatStriatal Membranes≥ 20 nM (initial complex), ≤ 5 nM (stable complex)
Kₑ (DAT) RatStriatal Transporters34 ± 11 nM
Kₑ ([³H]this compound) RatStriatal Membranes1.6 nM
Bₘₐₓ ([³H]this compound) RatStriatal Membranes10.3 pmol/mg protein
ID₅₀ (DA Uptake Inhibition) RatIn vivo (i.p. administration)8.1 mg/kg

Selectivity:

This compound demonstrates marked selectivity for the dopamine transporter over the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). Studies have shown it to be 18-90 times more effective at inhibiting dopamine uptake compared to norepinephrine uptake and 85-300 times more effective compared to serotonin uptake, depending on the experimental conditions and animal species.

Mechanism of Action

This compound exerts its effect by binding to the dopamine transporter (DAT) on presynaptic dopaminergic neurons. This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The accumulation of dopamine in the synapse enhances and prolongs dopaminergic signaling.

Dopaminergic Synaptic Transmission and this compound Intervention

Caption: Mechanism of this compound action at the dopaminergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study dopaminergic pathways.

In Vitro [³H]-GBR 12783 Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on the dopamine transporter.

Methodology:

  • Tissue Preparation:

    • Dissect the brain region of interest (e.g., striatum) from the animal model (e.g., rat).

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation with increasing concentrations of [³H]-GBR 12783.

    • For determination of non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-labeled dopamine uptake inhibitor (e.g., 10 µM cocaine or unlabeled this compound).

    • Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Inject a small volume of each dialysate sample into the HPLC system.

    • Separate dopamine from other components on a reverse-phase column.

    • Detect and quantify dopamine using an electrochemical detector.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Analyze the time course of this compound-induced changes in extracellular dopamine.

Locomotor Activity Testing

This behavioral assay is used to assess the stimulant effects of this compound, which are mediated by its action on dopaminergic pathways.

Methodology:

  • Apparatus:

    • Use open-field arenas equipped with infrared beams or video tracking software to automatically record locomotor activity.

  • Procedure:

    • Habituate the animals (e.g., mice or rats) to the testing room and the open-field arenas to reduce novelty-induced hyperactivity.

    • On the test day, administer this compound or a vehicle control at the desired dose and route of administration (e.g., intraperitoneal injection).

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity for a set period (e.g., 60-120 minutes).

  • Data Collection and Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Compare the locomotor activity of the this compound-treated group to the vehicle-treated control group using appropriate statistical tests.

Visualizing Experimental and Signaling Workflows

Experimental Workflow for Characterizing a Novel Dopamine Reuptake Inhibitor

start Start: Novel Compound in_vitro In Vitro Characterization start->in_vitro binding_assay [³H]-Radioligand Binding Assay (DAT, SERT, NET) in_vitro->binding_assay uptake_assay Synaptosomal Uptake Assay ([³H]-DA, [³H]-5-HT, [³H]-NE) in_vitro->uptake_assay in_vivo In Vivo Evaluation microdialysis In Vivo Microdialysis (Extracellular DA levels) in_vivo->microdialysis behavior Behavioral Assays (Locomotor Activity, etc.) in_vivo->behavior end End: Profile Established binding_assay->in_vivo High Affinity & Selectivity uptake_assay->in_vivo data_analysis Data Analysis & Interpretation microdialysis->data_analysis behavior->data_analysis data_analysis->end

Caption: Workflow for characterizing a novel dopamine reuptake inhibitor.

Dopamine D1 Receptor Signaling Pathway

DA Dopamine D1R D1 Receptor DA->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (activates) downstream Downstream Effects (Gene Expression, Ion Channel Modulation) PKA->downstream PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 Inhibits PP1->downstream Dephosphorylates (inhibits)

Caption: Simplified overview of the D1 receptor signaling cascade.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricacies of the dopaminergic system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation and study of dopamine signaling. The experimental protocols outlined in this guide provide a foundation for robust and reproducible research in neuroscience and drug development. By leveraging tools like this compound and the methodologies described herein, the scientific community can continue to unravel the complex roles of dopamine in health and disease, paving the way for novel therapeutic interventions.

References

GBR 12783: A Technical Guide for the Study of Dopaminergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR 12783, a potent and selective dopamine reuptake inhibitor, and its application as a critical tool in the study of dopaminergic pathways. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use, and visualizes the complex signaling and experimental workflows involved in dopaminergic research.

Introduction to this compound

This compound, a diaryl-alk(en)ylpiperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significant selectivity over other monoamine transporters.[1][2] This specificity makes it an invaluable pharmacological tool for isolating and studying the role of DAT in various physiological and pathological processes. By competitively inhibiting the reuptake of dopamine from the synaptic cleft, this compound effectively increases the extracellular concentration and prolongs the action of dopamine, allowing for detailed investigation of dopaminergic neurotransmission.[3]

Pharmacological Profile of this compound

The utility of this compound as a research tool is underscored by its well-characterized pharmacological profile. Its high affinity and selectivity for the dopamine transporter have been consistently demonstrated across various in vitro and in vivo studies.

Data Presentation: Quantitative Pharmacological Data
ParameterSpeciesPreparationValueReference(s)
IC₅₀ (DAT) RatStriatal Synaptosomes1.8 nM[2][3]
MouseStriatal Synaptosomes1.2 nM
Kᵢ (DAT) RatStriatal Membranes≥ 20 nM (initial complex), ≤ 5 nM (stable complex)
Kₑ (DAT) RatStriatal Transporters34 ± 11 nM
Kₑ ([³H]this compound) RatStriatal Membranes1.6 nM
Bₘₐₓ ([³H]this compound) RatStriatal Membranes10.3 pmol/mg protein
ID₅₀ (DA Uptake Inhibition) RatIn vivo (i.p. administration)8.1 mg/kg

Selectivity:

This compound demonstrates marked selectivity for the dopamine transporter over the norepinephrine transporter (NET) and the serotonin transporter (SERT). Studies have shown it to be 18-90 times more effective at inhibiting dopamine uptake compared to norepinephrine uptake and 85-300 times more effective compared to serotonin uptake, depending on the experimental conditions and animal species.

Mechanism of Action

This compound exerts its effect by binding to the dopamine transporter (DAT) on presynaptic dopaminergic neurons. This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The accumulation of dopamine in the synapse enhances and prolongs dopaminergic signaling.

Dopaminergic Synaptic Transmission and this compound Intervention

Caption: Mechanism of this compound action at the dopaminergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study dopaminergic pathways.

In Vitro [³H]-GBR 12783 Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on the dopamine transporter.

Methodology:

  • Tissue Preparation:

    • Dissect the brain region of interest (e.g., striatum) from the animal model (e.g., rat).

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation with increasing concentrations of [³H]-GBR 12783.

    • For determination of non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-labeled dopamine uptake inhibitor (e.g., 10 µM cocaine or unlabeled this compound).

    • Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Inject a small volume of each dialysate sample into the HPLC system.

    • Separate dopamine from other components on a reverse-phase column.

    • Detect and quantify dopamine using an electrochemical detector.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Analyze the time course of this compound-induced changes in extracellular dopamine.

Locomotor Activity Testing

This behavioral assay is used to assess the stimulant effects of this compound, which are mediated by its action on dopaminergic pathways.

Methodology:

  • Apparatus:

    • Use open-field arenas equipped with infrared beams or video tracking software to automatically record locomotor activity.

  • Procedure:

    • Habituate the animals (e.g., mice or rats) to the testing room and the open-field arenas to reduce novelty-induced hyperactivity.

    • On the test day, administer this compound or a vehicle control at the desired dose and route of administration (e.g., intraperitoneal injection).

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity for a set period (e.g., 60-120 minutes).

  • Data Collection and Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Compare the locomotor activity of the this compound-treated group to the vehicle-treated control group using appropriate statistical tests.

Visualizing Experimental and Signaling Workflows

Experimental Workflow for Characterizing a Novel Dopamine Reuptake Inhibitor

start Start: Novel Compound in_vitro In Vitro Characterization start->in_vitro binding_assay [³H]-Radioligand Binding Assay (DAT, SERT, NET) in_vitro->binding_assay uptake_assay Synaptosomal Uptake Assay ([³H]-DA, [³H]-5-HT, [³H]-NE) in_vitro->uptake_assay in_vivo In Vivo Evaluation microdialysis In Vivo Microdialysis (Extracellular DA levels) in_vivo->microdialysis behavior Behavioral Assays (Locomotor Activity, etc.) in_vivo->behavior end End: Profile Established binding_assay->in_vivo High Affinity & Selectivity uptake_assay->in_vivo data_analysis Data Analysis & Interpretation microdialysis->data_analysis behavior->data_analysis data_analysis->end

Caption: Workflow for characterizing a novel dopamine reuptake inhibitor.

Dopamine D1 Receptor Signaling Pathway

DA Dopamine D1R D1 Receptor DA->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (activates) downstream Downstream Effects (Gene Expression, Ion Channel Modulation) PKA->downstream PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 Inhibits PP1->downstream Dephosphorylates (inhibits)

Caption: Simplified overview of the D1 receptor signaling cascade.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricacies of the dopaminergic system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation and study of dopamine signaling. The experimental protocols outlined in this guide provide a foundation for robust and reproducible research in neuroscience and drug development. By leveraging tools like this compound and the methodologies described herein, the scientific community can continue to unravel the complex roles of dopamine in health and disease, paving the way for novel therapeutic interventions.

References

Methodological & Application

GBR 12783: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for GBR 12783, a potent and selective dopamine (B1211576) uptake inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.

Mechanism of Action

This compound is an aryl 1,4-dialk(en)ylpiperazine derivative that acts as a potent and competitive inhibitor of the dopamine transporter (DAT).[1] Its high selectivity for the dopamine transporter over those for norepinephrine (B1679862) and serotonin (B10506) makes it a valuable tool for investigating the role of dopamine signaling in various physiological and pathological processes.[1]

Data Presentation

Pharmacological Data
ParameterValueSpeciesTissueReference
IC50 (in vitro)1.8 nMRatStriatal Synaptosomes[1]
ID50 (ex vivo)8.1 mg/kg (i.p., 30 min post-administration)RatStriatum[1]
In Vivo Behavioral Effects
Behavioral TestSpeciesDose (Route)Key FindingsReference
Passive Avoidance Test Rat10 mg/kg (i.p.)Improved retention performance.[2]
Locomotor Activity Mouse8 mg/kgSignificantly increased locomotor activity.
Locomotor Activity Mouse10 mg/kg (i.p.)Reversed apomorphine-induced suppression of locomotor activity.
Locomotor Activity Mouse (DBA/2J)5 and 7.5 mg/kgGreater locomotor activation compared to C57BL/6 mice.

Experimental Protocols

Assessment of Locomotor Activity

This protocol describes a method to evaluate the stimulant effects of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Open field activity chambers equipped with infrared beams

  • Male mice (e.g., C57BL/6J or DBA/2J strains)

Procedure:

  • Habituation: Acclimate mice to the experimental room for at least 1 hour before testing. On the test day, place each mouse individually into an open field activity chamber and allow for a 30-60 minute habituation period.

  • Drug Administration: Following habituation, administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses ranging from 5 to 10 mg/kg have been shown to be effective.

  • Data Collection: Immediately after injection, place the mice back into the activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period, typically 60-120 minutes. Data is often analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Expected Outcome: this compound is expected to cause a dose-dependent increase in locomotor activity.

Passive Avoidance Test for Memory Assessment

This protocol outlines the use of a one-trial passive avoidance test to assess the effect of this compound on learning and memory in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment)

  • Male rats (e.g., Sprague-Dawley)

Procedure:

  • Acquisition (Training) Session:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats 30 minutes before the training session.

    • Place each rat in the light compartment of the passive avoidance apparatus.

    • After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

    • When the rat enters the dark compartment, the door closes, and a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

    • The latency to enter the dark compartment is recorded.

  • Retention (Testing) Session:

    • 24 hours after the acquisition session, place the rat back into the light compartment.

    • Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. The test session is typically limited to a maximum duration (e.g., 300 or 600 seconds).

  • Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups using a non-parametric test (e.g., Mann-Whitney U test).

Expected Outcome: this compound is expected to improve retention performance, as indicated by a significantly longer step-through latency in the treated group compared to the control group.

In Vivo Microdialysis for Hippocampal Acetylcholine (B1216132) Release

This protocol details the procedure for measuring acetylcholine release in the hippocampus of freely moving rats following administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Microdialysis probes

  • Stereotaxic apparatus for surgery

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Male rats (e.g., Sprague-Dawley)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the hippocampus.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for several hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.

  • Data Analysis: Express acetylcholine levels as a percentage of the baseline and compare the changes over time between the this compound and vehicle groups.

Expected Outcome: this compound has been shown to increase hippocampal acetylcholine release in vivo.

Visualizations

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release DAT Dopamine Transporter DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of this compound action at the dopaminergic synapse.

Locomotor_Activity_Workflow start Start habituation Habituation (30-60 min) start->habituation injection Drug Administration (this compound or Vehicle) habituation->injection data_collection Data Collection (60-120 min) injection->data_collection analysis Data Analysis (ANOVA) data_collection->analysis end End analysis->end

Caption: Experimental workflow for locomotor activity assessment.

Passive_Avoidance_Workflow start Start drug_admin Drug Administration (this compound or Vehicle) start->drug_admin acquisition Acquisition Session (Training with foot shock) drug_admin->acquisition delay 24-hour Delay acquisition->delay retention Retention Session (Measure step-through latency) delay->retention analysis Data Analysis (Mann-Whitney U test) retention->analysis end End analysis->end

Caption: Experimental workflow for the passive avoidance test.

References

GBR 12783: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for GBR 12783, a potent and selective dopamine uptake inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.

Mechanism of Action

This compound is an aryl 1,4-dialk(en)ylpiperazine derivative that acts as a potent and competitive inhibitor of the dopamine transporter (DAT).[1] Its high selectivity for the dopamine transporter over those for norepinephrine and serotonin makes it a valuable tool for investigating the role of dopamine signaling in various physiological and pathological processes.[1]

Data Presentation

Pharmacological Data
ParameterValueSpeciesTissueReference
IC50 (in vitro)1.8 nMRatStriatal Synaptosomes[1]
ID50 (ex vivo)8.1 mg/kg (i.p., 30 min post-administration)RatStriatum[1]
In Vivo Behavioral Effects
Behavioral TestSpeciesDose (Route)Key FindingsReference
Passive Avoidance Test Rat10 mg/kg (i.p.)Improved retention performance.[2]
Locomotor Activity Mouse8 mg/kgSignificantly increased locomotor activity.
Locomotor Activity Mouse10 mg/kg (i.p.)Reversed apomorphine-induced suppression of locomotor activity.
Locomotor Activity Mouse (DBA/2J)5 and 7.5 mg/kgGreater locomotor activation compared to C57BL/6 mice.

Experimental Protocols

Assessment of Locomotor Activity

This protocol describes a method to evaluate the stimulant effects of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Open field activity chambers equipped with infrared beams

  • Male mice (e.g., C57BL/6J or DBA/2J strains)

Procedure:

  • Habituation: Acclimate mice to the experimental room for at least 1 hour before testing. On the test day, place each mouse individually into an open field activity chamber and allow for a 30-60 minute habituation period.

  • Drug Administration: Following habituation, administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses ranging from 5 to 10 mg/kg have been shown to be effective.

  • Data Collection: Immediately after injection, place the mice back into the activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period, typically 60-120 minutes. Data is often analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Expected Outcome: this compound is expected to cause a dose-dependent increase in locomotor activity.

Passive Avoidance Test for Memory Assessment

This protocol outlines the use of a one-trial passive avoidance test to assess the effect of this compound on learning and memory in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment)

  • Male rats (e.g., Sprague-Dawley)

Procedure:

  • Acquisition (Training) Session:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats 30 minutes before the training session.

    • Place each rat in the light compartment of the passive avoidance apparatus.

    • After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

    • When the rat enters the dark compartment, the door closes, and a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

    • The latency to enter the dark compartment is recorded.

  • Retention (Testing) Session:

    • 24 hours after the acquisition session, place the rat back into the light compartment.

    • Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. The test session is typically limited to a maximum duration (e.g., 300 or 600 seconds).

  • Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups using a non-parametric test (e.g., Mann-Whitney U test).

Expected Outcome: this compound is expected to improve retention performance, as indicated by a significantly longer step-through latency in the treated group compared to the control group.

In Vivo Microdialysis for Hippocampal Acetylcholine Release

This protocol details the procedure for measuring acetylcholine release in the hippocampus of freely moving rats following administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Microdialysis probes

  • Stereotaxic apparatus for surgery

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Male rats (e.g., Sprague-Dawley)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the hippocampus.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for several hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.

  • Data Analysis: Express acetylcholine levels as a percentage of the baseline and compare the changes over time between the this compound and vehicle groups.

Expected Outcome: this compound has been shown to increase hippocampal acetylcholine release in vivo.

Visualizations

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release DAT Dopamine Transporter DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of this compound action at the dopaminergic synapse.

Locomotor_Activity_Workflow start Start habituation Habituation (30-60 min) start->habituation injection Drug Administration (this compound or Vehicle) habituation->injection data_collection Data Collection (60-120 min) injection->data_collection analysis Data Analysis (ANOVA) data_collection->analysis end End analysis->end

Caption: Experimental workflow for locomotor activity assessment.

Passive_Avoidance_Workflow start Start drug_admin Drug Administration (this compound or Vehicle) start->drug_admin acquisition Acquisition Session (Training with foot shock) drug_admin->acquisition delay 24-hour Delay acquisition->delay retention Retention Session (Measure step-through latency) delay->retention analysis Data Analysis (Mann-Whitney U test) retention->analysis end End analysis->end

Caption: Experimental workflow for the passive avoidance test.

References

Application Notes and Protocols for GBR 12783 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of GBR 12783, a potent and selective dopamine (B1211576) uptake inhibitor, for use in animal models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.

Chemical Properties and Storage

This compound dihydrochloride (B599025) is a white to off-white solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Table 1: Chemical and Storage Information for this compound Dihydrochloride

PropertyInformation
Molecular Weight 485.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage (Solid) Desiccate at -20°C
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Mechanism of Action: Dopamine Transporter Inhibition

This compound is a highly potent and selective inhibitor of the dopamine transporter (DAT).[2] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic neurotransmission. By blocking the DAT, this compound increases the extracellular concentration and prolongs the action of dopamine in the synapse. The regulation of DAT function is complex and involves various intracellular signaling pathways. Several protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinase (MAPK), can phosphorylate the transporter, leading to its internalization and a subsequent reduction in dopamine reuptake.[3]

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_kinases Regulatory Kinases GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibits DA_in Dopamine (intracellular) DAT->DA_in Reuptake DA_out Dopamine (extracellular) DA_out->DAT Vesicle Synaptic Vesicle Vesicle->DA_out Release PKC PKC PKC->DAT Phosphorylates & Internalizes PKA PKA PKA->DAT Phosphorylates & Internalizes MAPK MAPK MAPK->DAT Phosphorylates & Internalizes

Mechanism of this compound action and DAT regulation.

Recommended Dosing in Animal Models

The appropriate dose of this compound will vary depending on the animal species, the research question, and the specific experimental paradigm. It is crucial to perform dose-response studies to determine the optimal dose for a particular application. The table below summarizes doses reported in the literature.

Table 2: Reported Doses of this compound and Analogs in Rodent Models

CompoundAnimal ModelRoute of AdministrationDose RangeApplicationReference
This compoundRatIntraperitoneal (i.p.)10 mg/kgBehavioral studies (inhibitory avoidance)[4]
This compoundMouseIntravenous (i.v.)Tracer doseIn vivo binding studies
GBR 12909RatIntraperitoneal (i.p.)0.25 - 1 mg/kgBehavioral studies (attention and impulsivity)
GBR 12909MouseIntraperitoneal (i.p.)10 mg/kgBehavioral studies (locomotor activity)

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol for Intraperitoneal (i.p.) Injection:

  • Prepare a Stock Solution:

    • Aseptically weigh the desired amount of this compound dihydrochloride.

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.

  • Prepare the Final Injection Solution:

    • On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline or PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the injection solution should be minimized to avoid solvent-related toxicity. A final DMSO concentration of 0.5% - 5% is generally well-tolerated for i.p. injections. Do not exceed a final DMSO concentration of 10%.

    • For example, to prepare a 1 mg/mL solution with 5% DMSO, you would mix 50 µL of a 20 mg/mL DMSO stock with 950 µL of sterile saline.

    • Vortex the final solution thoroughly to ensure homogeneity.

Protocol for Intravenous (i.v.) Injection:

  • Prepare a Stock Solution:

    • Follow the same procedure as for i.p. injection to prepare a concentrated stock solution in 100% DMSO.

  • Prepare the Final Injection Solution:

    • Dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.

    • Critical: For i.v. administration, the concentration of DMSO must be kept as low as possible, ideally below 1%. Higher concentrations can cause hemolysis and other adverse effects.

    • Consider using alternative solubilizing agents such as cyclodextrins if a higher concentration of this compound is required and solubility in a low percentage of DMSO is limited.

    • Filter the final injection solution through a sterile 0.22 µm syringe filter before administration to remove any potential precipitates.

Administration Protocols

Intraperitoneal (i.p.) Injection in Mice and Rats:

  • Restraint: Properly restrain the animal to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be necessary.

  • Injection Site: The recommended injection site is the lower right or left abdominal quadrant to avoid the cecum, bladder, and other internal organs.

  • Needle Size: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.

  • Injection Volume: The maximum recommended injection volume is 10 mL/kg for both mice and rats.

  • Procedure: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

Intravenous (i.v.) Injection in Mice and Rats:

  • Restraint: Use an appropriate restraint device to immobilize the animal and provide access to the injection site.

  • Injection Site: The lateral tail vein is the most common site for i.v. injection in both mice and rats. Warming the tail with a heat lamp or warm water can help to dilate the vein.

  • Needle Size: Use a 27-30 gauge needle for mice and a 25-27 gauge needle for rats.

  • Injection Volume: For a bolus injection, the maximum volume is typically 5 mL/kg. For infusions, rates should be carefully controlled.

  • Procedure: Insert the needle bevel-up into the vein. Successful entry is often indicated by a flash of blood in the needle hub. Inject the solution slowly over 1-2 minutes. Monitor the animal for any signs of distress during and after the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

GBR12783_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Weigh this compound B Prepare DMSO Stock Solution A->B C Dilute to Final Injection Solution (with Saline/PBS) B->C D Load Syringe C->D G Administer this compound (i.p. or i.v.) D->G E Animal Acclimation F Animal Restraint E->F F->G H Behavioral Testing / Neurochemical Analysis G->H I Data Collection H->I J Data Analysis I->J K Interpretation of Results J->K

Typical experimental workflow for in vivo studies with this compound.

Disclaimer: These protocols are intended as a guide. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and optimize protocols for their specific experimental needs. Always include appropriate vehicle control groups in your experimental design.

References

Application Notes and Protocols for GBR 12783 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of GBR 12783, a potent and selective dopamine uptake inhibitor, for use in animal models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.

Chemical Properties and Storage

This compound dihydrochloride is a white to off-white solid. It is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Table 1: Chemical and Storage Information for this compound Dihydrochloride

PropertyInformation
Molecular Weight 485.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage (Solid) Desiccate at -20°C
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Mechanism of Action: Dopamine Transporter Inhibition

This compound is a highly potent and selective inhibitor of the dopamine transporter (DAT).[2] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic neurotransmission. By blocking the DAT, this compound increases the extracellular concentration and prolongs the action of dopamine in the synapse. The regulation of DAT function is complex and involves various intracellular signaling pathways. Several protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinase (MAPK), can phosphorylate the transporter, leading to its internalization and a subsequent reduction in dopamine reuptake.[3]

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_kinases Regulatory Kinases GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibits DA_in Dopamine (intracellular) DAT->DA_in Reuptake DA_out Dopamine (extracellular) DA_out->DAT Vesicle Synaptic Vesicle Vesicle->DA_out Release PKC PKC PKC->DAT Phosphorylates & Internalizes PKA PKA PKA->DAT Phosphorylates & Internalizes MAPK MAPK MAPK->DAT Phosphorylates & Internalizes

Mechanism of this compound action and DAT regulation.

Recommended Dosing in Animal Models

The appropriate dose of this compound will vary depending on the animal species, the research question, and the specific experimental paradigm. It is crucial to perform dose-response studies to determine the optimal dose for a particular application. The table below summarizes doses reported in the literature.

Table 2: Reported Doses of this compound and Analogs in Rodent Models

CompoundAnimal ModelRoute of AdministrationDose RangeApplicationReference
This compoundRatIntraperitoneal (i.p.)10 mg/kgBehavioral studies (inhibitory avoidance)[4]
This compoundMouseIntravenous (i.v.)Tracer doseIn vivo binding studies
GBR 12909RatIntraperitoneal (i.p.)0.25 - 1 mg/kgBehavioral studies (attention and impulsivity)
GBR 12909MouseIntraperitoneal (i.p.)10 mg/kgBehavioral studies (locomotor activity)

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol for Intraperitoneal (i.p.) Injection:

  • Prepare a Stock Solution:

    • Aseptically weigh the desired amount of this compound dihydrochloride.

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.

  • Prepare the Final Injection Solution:

    • On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline or PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the injection solution should be minimized to avoid solvent-related toxicity. A final DMSO concentration of 0.5% - 5% is generally well-tolerated for i.p. injections. Do not exceed a final DMSO concentration of 10%.

    • For example, to prepare a 1 mg/mL solution with 5% DMSO, you would mix 50 µL of a 20 mg/mL DMSO stock with 950 µL of sterile saline.

    • Vortex the final solution thoroughly to ensure homogeneity.

Protocol for Intravenous (i.v.) Injection:

  • Prepare a Stock Solution:

    • Follow the same procedure as for i.p. injection to prepare a concentrated stock solution in 100% DMSO.

  • Prepare the Final Injection Solution:

    • Dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.

    • Critical: For i.v. administration, the concentration of DMSO must be kept as low as possible, ideally below 1%. Higher concentrations can cause hemolysis and other adverse effects.

    • Consider using alternative solubilizing agents such as cyclodextrins if a higher concentration of this compound is required and solubility in a low percentage of DMSO is limited.

    • Filter the final injection solution through a sterile 0.22 µm syringe filter before administration to remove any potential precipitates.

Administration Protocols

Intraperitoneal (i.p.) Injection in Mice and Rats:

  • Restraint: Properly restrain the animal to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be necessary.

  • Injection Site: The recommended injection site is the lower right or left abdominal quadrant to avoid the cecum, bladder, and other internal organs.

  • Needle Size: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.

  • Injection Volume: The maximum recommended injection volume is 10 mL/kg for both mice and rats.

  • Procedure: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

Intravenous (i.v.) Injection in Mice and Rats:

  • Restraint: Use an appropriate restraint device to immobilize the animal and provide access to the injection site.

  • Injection Site: The lateral tail vein is the most common site for i.v. injection in both mice and rats. Warming the tail with a heat lamp or warm water can help to dilate the vein.

  • Needle Size: Use a 27-30 gauge needle for mice and a 25-27 gauge needle for rats.

  • Injection Volume: For a bolus injection, the maximum volume is typically 5 mL/kg. For infusions, rates should be carefully controlled.

  • Procedure: Insert the needle bevel-up into the vein. Successful entry is often indicated by a flash of blood in the needle hub. Inject the solution slowly over 1-2 minutes. Monitor the animal for any signs of distress during and after the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

GBR12783_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Weigh this compound B Prepare DMSO Stock Solution A->B C Dilute to Final Injection Solution (with Saline/PBS) B->C D Load Syringe C->D G Administer this compound (i.p. or i.v.) D->G E Animal Acclimation F Animal Restraint E->F F->G H Behavioral Testing / Neurochemical Analysis G->H I Data Collection H->I J Data Analysis I->J K Interpretation of Results J->K

Typical experimental workflow for in vivo studies with this compound.

Disclaimer: These protocols are intended as a guide. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and optimize protocols for their specific experimental needs. Always include appropriate vehicle control groups in your experimental design.

References

Application Notes and Protocols for Measuring Dopamine Levels with GBR 12783 using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine (B1211576) reuptake inhibitor, making it a valuable pharmacological tool for studying the role of dopamine in various physiological and pathological processes. In vivo microdialysis is a widely used technique to measure the levels of extracellular neurotransmitters, including dopamine, in specific brain regions of awake, freely moving animals. This document provides a detailed protocol for utilizing this compound in conjunction with in vivo microdialysis to investigate its effects on dopamine neurotransmission.

This compound competitively inhibits the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic signaling.

Key Experimental Data

The following tables summarize key quantitative data related to the use of this compound and the general parameters of in vivo microdialysis for dopamine measurement.

Table 1: In Vivo Efficacy of this compound

ParameterValueSpeciesAdministration RouteReference
ID₅₀ for Dopamine Uptake Inhibition8.1 mg/kgRatIntraperitoneal (i.p.)[1]

Table 2: Selectivity of this compound for Monoamine Transporters

TransporterRelative Potency vs. Dopamine TransporterReference
Norepinephrine Transporter18-90 times less effective[1]
Serotonin Transporter85-300 times less effective[1]

Table 3: General Microdialysis Parameters for Dopamine Measurement

ParameterTypical Range/ValueNotesReference
Probe Membrane Length1 - 4 mmDependent on the target brain region's size.
Perfusion Flow Rate0.5 - 2.0 µL/minSlower flow rates generally yield higher recovery.[2]
Basal Extracellular Dopamine (Striatum)7 - 20 nMCan vary based on analytical method and probe placement.[3]
In Vivo Dopamine Recovery~65%Can be influenced by active processes like release and uptake.

Experimental Protocols

This section outlines the detailed methodology for conducting a microdialysis experiment to measure this compound-induced changes in extracellular dopamine levels in the rat striatum.

I. Surgical Procedure for Microdialysis Probe Implantation
  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-300g) are typically used.

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Craniotomy:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm.

  • Probe Implantation:

    • Slowly lower the microdialysis guide cannula to the desired depth. For the striatum, the Dorsoventral (DV) coordinate is typically -3.5 mm from the dura.

    • Secure the guide cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide patent until the experiment.

    • Allow the animal to recover for at least 24-48 hours post-surgery.

II. Microdialysis Experiment
  • Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe (e.g., with a 2-4 mm active membrane).

    • Connect the probe inlet to a syringe pump and the outlet to a collection vial.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). A typical aCSF composition is: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂.

  • Baseline Sample Collection:

    • Allow the system to equilibrate for at least 1-2 hours after probe insertion.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or an EDTA/acetic acid solution) to prevent dopamine degradation.

    • Collect at least 3-4 stable baseline samples before drug administration.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer this compound via the desired route. For systemic administration, an intraperitoneal (i.p.) injection of a dose around the ID₅₀ (e.g., 10 mg/kg) can be used. For local administration, this compound can be included in the aCSF perfusion solution (reverse dialysis).

    • Continue collecting dialysate samples at the same intervals for several hours post-administration to monitor the time course of the drug's effect.

  • Sample Handling and Storage:

    • Immediately after collection, samples should be frozen on dry ice or in a -80°C freezer until analysis.

III. Dopamine Analysis by HPLC-ECD
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and an electrochemical detector (ECD) is commonly used for dopamine analysis.

  • Mobile Phase:

    • A typical mobile phase consists of a sodium phosphate (B84403) buffer with an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol). The pH is typically acidic (around 3.0-4.0).

  • Analysis Procedure:

    • Thaw the dialysate samples and inject a fixed volume (e.g., 10-20 µL) into the HPLC system.

    • Dopamine is separated from other compounds in the sample based on its retention time on the column.

    • The ECD detects dopamine through its oxidation at a specific potential.

    • Quantify the dopamine concentration in the samples by comparing the peak heights or areas to those of known dopamine standards.

  • Data Expression:

    • Express the dopamine levels as a percentage of the average baseline concentration for each animal.

Visualizations

Signaling Pathway of this compound

GBR12783_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Dopamine DA_cytosol->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Microdialysis

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Probe Implantation recovery Animal Recovery (24-48h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Equilibration probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dopamine post_drug_collection->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

References

Application Notes and Protocols for Measuring Dopamine Levels with GBR 12783 using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine reuptake inhibitor, making it a valuable pharmacological tool for studying the role of dopamine in various physiological and pathological processes. In vivo microdialysis is a widely used technique to measure the levels of extracellular neurotransmitters, including dopamine, in specific brain regions of awake, freely moving animals. This document provides a detailed protocol for utilizing this compound in conjunction with in vivo microdialysis to investigate its effects on dopamine neurotransmission.

This compound competitively inhibits the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic signaling.

Key Experimental Data

The following tables summarize key quantitative data related to the use of this compound and the general parameters of in vivo microdialysis for dopamine measurement.

Table 1: In Vivo Efficacy of this compound

ParameterValueSpeciesAdministration RouteReference
ID₅₀ for Dopamine Uptake Inhibition8.1 mg/kgRatIntraperitoneal (i.p.)[1]

Table 2: Selectivity of this compound for Monoamine Transporters

TransporterRelative Potency vs. Dopamine TransporterReference
Norepinephrine Transporter18-90 times less effective[1]
Serotonin Transporter85-300 times less effective[1]

Table 3: General Microdialysis Parameters for Dopamine Measurement

ParameterTypical Range/ValueNotesReference
Probe Membrane Length1 - 4 mmDependent on the target brain region's size.
Perfusion Flow Rate0.5 - 2.0 µL/minSlower flow rates generally yield higher recovery.[2]
Basal Extracellular Dopamine (Striatum)7 - 20 nMCan vary based on analytical method and probe placement.[3]
In Vivo Dopamine Recovery~65%Can be influenced by active processes like release and uptake.

Experimental Protocols

This section outlines the detailed methodology for conducting a microdialysis experiment to measure this compound-induced changes in extracellular dopamine levels in the rat striatum.

I. Surgical Procedure for Microdialysis Probe Implantation
  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-300g) are typically used.

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Craniotomy:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm.

  • Probe Implantation:

    • Slowly lower the microdialysis guide cannula to the desired depth. For the striatum, the Dorsoventral (DV) coordinate is typically -3.5 mm from the dura.

    • Secure the guide cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide patent until the experiment.

    • Allow the animal to recover for at least 24-48 hours post-surgery.

II. Microdialysis Experiment
  • Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe (e.g., with a 2-4 mm active membrane).

    • Connect the probe inlet to a syringe pump and the outlet to a collection vial.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). A typical aCSF composition is: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂.

  • Baseline Sample Collection:

    • Allow the system to equilibrate for at least 1-2 hours after probe insertion.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or an EDTA/acetic acid solution) to prevent dopamine degradation.

    • Collect at least 3-4 stable baseline samples before drug administration.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer this compound via the desired route. For systemic administration, an intraperitoneal (i.p.) injection of a dose around the ID₅₀ (e.g., 10 mg/kg) can be used. For local administration, this compound can be included in the aCSF perfusion solution (reverse dialysis).

    • Continue collecting dialysate samples at the same intervals for several hours post-administration to monitor the time course of the drug's effect.

  • Sample Handling and Storage:

    • Immediately after collection, samples should be frozen on dry ice or in a -80°C freezer until analysis.

III. Dopamine Analysis by HPLC-ECD
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and an electrochemical detector (ECD) is commonly used for dopamine analysis.

  • Mobile Phase:

    • A typical mobile phase consists of a sodium phosphate buffer with an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol). The pH is typically acidic (around 3.0-4.0).

  • Analysis Procedure:

    • Thaw the dialysate samples and inject a fixed volume (e.g., 10-20 µL) into the HPLC system.

    • Dopamine is separated from other compounds in the sample based on its retention time on the column.

    • The ECD detects dopamine through its oxidation at a specific potential.

    • Quantify the dopamine concentration in the samples by comparing the peak heights or areas to those of known dopamine standards.

  • Data Expression:

    • Express the dopamine levels as a percentage of the average baseline concentration for each animal.

Visualizations

Signaling Pathway of this compound

GBR12783_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Dopamine DA_cytosol->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Microdialysis

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Probe Implantation recovery Animal Recovery (24-48h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Equilibration probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dopamine post_drug_collection->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

References

Application Notes and Protocols: GBR 12783 in Behavioral Studies of Learning and Memory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine (B1211576) uptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopaminergic system in various cognitive functions, including learning and memory. By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling. These application notes provide an overview of the use of this compound in behavioral studies, along with detailed protocols for key experiments.

Mechanism of Action

This compound exhibits high affinity and selectivity for the dopamine transporter. Its primary mechanism of action is the competitive inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron.[1][2] This leads to a prolonged presence of dopamine in the synapse, increasing the activation of postsynaptic dopamine receptors. This enhanced dopaminergic transmission, particularly in brain regions critical for learning and memory such as the hippocampus and prefrontal cortex, is believed to be the basis for its effects on cognitive processes. Studies have shown that this compound has a potent inhibitory effect on dopamine uptake with an IC50 of 1.8 nM in rat striatal synaptosomes.[1] The in vivo efficacy for dopamine uptake inhibition (ID50) has been determined to be 8.1 mg/kg following intraperitoneal administration.[1]

Data Presentation

The following tables summarize quantitative data on the use and effects of this compound in behavioral studies.

Table 1: this compound Dosage and Administration

ParameterValueSpeciesAdministration RouteReference
Effective Dose (Inhibitory Avoidance)10 mg/kgRatIntraperitoneal (i.p.)[3]
In vivo ID50 (DA Uptake Inhibition)8.1 mg/kgRatIntraperitoneal (i.p.)
In vitro IC50 (DA Uptake Inhibition)1.8 nMRatN/A

Table 2: Effects of this compound on Learning and Memory

Behavioral TaskSpeciesDose (mg/kg, i.p.)Key FindingsReference
Inhibitory AvoidanceRat10Improved retention performance.

Note: While this compound is expected to influence other learning and memory paradigms like the Novel Object Recognition and Operant Conditioning tasks, specific dose-response data from published studies using this compound in these assays were not identified in the current search. The provided protocols are based on established methodologies for these tasks and the known pharmacology of dopamine uptake inhibitors.

Experimental Protocols

Inhibitory Avoidance Task

This task assesses memory for an aversive event.

Materials:

  • Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild footshock).

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Animal subjects (e.g., male Wistar rats).

Procedure:

  • Habituation (Day 1):

    • Place each rat in the light compartment of the apparatus and allow it to explore freely for 5 minutes. The door to the dark compartment remains closed.

  • Training (Day 2):

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats 30 minutes before the training session.

    • Place the rat in the light compartment. After a 10-second acclimation period, open the door to the dark compartment.

    • Once the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).

    • Immediately after the shock, remove the rat from the apparatus and return it to its home cage.

    • Record the latency to enter the dark compartment.

  • Testing (Day 3):

    • 24 hours after training, place the rat back into the light compartment.

    • After a 10-second acclimation period, open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency), with a cutoff time of 300 seconds.

    • An increased step-through latency in the this compound-treated group compared to the vehicle group indicates enhanced memory of the aversive event.

Novel Object Recognition (NOR) Task

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects.

Materials:

  • Open field arena (e.g., a 50 cm x 50 cm x 40 cm box).

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.

  • This compound solution.

  • Vehicle solution.

  • Animal subjects (e.g., male C57BL/6 mice).

Procedure:

  • Habituation (Day 1):

    • Place each mouse in the empty open field arena and allow it to explore freely for 10 minutes to acclimate to the environment.

  • Familiarization/Training (Day 2):

    • Administer this compound or vehicle 30 minutes before the training session.

    • Place two identical objects (A and A) in the arena at a fixed distance from the walls.

    • Place the mouse in the arena, facing away from the objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object (sniffing or touching the object with the nose).

  • Testing (Day 3):

    • The retention interval can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

    • Replace one of the familiar objects with a novel object (A and B). The position of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

    • Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf).

    • A higher DI in the this compound-treated group would suggest enhanced recognition memory.

Operant Conditioning Task

This task assesses associative learning and memory by training an animal to perform a specific action to receive a reward.

Materials:

  • Operant conditioning chamber (Skinner box) equipped with a lever or nose-poke port, a food pellet dispenser, and a cue light/sound generator.

  • Food pellets (reward).

  • This compound solution.

  • Vehicle solution.

  • Animal subjects (e.g., food-restricted rats).

Procedure:

  • Habituation and Magazine Training (2-3 days):

    • Habituate the rats to the operant chamber for 30 minutes each day.

    • Train the rats to associate the sound of the pellet dispenser with the delivery of a food pellet (magazine training).

  • Shaping (1-2 days):

    • Reinforce successive approximations of the desired behavior (e.g., approaching the lever, touching the lever, and finally, pressing the lever).

  • Acquisition (5-10 days):

    • Once the lever-pressing response is established, begin the acquisition phase. A common schedule is a Fixed Ratio 1 (FR1), where each lever press results in the delivery of one food pellet.

    • Administer this compound or vehicle 30 minutes before each daily session.

    • Record the number of lever presses per session. An increased rate of acquisition (reaching a stable high response rate faster) in the this compound group would indicate an enhancement of learning.

  • Memory Retention/Extinction (Optional):

    • After acquisition, a retention test can be performed after a delay (e.g., 24 or 48 hours) without drug administration.

    • Alternatively, an extinction protocol can be initiated where lever presses are no longer reinforced. A slower rate of extinction in the this compound-treated group (during acquisition) could suggest a stronger memory trace.

Signaling Pathways and Visualizations

This compound's enhancement of learning and memory is believed to be mediated through the modulation of downstream signaling cascades critical for synaptic plasticity. Increased synaptic dopamine activates dopamine receptors (primarily D1-like receptors in the context of cognitive enhancement), leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) promotes the expression of genes involved in long-term potentiation (LTP) and memory consolidation.

Furthermore, there is evidence that the effects of this compound may also involve interactions with other neurotransmitter systems, such as the cholinergic system. One study found that this compound increased hippocampal acetylcholine (B1216132) release, and the memory-enhancing effects were blocked by a muscarinic antagonist, suggesting a downstream cholinergic involvement.

GBR12783_Signaling_Pathway cluster_synapse Synapse GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibits Synaptic_DA Increased Synaptic Dopamine D1R Dopamine D1 Receptor Synaptic_DA->D1R Activates ACh_Release Increased Acetylcholine Release Synaptic_DA->ACh_Release Leads to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Promotes LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Memory_Consolidation Memory Consolidation LTP->Memory_Consolidation Cholinergic_System Cholinergic System Modulation ACh_Release->Cholinergic_System Cholinergic_System->Memory_Consolidation Experimental_Workflow_NOR Day1 Day 1: Habituation Habituation_Step 10 min free exploration in empty arena Day1->Habituation_Step Day2 Day 2: Training Drug_Admin Administer this compound or Vehicle (i.p.) Day2->Drug_Admin Day3 Day 3: Testing Testing_Step 5-10 min exploration with familiar and novel object (A+B) Day3->Testing_Step Habituation_Step->Day2 Training_Step 10 min exploration with two identical objects (A+A) Drug_Admin->Training_Step Retention_Interval Retention Interval (e.g., 24h) Training_Step->Retention_Interval Retention_Interval->Day3 Data_Analysis Calculate Discrimination Index (DI) Testing_Step->Data_Analysis

References

Application Notes and Protocols: GBR 12783 in Behavioral Studies of Learning and Memory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine uptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopaminergic system in various cognitive functions, including learning and memory. By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling. These application notes provide an overview of the use of this compound in behavioral studies, along with detailed protocols for key experiments.

Mechanism of Action

This compound exhibits high affinity and selectivity for the dopamine transporter. Its primary mechanism of action is the competitive inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron.[1][2] This leads to a prolonged presence of dopamine in the synapse, increasing the activation of postsynaptic dopamine receptors. This enhanced dopaminergic transmission, particularly in brain regions critical for learning and memory such as the hippocampus and prefrontal cortex, is believed to be the basis for its effects on cognitive processes. Studies have shown that this compound has a potent inhibitory effect on dopamine uptake with an IC50 of 1.8 nM in rat striatal synaptosomes.[1] The in vivo efficacy for dopamine uptake inhibition (ID50) has been determined to be 8.1 mg/kg following intraperitoneal administration.[1]

Data Presentation

The following tables summarize quantitative data on the use and effects of this compound in behavioral studies.

Table 1: this compound Dosage and Administration

ParameterValueSpeciesAdministration RouteReference
Effective Dose (Inhibitory Avoidance)10 mg/kgRatIntraperitoneal (i.p.)[3]
In vivo ID50 (DA Uptake Inhibition)8.1 mg/kgRatIntraperitoneal (i.p.)
In vitro IC50 (DA Uptake Inhibition)1.8 nMRatN/A

Table 2: Effects of this compound on Learning and Memory

Behavioral TaskSpeciesDose (mg/kg, i.p.)Key FindingsReference
Inhibitory AvoidanceRat10Improved retention performance.

Note: While this compound is expected to influence other learning and memory paradigms like the Novel Object Recognition and Operant Conditioning tasks, specific dose-response data from published studies using this compound in these assays were not identified in the current search. The provided protocols are based on established methodologies for these tasks and the known pharmacology of dopamine uptake inhibitors.

Experimental Protocols

Inhibitory Avoidance Task

This task assesses memory for an aversive event.

Materials:

  • Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild footshock).

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Animal subjects (e.g., male Wistar rats).

Procedure:

  • Habituation (Day 1):

    • Place each rat in the light compartment of the apparatus and allow it to explore freely for 5 minutes. The door to the dark compartment remains closed.

  • Training (Day 2):

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats 30 minutes before the training session.

    • Place the rat in the light compartment. After a 10-second acclimation period, open the door to the dark compartment.

    • Once the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).

    • Immediately after the shock, remove the rat from the apparatus and return it to its home cage.

    • Record the latency to enter the dark compartment.

  • Testing (Day 3):

    • 24 hours after training, place the rat back into the light compartment.

    • After a 10-second acclimation period, open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency), with a cutoff time of 300 seconds.

    • An increased step-through latency in the this compound-treated group compared to the vehicle group indicates enhanced memory of the aversive event.

Novel Object Recognition (NOR) Task

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects.

Materials:

  • Open field arena (e.g., a 50 cm x 50 cm x 40 cm box).

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.

  • This compound solution.

  • Vehicle solution.

  • Animal subjects (e.g., male C57BL/6 mice).

Procedure:

  • Habituation (Day 1):

    • Place each mouse in the empty open field arena and allow it to explore freely for 10 minutes to acclimate to the environment.

  • Familiarization/Training (Day 2):

    • Administer this compound or vehicle 30 minutes before the training session.

    • Place two identical objects (A and A) in the arena at a fixed distance from the walls.

    • Place the mouse in the arena, facing away from the objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object (sniffing or touching the object with the nose).

  • Testing (Day 3):

    • The retention interval can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

    • Replace one of the familiar objects with a novel object (A and B). The position of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

    • Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf).

    • A higher DI in the this compound-treated group would suggest enhanced recognition memory.

Operant Conditioning Task

This task assesses associative learning and memory by training an animal to perform a specific action to receive a reward.

Materials:

  • Operant conditioning chamber (Skinner box) equipped with a lever or nose-poke port, a food pellet dispenser, and a cue light/sound generator.

  • Food pellets (reward).

  • This compound solution.

  • Vehicle solution.

  • Animal subjects (e.g., food-restricted rats).

Procedure:

  • Habituation and Magazine Training (2-3 days):

    • Habituate the rats to the operant chamber for 30 minutes each day.

    • Train the rats to associate the sound of the pellet dispenser with the delivery of a food pellet (magazine training).

  • Shaping (1-2 days):

    • Reinforce successive approximations of the desired behavior (e.g., approaching the lever, touching the lever, and finally, pressing the lever).

  • Acquisition (5-10 days):

    • Once the lever-pressing response is established, begin the acquisition phase. A common schedule is a Fixed Ratio 1 (FR1), where each lever press results in the delivery of one food pellet.

    • Administer this compound or vehicle 30 minutes before each daily session.

    • Record the number of lever presses per session. An increased rate of acquisition (reaching a stable high response rate faster) in the this compound group would indicate an enhancement of learning.

  • Memory Retention/Extinction (Optional):

    • After acquisition, a retention test can be performed after a delay (e.g., 24 or 48 hours) without drug administration.

    • Alternatively, an extinction protocol can be initiated where lever presses are no longer reinforced. A slower rate of extinction in the this compound-treated group (during acquisition) could suggest a stronger memory trace.

Signaling Pathways and Visualizations

This compound's enhancement of learning and memory is believed to be mediated through the modulation of downstream signaling cascades critical for synaptic plasticity. Increased synaptic dopamine activates dopamine receptors (primarily D1-like receptors in the context of cognitive enhancement), leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) promotes the expression of genes involved in long-term potentiation (LTP) and memory consolidation.

Furthermore, there is evidence that the effects of this compound may also involve interactions with other neurotransmitter systems, such as the cholinergic system. One study found that this compound increased hippocampal acetylcholine release, and the memory-enhancing effects were blocked by a muscarinic antagonist, suggesting a downstream cholinergic involvement.

GBR12783_Signaling_Pathway cluster_synapse Synapse GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibits Synaptic_DA Increased Synaptic Dopamine D1R Dopamine D1 Receptor Synaptic_DA->D1R Activates ACh_Release Increased Acetylcholine Release Synaptic_DA->ACh_Release Leads to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Promotes LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Memory_Consolidation Memory Consolidation LTP->Memory_Consolidation Cholinergic_System Cholinergic System Modulation ACh_Release->Cholinergic_System Cholinergic_System->Memory_Consolidation Experimental_Workflow_NOR Day1 Day 1: Habituation Habituation_Step 10 min free exploration in empty arena Day1->Habituation_Step Day2 Day 2: Training Drug_Admin Administer this compound or Vehicle (i.p.) Day2->Drug_Admin Day3 Day 3: Testing Testing_Step 5-10 min exploration with familiar and novel object (A+B) Day3->Testing_Step Habituation_Step->Day2 Training_Step 10 min exploration with two identical objects (A+A) Drug_Admin->Training_Step Retention_Interval Retention Interval (e.g., 24h) Training_Step->Retention_Interval Retention_Interval->Day3 Data_Analysis Calculate Discrimination Index (DI) Testing_Step->Data_Analysis

References

Application Notes and Protocols for GBR 12783 Administration in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GBR 12783, a selective dopamine (B1211576) uptake inhibitor, in preclinical rodent models of Parkinson's disease (PD). The information compiled herein offers detailed experimental protocols and summarizes key quantitative data to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels and subsequent motor deficits. Rodent models that replicate this pathology, such as those induced by the neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are invaluable tools for investigating disease mechanisms and testing novel therapeutic strategies.

This compound is a potent and selective dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the concentration and prolongs the action of synaptic dopamine, offering a potential symptomatic treatment for PD. Furthermore, research into its application may shed light on the role of dopamine transporter modulation in neuroprotection.

Mechanism of Action

This compound binds to the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. In the context of Parkinson's disease, where there is a deficit in dopamine-producing neurons, enhancing the efficacy of the remaining dopamine is a key therapeutic strategy.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_synapse Synaptic Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound in rodent models of Parkinson's disease are provided below.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral 6-OHDA lesion in rats is a widely used model that mimics the asymmetric motor symptoms of early-stage Parkinson's disease.

a. Surgical Procedure: Unilateral 6-OHDA Lesion

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Isoflurane (1.5-2% in oxygen) or a ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda for coordinate calibration.

    • Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[1]

    • Slowly lower a Hamilton syringe needle to the target coordinates.

    • Infuse 6-OHDA solution (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) at a rate of 1 µL/min.[1]

    • Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion and prevent backflow.

    • Slowly retract the needle, suture the incision, and allow the animal to recover.

b. This compound Administration Protocol (Hypothetical Neuroprotective Study)

  • Drug Preparation: Dissolve this compound dihydrochloride (B599025) in sterile 0.9% saline.

  • Dosage: Based on in vivo studies for other indications, a dose of 10 mg/kg can be used as a starting point.[2] Dose-response studies are recommended.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Treatment Schedule (Pre-treatment regimen):

    • Administer this compound (10 mg/kg, i.p.) or vehicle (saline) daily for 7 days prior to 6-OHDA surgery.

    • On the day of surgery, administer this compound or vehicle 30-60 minutes before the 6-OHDA infusion.

    • Continue daily this compound or vehicle administration for 14-21 days post-surgery.

c. Behavioral Assessment: Apomorphine-Induced Rotational Behavior

  • Purpose: To assess the extent of the unilateral dopaminergic lesion.

  • Procedure:

    • Two to three weeks post-6-OHDA surgery, administer apomorphine (B128758) (a dopamine agonist) at a dose of 0.2-0.5 mg/kg, s.c. or i.p.[3][4]

    • Place the rat in a circular arena and record the number of full (360°) contralateral (away from the lesioned side) rotations for 30-60 minutes.

    • A successful lesion is typically indicated by a stable rotational behavior of at least 5-7 full contralateral rotations per minute.

MPTP Mouse Model of Parkinson's Disease

The MPTP model is widely used to study the biochemical and pathological aspects of dopaminergic neurodegeneration.

a. Toxin Administration: Acute MPTP Regimen

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) via i.p. injection.

    • Repeat the injection every 2 hours for a total of four doses in one day.

    • This regimen typically leads to a significant loss of striatal dopamine and dopaminergic neurons in the substantia nigra within 7 days.

b. This compound Administration Protocol (Hypothetical Symptomatic Relief Study)

  • Drug Preparation: Dissolve this compound dihydrochloride in sterile 0.9% saline.

  • Dosage: Based on ex vivo studies, an i.p. dose of 10 mg/kg has been shown to inhibit dopamine uptake.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Treatment Schedule (Post-lesion regimen):

    • Seven days after the final MPTP injection, confirm motor deficits using tests like the rotarod or open field test.

    • Administer a single dose of this compound (10 mg/kg, i.p.) or vehicle.

    • Conduct behavioral testing 30-60 minutes post-injection.

c. Behavioral Assessment: Rotarod Test

  • Purpose: To assess motor coordination and balance.

  • Procedure:

    • Train the mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days before MPTP administration.

    • On the day of testing, record the latency to fall from the rotating rod.

    • A decrease in the latency to fall indicates a motor deficit.

Neurochemical Analysis: Striatal Dopamine and Metabolite Levels
  • Purpose: To quantify the extent of dopaminergic denervation and the effect of this compound on dopamine levels.

  • Procedure:

    • At the end of the experiment, euthanize the animals and rapidly dissect the striata on an ice-cold surface.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Analyze the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

cluster_model Parkinson's Disease Model Induction cluster_treatment This compound Administration cluster_assessment Outcome Assessment model_creation 6-OHDA or MPTP Administration gbr_admin This compound or Vehicle Injection model_creation->gbr_admin Lesion Induction behavioral Behavioral Testing (e.g., Rotational Behavior, Rotarod) gbr_admin->behavioral Treatment Effect neurochemical Neurochemical Analysis (Striatal Dopamine Levels) gbr_admin->neurochemical Treatment Effect

Figure 2: General Experimental Workflow.

Data Presentation

The following tables provide a structured format for presenting quantitative data from studies investigating the effects of this compound in rodent models of Parkinson's disease.

Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA-Lesioned Rats

Treatment GroupNDose (mg/kg)Mean Contralateral Rotations/min (± SEM)% Change vs. Vehicle
Sham + Vehicle10-0.5 ± 0.2-
6-OHDA + Vehicle10-8.2 ± 1.1-
6-OHDA + this compound105
6-OHDA + this compound1010
6-OHDA + this compound1020

Table 2: Effect of this compound on Motor Performance in MPTP-Treated Mice (Rotarod Test)

Treatment GroupNDose (mg/kg)Latency to Fall (seconds ± SEM)% Improvement vs. Vehicle
Saline + Vehicle12-280 ± 15-
MPTP + Vehicle12-120 ± 10-
MPTP + this compound125
MPTP + this compound1210
MPTP + this compound1220

Table 3: Effect of this compound on Striatal Dopamine and Metabolite Levels in MPTP-Treated Mice

Treatment GroupNDopamine (ng/mg tissue ± SEM)DOPAC (ng/mg tissue ± SEM)HVA (ng/mg tissue ± SEM)
Saline + Vehicle8
MPTP + Vehicle8
MPTP + this compound (10 mg/kg)8

Note: The data in these tables are illustrative and should be replaced with actual experimental findings.

Signaling Pathways

The primary signaling pathway modulated by this compound is the dopamine signaling cascade. By increasing synaptic dopamine, this compound enhances the activation of postsynaptic D1 and D2 dopamine receptors, which are G-protein coupled receptors that regulate adenylyl cyclase activity and downstream signaling pathways involved in motor control and reward. In the context of neuroprotection, the sustained activation of these pathways may influence the expression of neurotrophic factors and anti-apoptotic proteins, although this requires further investigation.

GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibition DA_synapse Increased Synaptic Dopamine DAT->DA_synapse Blocks Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC_stim Adenylyl Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act downstream Downstream Signaling (e.g., DARPP-32, CREB) PKA_act->downstream motor_output Modulation of Motor Output downstream->motor_output

Figure 3: Dopamine Signaling Pathway Modulation.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of dopamine transporter inhibition in the context of Parkinson's disease. The protocols and data structures provided in these application notes are intended to facilitate the design of robust preclinical studies. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its long-term efficacy, impact on non-motor symptoms, and potential for disease modification.

References

Application Notes and Protocols for GBR 12783 Administration in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GBR 12783, a selective dopamine uptake inhibitor, in preclinical rodent models of Parkinson's disease (PD). The information compiled herein offers detailed experimental protocols and summarizes key quantitative data to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels and subsequent motor deficits. Rodent models that replicate this pathology, such as those induced by the neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are invaluable tools for investigating disease mechanisms and testing novel therapeutic strategies.

This compound is a potent and selective dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the concentration and prolongs the action of synaptic dopamine, offering a potential symptomatic treatment for PD. Furthermore, research into its application may shed light on the role of dopamine transporter modulation in neuroprotection.

Mechanism of Action

This compound binds to the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. In the context of Parkinson's disease, where there is a deficit in dopamine-producing neurons, enhancing the efficacy of the remaining dopamine is a key therapeutic strategy.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_synapse Synaptic Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound in rodent models of Parkinson's disease are provided below.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral 6-OHDA lesion in rats is a widely used model that mimics the asymmetric motor symptoms of early-stage Parkinson's disease.

a. Surgical Procedure: Unilateral 6-OHDA Lesion

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Isoflurane (1.5-2% in oxygen) or a ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda for coordinate calibration.

    • Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[1]

    • Slowly lower a Hamilton syringe needle to the target coordinates.

    • Infuse 6-OHDA solution (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) at a rate of 1 µL/min.[1]

    • Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion and prevent backflow.

    • Slowly retract the needle, suture the incision, and allow the animal to recover.

b. This compound Administration Protocol (Hypothetical Neuroprotective Study)

  • Drug Preparation: Dissolve this compound dihydrochloride in sterile 0.9% saline.

  • Dosage: Based on in vivo studies for other indications, a dose of 10 mg/kg can be used as a starting point.[2] Dose-response studies are recommended.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Treatment Schedule (Pre-treatment regimen):

    • Administer this compound (10 mg/kg, i.p.) or vehicle (saline) daily for 7 days prior to 6-OHDA surgery.

    • On the day of surgery, administer this compound or vehicle 30-60 minutes before the 6-OHDA infusion.

    • Continue daily this compound or vehicle administration for 14-21 days post-surgery.

c. Behavioral Assessment: Apomorphine-Induced Rotational Behavior

  • Purpose: To assess the extent of the unilateral dopaminergic lesion.

  • Procedure:

    • Two to three weeks post-6-OHDA surgery, administer apomorphine (a dopamine agonist) at a dose of 0.2-0.5 mg/kg, s.c. or i.p.[3][4]

    • Place the rat in a circular arena and record the number of full (360°) contralateral (away from the lesioned side) rotations for 30-60 minutes.

    • A successful lesion is typically indicated by a stable rotational behavior of at least 5-7 full contralateral rotations per minute.

MPTP Mouse Model of Parkinson's Disease

The MPTP model is widely used to study the biochemical and pathological aspects of dopaminergic neurodegeneration.

a. Toxin Administration: Acute MPTP Regimen

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) via i.p. injection.

    • Repeat the injection every 2 hours for a total of four doses in one day.

    • This regimen typically leads to a significant loss of striatal dopamine and dopaminergic neurons in the substantia nigra within 7 days.

b. This compound Administration Protocol (Hypothetical Symptomatic Relief Study)

  • Drug Preparation: Dissolve this compound dihydrochloride in sterile 0.9% saline.

  • Dosage: Based on ex vivo studies, an i.p. dose of 10 mg/kg has been shown to inhibit dopamine uptake.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Treatment Schedule (Post-lesion regimen):

    • Seven days after the final MPTP injection, confirm motor deficits using tests like the rotarod or open field test.

    • Administer a single dose of this compound (10 mg/kg, i.p.) or vehicle.

    • Conduct behavioral testing 30-60 minutes post-injection.

c. Behavioral Assessment: Rotarod Test

  • Purpose: To assess motor coordination and balance.

  • Procedure:

    • Train the mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days before MPTP administration.

    • On the day of testing, record the latency to fall from the rotating rod.

    • A decrease in the latency to fall indicates a motor deficit.

Neurochemical Analysis: Striatal Dopamine and Metabolite Levels
  • Purpose: To quantify the extent of dopaminergic denervation and the effect of this compound on dopamine levels.

  • Procedure:

    • At the end of the experiment, euthanize the animals and rapidly dissect the striata on an ice-cold surface.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Analyze the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

cluster_model Parkinson's Disease Model Induction cluster_treatment This compound Administration cluster_assessment Outcome Assessment model_creation 6-OHDA or MPTP Administration gbr_admin This compound or Vehicle Injection model_creation->gbr_admin Lesion Induction behavioral Behavioral Testing (e.g., Rotational Behavior, Rotarod) gbr_admin->behavioral Treatment Effect neurochemical Neurochemical Analysis (Striatal Dopamine Levels) gbr_admin->neurochemical Treatment Effect

Figure 2: General Experimental Workflow.

Data Presentation

The following tables provide a structured format for presenting quantitative data from studies investigating the effects of this compound in rodent models of Parkinson's disease.

Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA-Lesioned Rats

Treatment GroupNDose (mg/kg)Mean Contralateral Rotations/min (± SEM)% Change vs. Vehicle
Sham + Vehicle10-0.5 ± 0.2-
6-OHDA + Vehicle10-8.2 ± 1.1-
6-OHDA + this compound105
6-OHDA + this compound1010
6-OHDA + this compound1020

Table 2: Effect of this compound on Motor Performance in MPTP-Treated Mice (Rotarod Test)

Treatment GroupNDose (mg/kg)Latency to Fall (seconds ± SEM)% Improvement vs. Vehicle
Saline + Vehicle12-280 ± 15-
MPTP + Vehicle12-120 ± 10-
MPTP + this compound125
MPTP + this compound1210
MPTP + this compound1220

Table 3: Effect of this compound on Striatal Dopamine and Metabolite Levels in MPTP-Treated Mice

Treatment GroupNDopamine (ng/mg tissue ± SEM)DOPAC (ng/mg tissue ± SEM)HVA (ng/mg tissue ± SEM)
Saline + Vehicle8
MPTP + Vehicle8
MPTP + this compound (10 mg/kg)8

Note: The data in these tables are illustrative and should be replaced with actual experimental findings.

Signaling Pathways

The primary signaling pathway modulated by this compound is the dopamine signaling cascade. By increasing synaptic dopamine, this compound enhances the activation of postsynaptic D1 and D2 dopamine receptors, which are G-protein coupled receptors that regulate adenylyl cyclase activity and downstream signaling pathways involved in motor control and reward. In the context of neuroprotection, the sustained activation of these pathways may influence the expression of neurotrophic factors and anti-apoptotic proteins, although this requires further investigation.

GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibition DA_synapse Increased Synaptic Dopamine DAT->DA_synapse Blocks Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC_stim Adenylyl Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act downstream Downstream Signaling (e.g., DARPP-32, CREB) PKA_act->downstream motor_output Modulation of Motor Output downstream->motor_output

Figure 3: Dopamine Signaling Pathway Modulation.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of dopamine transporter inhibition in the context of Parkinson's disease. The protocols and data structures provided in these application notes are intended to facilitate the design of robust preclinical studies. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its long-term efficacy, impact on non-motor symptoms, and potential for disease modification.

References

In Vitro Binding Assay Protocol for GBR 12783: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing an in vitro binding assay for GBR 12783, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. The protocols and data presented are essential for researchers investigating dopaminergic signaling and for professionals in drug development screening for novel DAT-targeting compounds.

Introduction

The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2] Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction, making it a significant target for therapeutic intervention.[1][3][4] this compound is a high-affinity ligand that selectively binds to DAT, making it an invaluable tool for characterizing the transporter's function and for screening potential drug candidates. This document outlines the detailed methodology for a radioligand binding assay using tritiated this compound ([³H]this compound).

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and other relevant compounds for the dopamine transporter. These values are critical for comparative analysis and validation of experimental results.

CompoundKd (nM)Bmax (pmol/mg protein)IC50 (nM)Tissue/Cell TypeReference
[³H]this compound1.610.3-Rat Striatal Membranes
[³H]this compound0.2312.9-Rat Striatal Membranes
This compound--1.8Rat Striatal Synaptosomes
This compound--25Rat Striatal Synaptosomes (without preincubation)
[³H]GBR 129355.50.76 (760 pmol/mg tissue)-Rat Striatal Membranes
GBR 12909--1hDAT-expressing HEK293 cells
Cocaine--~255hDAT-expressing HEK293 cells

Experimental Protocols

This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the dopamine transporter using [³H]this compound.

Materials and Reagents
  • Biological Material: Rat striatal tissue or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]this compound or [³H]GBR 12935.

  • Test Compounds: this compound (for standard curve) and other experimental compounds.

  • Buffers and Solutions:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: Krebs Ringer-related media or 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgSO₄. The presence of Na⁺ is critical for binding.

    • Wash Buffer: Cold Assay Buffer.

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem).

    • Refrigerated centrifuge.

    • 96-well microplates.

    • Cell harvester.

    • Liquid scintillation counter and scintillation fluid.

    • Glass fiber filters (e.g., Whatman GF/B).

Membrane Preparation (from Rat Striatum)
  • Dissect rat striata on ice and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending it in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 0.1-0.2 mg/mL), which should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation at -80°C until use.

Radioligand Binding Assay Procedure
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well will have a final volume of 250 µL.

  • Component Addition: To each well, add the following in order:

    • 150 µL of Assay Buffer.

    • 25 µL of various concentrations of the test compound or vehicle (for total binding). For non-specific binding, add a high concentration of a known DAT inhibitor like mazindol or this compound itself (e.g., 10 µM).

    • 25 µL of [³H]this compound at a final concentration close to its Kd value (e.g., 1-2 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a set duration to reach equilibrium. Conditions can vary, with incubations reported at 0°C, 20°C, or 37°C. Incubation times may range from 30 minutes to 2 hours.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer (e.g., 3 x 3 mL) to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of a high concentration of unlabeled inhibitor) from the total binding (CPM in the absence of inhibitor).

  • For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Transporter Signaling and Regulation

The dopamine transporter's activity is tightly regulated by various intracellular signaling pathways. Protein kinases such as Protein Kinase C (PKC), Protein Kinase A (PKA), Mitogen-activated protein kinase (MAPK), and Ca²⁺/calmodulin-dependent protein kinase II (CAMKII) can phosphorylate DAT, leading to changes in its trafficking and dopamine uptake capacity.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_kinases Regulatory Kinases cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine (in) DAT->DA_in Reuptake VMAT2 VMAT2 DA_in->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration PKC PKC PKC->DAT Phosphorylation & Internalization PKA PKA PKA->DAT Phosphorylation & Internalization MAPK MAPK MAPK->DAT Modulation CAMKII CAMKII CAMKII->DAT Modulation DA_out Dopamine (out) DA_out->DAT Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Dopamine transporter (DAT) regulation and this compound inhibition.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive radioligand binding assay for determining the affinity of a test compound for the dopamine transporter.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis arrow arrow prep_membranes Prepare DAT-containing Membranes setup_plate Set up 96-well Plate (Total, Non-specific, & Test Compound Wells) prep_membranes->setup_plate prep_reagents Prepare Buffers, Radioligand, and Test Compounds prep_reagents->setup_plate add_components Add Radioligand ([³H]this compound) setup_plate->add_components add_membranes Add Membrane Preparation add_components->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Liquid Scintillation Counting filter_wash->count analyze Calculate IC₅₀ and Kᵢ count->analyze

References

In Vitro Binding Assay Protocol for GBR 12783: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing an in vitro binding assay for GBR 12783, a potent and selective dopamine transporter (DAT) inhibitor. The protocols and data presented are essential for researchers investigating dopaminergic signaling and for professionals in drug development screening for novel DAT-targeting compounds.

Introduction

The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2] Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction, making it a significant target for therapeutic intervention.[1][3][4] this compound is a high-affinity ligand that selectively binds to DAT, making it an invaluable tool for characterizing the transporter's function and for screening potential drug candidates. This document outlines the detailed methodology for a radioligand binding assay using tritiated this compound ([³H]this compound).

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and other relevant compounds for the dopamine transporter. These values are critical for comparative analysis and validation of experimental results.

CompoundKd (nM)Bmax (pmol/mg protein)IC50 (nM)Tissue/Cell TypeReference
[³H]this compound1.610.3-Rat Striatal Membranes
[³H]this compound0.2312.9-Rat Striatal Membranes
This compound--1.8Rat Striatal Synaptosomes
This compound--25Rat Striatal Synaptosomes (without preincubation)
[³H]GBR 129355.50.76 (760 pmol/mg tissue)-Rat Striatal Membranes
GBR 12909--1hDAT-expressing HEK293 cells
Cocaine--~255hDAT-expressing HEK293 cells

Experimental Protocols

This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the dopamine transporter using [³H]this compound.

Materials and Reagents
  • Biological Material: Rat striatal tissue or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]this compound or [³H]GBR 12935.

  • Test Compounds: this compound (for standard curve) and other experimental compounds.

  • Buffers and Solutions:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: Krebs Ringer-related media or 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgSO₄. The presence of Na⁺ is critical for binding.

    • Wash Buffer: Cold Assay Buffer.

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem).

    • Refrigerated centrifuge.

    • 96-well microplates.

    • Cell harvester.

    • Liquid scintillation counter and scintillation fluid.

    • Glass fiber filters (e.g., Whatman GF/B).

Membrane Preparation (from Rat Striatum)
  • Dissect rat striata on ice and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending it in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 0.1-0.2 mg/mL), which should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation at -80°C until use.

Radioligand Binding Assay Procedure
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well will have a final volume of 250 µL.

  • Component Addition: To each well, add the following in order:

    • 150 µL of Assay Buffer.

    • 25 µL of various concentrations of the test compound or vehicle (for total binding). For non-specific binding, add a high concentration of a known DAT inhibitor like mazindol or this compound itself (e.g., 10 µM).

    • 25 µL of [³H]this compound at a final concentration close to its Kd value (e.g., 1-2 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a set duration to reach equilibrium. Conditions can vary, with incubations reported at 0°C, 20°C, or 37°C. Incubation times may range from 30 minutes to 2 hours.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer (e.g., 3 x 3 mL) to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of a high concentration of unlabeled inhibitor) from the total binding (CPM in the absence of inhibitor).

  • For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Transporter Signaling and Regulation

The dopamine transporter's activity is tightly regulated by various intracellular signaling pathways. Protein kinases such as Protein Kinase C (PKC), Protein Kinase A (PKA), Mitogen-activated protein kinase (MAPK), and Ca²⁺/calmodulin-dependent protein kinase II (CAMKII) can phosphorylate DAT, leading to changes in its trafficking and dopamine uptake capacity.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_kinases Regulatory Kinases cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine (in) DAT->DA_in Reuptake VMAT2 VMAT2 DA_in->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration PKC PKC PKC->DAT Phosphorylation & Internalization PKA PKA PKA->DAT Phosphorylation & Internalization MAPK MAPK MAPK->DAT Modulation CAMKII CAMKII CAMKII->DAT Modulation DA_out Dopamine (out) DA_out->DAT Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Dopamine transporter (DAT) regulation and this compound inhibition.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive radioligand binding assay for determining the affinity of a test compound for the dopamine transporter.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis arrow arrow prep_membranes Prepare DAT-containing Membranes setup_plate Set up 96-well Plate (Total, Non-specific, & Test Compound Wells) prep_membranes->setup_plate prep_reagents Prepare Buffers, Radioligand, and Test Compounds prep_reagents->setup_plate add_components Add Radioligand ([³H]this compound) setup_plate->add_components add_membranes Add Membrane Preparation add_components->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Liquid Scintillation Counting filter_wash->count analyze Calculate IC₅₀ and Kᵢ count->analyze

References

Application Notes and Protocols for Studying Neuronal Activity with GBR 12783

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for utilizing GBR 12783, a potent and selective dopamine (B1211576) reuptake inhibitor, in various electrophysiological studies. The protocols are designed for researchers, scientists, and drug development professionals investigating dopaminergic signaling and its role in neuronal activity.

Introduction to this compound

This compound is a diaryl-piperazine derivative that acts as a highly potent and selective inhibitor of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Its high selectivity for the DAT over other monoamine transporters, such as those for norepinephrine (B1679862) and serotonin, makes it a valuable pharmacological tool for isolating and studying the effects of enhanced dopamine signaling on neuronal circuits.[1]

Key Properties of this compound:

PropertyValueReference
IC50 for [3H]Dopamine Uptake (rat striatal synaptosomes) 1.8 nM[1]
IC50 for [3H]Dopamine Uptake (mouse striatal synaptosomes) 1.2 nM[2]
ID50 for Dopamine Uptake Inhibition (ex vivo, i.p. administration) 8.1 mg/kg[1]

Electrophysiological Applications of this compound

This compound can be employed in a variety of electrophysiological techniques to investigate its effects on neuronal firing, synaptic plasticity, and dopamine dynamics.

Patch-Clamp Electrophysiology

Patch-clamp recordings allow for the detailed investigation of how this compound-induced increases in extracellular dopamine modulate the intrinsic firing properties of individual neurons.

Application:

To assess the effect of this compound on the spontaneous firing rate of dopaminergic neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

Experimental Protocol: Whole-Cell Patch-Clamp Recording
  • Slice Preparation:

    • Prepare acute midbrain slices (250-300 µm thick) from a rodent model (e.g., mouse or rat) containing the SNc or VTA.

    • Perform slicing in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 glucose.

    • Allow slices to recover in oxygenated aCSF (containing 2 mM CaCl2 and 1 mM MgCl2) at 32-34°C for at least 30 minutes, and then maintain at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

    • Identify dopaminergic neurons based on their characteristic large soma size, location, and electrophysiological properties (e.g., slow spontaneous firing rate, prominent hyperpolarization-activated current, Ih).

    • Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution. A typical internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • Data Acquisition:

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

    • Record the baseline spontaneous firing rate for a stable period of at least 5-10 minutes. Dopaminergic neurons typically exhibit a spontaneous firing rate of 1-5 Hz.[3]

    • Prepare a stock solution of this compound dihydrochloride (B599025) in water or DMSO. Dilute to the final desired concentration in aCSF immediately before application.

    • Bath-apply this compound at a concentration range of 1-10 µM. A concentration of 2 µM for the related compound GBR 12909 has been shown to be effective in blocking DAT.

    • Record the firing rate for at least 10-15 minutes during drug application to allow for the effect to stabilize.

    • Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.

  • Data Analysis:

    • Analyze the firing frequency (in Hz) before, during, and after this compound application.

    • Calculate the percentage change in firing rate relative to the baseline.

    • Construct a dose-response curve by applying increasing concentrations of this compound.

Expected Results and Interpretation:

Application of this compound is expected to decrease the spontaneous firing rate of dopaminergic neurons. This inhibitory effect is due to the increased extracellular dopamine acting on inhibitory D2 autoreceptors located on the soma and dendrites of these neurons.

ParameterExpected Change with this compound
Spontaneous Firing Rate Decrease
Membrane Potential Hyperpolarization

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for measuring real-time changes in dopamine release and uptake kinetics following neuronal stimulation.

Application:

To quantify the effect of this compound on dopamine reuptake kinetics in brain slices (e.g., nucleus accumbens or striatum).

Experimental Protocol: Ex Vivo FSCV in Brain Slices
  • Slice and Electrode Preparation:

    • Prepare coronal or sagittal brain slices (300-400 µm) containing the brain region of interest (e.g., striatum).

    • Fabricate carbon-fiber microelectrodes and prepare an Ag/AgCl reference electrode.

  • Recording Setup:

    • Place the slice in a recording chamber perfused with heated (32-34°C) and oxygenated aCSF.

    • Position a stimulating electrode to evoke dopamine release from nerve terminals and the carbon-fiber microelectrode to detect the released dopamine.

  • Data Acquisition:

    • Apply a triangular waveform potential (-0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode.

    • Record baseline evoked dopamine release by applying a single electrical pulse (e.g., 300 µA, 4 ms) every 2 minutes.

    • After establishing a stable baseline, bath-apply this compound at the desired concentration (e.g., 1-10 µM).

    • Continue to evoke and record dopamine release every 2 minutes in the presence of the drug.

    • Perform a post-experiment calibration of the carbon-fiber electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.

  • Data Analysis:

    • Analyze the FSCV data to determine the peak concentration of dopamine released and the decay kinetics (tau, τ), which reflects the rate of dopamine uptake.

    • Compare these parameters before and after the application of this compound.

Expected Results and Interpretation:

This compound will block the dopamine transporter, leading to a slower clearance of dopamine from the extracellular space. This will be observed as an increase in the peak concentration of evoked dopamine and a significant prolongation of the decay time constant (τ).

ParameterExpected Change with this compound
Peak Evoked Dopamine Concentration Increase
Dopamine Uptake Rate (Vmax) Decrease
Decay Time Constant (τ) Increase

In Vivo Microdialysis

In vivo microdialysis allows for the sampling and measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing insights into the tonic levels of dopamine.

Application:

To measure the effect of systemic or local administration of this compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Experimental Protocol: In Vivo Microdialysis in Rodents
  • Surgical Implantation:

    • Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • After collecting stable baseline samples, administer this compound either systemically (e.g., 10 mg/kg, i.p.) or locally through the dialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to monitor the change in dopamine concentration over time.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Calculate the basal extracellular dopamine concentration from the baseline samples.

    • Express the post-drug dopamine levels as a percentage change from the baseline.

Expected Results and Interpretation:

Administration of this compound is expected to cause a significant and sustained increase in the extracellular concentration of dopamine in the targeted brain region.

ParameterExpected Change with this compound
Extracellular Dopamine Concentration Significant Increase
DOPAC and HVA Levels Decrease (due to reduced dopamine metabolism)

Synaptic Plasticity Studies

Investigating the influence of this compound on long-term potentiation (LTP) and long-term depression (LTD) can reveal how enhanced dopaminergic tone modulates synaptic efficacy.

Application:

To determine if this compound-mediated dopamine enhancement modulates the induction or maintenance of LTP in the hippocampus.

Experimental Protocol: Field Potential Recordings in Hippocampal Slices
  • Slice Preparation:

    • Prepare transverse hippocampal slices (400 µm) and allow them to recover as described in the patch-clamp protocol.

  • Recording Setup:

    • Place a slice in an interface or submerged recording chamber perfused with oxygenated aCSF.

    • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Data Acquisition:

    • Record a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

    • In a separate set of slices, pre-incubate with this compound (e.g., 1-10 µM) for 20-30 minutes before HFS.

    • Record fEPSPs for at least 60 minutes post-HFS in both control and this compound-treated slices.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the magnitude and duration of LTP between the control and this compound-treated groups.

Expected Results and Interpretation:

Enhanced dopamine levels due to this compound may modulate LTP. Depending on the specific brain region and experimental conditions, dopamine can either facilitate or inhibit LTP induction and maintenance through the activation of D1-like or D2-like receptors.

Visualization of Signaling Pathways and Workflows

Dopamine Synaptic Transmission and this compound Action

cluster_pre Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Blocks Dopamine_cleft->DAT Reuptake D1R D1 Receptor Dopamine_cleft->D1R D2R D2 Receptor Dopamine_cleft->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Neuronal_Response_Inh Inhibitory Response cAMP_dec->Neuronal_Response_Inh Neuronal_Response_Exc Excitatory Response PKA_act->Neuronal_Response_Exc

Caption: Mechanism of this compound action on dopaminergic synapses.

Experimental Workflow for Patch-Clamp Analysis of this compound

prep_slice Prepare Acute Midbrain Slices setup_rig Set up Patch-Clamp Rig (aCSF perfusion at 32-34°C) prep_slice->setup_rig identify_neuron Identify Dopaminergic Neuron (Visual & Electrophysiological Criteria) setup_rig->identify_neuron establish_recording Establish Whole-Cell Recording (Current-Clamp) identify_neuron->establish_recording baseline Record Baseline Spontaneous Firing (5-10 min) establish_recording->baseline apply_gbr Bath Apply This compound (1-10 µM) baseline->apply_gbr analyze Data Analysis: - Firing Frequency - % Change from Baseline - Dose-Response Curve baseline->analyze record_effect Record Firing Rate in Presence of this compound (10-15 min) apply_gbr->record_effect washout Washout with aCSF record_effect->washout record_effect->analyze record_recovery Record Recovery of Firing Rate washout->record_recovery record_recovery->analyze cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gs D1R->Gs AC_d1 Adenylyl Cyclase Gs->AC_d1 cAMP_d1 ↑ cAMP AC_d1->cAMP_d1 PKA Protein Kinase A (PKA) cAMP_d1->PKA DARPP32_p DARPP-32-P PKA->DARPP32_p Excitability_inc ↑ Neuronal Excitability PKA->Excitability_inc PP1_inhib PP1 Inhibition DARPP32_p->PP1_inhib Gi Gi D2R->Gi AC_d2 Adenylyl Cyclase Gi->AC_d2 GIRK ↑ K+ Conductance (GIRK) Gi->GIRK Ca_channel ↓ Ca2+ Conductance Gi->Ca_channel cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 Excitability_dec ↓ Neuronal Excitability cAMP_d2->Excitability_dec GIRK->Excitability_dec Ca_channel->Excitability_dec

References

Application Notes and Protocols for Studying Neuronal Activity with GBR 12783

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for utilizing GBR 12783, a potent and selective dopamine reuptake inhibitor, in various electrophysiological studies. The protocols are designed for researchers, scientists, and drug development professionals investigating dopaminergic signaling and its role in neuronal activity.

Introduction to this compound

This compound is a diaryl-piperazine derivative that acts as a highly potent and selective inhibitor of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Its high selectivity for the DAT over other monoamine transporters, such as those for norepinephrine and serotonin, makes it a valuable pharmacological tool for isolating and studying the effects of enhanced dopamine signaling on neuronal circuits.[1]

Key Properties of this compound:

PropertyValueReference
IC50 for [3H]Dopamine Uptake (rat striatal synaptosomes) 1.8 nM[1]
IC50 for [3H]Dopamine Uptake (mouse striatal synaptosomes) 1.2 nM[2]
ID50 for Dopamine Uptake Inhibition (ex vivo, i.p. administration) 8.1 mg/kg[1]

Electrophysiological Applications of this compound

This compound can be employed in a variety of electrophysiological techniques to investigate its effects on neuronal firing, synaptic plasticity, and dopamine dynamics.

Patch-Clamp Electrophysiology

Patch-clamp recordings allow for the detailed investigation of how this compound-induced increases in extracellular dopamine modulate the intrinsic firing properties of individual neurons.

Application:

To assess the effect of this compound on the spontaneous firing rate of dopaminergic neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

Experimental Protocol: Whole-Cell Patch-Clamp Recording
  • Slice Preparation:

    • Prepare acute midbrain slices (250-300 µm thick) from a rodent model (e.g., mouse or rat) containing the SNc or VTA.

    • Perform slicing in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 glucose.

    • Allow slices to recover in oxygenated aCSF (containing 2 mM CaCl2 and 1 mM MgCl2) at 32-34°C for at least 30 minutes, and then maintain at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

    • Identify dopaminergic neurons based on their characteristic large soma size, location, and electrophysiological properties (e.g., slow spontaneous firing rate, prominent hyperpolarization-activated current, Ih).

    • Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution. A typical internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • Data Acquisition:

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

    • Record the baseline spontaneous firing rate for a stable period of at least 5-10 minutes. Dopaminergic neurons typically exhibit a spontaneous firing rate of 1-5 Hz.[3]

    • Prepare a stock solution of this compound dihydrochloride in water or DMSO. Dilute to the final desired concentration in aCSF immediately before application.

    • Bath-apply this compound at a concentration range of 1-10 µM. A concentration of 2 µM for the related compound GBR 12909 has been shown to be effective in blocking DAT.

    • Record the firing rate for at least 10-15 minutes during drug application to allow for the effect to stabilize.

    • Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.

  • Data Analysis:

    • Analyze the firing frequency (in Hz) before, during, and after this compound application.

    • Calculate the percentage change in firing rate relative to the baseline.

    • Construct a dose-response curve by applying increasing concentrations of this compound.

Expected Results and Interpretation:

Application of this compound is expected to decrease the spontaneous firing rate of dopaminergic neurons. This inhibitory effect is due to the increased extracellular dopamine acting on inhibitory D2 autoreceptors located on the soma and dendrites of these neurons.

ParameterExpected Change with this compound
Spontaneous Firing Rate Decrease
Membrane Potential Hyperpolarization

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for measuring real-time changes in dopamine release and uptake kinetics following neuronal stimulation.

Application:

To quantify the effect of this compound on dopamine reuptake kinetics in brain slices (e.g., nucleus accumbens or striatum).

Experimental Protocol: Ex Vivo FSCV in Brain Slices
  • Slice and Electrode Preparation:

    • Prepare coronal or sagittal brain slices (300-400 µm) containing the brain region of interest (e.g., striatum).

    • Fabricate carbon-fiber microelectrodes and prepare an Ag/AgCl reference electrode.

  • Recording Setup:

    • Place the slice in a recording chamber perfused with heated (32-34°C) and oxygenated aCSF.

    • Position a stimulating electrode to evoke dopamine release from nerve terminals and the carbon-fiber microelectrode to detect the released dopamine.

  • Data Acquisition:

    • Apply a triangular waveform potential (-0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode.

    • Record baseline evoked dopamine release by applying a single electrical pulse (e.g., 300 µA, 4 ms) every 2 minutes.

    • After establishing a stable baseline, bath-apply this compound at the desired concentration (e.g., 1-10 µM).

    • Continue to evoke and record dopamine release every 2 minutes in the presence of the drug.

    • Perform a post-experiment calibration of the carbon-fiber electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.

  • Data Analysis:

    • Analyze the FSCV data to determine the peak concentration of dopamine released and the decay kinetics (tau, τ), which reflects the rate of dopamine uptake.

    • Compare these parameters before and after the application of this compound.

Expected Results and Interpretation:

This compound will block the dopamine transporter, leading to a slower clearance of dopamine from the extracellular space. This will be observed as an increase in the peak concentration of evoked dopamine and a significant prolongation of the decay time constant (τ).

ParameterExpected Change with this compound
Peak Evoked Dopamine Concentration Increase
Dopamine Uptake Rate (Vmax) Decrease
Decay Time Constant (τ) Increase

In Vivo Microdialysis

In vivo microdialysis allows for the sampling and measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing insights into the tonic levels of dopamine.

Application:

To measure the effect of systemic or local administration of this compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Experimental Protocol: In Vivo Microdialysis in Rodents
  • Surgical Implantation:

    • Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • After collecting stable baseline samples, administer this compound either systemically (e.g., 10 mg/kg, i.p.) or locally through the dialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to monitor the change in dopamine concentration over time.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Calculate the basal extracellular dopamine concentration from the baseline samples.

    • Express the post-drug dopamine levels as a percentage change from the baseline.

Expected Results and Interpretation:

Administration of this compound is expected to cause a significant and sustained increase in the extracellular concentration of dopamine in the targeted brain region.

ParameterExpected Change with this compound
Extracellular Dopamine Concentration Significant Increase
DOPAC and HVA Levels Decrease (due to reduced dopamine metabolism)

Synaptic Plasticity Studies

Investigating the influence of this compound on long-term potentiation (LTP) and long-term depression (LTD) can reveal how enhanced dopaminergic tone modulates synaptic efficacy.

Application:

To determine if this compound-mediated dopamine enhancement modulates the induction or maintenance of LTP in the hippocampus.

Experimental Protocol: Field Potential Recordings in Hippocampal Slices
  • Slice Preparation:

    • Prepare transverse hippocampal slices (400 µm) and allow them to recover as described in the patch-clamp protocol.

  • Recording Setup:

    • Place a slice in an interface or submerged recording chamber perfused with oxygenated aCSF.

    • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Data Acquisition:

    • Record a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

    • In a separate set of slices, pre-incubate with this compound (e.g., 1-10 µM) for 20-30 minutes before HFS.

    • Record fEPSPs for at least 60 minutes post-HFS in both control and this compound-treated slices.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the magnitude and duration of LTP between the control and this compound-treated groups.

Expected Results and Interpretation:

Enhanced dopamine levels due to this compound may modulate LTP. Depending on the specific brain region and experimental conditions, dopamine can either facilitate or inhibit LTP induction and maintenance through the activation of D1-like or D2-like receptors.

Visualization of Signaling Pathways and Workflows

Dopamine Synaptic Transmission and this compound Action

cluster_pre Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Blocks Dopamine_cleft->DAT Reuptake D1R D1 Receptor Dopamine_cleft->D1R D2R D2 Receptor Dopamine_cleft->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Neuronal_Response_Inh Inhibitory Response cAMP_dec->Neuronal_Response_Inh Neuronal_Response_Exc Excitatory Response PKA_act->Neuronal_Response_Exc

Caption: Mechanism of this compound action on dopaminergic synapses.

Experimental Workflow for Patch-Clamp Analysis of this compound

prep_slice Prepare Acute Midbrain Slices setup_rig Set up Patch-Clamp Rig (aCSF perfusion at 32-34°C) prep_slice->setup_rig identify_neuron Identify Dopaminergic Neuron (Visual & Electrophysiological Criteria) setup_rig->identify_neuron establish_recording Establish Whole-Cell Recording (Current-Clamp) identify_neuron->establish_recording baseline Record Baseline Spontaneous Firing (5-10 min) establish_recording->baseline apply_gbr Bath Apply This compound (1-10 µM) baseline->apply_gbr analyze Data Analysis: - Firing Frequency - % Change from Baseline - Dose-Response Curve baseline->analyze record_effect Record Firing Rate in Presence of this compound (10-15 min) apply_gbr->record_effect washout Washout with aCSF record_effect->washout record_effect->analyze record_recovery Record Recovery of Firing Rate washout->record_recovery record_recovery->analyze cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gs D1R->Gs AC_d1 Adenylyl Cyclase Gs->AC_d1 cAMP_d1 ↑ cAMP AC_d1->cAMP_d1 PKA Protein Kinase A (PKA) cAMP_d1->PKA DARPP32_p DARPP-32-P PKA->DARPP32_p Excitability_inc ↑ Neuronal Excitability PKA->Excitability_inc PP1_inhib PP1 Inhibition DARPP32_p->PP1_inhib Gi Gi D2R->Gi AC_d2 Adenylyl Cyclase Gi->AC_d2 GIRK ↑ K+ Conductance (GIRK) Gi->GIRK Ca_channel ↓ Ca2+ Conductance Gi->Ca_channel cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 Excitability_dec ↓ Neuronal Excitability cAMP_d2->Excitability_dec GIRK->Excitability_dec Ca_channel->Excitability_dec

References

Application Notes and Protocols: GBR 12783 in Fast-Scan Cyclic Voltammetry (FSCV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of GBR 12783, a selective dopamine (B1211576) uptake inhibitor, in conjunction with Fast-Scan Cyclic Voltammetry (FSCV). This document is intended to guide researchers in utilizing FSCV to characterize the effects of this compound on dopamine neurotransmission.

Introduction to this compound and FSCV

This compound is a potent and selective diarylpiperazine-based dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine and prolongs its signaling. Due to its high affinity and selectivity for the DAT, this compound is a valuable pharmacological tool for studying the dynamics of the dopaminergic system and for investigating the mechanism of action of other dopamine uptake inhibitors.

Fast-Scan Cyclic Voltammetry (FSCV) is an electrochemical technique that allows for the real-time measurement of neurotransmitter dynamics with high temporal (sub-second) and spatial (micrometer) resolution.[1][2][3] It is particularly well-suited for detecting rapid changes in the concentration of electroactive molecules like dopamine in vivo and in ex vivo brain slice preparations.[1][4] By applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode, FSCV can identify and quantify dopamine based on its characteristic oxidation and reduction peaks. This technique enables the detailed analysis of dopamine release and uptake kinetics, making it an ideal platform to study the effects of DAT inhibitors like this compound.

Mechanism of Action of this compound

This compound inhibits dopamine uptake by binding to the dopamine transporter. Evidence suggests a two-step mechanism for this interaction. Initially, a rapid, lower-affinity complex is formed between this compound and the transporter. This is followed by a slower isomerization to a more stable, high-affinity complex. This mechanism may contribute to its potent and long-lasting effects.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. It is important to note that while IC50 values from binding and uptake assays are available, specific quantitative data on the effects of this compound on dopamine uptake kinetics (Vmax and Km) as directly measured by FSCV are not extensively reported in the currently available literature. The effects of the closely related compound, GBR 12909, in FSCV experiments are included for reference.

ParameterValueSpeciesPreparationMethodReference
IC50 (Inhibition of [3H]dopamine uptake) 1.85 ± 0.1 nM (with preincubation)RatStriatal SynaptosomesRadioligand Uptake Assay
IC50 (Inhibition of [3H]dopamine uptake) 25 ± 3.5 nM (no preincubation)RatStriatal SynaptosomesRadioligand Uptake Assay
Effect of GBR 12909 on Evoked Dopamine Increased [DA]maxZebrafishWhole Brain (ex vivo)FSCV
Effect of GBR 12909 on Evoked Catecholamine Overflow Increased overflowRatNucleus Accumbens (in vivo)FSCV

Experimental Protocols

The following protocols provide a general framework for utilizing FSCV to assess the impact of this compound on electrically evoked dopamine release and uptake. The protocols are adaptable for both ex vivo brain slice and in vivo preparations.

Protocol 1: Ex Vivo FSCV in Rodent Brain Slices

This protocol is designed to measure the effect of this compound on dopamine dynamics in acute brain slices.

1. Materials and Reagents:

  • Rodent (rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • This compound hydrochloride

  • Carbon-fiber microelectrodes (CFMs)

  • Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • FSCV system (e.g., potentiostat, headstage, data acquisition software)

  • Perfusion system

2. Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., striatum, nucleus accumbens) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • FSCV Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 1-2 mL/min).

    • Position the CFM and the stimulating electrode in the desired brain region. The stimulating electrode should be placed approximately 100-200 µm from the CFM.

    • Apply the standard triangular waveform for dopamine detection (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz).

    • Deliver electrical stimulation (e.g., single pulse or train of pulses, 60 Hz, 350 µA) to evoke dopamine release.

    • Record baseline dopamine signals every 2-5 minutes until a stable response is achieved.

  • This compound Application:

    • Prepare a stock solution of this compound in water or DMSO and dilute to the final desired concentration in aCSF.

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply this compound at the desired concentration (e.g., starting from low nanomolar concentrations based on its IC50 value) through the perfusion system.

    • Record evoked dopamine release every 2-5 minutes in the presence of the drug until a new stable baseline is reached (typically 20-30 minutes).

    • To generate a concentration-response curve, this compound can be applied in a cumulative manner.

  • Data Analysis:

    • Calibrate the CFM with known concentrations of dopamine to convert the current signal to dopamine concentration.

    • Analyze the FSCV data to determine the peak concentration of dopamine released ([DA]max) and the rate of dopamine uptake.

    • Dopamine uptake kinetics can be modeled using Michaelis-Menten kinetics to estimate the maximal uptake rate (Vmax) and the affinity constant (Km). Competitive inhibitors like this compound are expected to increase the apparent Km of dopamine uptake.

Protocol 2: In Vivo FSCV in Anesthetized Rodents

This protocol outlines the procedure for measuring the effects of systemically administered this compound on dopamine dynamics in an anesthetized animal.

1. Materials and Reagents:

  • Rodent (rat)

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Stereotaxic frame

  • Surgical tools

  • Carbon-fiber microelectrode and Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • FSCV system

  • This compound hydrochloride for injection (dissolved in sterile saline)

2. Procedure:

  • Surgery and Electrode Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., nucleus accumbens) and the stimulation site (e.g., ventral tegmental area - VTA).

    • Slowly lower the CFM into the target region and the stimulating electrode into the VTA using stereotaxic coordinates.

    • Implant a Ag/AgCl reference electrode in a contralateral position.

  • FSCV Recording:

    • Apply the FSCV waveform and deliver electrical stimulation to the VTA to evoke dopamine release in the nucleus accumbens. Optimize electrode placements to obtain a robust and stable dopamine signal.

    • Record baseline evoked dopamine release every 5 minutes until a stable response is obtained.

  • This compound Administration:

    • Administer this compound systemically (e.g., intraperitoneally - i.p.).

    • Continue to record evoked dopamine release every 5 minutes to observe the time course of the drug's effect on dopamine release and uptake.

  • Data Analysis:

    • Post-calibrate the CFM to quantify dopamine concentrations.

    • Analyze the data to determine changes in [DA]max and uptake kinetics (Vmax and apparent Km) before and after this compound administration.

Visualizations

Dopamine Reuptake and this compound Inhibition

GBR12783_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Vesicle Synaptic Vesicle DA_out Dopamine Vesicle->DA_out Release DA_out->DAT Reuptake GBR This compound GBR->DAT Inhibition

Caption: Mechanism of this compound action on the dopamine transporter.

Experimental Workflow for FSCV with this compound

FSCV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Brain Slice or Anesthetized Animal C Position Electrodes in Target Brain Region A->C B Fabricate & Calibrate Carbon-Fiber Microelectrode B->C D Record Baseline Evoked Dopamine Release C->D E Administer this compound D->E F Record Post-Drug Evoked Dopamine Release E->F G Quantify Dopamine Concentration F->G H Analyze Uptake Kinetics (Vmax, Apparent Km) G->H I Compare Pre- and Post-Drug Parameters H->I

Caption: Workflow for an FSCV experiment with this compound.

References

Application Notes and Protocols: GBR 12783 in Fast-Scan Cyclic Voltammetry (FSCV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of GBR 12783, a selective dopamine uptake inhibitor, in conjunction with Fast-Scan Cyclic Voltammetry (FSCV). This document is intended to guide researchers in utilizing FSCV to characterize the effects of this compound on dopamine neurotransmission.

Introduction to this compound and FSCV

This compound is a potent and selective diarylpiperazine-based dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine and prolongs its signaling. Due to its high affinity and selectivity for the DAT, this compound is a valuable pharmacological tool for studying the dynamics of the dopaminergic system and for investigating the mechanism of action of other dopamine uptake inhibitors.

Fast-Scan Cyclic Voltammetry (FSCV) is an electrochemical technique that allows for the real-time measurement of neurotransmitter dynamics with high temporal (sub-second) and spatial (micrometer) resolution.[1][2][3] It is particularly well-suited for detecting rapid changes in the concentration of electroactive molecules like dopamine in vivo and in ex vivo brain slice preparations.[1][4] By applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode, FSCV can identify and quantify dopamine based on its characteristic oxidation and reduction peaks. This technique enables the detailed analysis of dopamine release and uptake kinetics, making it an ideal platform to study the effects of DAT inhibitors like this compound.

Mechanism of Action of this compound

This compound inhibits dopamine uptake by binding to the dopamine transporter. Evidence suggests a two-step mechanism for this interaction. Initially, a rapid, lower-affinity complex is formed between this compound and the transporter. This is followed by a slower isomerization to a more stable, high-affinity complex. This mechanism may contribute to its potent and long-lasting effects.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. It is important to note that while IC50 values from binding and uptake assays are available, specific quantitative data on the effects of this compound on dopamine uptake kinetics (Vmax and Km) as directly measured by FSCV are not extensively reported in the currently available literature. The effects of the closely related compound, GBR 12909, in FSCV experiments are included for reference.

ParameterValueSpeciesPreparationMethodReference
IC50 (Inhibition of [3H]dopamine uptake) 1.85 ± 0.1 nM (with preincubation)RatStriatal SynaptosomesRadioligand Uptake Assay
IC50 (Inhibition of [3H]dopamine uptake) 25 ± 3.5 nM (no preincubation)RatStriatal SynaptosomesRadioligand Uptake Assay
Effect of GBR 12909 on Evoked Dopamine Increased [DA]maxZebrafishWhole Brain (ex vivo)FSCV
Effect of GBR 12909 on Evoked Catecholamine Overflow Increased overflowRatNucleus Accumbens (in vivo)FSCV

Experimental Protocols

The following protocols provide a general framework for utilizing FSCV to assess the impact of this compound on electrically evoked dopamine release and uptake. The protocols are adaptable for both ex vivo brain slice and in vivo preparations.

Protocol 1: Ex Vivo FSCV in Rodent Brain Slices

This protocol is designed to measure the effect of this compound on dopamine dynamics in acute brain slices.

1. Materials and Reagents:

  • Rodent (rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • This compound hydrochloride

  • Carbon-fiber microelectrodes (CFMs)

  • Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • FSCV system (e.g., potentiostat, headstage, data acquisition software)

  • Perfusion system

2. Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., striatum, nucleus accumbens) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • FSCV Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 1-2 mL/min).

    • Position the CFM and the stimulating electrode in the desired brain region. The stimulating electrode should be placed approximately 100-200 µm from the CFM.

    • Apply the standard triangular waveform for dopamine detection (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz).

    • Deliver electrical stimulation (e.g., single pulse or train of pulses, 60 Hz, 350 µA) to evoke dopamine release.

    • Record baseline dopamine signals every 2-5 minutes until a stable response is achieved.

  • This compound Application:

    • Prepare a stock solution of this compound in water or DMSO and dilute to the final desired concentration in aCSF.

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply this compound at the desired concentration (e.g., starting from low nanomolar concentrations based on its IC50 value) through the perfusion system.

    • Record evoked dopamine release every 2-5 minutes in the presence of the drug until a new stable baseline is reached (typically 20-30 minutes).

    • To generate a concentration-response curve, this compound can be applied in a cumulative manner.

  • Data Analysis:

    • Calibrate the CFM with known concentrations of dopamine to convert the current signal to dopamine concentration.

    • Analyze the FSCV data to determine the peak concentration of dopamine released ([DA]max) and the rate of dopamine uptake.

    • Dopamine uptake kinetics can be modeled using Michaelis-Menten kinetics to estimate the maximal uptake rate (Vmax) and the affinity constant (Km). Competitive inhibitors like this compound are expected to increase the apparent Km of dopamine uptake.

Protocol 2: In Vivo FSCV in Anesthetized Rodents

This protocol outlines the procedure for measuring the effects of systemically administered this compound on dopamine dynamics in an anesthetized animal.

1. Materials and Reagents:

  • Rodent (rat)

  • Anesthetic (e.g., urethane or isoflurane)

  • Stereotaxic frame

  • Surgical tools

  • Carbon-fiber microelectrode and Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • FSCV system

  • This compound hydrochloride for injection (dissolved in sterile saline)

2. Procedure:

  • Surgery and Electrode Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., nucleus accumbens) and the stimulation site (e.g., ventral tegmental area - VTA).

    • Slowly lower the CFM into the target region and the stimulating electrode into the VTA using stereotaxic coordinates.

    • Implant a Ag/AgCl reference electrode in a contralateral position.

  • FSCV Recording:

    • Apply the FSCV waveform and deliver electrical stimulation to the VTA to evoke dopamine release in the nucleus accumbens. Optimize electrode placements to obtain a robust and stable dopamine signal.

    • Record baseline evoked dopamine release every 5 minutes until a stable response is obtained.

  • This compound Administration:

    • Administer this compound systemically (e.g., intraperitoneally - i.p.).

    • Continue to record evoked dopamine release every 5 minutes to observe the time course of the drug's effect on dopamine release and uptake.

  • Data Analysis:

    • Post-calibrate the CFM to quantify dopamine concentrations.

    • Analyze the data to determine changes in [DA]max and uptake kinetics (Vmax and apparent Km) before and after this compound administration.

Visualizations

Dopamine Reuptake and this compound Inhibition

GBR12783_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Vesicle Synaptic Vesicle DA_out Dopamine Vesicle->DA_out Release DA_out->DAT Reuptake GBR This compound GBR->DAT Inhibition

Caption: Mechanism of this compound action on the dopamine transporter.

Experimental Workflow for FSCV with this compound

FSCV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Brain Slice or Anesthetized Animal C Position Electrodes in Target Brain Region A->C B Fabricate & Calibrate Carbon-Fiber Microelectrode B->C D Record Baseline Evoked Dopamine Release C->D E Administer this compound D->E F Record Post-Drug Evoked Dopamine Release E->F G Quantify Dopamine Concentration F->G H Analyze Uptake Kinetics (Vmax, Apparent Km) G->H I Compare Pre- and Post-Drug Parameters H->I

Caption: Workflow for an FSCV experiment with this compound.

References

Application Notes and Protocols for GBR 12783 in Locomotor Activity Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine (B1211576) reuptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopamine system in various physiological and behavioral processes, including locomotor activity. By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. These application notes provide a comprehensive overview of the use of this compound in murine locomotor activity studies, including recommended dosages, detailed experimental protocols, and the underlying signaling pathway.

Data Presentation: this compound and Related Compounds in Locomotor Studies

The following tables summarize quantitative data from studies utilizing this compound and the closely related compound GBR 12909 to assess locomotor activity in mice.

Table 1: this compound Dosage and Effects on Locomotor Activity in Mice

StrainDosage (mg/kg)Route of AdministrationEffect on Locomotor ActivityCitation
C3H/HeJNot specified, multiple dosesNot specifiedSignificantly increased wheel running distance[1][2]
Wild-Type14Not specifiedUsed to induce locomotor hyperactivity[3]
Not specified7.5, 15, 30i.p.Investigated for locomotor sensitization effects[4]

Table 2: GBR 12909 Dosage and Effects on Locomotor Activity in Mice

StrainDosage (mg/kg)Route of AdministrationEffect on Locomotor Activity
DBA/25, 7.5Not specifiedGreater locomotor activation compared to C57BL/6 mice
Not specified10i.p.Increased locomotor activity
C57BL/6J16, 28.5Not specifiedIncreased activity levels

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This increased dopaminergic signaling in brain regions such as the nucleus accumbens and striatum is a key mechanism underlying the observed increase in locomotor activity.

GBR12783_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_presyn Dopamine_vesicle->Dopamine_presyn Release Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Postsynaptic_effect Increased Signal Transduction (-> Locomotor Activity) Dopamine_receptor->Postsynaptic_effect Activation GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of this compound at the dopamine synapse.

Experimental Protocols

This section outlines a general protocol for assessing locomotor activity in mice using an open field test following the administration of this compound. This protocol can be adapted based on specific research questions and laboratory conditions.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with a small percentage of DMSO and/or Tween 80)

  • Male or female mice (e.g., C57BL/6, Swiss Webster)

  • Open field apparatus (a square or circular arena with walls, typically equipped with infrared beams or video tracking software)

  • Syringes and needles for injection

  • Animal scale

Experimental Workflow:

Locomotor_Activity_Workflow start Start habituation Acclimatization & Habituation to Environment (e.g., 60 minutes) start->habituation weighing Weigh and Group Mice habituation->weighing drug_prep Prepare this compound and Vehicle Solutions weighing->drug_prep injection Administer this compound or Vehicle (e.g., i.p. injection) drug_prep->injection pre_test_interval Pre-Test Interval (e.g., 30-40 minutes) injection->pre_test_interval open_field Place Mouse in Open Field Arena pre_test_interval->open_field data_collection Record Locomotor Activity (e.g., 30-60 minutes) open_field->data_collection data_analysis Analyze Data (Distance, Rearing, etc.) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for a locomotor activity study.

Procedure:

  • Animal Acclimatization: Upon arrival, allow mice to acclimate to the animal facility for at least one week before the experiment.

  • Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow them to habituate to the new environment.

  • Preparation of this compound: Prepare a stock solution of this compound and dilute it to the desired concentrations with the appropriate vehicle. The final injection volume should be consistent across all groups (e.g., 10 ml/kg).

  • Animal Grouping and Weighing: Randomly assign mice to different treatment groups (e.g., vehicle, this compound at various doses). Weigh each mouse to ensure accurate dose administration.

  • Administration: Administer this compound or vehicle via the chosen route (intraperitoneal injection is common).

  • Pre-Test Interval: Return the mice to their home cages for a pre-test interval of approximately 30-40 minutes to allow for drug absorption and onset of action.

  • Open Field Test: Gently place each mouse in the center of the open field arena.

  • Data Collection: Record locomotor activity for a set duration, typically ranging from 30 to 60 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Considerations:

  • Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose of this compound for the specific mouse strain and experimental conditions.

  • Strain Differences: Different mouse strains can exhibit varying sensitivities to dopaminergic agents.

  • Habituation to Injection: To minimize stress-induced effects, it is advisable to habituate the mice to the injection procedure with saline injections for a few days prior to the experiment.

  • Time of Day: The time of day can influence locomotor activity. It is important to conduct experiments at a consistent time.

  • Cleaning: Thoroughly clean the open field apparatus between each mouse to eliminate olfactory cues.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the dopamine system in the regulation of locomotor activity in mice.

References

Application Notes and Protocols for GBR 12783 in Locomotor Activity Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine reuptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopamine system in various physiological and behavioral processes, including locomotor activity. By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. These application notes provide a comprehensive overview of the use of this compound in murine locomotor activity studies, including recommended dosages, detailed experimental protocols, and the underlying signaling pathway.

Data Presentation: this compound and Related Compounds in Locomotor Studies

The following tables summarize quantitative data from studies utilizing this compound and the closely related compound GBR 12909 to assess locomotor activity in mice.

Table 1: this compound Dosage and Effects on Locomotor Activity in Mice

StrainDosage (mg/kg)Route of AdministrationEffect on Locomotor ActivityCitation
C3H/HeJNot specified, multiple dosesNot specifiedSignificantly increased wheel running distance[1][2]
Wild-Type14Not specifiedUsed to induce locomotor hyperactivity[3]
Not specified7.5, 15, 30i.p.Investigated for locomotor sensitization effects[4]

Table 2: GBR 12909 Dosage and Effects on Locomotor Activity in Mice

StrainDosage (mg/kg)Route of AdministrationEffect on Locomotor Activity
DBA/25, 7.5Not specifiedGreater locomotor activation compared to C57BL/6 mice
Not specified10i.p.Increased locomotor activity
C57BL/6J16, 28.5Not specifiedIncreased activity levels

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This increased dopaminergic signaling in brain regions such as the nucleus accumbens and striatum is a key mechanism underlying the observed increase in locomotor activity.

GBR12783_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_presyn Dopamine_vesicle->Dopamine_presyn Release Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Postsynaptic_effect Increased Signal Transduction (-> Locomotor Activity) Dopamine_receptor->Postsynaptic_effect Activation GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of this compound at the dopamine synapse.

Experimental Protocols

This section outlines a general protocol for assessing locomotor activity in mice using an open field test following the administration of this compound. This protocol can be adapted based on specific research questions and laboratory conditions.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with a small percentage of DMSO and/or Tween 80)

  • Male or female mice (e.g., C57BL/6, Swiss Webster)

  • Open field apparatus (a square or circular arena with walls, typically equipped with infrared beams or video tracking software)

  • Syringes and needles for injection

  • Animal scale

Experimental Workflow:

Locomotor_Activity_Workflow start Start habituation Acclimatization & Habituation to Environment (e.g., 60 minutes) start->habituation weighing Weigh and Group Mice habituation->weighing drug_prep Prepare this compound and Vehicle Solutions weighing->drug_prep injection Administer this compound or Vehicle (e.g., i.p. injection) drug_prep->injection pre_test_interval Pre-Test Interval (e.g., 30-40 minutes) injection->pre_test_interval open_field Place Mouse in Open Field Arena pre_test_interval->open_field data_collection Record Locomotor Activity (e.g., 30-60 minutes) open_field->data_collection data_analysis Analyze Data (Distance, Rearing, etc.) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for a locomotor activity study.

Procedure:

  • Animal Acclimatization: Upon arrival, allow mice to acclimate to the animal facility for at least one week before the experiment.

  • Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow them to habituate to the new environment.

  • Preparation of this compound: Prepare a stock solution of this compound and dilute it to the desired concentrations with the appropriate vehicle. The final injection volume should be consistent across all groups (e.g., 10 ml/kg).

  • Animal Grouping and Weighing: Randomly assign mice to different treatment groups (e.g., vehicle, this compound at various doses). Weigh each mouse to ensure accurate dose administration.

  • Administration: Administer this compound or vehicle via the chosen route (intraperitoneal injection is common).

  • Pre-Test Interval: Return the mice to their home cages for a pre-test interval of approximately 30-40 minutes to allow for drug absorption and onset of action.

  • Open Field Test: Gently place each mouse in the center of the open field arena.

  • Data Collection: Record locomotor activity for a set duration, typically ranging from 30 to 60 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Considerations:

  • Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose of this compound for the specific mouse strain and experimental conditions.

  • Strain Differences: Different mouse strains can exhibit varying sensitivities to dopaminergic agents.

  • Habituation to Injection: To minimize stress-induced effects, it is advisable to habituate the mice to the injection procedure with saline injections for a few days prior to the experiment.

  • Time of Day: The time of day can influence locomotor activity. It is important to conduct experiments at a consistent time.

  • Cleaning: Thoroughly clean the open field apparatus between each mouse to eliminate olfactory cues.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the dopamine system in the regulation of locomotor activity in mice.

References

Application Notes and Protocols for Radiolabeling GBR 12783 and its use in Dopamine Transporter Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of the dopamine (B1211576) transporter (DAT) inhibitor GBR 12783 with tritium (B154650) ([³H]) and its subsequent use in radioligand binding studies. The information is intended to guide researchers in setting up and performing these assays to characterize the interaction of novel compounds with the dopamine transporter.

Overview

This compound is a potent and selective dopamine uptake inhibitor that binds to the dopamine transporter (DAT).[1] Radiolabeled this compound, particularly [³H]this compound, serves as an invaluable tool for in vitro and in vivo studies of the DAT.[2][3] These studies are crucial for understanding the mechanism of action of drugs targeting the dopaminergic system and for the development of novel therapeutics for conditions such as Parkinson's disease, ADHD, and substance abuse disorders. This document outlines the necessary protocols for preparing radiolabeled this compound and for conducting binding assays to determine the affinity of test compounds for the DAT.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its radiolabeled form, [³H]this compound, in binding to the dopamine transporter. These values have been compiled from various studies and provide a reference for expected results.

ParameterValueSpecies/TissueExperimental ConditionsReference
Kd ([³H]this compound) 1.6 nMRat Striatal Membranes0°C, in the presence of Na⁺[4]
0.23 nMRat Striatal Membranes0°C, 10 mM Na⁺[5]
Bmax ([³H]this compound) 10.3 pmol/mg proteinRat Striatal Membranes0°C, in the presence of Na⁺
12.9 pmol/mg proteinRat Striatal Membranes0°C, 10 mM Na⁺
8-10 pmol/mg proteinRat Striatal Synaptosomes37°C, Krebs Ringer related media
IC50 (this compound vs. [³H]dopamine uptake) 1.8 nMRat Striatal SynaptosomesPreincubation and incubation
25 ± 3.5 nMRat Striatal SynaptosomesIncubation alone
IC50 (this compound vs. [³H]methylphenidate binding) 12.0 nMRat Striatal Tissue---
Ki (this compound) > 20 nM (initial complex)Rat Striatal SynaptosomesInhibition of [³H]dopamine uptake
≤ 5 nM (stable complex)Rat Striatal SynaptosomesInhibition of [³H]dopamine uptake

Experimental Protocols

Protocol for Radiolabeling of this compound with Tritium ([³H])

Disclaimer: The following is a representative protocol and should be adapted and optimized by a qualified radiochemist. All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.

Objective: To introduce a tritium label into the this compound molecule.

Materials:

  • Precursor molecule (e.g., a this compound analog with a double bond in a suitable position for reduction, or a halogenated precursor for dehalogenation)

  • Tritium gas (³H₂)

  • Catalyst (e.g., Palladium on carbon, Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Reaction vessel suitable for handling tritium gas

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Methodology:

  • Preparation: Dissolve the precursor and the catalyst in an anhydrous solvent in a reaction vessel.

  • Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature for a specified time to allow for the catalytic reduction and incorporation of tritium.

  • Quenching: After the reaction is complete, carefully remove the excess tritium gas.

  • Filtration: Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude radiolabeled product using preparative HPLC. Monitor the elution profile with both a UV detector and a radioactivity detector to identify and collect the [³H]this compound peak.

  • Verification: Confirm the identity and radiochemical purity of the final product using analytical HPLC and mass spectrometry.

  • Specific Activity Determination: Determine the specific activity (Ci/mmol) of the [³H]this compound using a scintillation counter and by measuring the concentration of the purified compound.

Protocol for [³H]this compound Binding Assay using Rat Striatal Membranes

This protocol describes a saturation binding assay to determine the Kd and Bmax of [³H]this compound binding to the dopamine transporter in rat striatal membranes. A similar setup can be used for competition binding assays to determine the affinity of test compounds.

Objective: To characterize the binding of [³H]this compound to the dopamine transporter.

Materials:

  • Rat striatum tissue

  • Sucrose (B13894) buffer (0.32 M sucrose, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]this compound (specific activity ~18-20 Ci/mmol)

  • Non-labeled this compound or another potent DAT inhibitor (e.g., mazindol) for determining non-specific binding

  • Polypropylene assay tubes

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striata in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

  • Binding Assay:

    • Set up a series of assay tubes for total binding, non-specific binding, and for each concentration of [³H]this compound in a saturation experiment.

    • For total binding, add a known amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [³H]this compound (e.g., 0.1 to 10 nM) to the assay buffer.

    • For non-specific binding, add the same components as for total binding, plus a high concentration of a competing non-labeled ligand (e.g., 10 µM this compound or mazindol).

    • The final assay volume should be consistent (e.g., 250 µL).

    • Incubate the tubes at a specified temperature (e.g., 0°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Analyze the saturation binding data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

The following diagram illustrates the role of the dopamine transporter in a dopaminergic synapse. This compound acts by blocking the reuptake of dopamine from the synaptic cleft.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates GBR12783 This compound GBR12783->DAT Inhibits

Caption: Dopaminergic synapse showing DAT-mediated dopamine reuptake.

Experimental Workflow for [³H]this compound Binding Assay

The diagram below outlines the key steps in performing a [³H]this compound binding assay.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Rat Striatal Membranes Start->Membrane_Prep Assay_Setup Set up Assay Tubes (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate with [³H]this compound and Test Compounds Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Counting Data_Analysis Analyze Data to Determine Kd, Bmax, Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a [³H]this compound radioligand binding assay.

References

Application Notes and Protocols for Radiolabeling GBR 12783 and its use in Dopamine Transporter Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of the dopamine transporter (DAT) inhibitor GBR 12783 with tritium ([³H]) and its subsequent use in radioligand binding studies. The information is intended to guide researchers in setting up and performing these assays to characterize the interaction of novel compounds with the dopamine transporter.

Overview

This compound is a potent and selective dopamine uptake inhibitor that binds to the dopamine transporter (DAT).[1] Radiolabeled this compound, particularly [³H]this compound, serves as an invaluable tool for in vitro and in vivo studies of the DAT.[2][3] These studies are crucial for understanding the mechanism of action of drugs targeting the dopaminergic system and for the development of novel therapeutics for conditions such as Parkinson's disease, ADHD, and substance abuse disorders. This document outlines the necessary protocols for preparing radiolabeled this compound and for conducting binding assays to determine the affinity of test compounds for the DAT.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its radiolabeled form, [³H]this compound, in binding to the dopamine transporter. These values have been compiled from various studies and provide a reference for expected results.

ParameterValueSpecies/TissueExperimental ConditionsReference
Kd ([³H]this compound) 1.6 nMRat Striatal Membranes0°C, in the presence of Na⁺[4]
0.23 nMRat Striatal Membranes0°C, 10 mM Na⁺[5]
Bmax ([³H]this compound) 10.3 pmol/mg proteinRat Striatal Membranes0°C, in the presence of Na⁺
12.9 pmol/mg proteinRat Striatal Membranes0°C, 10 mM Na⁺
8-10 pmol/mg proteinRat Striatal Synaptosomes37°C, Krebs Ringer related media
IC50 (this compound vs. [³H]dopamine uptake) 1.8 nMRat Striatal SynaptosomesPreincubation and incubation
25 ± 3.5 nMRat Striatal SynaptosomesIncubation alone
IC50 (this compound vs. [³H]methylphenidate binding) 12.0 nMRat Striatal Tissue---
Ki (this compound) > 20 nM (initial complex)Rat Striatal SynaptosomesInhibition of [³H]dopamine uptake
≤ 5 nM (stable complex)Rat Striatal SynaptosomesInhibition of [³H]dopamine uptake

Experimental Protocols

Protocol for Radiolabeling of this compound with Tritium ([³H])

Disclaimer: The following is a representative protocol and should be adapted and optimized by a qualified radiochemist. All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.

Objective: To introduce a tritium label into the this compound molecule.

Materials:

  • Precursor molecule (e.g., a this compound analog with a double bond in a suitable position for reduction, or a halogenated precursor for dehalogenation)

  • Tritium gas (³H₂)

  • Catalyst (e.g., Palladium on carbon, Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Reaction vessel suitable for handling tritium gas

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Methodology:

  • Preparation: Dissolve the precursor and the catalyst in an anhydrous solvent in a reaction vessel.

  • Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature for a specified time to allow for the catalytic reduction and incorporation of tritium.

  • Quenching: After the reaction is complete, carefully remove the excess tritium gas.

  • Filtration: Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude radiolabeled product using preparative HPLC. Monitor the elution profile with both a UV detector and a radioactivity detector to identify and collect the [³H]this compound peak.

  • Verification: Confirm the identity and radiochemical purity of the final product using analytical HPLC and mass spectrometry.

  • Specific Activity Determination: Determine the specific activity (Ci/mmol) of the [³H]this compound using a scintillation counter and by measuring the concentration of the purified compound.

Protocol for [³H]this compound Binding Assay using Rat Striatal Membranes

This protocol describes a saturation binding assay to determine the Kd and Bmax of [³H]this compound binding to the dopamine transporter in rat striatal membranes. A similar setup can be used for competition binding assays to determine the affinity of test compounds.

Objective: To characterize the binding of [³H]this compound to the dopamine transporter.

Materials:

  • Rat striatum tissue

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]this compound (specific activity ~18-20 Ci/mmol)

  • Non-labeled this compound or another potent DAT inhibitor (e.g., mazindol) for determining non-specific binding

  • Polypropylene assay tubes

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striata in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

  • Binding Assay:

    • Set up a series of assay tubes for total binding, non-specific binding, and for each concentration of [³H]this compound in a saturation experiment.

    • For total binding, add a known amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [³H]this compound (e.g., 0.1 to 10 nM) to the assay buffer.

    • For non-specific binding, add the same components as for total binding, plus a high concentration of a competing non-labeled ligand (e.g., 10 µM this compound or mazindol).

    • The final assay volume should be consistent (e.g., 250 µL).

    • Incubate the tubes at a specified temperature (e.g., 0°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Analyze the saturation binding data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

The following diagram illustrates the role of the dopamine transporter in a dopaminergic synapse. This compound acts by blocking the reuptake of dopamine from the synaptic cleft.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates GBR12783 This compound GBR12783->DAT Inhibits

Caption: Dopaminergic synapse showing DAT-mediated dopamine reuptake.

Experimental Workflow for [³H]this compound Binding Assay

The diagram below outlines the key steps in performing a [³H]this compound binding assay.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Rat Striatal Membranes Start->Membrane_Prep Assay_Setup Set up Assay Tubes (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate with [³H]this compound and Test Compounds Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Counting Data_Analysis Analyze Data to Determine Kd, Bmax, Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a [³H]this compound radioligand binding assay.

References

Application Notes and Protocols for GBR 12783 in Addiction and Reward Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GBR 12783, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor, in preclinical studies of addiction and reward pathways. The information presented herein is intended to facilitate the design and execution of robust experiments to investigate the neurobiological mechanisms underlying substance use disorders and to evaluate potential therapeutic interventions.

Introduction

This compound is a diaryl-piperazine derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the concentration and duration of dopamine signaling in key brain regions associated with reward and motivation, such as the nucleus accumbens.[2][3] This pharmacological action makes it a valuable tool for dissecting the role of the dopaminergic system in the reinforcing effects of drugs of abuse and for exploring the potential of DAT inhibition as a therapeutic strategy for addiction.

Mechanism of Action

This compound acts as a competitive inhibitor at the dopamine transporter.[4] Its primary mechanism involves binding to the DAT protein and preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, thereby enhancing dopaminergic neurotransmission. Studies have shown that this compound has a significantly higher affinity for the dopamine transporter compared to other monoamine transporters, such as the serotonin (B10506) and norepinephrine (B1679862) transporters, highlighting its selectivity.[1]

Data Presentation

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Potencies of this compound

ParameterSpeciesBrain RegionValueReference
KdRatStriatum1.6 nM
BmaxRatStriatum10.3 pmol/mg protein
IC50 (³H-DA uptake)RatStriatal Synaptosomes1.8 nM
IC50 (³H-DA uptake)MouseStriatal Synaptosomes1.2 nM

Table 2: In Vivo Effects of this compound on Locomotor Activity

SpeciesDose (mg/kg, i.p.)Effect on Locomotor ActivityComparisonReference
Mouse (C57BL/6J)10IncreasedGreater than in DBA/2J mice
Mouse (DBA/2J)10IncreasedLess than in C57BL/6J mice
Rat10IncreasedEquivalent to 10 mg/kg cocaine
Rat2.5No significant change-

Table 3: In Vivo Effects of this compound in Conditioned Place Preference (CPP)

SpeciesDose (mg/kg, i.p.)OutcomeComparisonReference
Rat2.5Significant CPP-
Rat5Significant CPP-
Rat10Significant CPPMagnitude less than 10 mg/kg cocaine
Rat20Significant CPP-

Table 4: In Vivo Effects of this compound on Nucleus Accumbens Dopamine Levels (Microdialysis)

SpeciesDoseRoute of AdministrationPercent Increase in Dopamine (vs. Basal)Reference
Rat100 µM (in perfusate)Intracerebral~350-400%
RatNot specifiedSystemicSignificant increase

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Intravenous Self-Administration in Rats

This protocol is designed to assess the reinforcing properties of this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • House individually in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Provide food and water ad libitum, unless otherwise specified for the experimental design.

2. Surgical Procedure (Intravenous Catheterization):

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be composed of a material such as Silastic tubing.

  • Secure the catheter to the vein and surrounding muscle tissue.

  • Exteriorize the catheter on the dorsal side of the neck, between the scapulae, and connect it to a vascular access port or a tether system.

  • Allow the animals to recover for at least 5-7 days post-surgery, during which the catheters should be flushed daily with a sterile saline solution containing heparin to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a drug infusion pump connected to the animal's catheter via a liquid swivel and tether system.

4. Procedure:

  • Acquisition Phase:

    • Initially, train the rats to press a designated "active" lever for a food reward (e.g., 45 mg sucrose (B13894) pellet) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward). The other lever ("inactive") has no programmed consequences.

    • Once lever pressing is established, substitute the food reward with intravenous infusions of a reinforcing drug like cocaine (e.g., 0.5 mg/kg/infusion) to establish stable self-administration behavior.

    • After stable cocaine self-administration is achieved, substitute cocaine with this compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg/infusion).

    • Each infusion should be delivered in a small volume (e.g., 0.1 mL) over a short duration (e.g., 5 seconds), followed by a timeout period (e.g., 20 seconds) during which lever presses are recorded but do not result in an infusion.

    • Sessions are typically 2 hours in duration and conducted daily.

  • Dose-Response Determination:

    • Test a range of this compound doses in a counterbalanced order to determine the dose-response curve for self-administration.

  • Data Analysis:

    • The primary dependent variable is the number of infusions earned per session. Also, analyze the number of active versus inactive lever presses.

    • Data are typically analyzed using a one-way repeated-measures ANOVA to compare the number of infusions across different doses of this compound.

Protocol 2: Conditioned Place Preference (CPP) in Mice

This protocol is used to evaluate the rewarding effects of this compound by assessing the animal's preference for an environment previously paired with the drug.

1. Animals:

  • Male C57BL/6J mice (8-10 weeks old).

  • House in groups in a controlled environment with a 12-h light/dark cycle and ad libitum access to food and water.

2. Apparatus:

  • A three-chamber CPP apparatus is commonly used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral. Removable guillotine doors separate the chambers.

3. Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes with the doors open.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where the drug is randomly assigned to one of the two outer chambers.

  • Conditioning Phase (Days 2-9):

    • This phase typically consists of 8 conditioning sessions (one per day, alternating drug and vehicle).

    • On drug conditioning days, administer this compound (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

    • On vehicle conditioning days, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes.

    • The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning Test Phase (Day 10):

    • Place the mouse in the central chamber with the doors to the conditioning chambers open.

    • Allow the mouse to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each of the three chambers.

  • Data Analysis:

    • Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.

    • Alternatively, analyze the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.

    • Data are typically analyzed using a two-way ANOVA (treatment x chamber) or a paired t-test to compare the time spent in the drug-paired versus vehicle-paired chambers.

Protocol 3: In Vivo Microdialysis in Rats

This protocol measures changes in extracellular dopamine levels in the nucleus accumbens following this compound administration.

1. Animals:

  • Male Sprague-Dawley rats (280-320g).

  • House individually after surgery in a controlled environment.

2. Surgical Procedure (Guide Cannula Implantation):

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula stereotaxically, targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -5.8 mm).

  • Secure the cannula to the skull with dental cement and anchor screws.

  • Allow for a recovery period of 5-7 days.

3. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe (e.g., with a 2-4 mm active membrane) through the guide cannula into the nucleus accumbens.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • After collecting at least three stable baseline samples, administer this compound either systemically (e.g., 10 mg/kg, i.p.) or locally through the microdialysis probe (reverse dialysis, e.g., 100 µM in the aCSF).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

4. Sample Analysis:

  • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • At the end of the experiment, perfuse the animal and section the brain to histologically verify the placement of the microdialysis probe.

5. Data Analysis:

  • Express the dopamine concentrations as a percentage of the average baseline concentration.

  • Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on extracellular dopamine levels over time.

Visualizations

Signaling Pathway

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase DA_vesicle Dopamine (Vesicle) L_DOPA->DA_vesicle DOPA Decarboxylase DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition signaling Postsynaptic Signaling Cascades DA_receptor->signaling reward Reward & Reinforcement signaling->reward

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental Workflows

Self_Administration_Workflow start Start surgery Jugular Vein Catheterization start->surgery recovery Recovery (5-7 days) surgery->recovery acquisition Acquisition of Self-Administration (e.g., Cocaine) recovery->acquisition substitution Substitution with this compound (Dose-Response Testing) acquisition->substitution data_analysis Data Analysis (Infusions, Lever Presses) substitution->data_analysis end End data_analysis->end

Caption: Workflow for an intravenous self-administration study.

CPP_Workflow start Start pre_conditioning Pre-Conditioning (Baseline Preference Test) start->pre_conditioning conditioning Conditioning Phase (8 days) (this compound vs. Vehicle) pre_conditioning->conditioning post_conditioning Post-Conditioning (Preference Test) conditioning->post_conditioning data_analysis Data Analysis (Time in Chambers) post_conditioning->data_analysis end End data_analysis->end Microdialysis_Workflow start Start surgery Guide Cannula Implantation (Nucleus Accumbens) start->surgery recovery Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion & Stabilization recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_sampling Post-Drug Sample Collection drug_admin->post_drug_sampling analysis HPLC-ED Analysis of Dopamine post_drug_sampling->analysis histology Histological Verification analysis->histology end End histology->end

References

Application Notes and Protocols for GBR 12783 in Addiction and Reward Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GBR 12783, a potent and selective dopamine transporter (DAT) inhibitor, in preclinical studies of addiction and reward pathways. The information presented herein is intended to facilitate the design and execution of robust experiments to investigate the neurobiological mechanisms underlying substance use disorders and to evaluate potential therapeutic interventions.

Introduction

This compound is a diaryl-piperazine derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the concentration and duration of dopamine signaling in key brain regions associated with reward and motivation, such as the nucleus accumbens.[2][3] This pharmacological action makes it a valuable tool for dissecting the role of the dopaminergic system in the reinforcing effects of drugs of abuse and for exploring the potential of DAT inhibition as a therapeutic strategy for addiction.

Mechanism of Action

This compound acts as a competitive inhibitor at the dopamine transporter.[4] Its primary mechanism involves binding to the DAT protein and preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, thereby enhancing dopaminergic neurotransmission. Studies have shown that this compound has a significantly higher affinity for the dopamine transporter compared to other monoamine transporters, such as the serotonin and norepinephrine transporters, highlighting its selectivity.[1]

Data Presentation

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Potencies of this compound

ParameterSpeciesBrain RegionValueReference
KdRatStriatum1.6 nM
BmaxRatStriatum10.3 pmol/mg protein
IC50 (³H-DA uptake)RatStriatal Synaptosomes1.8 nM
IC50 (³H-DA uptake)MouseStriatal Synaptosomes1.2 nM

Table 2: In Vivo Effects of this compound on Locomotor Activity

SpeciesDose (mg/kg, i.p.)Effect on Locomotor ActivityComparisonReference
Mouse (C57BL/6J)10IncreasedGreater than in DBA/2J mice
Mouse (DBA/2J)10IncreasedLess than in C57BL/6J mice
Rat10IncreasedEquivalent to 10 mg/kg cocaine
Rat2.5No significant change-

Table 3: In Vivo Effects of this compound in Conditioned Place Preference (CPP)

SpeciesDose (mg/kg, i.p.)OutcomeComparisonReference
Rat2.5Significant CPP-
Rat5Significant CPP-
Rat10Significant CPPMagnitude less than 10 mg/kg cocaine
Rat20Significant CPP-

Table 4: In Vivo Effects of this compound on Nucleus Accumbens Dopamine Levels (Microdialysis)

SpeciesDoseRoute of AdministrationPercent Increase in Dopamine (vs. Basal)Reference
Rat100 µM (in perfusate)Intracerebral~350-400%
RatNot specifiedSystemicSignificant increase

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Intravenous Self-Administration in Rats

This protocol is designed to assess the reinforcing properties of this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • House individually in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Provide food and water ad libitum, unless otherwise specified for the experimental design.

2. Surgical Procedure (Intravenous Catheterization):

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be composed of a material such as Silastic tubing.

  • Secure the catheter to the vein and surrounding muscle tissue.

  • Exteriorize the catheter on the dorsal side of the neck, between the scapulae, and connect it to a vascular access port or a tether system.

  • Allow the animals to recover for at least 5-7 days post-surgery, during which the catheters should be flushed daily with a sterile saline solution containing heparin to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a drug infusion pump connected to the animal's catheter via a liquid swivel and tether system.

4. Procedure:

  • Acquisition Phase:

    • Initially, train the rats to press a designated "active" lever for a food reward (e.g., 45 mg sucrose pellet) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward). The other lever ("inactive") has no programmed consequences.

    • Once lever pressing is established, substitute the food reward with intravenous infusions of a reinforcing drug like cocaine (e.g., 0.5 mg/kg/infusion) to establish stable self-administration behavior.

    • After stable cocaine self-administration is achieved, substitute cocaine with this compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg/infusion).

    • Each infusion should be delivered in a small volume (e.g., 0.1 mL) over a short duration (e.g., 5 seconds), followed by a timeout period (e.g., 20 seconds) during which lever presses are recorded but do not result in an infusion.

    • Sessions are typically 2 hours in duration and conducted daily.

  • Dose-Response Determination:

    • Test a range of this compound doses in a counterbalanced order to determine the dose-response curve for self-administration.

  • Data Analysis:

    • The primary dependent variable is the number of infusions earned per session. Also, analyze the number of active versus inactive lever presses.

    • Data are typically analyzed using a one-way repeated-measures ANOVA to compare the number of infusions across different doses of this compound.

Protocol 2: Conditioned Place Preference (CPP) in Mice

This protocol is used to evaluate the rewarding effects of this compound by assessing the animal's preference for an environment previously paired with the drug.

1. Animals:

  • Male C57BL/6J mice (8-10 weeks old).

  • House in groups in a controlled environment with a 12-h light/dark cycle and ad libitum access to food and water.

2. Apparatus:

  • A three-chamber CPP apparatus is commonly used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral. Removable guillotine doors separate the chambers.

3. Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes with the doors open.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where the drug is randomly assigned to one of the two outer chambers.

  • Conditioning Phase (Days 2-9):

    • This phase typically consists of 8 conditioning sessions (one per day, alternating drug and vehicle).

    • On drug conditioning days, administer this compound (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

    • On vehicle conditioning days, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes.

    • The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning Test Phase (Day 10):

    • Place the mouse in the central chamber with the doors to the conditioning chambers open.

    • Allow the mouse to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each of the three chambers.

  • Data Analysis:

    • Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.

    • Alternatively, analyze the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.

    • Data are typically analyzed using a two-way ANOVA (treatment x chamber) or a paired t-test to compare the time spent in the drug-paired versus vehicle-paired chambers.

Protocol 3: In Vivo Microdialysis in Rats

This protocol measures changes in extracellular dopamine levels in the nucleus accumbens following this compound administration.

1. Animals:

  • Male Sprague-Dawley rats (280-320g).

  • House individually after surgery in a controlled environment.

2. Surgical Procedure (Guide Cannula Implantation):

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula stereotaxically, targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -5.8 mm).

  • Secure the cannula to the skull with dental cement and anchor screws.

  • Allow for a recovery period of 5-7 days.

3. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe (e.g., with a 2-4 mm active membrane) through the guide cannula into the nucleus accumbens.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • After collecting at least three stable baseline samples, administer this compound either systemically (e.g., 10 mg/kg, i.p.) or locally through the microdialysis probe (reverse dialysis, e.g., 100 µM in the aCSF).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

4. Sample Analysis:

  • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • At the end of the experiment, perfuse the animal and section the brain to histologically verify the placement of the microdialysis probe.

5. Data Analysis:

  • Express the dopamine concentrations as a percentage of the average baseline concentration.

  • Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on extracellular dopamine levels over time.

Visualizations

Signaling Pathway

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase DA_vesicle Dopamine (Vesicle) L_DOPA->DA_vesicle DOPA Decarboxylase DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition signaling Postsynaptic Signaling Cascades DA_receptor->signaling reward Reward & Reinforcement signaling->reward

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental Workflows

Self_Administration_Workflow start Start surgery Jugular Vein Catheterization start->surgery recovery Recovery (5-7 days) surgery->recovery acquisition Acquisition of Self-Administration (e.g., Cocaine) recovery->acquisition substitution Substitution with this compound (Dose-Response Testing) acquisition->substitution data_analysis Data Analysis (Infusions, Lever Presses) substitution->data_analysis end End data_analysis->end

Caption: Workflow for an intravenous self-administration study.

CPP_Workflow start Start pre_conditioning Pre-Conditioning (Baseline Preference Test) start->pre_conditioning conditioning Conditioning Phase (8 days) (this compound vs. Vehicle) pre_conditioning->conditioning post_conditioning Post-Conditioning (Preference Test) conditioning->post_conditioning data_analysis Data Analysis (Time in Chambers) post_conditioning->data_analysis end End data_analysis->end Microdialysis_Workflow start Start surgery Guide Cannula Implantation (Nucleus Accumbens) start->surgery recovery Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion & Stabilization recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_sampling Post-Drug Sample Collection drug_admin->post_drug_sampling analysis HPLC-ED Analysis of Dopamine post_drug_sampling->analysis histology Histological Verification analysis->histology end End histology->end

References

Application Notes and Protocols: GBR 12783 in Dopaminergic Neuron Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and highly selective dopamine (B1211576) uptake inhibitor, making it an invaluable tool for studying the function and regulation of the dopamine transporter (DAT) in dopaminergic neurons. Its high affinity and specificity for DAT allow for the precise modulation of dopaminergic signaling in vitro. These application notes provide an overview of the utility of this compound in cell culture models of dopaminergic neurons, including quantitative data on its activity and detailed protocols for key experiments.

This compound acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby prolonging the action of dopamine at its receptors. Research indicates a two-step mechanism of inhibition where an initial complex between this compound and the transporter isomerizes to a more stable configuration.[1] This compound is significantly more selective for the dopamine transporter over other monoamine transporters, such as those for norepinephrine (B1679862) and serotonin.[2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

ParameterValueCell System/Assay ConditionsReference
IC₅₀ for [³H]Dopamine Uptake Inhibition 1.8 nMRat striatal synaptosomes[1][2][3]
1.2 nMMouse striatal synaptosomes
Binding Affinity (Kd) 1.6 nMRat striatal membranes ([³H]this compound binding)
Maximal Binding Site Concentration (Bmax) 8-10 pmol/mg proteinRat striatal synaptosomes
10.3 pmol/mg proteinRat striatal membranes

Mandatory Visualizations

GBR12783_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds GBR_12783 GBR_12783 GBR_12783->DAT Competitively Inhibits Dopamine_reuptake Dopamine DAT->Dopamine_reuptake Translocates

Figure 1: Mechanism of this compound action on the dopamine transporter.

Dopamine_Uptake_Assay_Workflow Start Start Culture_Cells Culture Dopaminergic Neurons (Primary or SH-SY5Y) Start->Culture_Cells Pre_incubation Pre-incubate with this compound or vehicle control Culture_Cells->Pre_incubation Add_Radiolabeled_DA Add [³H]Dopamine Pre_incubation->Add_Radiolabeled_DA Incubate Incubate for a defined period Add_Radiolabeled_DA->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity using scintillation counting Lyse_Cells->Measure_Radioactivity Analyze_Data Analyze data to determine IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for a dopamine uptake assay.

Experimental Protocols

Protocol 1: Culture and Differentiation of SH-SY5Y Cells to a Dopaminergic Phenotype

The human neuroblastoma SH-SY5Y cell line is a commonly used model for studying dopaminergic neurons as they can be differentiated to exhibit more mature neuronal characteristics.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF) (optional)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) (optional)

  • Poly-D-lysine or other appropriate coating material

  • 6-well or 24-well plates

Procedure:

  • Cell Seeding: Coat culture plates with Poly-D-lysine. Seed SH-SY5Y cells at a density of 1 x 10⁵ cells/cm² in DMEM/F12 with 10% FBS.

  • Initiation of Differentiation: After 24 hours, replace the medium with a differentiation medium containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.

  • Maintenance: Replace the differentiation medium every 2-3 days.

  • Maturation (Optional): For a more mature dopaminergic phenotype, after 3-5 days of RA treatment, the medium can be replaced with one containing a low serum concentration and 80 µM TPA for an additional 3-5 days. The addition of BDNF can also enhance differentiation.

  • Experimental Use: Differentiated cells are typically ready for experimental use after 6-10 days of differentiation, characterized by the extension of neurites and expression of dopaminergic markers like tyrosine hydroxylase (TH) and DAT.

Protocol 2: Primary Dopaminergic Neuron Culture

Primary cultures of dopaminergic neurons from embryonic rodent midbrain provide a more physiologically relevant model.

Materials:

  • Timed-pregnant mouse (E12.5) or rat (E14.5)

  • Dissection medium (e.g., HBSS)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

  • Poly-L-ornithine and Laminin coated culture plates

  • Dissection tools

Procedure:

  • Plate Coating: Coat culture plates with Poly-L-ornithine followed by Laminin to promote neuronal adhesion and growth.

  • Dissection: Euthanize the pregnant dam and dissect the embryos. Isolate the ventral mesencephalon (midbrain) from the embryonic brains under a dissection microscope.

  • Dissociation: Transfer the dissected tissue to a digestion solution and incubate to dissociate the tissue into a single-cell suspension. Gently triturate the tissue with a fire-polished Pasteur pipette.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium, and count the viable cells. Plate the cells onto the coated culture dishes at a suitable density (e.g., 2-5 x 10⁵ cells/cm²).

  • Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days. The neurons will mature over several days in vitro and can be used for experiments.

Protocol 3: Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into dopaminergic neurons.

Materials:

  • Differentiated SH-SY5Y cells or primary dopaminergic neurons

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • This compound

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture cells in 24- or 48-well plates until they are ready for the assay.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a dopamine uptake inhibitor like nomifensine (B1679830) or this compound itself). Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Protocol 4: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Dopaminergic neuron cultures

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere and differentiate. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the vehicle-treated control. While direct toxicity data for this compound is limited, a study using a fluorescent derivative of a related GBR compound (GBR-BP) showed no toxic effects on dopaminergic neurons.

Concluding Remarks

This compound is a powerful pharmacological tool for the in vitro investigation of the dopaminergic system. Its high potency and selectivity for the dopamine transporter make it ideal for studies on dopamine reuptake mechanisms, the role of DAT in neurodegenerative diseases, and for the screening of novel compounds targeting the dopaminergic system. The protocols provided herein offer a foundation for utilizing this compound in both primary and cell line models of dopaminergic neurons. Researchers should optimize these protocols for their specific experimental needs and cell types.

References

Application Notes and Protocols: GBR 12783 in Dopaminergic Neuron Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and highly selective dopamine uptake inhibitor, making it an invaluable tool for studying the function and regulation of the dopamine transporter (DAT) in dopaminergic neurons. Its high affinity and specificity for DAT allow for the precise modulation of dopaminergic signaling in vitro. These application notes provide an overview of the utility of this compound in cell culture models of dopaminergic neurons, including quantitative data on its activity and detailed protocols for key experiments.

This compound acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby prolonging the action of dopamine at its receptors. Research indicates a two-step mechanism of inhibition where an initial complex between this compound and the transporter isomerizes to a more stable configuration.[1] This compound is significantly more selective for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin.[2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

ParameterValueCell System/Assay ConditionsReference
IC₅₀ for [³H]Dopamine Uptake Inhibition 1.8 nMRat striatal synaptosomes[1][2][3]
1.2 nMMouse striatal synaptosomes
Binding Affinity (Kd) 1.6 nMRat striatal membranes ([³H]this compound binding)
Maximal Binding Site Concentration (Bmax) 8-10 pmol/mg proteinRat striatal synaptosomes
10.3 pmol/mg proteinRat striatal membranes

Mandatory Visualizations

GBR12783_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds GBR_12783 GBR_12783 GBR_12783->DAT Competitively Inhibits Dopamine_reuptake Dopamine DAT->Dopamine_reuptake Translocates

Figure 1: Mechanism of this compound action on the dopamine transporter.

Dopamine_Uptake_Assay_Workflow Start Start Culture_Cells Culture Dopaminergic Neurons (Primary or SH-SY5Y) Start->Culture_Cells Pre_incubation Pre-incubate with this compound or vehicle control Culture_Cells->Pre_incubation Add_Radiolabeled_DA Add [³H]Dopamine Pre_incubation->Add_Radiolabeled_DA Incubate Incubate for a defined period Add_Radiolabeled_DA->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity using scintillation counting Lyse_Cells->Measure_Radioactivity Analyze_Data Analyze data to determine IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for a dopamine uptake assay.

Experimental Protocols

Protocol 1: Culture and Differentiation of SH-SY5Y Cells to a Dopaminergic Phenotype

The human neuroblastoma SH-SY5Y cell line is a commonly used model for studying dopaminergic neurons as they can be differentiated to exhibit more mature neuronal characteristics.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF) (optional)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) (optional)

  • Poly-D-lysine or other appropriate coating material

  • 6-well or 24-well plates

Procedure:

  • Cell Seeding: Coat culture plates with Poly-D-lysine. Seed SH-SY5Y cells at a density of 1 x 10⁵ cells/cm² in DMEM/F12 with 10% FBS.

  • Initiation of Differentiation: After 24 hours, replace the medium with a differentiation medium containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.

  • Maintenance: Replace the differentiation medium every 2-3 days.

  • Maturation (Optional): For a more mature dopaminergic phenotype, after 3-5 days of RA treatment, the medium can be replaced with one containing a low serum concentration and 80 µM TPA for an additional 3-5 days. The addition of BDNF can also enhance differentiation.

  • Experimental Use: Differentiated cells are typically ready for experimental use after 6-10 days of differentiation, characterized by the extension of neurites and expression of dopaminergic markers like tyrosine hydroxylase (TH) and DAT.

Protocol 2: Primary Dopaminergic Neuron Culture

Primary cultures of dopaminergic neurons from embryonic rodent midbrain provide a more physiologically relevant model.

Materials:

  • Timed-pregnant mouse (E12.5) or rat (E14.5)

  • Dissection medium (e.g., HBSS)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

  • Poly-L-ornithine and Laminin coated culture plates

  • Dissection tools

Procedure:

  • Plate Coating: Coat culture plates with Poly-L-ornithine followed by Laminin to promote neuronal adhesion and growth.

  • Dissection: Euthanize the pregnant dam and dissect the embryos. Isolate the ventral mesencephalon (midbrain) from the embryonic brains under a dissection microscope.

  • Dissociation: Transfer the dissected tissue to a digestion solution and incubate to dissociate the tissue into a single-cell suspension. Gently triturate the tissue with a fire-polished Pasteur pipette.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium, and count the viable cells. Plate the cells onto the coated culture dishes at a suitable density (e.g., 2-5 x 10⁵ cells/cm²).

  • Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days. The neurons will mature over several days in vitro and can be used for experiments.

Protocol 3: Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into dopaminergic neurons.

Materials:

  • Differentiated SH-SY5Y cells or primary dopaminergic neurons

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • This compound

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture cells in 24- or 48-well plates until they are ready for the assay.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a dopamine uptake inhibitor like nomifensine or this compound itself). Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Protocol 4: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Dopaminergic neuron cultures

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere and differentiate. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the vehicle-treated control. While direct toxicity data for this compound is limited, a study using a fluorescent derivative of a related GBR compound (GBR-BP) showed no toxic effects on dopaminergic neurons.

Concluding Remarks

This compound is a powerful pharmacological tool for the in vitro investigation of the dopaminergic system. Its high potency and selectivity for the dopamine transporter make it ideal for studies on dopamine reuptake mechanisms, the role of DAT in neurodegenerative diseases, and for the screening of novel compounds targeting the dopaminergic system. The protocols provided herein offer a foundation for utilizing this compound in both primary and cell line models of dopaminergic neurons. Researchers should optimize these protocols for their specific experimental needs and cell types.

References

Application Notes and Protocols for GBR 12783 in Assessing Dopaminergic Nerve Ending Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783, a potent and highly selective dopamine (B1211576) uptake inhibitor, serves as an invaluable tool for the quantitative assessment of dopaminergic nerve ending density in the central nervous system. By binding with high affinity to the dopamine transporter (DAT), a key protein localized on the presynaptic membrane of dopaminergic neurons, radiolabeled this compound allows for the precise measurement of DAT density, which is directly correlated with the density of dopaminergic terminals. These application notes provide detailed protocols for the use of [³H]this compound in radioligand binding assays and quantitative autoradiography, enabling researchers to accurately assess dopaminergic neurodegeneration or changes in neuronal integrity in various neurological disorders and to evaluate the effects of novel therapeutic agents on the dopamine system.

Data Presentation

The following tables summarize key quantitative data for the binding of this compound to the dopamine transporter, as determined in studies using rat striatal membrane preparations.

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound

ParameterValueSpecies/TissueExperimental ConditionsReference
Kd0.23 nMRat Striatal Membranes10 mM Na+, 0°C[1]
Bmax12.9 pmol/mg proteinRat Striatal Membranes10 mM Na+, 0°C[1]
Kd1.6 nMRat Striatal MembranesNot specified[2]
Bmax6.0 ± 1.3 pmol/mg proteinRat StriatumMazindol as blank[2]
Bmax8.4 ± 2.3 pmol/mg proteinRat StriatumGBR 12909 as blank[2]
Bmax8-10 pmol/mg proteinRat Striatal Synaptosomes37°C in Krebs Ringer media

Table 2: Inhibition Constants (IC50 and Ki) of this compound for Dopamine Uptake

ParameterValueSpecies/TissueExperimental ConditionsReference
IC501.85 ± 0.1 nMRat Striatal SynaptosomesPreincubation and incubation with this compound at 37°C
IC5025 ± 3.5 nMRat Striatal SynaptosomesIncubation with this compound alone at 37°C
Ki≥ 20 nMRat Striatal SynaptosomesInitial transporter-inhibitor complex (TI)
Ki≤ 5 nMRat Striatal SynaptosomesStable isomerized complex (TI)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine transporter signaling pathway and the experimental workflows for radioligand binding and autoradiography.

DAT_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Dopamine_int Dopamine DAT->Dopamine_int Internalization DAT Internalization (Endocytosis) DAT->Internalization Vesicle Synaptic Vesicle Dopamine_int->Vesicle Sequestration PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation & Internalization ERK Extracellular Signal- Regulated Kinase (ERK) ERK->DAT Upregulation of Surface Expression

Dopamine Transporter (DAT) Signaling Pathway

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_autoradiography Quantitative Autoradiography Tissue_Prep_R 1. Tissue Homogenization (e.g., Rat Striatum) Membrane_Prep 2. Membrane Preparation (Centrifugation) Tissue_Prep_R->Membrane_Prep Incubation_R 3. Incubation with [³H]this compound & varying concentrations of unlabeled ligand Membrane_Prep->Incubation_R Separation 4. Separation of Bound/Free Ligand (Filtration) Incubation_R->Separation Counting 5. Scintillation Counting Separation->Counting Analysis_R 6. Data Analysis (Scatchard/Non-linear regression) Determine Kd and Bmax Counting->Analysis_R Tissue_Prep_A 1. Brain Sectioning (Cryostat) Preincubation 2. Preincubation (Wash endogenous ligands) Tissue_Prep_A->Preincubation Incubation_A 3. Incubation with [³H]this compound Preincubation->Incubation_A Washing 4. Washing (Remove unbound ligand) Incubation_A->Washing Drying 5. Drying Washing->Drying Exposure 6. Exposure to Film/Phosphor Screen Drying->Exposure Analysis_A 7. Image Analysis & Quantification (Densitometry) Exposure->Analysis_A

Experimental Workflows

Experimental Protocols

Protocol 1: [³H]this compound Radioligand Binding Assay for Rat Striatal Membranes

This protocol details the procedure for a saturation binding experiment to determine the density (Bmax) and affinity (Kd) of dopamine transporters.

1. Materials and Reagents:

  • [³H]this compound (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Rat striatal tissue

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Refrigerated centrifuge

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation:

  • Dissect rat striata on ice and place in ice-cold binding buffer.

  • Homogenize the tissue in 10 volumes of ice-cold binding buffer using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).

3. Saturation Binding Assay:

  • Set up a series of assay tubes for total binding and non-specific binding.

  • For total binding, add increasing concentrations of [³H]this compound (e.g., 0.1 to 10 nM) to the tubes.

  • For non-specific binding, add the same concentrations of [³H]this compound plus a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.

  • Add 100 µL of the membrane preparation to each tube.

  • Bring the final volume of each tube to 500 µL with binding buffer.

  • Incubate the tubes at 0-4°C for 2 hours with gentle agitation.

4. Filtration and Counting:

  • Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in 0.3% polyethylenimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.

  • Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values. Alternatively, a Scatchard plot can be used for linear analysis.

Protocol 2: Quantitative Autoradiography of [³H]this compound Binding in Rat Brain Sections

This protocol describes the in vitro labeling and quantification of DAT in brain sections.

1. Materials and Reagents:

  • [³H]this compound

  • Unlabeled this compound or Mazindol

  • Fresh frozen rat brains

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Autoradiography standards ([³H]-microscales)

  • Phosphor imaging plates or autoradiography film

  • Cryostat

  • Gelatin-coated microscope slides

2. Tissue Preparation:

  • Rapidly freeze fresh rat brains in isopentane (B150273) cooled with dry ice.

  • Store brains at -80°C until sectioning.

  • Using a cryostat, cut 16-20 µm thick coronal sections of the brain, focusing on dopamine-rich regions like the striatum.

  • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.

3. Autoradiographic Labeling:

  • Bring the slides to room temperature.

  • Pre-incubate the slides in incubation buffer at room temperature for 30 minutes to remove endogenous dopamine.

  • Incubate the slides with 1-2 nM [³H]this compound in incubation buffer for 2 hours at room temperature.

  • For determining non-specific binding, incubate an adjacent set of sections in the same concentration of [³H]this compound in the presence of 10 µM unlabeled this compound or 30 µM Mazindol.

4. Washing and Drying:

  • Wash the slides in ice-cold wash buffer (2 x 5 minutes).

  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Dry the slides rapidly under a stream of cool, dry air.

5. Image Acquisition and Analysis:

  • Appose the dried slides along with [³H]-microscales to a phosphor imaging plate or autoradiography film in a light-tight cassette.

  • Expose for an appropriate duration (typically 4-8 weeks, depending on the specific activity of the ligand and the density of receptors).

  • Develop the film or scan the phosphor imaging plate.

  • Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.

  • Convert the optical density values to fmol/mg tissue equivalent using the standard curve generated from the [³H]-microscales.

  • Calculate specific binding by subtracting the non-specific binding from the total binding in adjacent sections.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the assessment of dopaminergic nerve ending density using this compound. The high specificity and affinity of this compound for the dopamine transporter make it an exceptional tool for researchers in neuroscience and drug development. Adherence to these detailed protocols will ensure the generation of accurate and reproducible data, contributing to a deeper understanding of the dopaminergic system in health and disease.

References

Application Notes and Protocols for GBR 12783 in Assessing Dopaminergic Nerve Ending Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783, a potent and highly selective dopamine uptake inhibitor, serves as an invaluable tool for the quantitative assessment of dopaminergic nerve ending density in the central nervous system. By binding with high affinity to the dopamine transporter (DAT), a key protein localized on the presynaptic membrane of dopaminergic neurons, radiolabeled this compound allows for the precise measurement of DAT density, which is directly correlated with the density of dopaminergic terminals. These application notes provide detailed protocols for the use of [³H]this compound in radioligand binding assays and quantitative autoradiography, enabling researchers to accurately assess dopaminergic neurodegeneration or changes in neuronal integrity in various neurological disorders and to evaluate the effects of novel therapeutic agents on the dopamine system.

Data Presentation

The following tables summarize key quantitative data for the binding of this compound to the dopamine transporter, as determined in studies using rat striatal membrane preparations.

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound

ParameterValueSpecies/TissueExperimental ConditionsReference
Kd0.23 nMRat Striatal Membranes10 mM Na+, 0°C[1]
Bmax12.9 pmol/mg proteinRat Striatal Membranes10 mM Na+, 0°C[1]
Kd1.6 nMRat Striatal MembranesNot specified[2]
Bmax6.0 ± 1.3 pmol/mg proteinRat StriatumMazindol as blank[2]
Bmax8.4 ± 2.3 pmol/mg proteinRat StriatumGBR 12909 as blank[2]
Bmax8-10 pmol/mg proteinRat Striatal Synaptosomes37°C in Krebs Ringer media

Table 2: Inhibition Constants (IC50 and Ki) of this compound for Dopamine Uptake

ParameterValueSpecies/TissueExperimental ConditionsReference
IC501.85 ± 0.1 nMRat Striatal SynaptosomesPreincubation and incubation with this compound at 37°C
IC5025 ± 3.5 nMRat Striatal SynaptosomesIncubation with this compound alone at 37°C
Ki≥ 20 nMRat Striatal SynaptosomesInitial transporter-inhibitor complex (TI)
Ki≤ 5 nMRat Striatal SynaptosomesStable isomerized complex (TI)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine transporter signaling pathway and the experimental workflows for radioligand binding and autoradiography.

DAT_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Dopamine_int Dopamine DAT->Dopamine_int Internalization DAT Internalization (Endocytosis) DAT->Internalization Vesicle Synaptic Vesicle Dopamine_int->Vesicle Sequestration PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation & Internalization ERK Extracellular Signal- Regulated Kinase (ERK) ERK->DAT Upregulation of Surface Expression

Dopamine Transporter (DAT) Signaling Pathway

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_autoradiography Quantitative Autoradiography Tissue_Prep_R 1. Tissue Homogenization (e.g., Rat Striatum) Membrane_Prep 2. Membrane Preparation (Centrifugation) Tissue_Prep_R->Membrane_Prep Incubation_R 3. Incubation with [³H]this compound & varying concentrations of unlabeled ligand Membrane_Prep->Incubation_R Separation 4. Separation of Bound/Free Ligand (Filtration) Incubation_R->Separation Counting 5. Scintillation Counting Separation->Counting Analysis_R 6. Data Analysis (Scatchard/Non-linear regression) Determine Kd and Bmax Counting->Analysis_R Tissue_Prep_A 1. Brain Sectioning (Cryostat) Preincubation 2. Preincubation (Wash endogenous ligands) Tissue_Prep_A->Preincubation Incubation_A 3. Incubation with [³H]this compound Preincubation->Incubation_A Washing 4. Washing (Remove unbound ligand) Incubation_A->Washing Drying 5. Drying Washing->Drying Exposure 6. Exposure to Film/Phosphor Screen Drying->Exposure Analysis_A 7. Image Analysis & Quantification (Densitometry) Exposure->Analysis_A

Experimental Workflows

Experimental Protocols

Protocol 1: [³H]this compound Radioligand Binding Assay for Rat Striatal Membranes

This protocol details the procedure for a saturation binding experiment to determine the density (Bmax) and affinity (Kd) of dopamine transporters.

1. Materials and Reagents:

  • [³H]this compound (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Rat striatal tissue

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Refrigerated centrifuge

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation:

  • Dissect rat striata on ice and place in ice-cold binding buffer.

  • Homogenize the tissue in 10 volumes of ice-cold binding buffer using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).

3. Saturation Binding Assay:

  • Set up a series of assay tubes for total binding and non-specific binding.

  • For total binding, add increasing concentrations of [³H]this compound (e.g., 0.1 to 10 nM) to the tubes.

  • For non-specific binding, add the same concentrations of [³H]this compound plus a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.

  • Add 100 µL of the membrane preparation to each tube.

  • Bring the final volume of each tube to 500 µL with binding buffer.

  • Incubate the tubes at 0-4°C for 2 hours with gentle agitation.

4. Filtration and Counting:

  • Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in 0.3% polyethylenimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.

  • Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values. Alternatively, a Scatchard plot can be used for linear analysis.

Protocol 2: Quantitative Autoradiography of [³H]this compound Binding in Rat Brain Sections

This protocol describes the in vitro labeling and quantification of DAT in brain sections.

1. Materials and Reagents:

  • [³H]this compound

  • Unlabeled this compound or Mazindol

  • Fresh frozen rat brains

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Autoradiography standards ([³H]-microscales)

  • Phosphor imaging plates or autoradiography film

  • Cryostat

  • Gelatin-coated microscope slides

2. Tissue Preparation:

  • Rapidly freeze fresh rat brains in isopentane cooled with dry ice.

  • Store brains at -80°C until sectioning.

  • Using a cryostat, cut 16-20 µm thick coronal sections of the brain, focusing on dopamine-rich regions like the striatum.

  • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.

3. Autoradiographic Labeling:

  • Bring the slides to room temperature.

  • Pre-incubate the slides in incubation buffer at room temperature for 30 minutes to remove endogenous dopamine.

  • Incubate the slides with 1-2 nM [³H]this compound in incubation buffer for 2 hours at room temperature.

  • For determining non-specific binding, incubate an adjacent set of sections in the same concentration of [³H]this compound in the presence of 10 µM unlabeled this compound or 30 µM Mazindol.

4. Washing and Drying:

  • Wash the slides in ice-cold wash buffer (2 x 5 minutes).

  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Dry the slides rapidly under a stream of cool, dry air.

5. Image Acquisition and Analysis:

  • Appose the dried slides along with [³H]-microscales to a phosphor imaging plate or autoradiography film in a light-tight cassette.

  • Expose for an appropriate duration (typically 4-8 weeks, depending on the specific activity of the ligand and the density of receptors).

  • Develop the film or scan the phosphor imaging plate.

  • Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.

  • Convert the optical density values to fmol/mg tissue equivalent using the standard curve generated from the [³H]-microscales.

  • Calculate specific binding by subtracting the non-specific binding from the total binding in adjacent sections.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the assessment of dopaminergic nerve ending density using this compound. The high specificity and affinity of this compound for the dopamine transporter make it an exceptional tool for researchers in neuroscience and drug development. Adherence to these detailed protocols will ensure the generation of accurate and reproducible data, contributing to a deeper understanding of the dopaminergic system in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GBR 12783 Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GBR 12783. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vivo experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and administration of this potent and selective dopamine (B1211576) uptake inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective dopamine reuptake inhibitor (DRI).[1] Its primary mechanism of action is to block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this process, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1]

Q2: What are the common solubility issues encountered with this compound for in vivo studies?

The dihydrochloride (B599025) salt of this compound has limited solubility in aqueous solutions, which can lead to precipitation when preparing formulations for in vivo administration, especially at higher concentrations. This can be particularly challenging when trying to achieve a desired dose in a small injection volume.

Q3: What are the reported solubility limits for this compound dihydrochloride?

The solubility of this compound dihydrochloride can vary depending on the solvent and temperature. The following table summarizes available data:

SolventMaximum ConcentrationConditions
Water< 4.86 mg/mL-
DMSO24.27 mg/mL (50 mM)-

It is important to note that batch-to-batch variability and the degree of hydration of the compound can affect solubility.

Troubleshooting Guide: Formulation and Administration

This section provides detailed guidance on preparing this compound solutions for various in vivo applications and troubleshooting common solubility problems.

Issue 1: My this compound dihydrochloride is not dissolving in aqueous solutions.

Cause: this compound dihydrochloride has inherently low aqueous solubility.

Solutions:

  • Gentle Warming: Warming the solution to 37°C can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help to break down powder aggregates and enhance solubilization.

  • pH Adjustment: The pH of the vehicle can significantly impact the solubility of ionizable compounds. While specific data for this compound is limited, for parenteral administration, a pH range of 4.5-8.0 is generally recommended for animal welfare.[2][3] Careful pH adjustment with appropriate buffers may improve solubility, but it is crucial to ensure the final pH is within a physiologically tolerable range for the chosen route of administration.

Issue 2: My this compound solution precipitates upon dilution or when stored.

Cause: The solution may be supersaturated, leading to precipitation over time or upon a change in conditions such as temperature or the introduction of a different solvent (e.g., dilution into physiological buffer).

Solutions:

  • Use of Co-solvents: For routes of administration that can tolerate organic co-solvents, preparing a concentrated stock solution in a suitable organic solvent is a common strategy.

    • DMSO: this compound dihydrochloride is highly soluble in DMSO. A concentrated stock can be prepared and then diluted into the final aqueous vehicle just before administration. It is critical to keep the final DMSO concentration low (typically <5% and ideally <1% v/v) to avoid vehicle-induced toxicity.

  • Employing Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility and stability. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations. For piperazine (B1678402) derivatives, cyclodextrins have been shown to be effective.

Issue 3: I need to prepare this compound for a specific route of administration and am unsure of a suitable vehicle.

The choice of vehicle is highly dependent on the route of administration and the required concentration.

Recommended Starting Points for Vehicle Formulation:

Route of AdministrationRecommended Vehicle ComponentsProtocol
Intraperitoneal (i.p.) Saline (0.9% NaCl), DMSO1. Prepare a high-concentration stock solution of this compound dihydrochloride in 100% DMSO. 2. Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is as low as possible.
Intravenous (i.v.) Saline (0.9% NaCl), PEG 400, Propylene Glycol (PG), DMSOFor poorly soluble compounds, a co-solvent system may be necessary. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% PG, and 40% PEG-400 has been described for preclinical screening of small molecules. Alternatively, a stock in DMSO can be diluted into saline, but care must be taken to avoid precipitation upon injection. A slow infusion rate is recommended.
Subcutaneous (s.c.) Saline (0.9% NaCl), HP-β-CD1. Prepare a solution of HP-β-CD in sterile saline (e.g., 20-40% w/v). 2. Add the this compound dihydrochloride powder to the HP-β-CD solution. 3. Facilitate dissolution by gentle warming and sonication. This approach can help to achieve a stable solution suitable for subcutaneous injection.

Important Considerations for All Formulations:

  • Sterility: All solutions for parenteral administration must be sterile. Filtration through a 0.22 µm filter is recommended.

  • Tonicity: For intravenous and subcutaneous routes, the tonicity of the final formulation should be as close to physiological as possible to minimize irritation at the injection site.

  • Vehicle Controls: It is essential to include a vehicle-only control group in your experiments to account for any potential effects of the excipients.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Intraperitoneal Injection (10 mg/kg)

This protocol is based on a commonly used dosage in rodent studies.

  • Calculate the required amount of this compound dihydrochloride: For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of the compound.

  • Prepare a stock solution in DMSO: Dissolve a known weight of this compound dihydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilute to the final injection volume: Assuming an injection volume of 10 mL/kg, the 25g mouse would receive 250 µL. To achieve a 10 mg/kg dose (1 mg/mL in the final solution), dilute the 10 mg/mL DMSO stock 1:10 in sterile saline. This results in a final DMSO concentration of 10%. Note: It is advisable to test the tolerability of this DMSO concentration in a pilot study.

  • Administer immediately: Prepare the final dilution immediately before injection to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the dopamine transporter (DAT). This blockage prevents the reabsorption of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged signaling at postsynaptic dopamine receptors.

GBR12783_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_SC Dopamine Dopamine_Vesicle->Dopamine_SC Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Blocks Dopamine_SC->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_SC->Dopamine_Receptor Binds Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activates

Caption: Mechanism of this compound action at the dopaminergic synapse.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address solubility challenges.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Conc Is the required concentration > 1 mg/mL in aqueous solution? Start->Check_Conc Use_Aqueous Attempt dissolution in saline with gentle warming (37°C) and sonication. Check_Conc->Use_Aqueous No Use_Cosolvent Prepare a concentrated stock in DMSO. Check_Conc->Use_Cosolvent Yes Success Solution Prepared Successfully Use_Aqueous->Success Dilute Dilute stock into final aqueous vehicle just before use. Keep final DMSO < 5%. Use_Cosolvent->Dilute Check_Precipitation Does precipitation occur upon dilution? Dilute->Check_Precipitation Check_Precipitation->Success No Consider_Excipient Use a solubilizing excipient like HP-β-CD. Check_Precipitation->Consider_Excipient Yes Formulate_CD Dissolve this compound in an aqueous HP-β-CD solution. Consider_Excipient->Formulate_CD Formulate_CD->Success

Caption: A stepwise guide to troubleshooting this compound solubility.

By following these guidelines and protocols, researchers can effectively address the solubility challenges of this compound and ensure the reliability and reproducibility of their in vivo experiments.

References

Technical Support Center: Troubleshooting GBR 12783 Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GBR 12783. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vivo experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and administration of this potent and selective dopamine uptake inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective dopamine reuptake inhibitor (DRI).[1] Its primary mechanism of action is to block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this process, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1]

Q2: What are the common solubility issues encountered with this compound for in vivo studies?

The dihydrochloride salt of this compound has limited solubility in aqueous solutions, which can lead to precipitation when preparing formulations for in vivo administration, especially at higher concentrations. This can be particularly challenging when trying to achieve a desired dose in a small injection volume.

Q3: What are the reported solubility limits for this compound dihydrochloride?

The solubility of this compound dihydrochloride can vary depending on the solvent and temperature. The following table summarizes available data:

SolventMaximum ConcentrationConditions
Water< 4.86 mg/mL-
DMSO24.27 mg/mL (50 mM)-

It is important to note that batch-to-batch variability and the degree of hydration of the compound can affect solubility.

Troubleshooting Guide: Formulation and Administration

This section provides detailed guidance on preparing this compound solutions for various in vivo applications and troubleshooting common solubility problems.

Issue 1: My this compound dihydrochloride is not dissolving in aqueous solutions.

Cause: this compound dihydrochloride has inherently low aqueous solubility.

Solutions:

  • Gentle Warming: Warming the solution to 37°C can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help to break down powder aggregates and enhance solubilization.

  • pH Adjustment: The pH of the vehicle can significantly impact the solubility of ionizable compounds. While specific data for this compound is limited, for parenteral administration, a pH range of 4.5-8.0 is generally recommended for animal welfare.[2][3] Careful pH adjustment with appropriate buffers may improve solubility, but it is crucial to ensure the final pH is within a physiologically tolerable range for the chosen route of administration.

Issue 2: My this compound solution precipitates upon dilution or when stored.

Cause: The solution may be supersaturated, leading to precipitation over time or upon a change in conditions such as temperature or the introduction of a different solvent (e.g., dilution into physiological buffer).

Solutions:

  • Use of Co-solvents: For routes of administration that can tolerate organic co-solvents, preparing a concentrated stock solution in a suitable organic solvent is a common strategy.

    • DMSO: this compound dihydrochloride is highly soluble in DMSO. A concentrated stock can be prepared and then diluted into the final aqueous vehicle just before administration. It is critical to keep the final DMSO concentration low (typically <5% and ideally <1% v/v) to avoid vehicle-induced toxicity.

  • Employing Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility and stability. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations. For piperazine derivatives, cyclodextrins have been shown to be effective.

Issue 3: I need to prepare this compound for a specific route of administration and am unsure of a suitable vehicle.

The choice of vehicle is highly dependent on the route of administration and the required concentration.

Recommended Starting Points for Vehicle Formulation:

Route of AdministrationRecommended Vehicle ComponentsProtocol
Intraperitoneal (i.p.) Saline (0.9% NaCl), DMSO1. Prepare a high-concentration stock solution of this compound dihydrochloride in 100% DMSO. 2. Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is as low as possible.
Intravenous (i.v.) Saline (0.9% NaCl), PEG 400, Propylene Glycol (PG), DMSOFor poorly soluble compounds, a co-solvent system may be necessary. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% PG, and 40% PEG-400 has been described for preclinical screening of small molecules. Alternatively, a stock in DMSO can be diluted into saline, but care must be taken to avoid precipitation upon injection. A slow infusion rate is recommended.
Subcutaneous (s.c.) Saline (0.9% NaCl), HP-β-CD1. Prepare a solution of HP-β-CD in sterile saline (e.g., 20-40% w/v). 2. Add the this compound dihydrochloride powder to the HP-β-CD solution. 3. Facilitate dissolution by gentle warming and sonication. This approach can help to achieve a stable solution suitable for subcutaneous injection.

Important Considerations for All Formulations:

  • Sterility: All solutions for parenteral administration must be sterile. Filtration through a 0.22 µm filter is recommended.

  • Tonicity: For intravenous and subcutaneous routes, the tonicity of the final formulation should be as close to physiological as possible to minimize irritation at the injection site.

  • Vehicle Controls: It is essential to include a vehicle-only control group in your experiments to account for any potential effects of the excipients.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Intraperitoneal Injection (10 mg/kg)

This protocol is based on a commonly used dosage in rodent studies.

  • Calculate the required amount of this compound dihydrochloride: For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of the compound.

  • Prepare a stock solution in DMSO: Dissolve a known weight of this compound dihydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilute to the final injection volume: Assuming an injection volume of 10 mL/kg, the 25g mouse would receive 250 µL. To achieve a 10 mg/kg dose (1 mg/mL in the final solution), dilute the 10 mg/mL DMSO stock 1:10 in sterile saline. This results in a final DMSO concentration of 10%. Note: It is advisable to test the tolerability of this DMSO concentration in a pilot study.

  • Administer immediately: Prepare the final dilution immediately before injection to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the dopamine transporter (DAT). This blockage prevents the reabsorption of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged signaling at postsynaptic dopamine receptors.

GBR12783_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_SC Dopamine Dopamine_Vesicle->Dopamine_SC Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Blocks Dopamine_SC->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_SC->Dopamine_Receptor Binds Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activates

Caption: Mechanism of this compound action at the dopaminergic synapse.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address solubility challenges.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Conc Is the required concentration > 1 mg/mL in aqueous solution? Start->Check_Conc Use_Aqueous Attempt dissolution in saline with gentle warming (37°C) and sonication. Check_Conc->Use_Aqueous No Use_Cosolvent Prepare a concentrated stock in DMSO. Check_Conc->Use_Cosolvent Yes Success Solution Prepared Successfully Use_Aqueous->Success Dilute Dilute stock into final aqueous vehicle just before use. Keep final DMSO < 5%. Use_Cosolvent->Dilute Check_Precipitation Does precipitation occur upon dilution? Dilute->Check_Precipitation Check_Precipitation->Success No Consider_Excipient Use a solubilizing excipient like HP-β-CD. Check_Precipitation->Consider_Excipient Yes Formulate_CD Dissolve this compound in an aqueous HP-β-CD solution. Consider_Excipient->Formulate_CD Formulate_CD->Success

Caption: A stepwise guide to troubleshooting this compound solubility.

By following these guidelines and protocols, researchers can effectively address the solubility challenges of this compound and ensure the reliability and reproducibility of their in vivo experiments.

References

Optimizing GBR 12783 dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GBR 12783 in experimental settings. Our goal is to help you optimize your dosage to ensure target specificity and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dopamine (B1211576) uptake inhibitor.[1] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.

Q2: What is the reported potency and selectivity of this compound?

This compound exhibits high affinity for the dopamine transporter. In vitro studies using rat striatal synaptosomes have shown an IC50 value of approximately 1.8 nM for the inhibition of [3H]dopamine uptake.[1] It is significantly less effective at inhibiting norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) uptake, demonstrating a high degree of selectivity for the dopamine system.[1]

Binding Affinity and Potency of this compound

TargetParameterValueSpeciesReference
Dopamine Transporter (DAT)IC50 ([3H]DA uptake)1.8 nMRat[1]
Norepinephrine Transporter (NET)Selectivity vs. DAT18-90 fold lower affinityRat/Mouse[1]
Serotonin Transporter (5-HT)Selectivity vs. DAT85-300 fold lower affinityRat/Mouse
Dopamine Transporter (DAT)ID50 (in vivo DA uptake)8.1 mg/kg (i.p.)Rat

Q3: What are the potential off-target effects of this compound?

While this compound is highly selective for the dopamine transporter over other monoamine transporters, high concentrations may lead to off-target effects. At micromolar concentrations, this compound has been observed to cause dopamine release from striatal vesicular fractions, which is distinct from its primary uptake inhibition mechanism. Comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not extensively reported in publicly available literature. Therefore, at higher doses, non-specific binding to other molecular targets could potentially occur.

Q4: What are the typical in vivo doses used for this compound?

In rats, an intraperitoneal (i.p.) dose of 10 mg/kg has been shown to cause rapid and long-lasting inhibition of striatal dopamine uptake. This dose also produced behavioral effects such as increased locomotion and rearing. It is crucial to perform dose-response studies in your specific experimental model to determine the optimal concentration that achieves the desired on-target effect with minimal off-target activity.

Troubleshooting Guides

Issue 1: Unexpected Behavioral or Physiological Responses

Question: I am observing unexpected behavioral or physiological effects in my animal model that are not consistent with dopamine transporter inhibition. What could be the cause and how can I troubleshoot this?

Possible Cause: The dosage of this compound may be too high, leading to off-target effects.

Troubleshooting Steps:

  • Dose-Response Curve: Generate a full dose-response curve for the desired on-target effect (e.g., locomotor activity, dopamine levels in a specific brain region). This will help identify the minimal effective dose.

  • Off-Target Assessment: If unexpected effects persist even at lower doses, consider the possibility of off-target interactions.

    • Literature Review: Conduct a thorough literature search for known off-target effects of this compound or structurally similar compounds.

    • In Vitro Screening: If resources permit, screen this compound against a broad panel of receptors and enzymes (e.g., a commercial safety screening panel) to identify potential off-target binding.

  • Control Experiments: Include appropriate control groups in your study design. This should include a vehicle-treated group and potentially a group treated with a different, well-characterized dopamine uptake inhibitor to compare behavioral profiles.

cluster_0 Troubleshooting Unexpected Effects Start Unexpected Behavioral/ Physiological Effects Observed Check_Dose Is the dose within the recommended range? Start->Check_Dose High_Dose Reduce this compound Dose Check_Dose->High_Dose No Off_Target_Suspected Suspect Off-Target Effects Check_Dose->Off_Target_Suspected Yes Perform_Dose_Response Perform Dose-Response Study High_Dose->Perform_Dose_Response Optimal_Dose Identify Minimal Effective Dose Perform_Dose_Response->Optimal_Dose End Refine Experimental Protocol Optimal_Dose->End Screening Consider Off-Target Screening Panel Off_Target_Suspected->Screening Yes Compare_Compounds Compare with other DAT inhibitors Off_Target_Suspected->Compare_Compounds No Screening->End Compare_Compounds->End

Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Inconsistent Results in In Vitro Binding Assays

Question: My in vitro binding assay results with this compound are variable and not reproducible. What are the common pitfalls and how can I improve my assay?

Possible Causes: Issues with membrane preparation, buffer composition, incubation time, or radioligand concentration.

Troubleshooting Steps:

  • Membrane Preparation: Ensure the integrity of your tissue or cell membrane preparation. Perform protein quantification (e.g., Bradford or BCA assay) to ensure consistent amounts of protein are used in each assay.

  • Buffer Composition: The binding of [3H]this compound is sensitive to ionic conditions. Low concentrations of Na+ are required for maximal binding, while other cations like K+, Ca2+, and Mg2+ can act as competitive inhibitors. Prepare fresh buffers for each experiment and ensure the pH and ionic concentrations are consistent.

  • Incubation Time and Temperature: Establish equilibrium binding conditions by performing time-course and temperature-dependence experiments. Insufficient incubation time can lead to an underestimation of binding.

  • Radioligand Concentration: Use a concentration of [3H]this compound that is appropriate for determining the Kd. For competition assays, a concentration at or below the Kd is recommended.

  • Non-Specific Binding: Ensure that non-specific binding is properly defined using a high concentration of a competing ligand (e.g., unlabeled this compound or another potent DAT inhibitor). High non-specific binding can obscure the specific binding signal.

Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using [3H]this compound.

Materials:

  • Rat striatal tissue or cells expressing the dopamine transporter

  • [3H]this compound

  • Unlabeled this compound (for non-specific binding)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and vials

  • Scintillation counter

  • Harvester

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]this compound (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-Specific Binding: 50 µL of unlabeled this compound (at a final concentration of 1-10 µM), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of test compound (at various concentrations), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a predetermined optimal temperature) for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

cluster_1 In Vitro Binding Assay Workflow Prep Membrane Preparation Assay Assay Setup (Total, Non-Specific, Test Compound) Prep->Assay Incubate Incubation Assay->Incubate Harvest Harvesting & Washing Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis (IC50 Determination) Count->Analyze cluster_2 Dopamine Signaling Pathway DA_synthesis Tyrosine -> L-DOPA -> Dopamine VMAT2 VMAT2 DA_synthesis->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Release Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse DAT Dopamine Transporter (DAT) Synapse->DAT Postsynaptic_R Postsynaptic Dopamine Receptors (D1, D2, etc.) Synapse->Postsynaptic_R Reuptake Reuptake DAT->Reuptake GBR12783 This compound GBR12783->DAT Inhibits Signal Signal Transduction Postsynaptic_R->Signal

References

Optimizing GBR 12783 dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GBR 12783 in experimental settings. Our goal is to help you optimize your dosage to ensure target specificity and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dopamine uptake inhibitor.[1] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.

Q2: What is the reported potency and selectivity of this compound?

This compound exhibits high affinity for the dopamine transporter. In vitro studies using rat striatal synaptosomes have shown an IC50 value of approximately 1.8 nM for the inhibition of [3H]dopamine uptake.[1] It is significantly less effective at inhibiting norepinephrine (NE) and serotonin (5-HT) uptake, demonstrating a high degree of selectivity for the dopamine system.[1]

Binding Affinity and Potency of this compound

TargetParameterValueSpeciesReference
Dopamine Transporter (DAT)IC50 ([3H]DA uptake)1.8 nMRat[1]
Norepinephrine Transporter (NET)Selectivity vs. DAT18-90 fold lower affinityRat/Mouse[1]
Serotonin Transporter (5-HT)Selectivity vs. DAT85-300 fold lower affinityRat/Mouse
Dopamine Transporter (DAT)ID50 (in vivo DA uptake)8.1 mg/kg (i.p.)Rat

Q3: What are the potential off-target effects of this compound?

While this compound is highly selective for the dopamine transporter over other monoamine transporters, high concentrations may lead to off-target effects. At micromolar concentrations, this compound has been observed to cause dopamine release from striatal vesicular fractions, which is distinct from its primary uptake inhibition mechanism. Comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not extensively reported in publicly available literature. Therefore, at higher doses, non-specific binding to other molecular targets could potentially occur.

Q4: What are the typical in vivo doses used for this compound?

In rats, an intraperitoneal (i.p.) dose of 10 mg/kg has been shown to cause rapid and long-lasting inhibition of striatal dopamine uptake. This dose also produced behavioral effects such as increased locomotion and rearing. It is crucial to perform dose-response studies in your specific experimental model to determine the optimal concentration that achieves the desired on-target effect with minimal off-target activity.

Troubleshooting Guides

Issue 1: Unexpected Behavioral or Physiological Responses

Question: I am observing unexpected behavioral or physiological effects in my animal model that are not consistent with dopamine transporter inhibition. What could be the cause and how can I troubleshoot this?

Possible Cause: The dosage of this compound may be too high, leading to off-target effects.

Troubleshooting Steps:

  • Dose-Response Curve: Generate a full dose-response curve for the desired on-target effect (e.g., locomotor activity, dopamine levels in a specific brain region). This will help identify the minimal effective dose.

  • Off-Target Assessment: If unexpected effects persist even at lower doses, consider the possibility of off-target interactions.

    • Literature Review: Conduct a thorough literature search for known off-target effects of this compound or structurally similar compounds.

    • In Vitro Screening: If resources permit, screen this compound against a broad panel of receptors and enzymes (e.g., a commercial safety screening panel) to identify potential off-target binding.

  • Control Experiments: Include appropriate control groups in your study design. This should include a vehicle-treated group and potentially a group treated with a different, well-characterized dopamine uptake inhibitor to compare behavioral profiles.

cluster_0 Troubleshooting Unexpected Effects Start Unexpected Behavioral/ Physiological Effects Observed Check_Dose Is the dose within the recommended range? Start->Check_Dose High_Dose Reduce this compound Dose Check_Dose->High_Dose No Off_Target_Suspected Suspect Off-Target Effects Check_Dose->Off_Target_Suspected Yes Perform_Dose_Response Perform Dose-Response Study High_Dose->Perform_Dose_Response Optimal_Dose Identify Minimal Effective Dose Perform_Dose_Response->Optimal_Dose End Refine Experimental Protocol Optimal_Dose->End Screening Consider Off-Target Screening Panel Off_Target_Suspected->Screening Yes Compare_Compounds Compare with other DAT inhibitors Off_Target_Suspected->Compare_Compounds No Screening->End Compare_Compounds->End

Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Inconsistent Results in In Vitro Binding Assays

Question: My in vitro binding assay results with this compound are variable and not reproducible. What are the common pitfalls and how can I improve my assay?

Possible Causes: Issues with membrane preparation, buffer composition, incubation time, or radioligand concentration.

Troubleshooting Steps:

  • Membrane Preparation: Ensure the integrity of your tissue or cell membrane preparation. Perform protein quantification (e.g., Bradford or BCA assay) to ensure consistent amounts of protein are used in each assay.

  • Buffer Composition: The binding of [3H]this compound is sensitive to ionic conditions. Low concentrations of Na+ are required for maximal binding, while other cations like K+, Ca2+, and Mg2+ can act as competitive inhibitors. Prepare fresh buffers for each experiment and ensure the pH and ionic concentrations are consistent.

  • Incubation Time and Temperature: Establish equilibrium binding conditions by performing time-course and temperature-dependence experiments. Insufficient incubation time can lead to an underestimation of binding.

  • Radioligand Concentration: Use a concentration of [3H]this compound that is appropriate for determining the Kd. For competition assays, a concentration at or below the Kd is recommended.

  • Non-Specific Binding: Ensure that non-specific binding is properly defined using a high concentration of a competing ligand (e.g., unlabeled this compound or another potent DAT inhibitor). High non-specific binding can obscure the specific binding signal.

Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using [3H]this compound.

Materials:

  • Rat striatal tissue or cells expressing the dopamine transporter

  • [3H]this compound

  • Unlabeled this compound (for non-specific binding)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and vials

  • Scintillation counter

  • Harvester

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]this compound (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-Specific Binding: 50 µL of unlabeled this compound (at a final concentration of 1-10 µM), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of test compound (at various concentrations), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a predetermined optimal temperature) for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

cluster_1 In Vitro Binding Assay Workflow Prep Membrane Preparation Assay Assay Setup (Total, Non-Specific, Test Compound) Prep->Assay Incubate Incubation Assay->Incubate Harvest Harvesting & Washing Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis (IC50 Determination) Count->Analyze cluster_2 Dopamine Signaling Pathway DA_synthesis Tyrosine -> L-DOPA -> Dopamine VMAT2 VMAT2 DA_synthesis->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Release Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse DAT Dopamine Transporter (DAT) Synapse->DAT Postsynaptic_R Postsynaptic Dopamine Receptors (D1, D2, etc.) Synapse->Postsynaptic_R Reuptake Reuptake DAT->Reuptake GBR12783 This compound GBR12783->DAT Inhibits Signal Signal Transduction Postsynaptic_R->Signal

References

Common problems in GBR 12783 binding assays and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GBR 12783 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during this compound binding assays in a question-and-answer format.

Q1: Why is my non-specific binding (NSB) excessively high?

High non-specific binding can obscure your specific signal, making data interpretation difficult. Here are several potential causes and solutions:

  • Inadequate Blocking: The radioligand may be binding to components other than the dopamine (B1211576) transporter (DAT), such as the filter membrane or the assay plate itself.

    • Solution: Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. Including a blocking agent like 0.1% Bovine Serum Albumin (BSA) in your assay buffer can also help by coating surfaces and reducing non-specific adherence.[1]

  • Hydrophobic Interactions: this compound is a hydrophobic molecule, which can increase its tendency to bind non-specifically to plasticware and membranes.

    • Solution: Consider using polypropylene (B1209903) plates and tubes, which tend to have lower non-specific binding than polystyrene. Adding a small amount of a non-ionic detergent, like 0.01% Triton X-100, to the wash buffer can help reduce hydrophobic interactions during the washing steps.

  • Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.

    • Solution: Increase the number of washes (from 3 to 4-5) and/or the volume of ice-cold wash buffer. Ensure the vacuum is applied quickly and efficiently to minimize dissociation of the specifically bound ligand.

  • Radioligand Concentration Too High: Using a concentration of [3H]this compound that is significantly above its Kd can lead to increased non-specific binding.

    • Solution: For competition assays, use a radioligand concentration at or below the Kd. For saturation binding experiments, while a range of concentrations is necessary, ensure that non-specific binding does not dominate the total binding at higher concentrations.

Q2: My specific binding signal is too low. What are the possible reasons?

A weak or absent specific signal can be due to a variety of factors related to your reagents or protocol.

  • Degraded Receptor Preparation: The dopamine transporter in your membrane preparation may have degraded due to improper handling or storage.

    • Solution: Prepare fresh membrane fractions and store them at -80°C in aliquots to avoid repeated freeze-thaw cycles. When thawing, do so rapidly and keep the preparation on ice.

  • Incorrect Buffer Composition: The ionic composition of the assay buffer is critical for this compound binding.

    • Solution: this compound binding is highly dependent on sodium ions (Na+). Optimal binding is typically observed at low Na+ concentrations (around 10 mM).[2][3] Conversely, other cations like potassium (K+), calcium (Ca2+), and magnesium (Mg2+) can be inhibitory.[2][4] Ensure your buffer composition is optimized. A common buffer is a modified Krebs-Ringer solution.

  • Suboptimal Incubation Time or Temperature: The binding reaction may not have reached equilibrium.

    • Solution: While incubation times can vary, a common starting point is 60-120 minutes at 0-4°C or room temperature. Determine the optimal incubation time by performing a time-course experiment. Postmortem studies have shown that this compound binding is more stable over time compared to dopamine uptake, but degradation can still occur.

  • Low Receptor Density: The tissue or cell line you are using may have a low expression of the dopamine transporter.

    • Solution: Use a tissue known for high DAT expression, such as the striatum. If using cell lines, ensure you have a high-expressing clone. You may need to increase the amount of membrane protein per well, but be mindful that this can also increase non-specific binding.

Q3: I'm observing high variability between my replicates. What can I do to improve consistency?

High variability can undermine the reliability of your results. Here are some common sources of variability and how to address them:

  • Inconsistent Pipetting: Small errors in pipetting volumes, especially of concentrated reagents, can lead to significant variability.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For small volumes, consider preparing master mixes to be dispensed.

  • Uneven Membrane Suspension: If the membrane preparation is not homogenous, different wells will receive different amounts of receptor.

    • Solution: Vortex the membrane preparation gently but thoroughly before each pipetting step. Keep the suspension on ice to prevent settling.

  • Filtration Issues: Inconsistent washing or drying of the filter mat can introduce variability.

    • Solution: Ensure a consistent vacuum is applied to all wells during filtration. Wash all wells for the same duration. Dry the filter mat completely before adding scintillation fluid.

  • Temperature Fluctuations: Inconsistent temperatures across the assay plate during incubation can affect binding kinetics.

    • Solution: Ensure the entire plate is incubated at a stable and uniform temperature. If using an ice bath, make sure all wells are submerged to the same level.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding assays from published literature.

ParameterSpeciesTissue/Cell LineValueReference
Kd RatStriatum0.23 nM
RatStriatum1.6 nM
Bmax RatStriatum12.9 pmol/mg protein
RatStriatum10.3 pmol/mg protein
RatStriatum8-10 pmol/mg protein
IC50 RatStriatal Synaptosomes1.8 nM (vs. [3H]Dopamine uptake)
MouseStriatal Synaptosomes1.8 nM (vs. [3H]Dopamine uptake)

Table 1: Binding Affinity (Kd), Receptor Density (Bmax), and Inhibitory Concentration (IC50) of this compound.

CationConcentrationEffect on [3H]this compound BindingReference
Na+ 10 mMOptimal for high-affinity binding
K+ 15 mM (in 10 mM Na+)Inhibitory
Ca2+ 0.13 mM (in 10 mM Na+)Inhibitory
Mg2+ >0.13 mM (in 10 mM Na+)Inhibitory

Table 2: Influence of Cations on this compound Binding.

Experimental Protocols

Detailed Methodology for [3H]this compound Binding Assay in Rat Striatum

This protocol provides a general framework. Optimal conditions should be determined empirically in your laboratory.

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh ice-cold buffer and centrifuging again at 40,000 x g for 20 minutes.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • Set up assay tubes or a 96-well plate on ice.

    • For total binding , add:

      • 100 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • 50 µL of [3H]this compound (at desired concentration, typically 0.1-10 nM for saturation experiments, or a fixed concentration around the Kd for competition assays).

      • 50 µL of membrane preparation.

    • For non-specific binding , add:

      • 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM GBR 12909 or 10 µM Mazindol).

      • 50 µL of [3H]this compound.

      • 50 µL of membrane preparation.

    • For competition assays , add varying concentrations of the test compound in place of the assay buffer in the total binding tubes.

    • Incubate for 60-120 minutes at 4°C or room temperature with gentle agitation.

  • Filtration and Counting:

    • Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in 0.3% PEI.

    • Rapidly terminate the incubation by vacuum filtration of the assay mixture through the pre-soaked filter mat using a cell harvester.

    • Wash the filters 3-5 times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat under a lamp or in an oven.

    • Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For saturation binding experiments, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax.

    • For competition assays, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation.

Visualizations

GBR12783_Binding_Workflow This compound Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Assay_Setup Assay Setup (Total, Non-Specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation ([3H]this compound, Buffers, Competitors) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60-120 min, 4°C) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, IC50, Ki) Counting->Data_Analysis

Caption: A flowchart illustrating the major steps in a typical this compound radioligand binding assay.

Dopamine_Transporter_Signaling This compound Action at the Dopamine Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (re-uptake) DAT->Dopamine_in Transport Dopamine_out->DAT Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of this compound action at the presynaptic dopamine transporter (DAT).

Troubleshooting_Logic Troubleshooting Logic for this compound Binding Assays Start Problem with Assay Results High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Signal? High_NSB->Low_Signal No Sol_NSB Optimize Blocking (PEI, BSA) Adjust Wash Steps Check Radioligand Concentration High_NSB->Sol_NSB Yes High_Variability High Variability? Low_Signal->High_Variability No Sol_Signal Check Receptor Integrity Verify Buffer Composition (esp. Na+) Optimize Incubation Time/Temp Low_Signal->Sol_Signal Yes Sol_Variability Check Pipetting Technique Ensure Homogenous Membrane Suspension Standardize Filtration High_Variability->Sol_Variability Yes End Re-run Assay High_Variability->End No Sol_NSB->End Sol_Signal->End Sol_Variability->End

Caption: A decision tree for troubleshooting common issues in this compound binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding assays? this compound is a potent and selective inhibitor of the dopamine transporter (DAT). In its tritiated form ([3H]this compound), it is used as a radioligand to specifically label and quantify DAT in tissue homogenates and cell preparations. Its high affinity and selectivity make it a valuable tool for studying the density and properties of DAT in various experimental conditions.

Q2: What is the difference between total, non-specific, and specific binding?

  • Total binding refers to all the radioligand that remains on the filter after washing, which includes both radioligand bound to the target receptor (DAT) and to other non-target sites.

  • Non-specific binding is the portion of the radioligand that is bound to sites other than the DAT. It is determined by performing the assay in the presence of a high concentration of a non-labeled drug that also binds to the DAT, thereby displacing the radioligand from the specific sites.

  • Specific binding is the binding of the radioligand to the DAT. It is calculated by subtracting the non-specific binding from the total binding.

Q3: How do I choose the right concentration of [3H]this compound for my experiment?

  • For saturation binding experiments , you should use a range of concentrations of [3H]this compound that spans from well below to well above the expected Kd (e.g., 0.1 x Kd to 10 x Kd). This allows for the accurate determination of both Kd and Bmax.

  • For competition binding experiments , a single concentration of [3H]this compound is used, typically at or near its Kd. This provides a good balance between a strong signal and sensitivity to displacement by competing ligands.

Q4: Can I use whole cells instead of membrane preparations for my this compound binding assay? Yes, it is possible to use whole cells that express DAT. However, there are some considerations. Non-specific binding may be higher due to the radioligand partitioning into the lipid membranes. Also, active uptake of the ligand could potentially complicate the interpretation of binding data. Membrane preparations are often preferred as they provide a more direct measure of binding to the transporter protein itself.

Q5: What are some alternative ligands to this compound for labeling the dopamine transporter? Other commonly used radioligands for labeling the DAT include [3H]WIN 35,428 and [3H]mazindol. The choice of ligand may depend on the specific research question, as different ligands may have different binding kinetics and sensitivities to allosteric modulators.

References

Common problems in GBR 12783 binding assays and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GBR 12783 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during this compound binding assays in a question-and-answer format.

Q1: Why is my non-specific binding (NSB) excessively high?

High non-specific binding can obscure your specific signal, making data interpretation difficult. Here are several potential causes and solutions:

  • Inadequate Blocking: The radioligand may be binding to components other than the dopamine transporter (DAT), such as the filter membrane or the assay plate itself.

    • Solution: Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. Including a blocking agent like 0.1% Bovine Serum Albumin (BSA) in your assay buffer can also help by coating surfaces and reducing non-specific adherence.[1]

  • Hydrophobic Interactions: this compound is a hydrophobic molecule, which can increase its tendency to bind non-specifically to plasticware and membranes.

    • Solution: Consider using polypropylene plates and tubes, which tend to have lower non-specific binding than polystyrene. Adding a small amount of a non-ionic detergent, like 0.01% Triton X-100, to the wash buffer can help reduce hydrophobic interactions during the washing steps.

  • Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.

    • Solution: Increase the number of washes (from 3 to 4-5) and/or the volume of ice-cold wash buffer. Ensure the vacuum is applied quickly and efficiently to minimize dissociation of the specifically bound ligand.

  • Radioligand Concentration Too High: Using a concentration of [3H]this compound that is significantly above its Kd can lead to increased non-specific binding.

    • Solution: For competition assays, use a radioligand concentration at or below the Kd. For saturation binding experiments, while a range of concentrations is necessary, ensure that non-specific binding does not dominate the total binding at higher concentrations.

Q2: My specific binding signal is too low. What are the possible reasons?

A weak or absent specific signal can be due to a variety of factors related to your reagents or protocol.

  • Degraded Receptor Preparation: The dopamine transporter in your membrane preparation may have degraded due to improper handling or storage.

    • Solution: Prepare fresh membrane fractions and store them at -80°C in aliquots to avoid repeated freeze-thaw cycles. When thawing, do so rapidly and keep the preparation on ice.

  • Incorrect Buffer Composition: The ionic composition of the assay buffer is critical for this compound binding.

    • Solution: this compound binding is highly dependent on sodium ions (Na+). Optimal binding is typically observed at low Na+ concentrations (around 10 mM).[2][3] Conversely, other cations like potassium (K+), calcium (Ca2+), and magnesium (Mg2+) can be inhibitory.[2][4] Ensure your buffer composition is optimized. A common buffer is a modified Krebs-Ringer solution.

  • Suboptimal Incubation Time or Temperature: The binding reaction may not have reached equilibrium.

    • Solution: While incubation times can vary, a common starting point is 60-120 minutes at 0-4°C or room temperature. Determine the optimal incubation time by performing a time-course experiment. Postmortem studies have shown that this compound binding is more stable over time compared to dopamine uptake, but degradation can still occur.

  • Low Receptor Density: The tissue or cell line you are using may have a low expression of the dopamine transporter.

    • Solution: Use a tissue known for high DAT expression, such as the striatum. If using cell lines, ensure you have a high-expressing clone. You may need to increase the amount of membrane protein per well, but be mindful that this can also increase non-specific binding.

Q3: I'm observing high variability between my replicates. What can I do to improve consistency?

High variability can undermine the reliability of your results. Here are some common sources of variability and how to address them:

  • Inconsistent Pipetting: Small errors in pipetting volumes, especially of concentrated reagents, can lead to significant variability.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For small volumes, consider preparing master mixes to be dispensed.

  • Uneven Membrane Suspension: If the membrane preparation is not homogenous, different wells will receive different amounts of receptor.

    • Solution: Vortex the membrane preparation gently but thoroughly before each pipetting step. Keep the suspension on ice to prevent settling.

  • Filtration Issues: Inconsistent washing or drying of the filter mat can introduce variability.

    • Solution: Ensure a consistent vacuum is applied to all wells during filtration. Wash all wells for the same duration. Dry the filter mat completely before adding scintillation fluid.

  • Temperature Fluctuations: Inconsistent temperatures across the assay plate during incubation can affect binding kinetics.

    • Solution: Ensure the entire plate is incubated at a stable and uniform temperature. If using an ice bath, make sure all wells are submerged to the same level.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding assays from published literature.

ParameterSpeciesTissue/Cell LineValueReference
Kd RatStriatum0.23 nM
RatStriatum1.6 nM
Bmax RatStriatum12.9 pmol/mg protein
RatStriatum10.3 pmol/mg protein
RatStriatum8-10 pmol/mg protein
IC50 RatStriatal Synaptosomes1.8 nM (vs. [3H]Dopamine uptake)
MouseStriatal Synaptosomes1.8 nM (vs. [3H]Dopamine uptake)

Table 1: Binding Affinity (Kd), Receptor Density (Bmax), and Inhibitory Concentration (IC50) of this compound.

CationConcentrationEffect on [3H]this compound BindingReference
Na+ 10 mMOptimal for high-affinity binding
K+ 15 mM (in 10 mM Na+)Inhibitory
Ca2+ 0.13 mM (in 10 mM Na+)Inhibitory
Mg2+ >0.13 mM (in 10 mM Na+)Inhibitory

Table 2: Influence of Cations on this compound Binding.

Experimental Protocols

Detailed Methodology for [3H]this compound Binding Assay in Rat Striatum

This protocol provides a general framework. Optimal conditions should be determined empirically in your laboratory.

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh ice-cold buffer and centrifuging again at 40,000 x g for 20 minutes.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • Set up assay tubes or a 96-well plate on ice.

    • For total binding , add:

      • 100 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • 50 µL of [3H]this compound (at desired concentration, typically 0.1-10 nM for saturation experiments, or a fixed concentration around the Kd for competition assays).

      • 50 µL of membrane preparation.

    • For non-specific binding , add:

      • 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM GBR 12909 or 10 µM Mazindol).

      • 50 µL of [3H]this compound.

      • 50 µL of membrane preparation.

    • For competition assays , add varying concentrations of the test compound in place of the assay buffer in the total binding tubes.

    • Incubate for 60-120 minutes at 4°C or room temperature with gentle agitation.

  • Filtration and Counting:

    • Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in 0.3% PEI.

    • Rapidly terminate the incubation by vacuum filtration of the assay mixture through the pre-soaked filter mat using a cell harvester.

    • Wash the filters 3-5 times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat under a lamp or in an oven.

    • Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For saturation binding experiments, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax.

    • For competition assays, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation.

Visualizations

GBR12783_Binding_Workflow This compound Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Assay_Setup Assay Setup (Total, Non-Specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation ([3H]this compound, Buffers, Competitors) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60-120 min, 4°C) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, IC50, Ki) Counting->Data_Analysis

Caption: A flowchart illustrating the major steps in a typical this compound radioligand binding assay.

Dopamine_Transporter_Signaling This compound Action at the Dopamine Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (re-uptake) DAT->Dopamine_in Transport Dopamine_out->DAT Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of this compound action at the presynaptic dopamine transporter (DAT).

Troubleshooting_Logic Troubleshooting Logic for this compound Binding Assays Start Problem with Assay Results High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Signal? High_NSB->Low_Signal No Sol_NSB Optimize Blocking (PEI, BSA) Adjust Wash Steps Check Radioligand Concentration High_NSB->Sol_NSB Yes High_Variability High Variability? Low_Signal->High_Variability No Sol_Signal Check Receptor Integrity Verify Buffer Composition (esp. Na+) Optimize Incubation Time/Temp Low_Signal->Sol_Signal Yes Sol_Variability Check Pipetting Technique Ensure Homogenous Membrane Suspension Standardize Filtration High_Variability->Sol_Variability Yes End Re-run Assay High_Variability->End No Sol_NSB->End Sol_Signal->End Sol_Variability->End

Caption: A decision tree for troubleshooting common issues in this compound binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding assays? this compound is a potent and selective inhibitor of the dopamine transporter (DAT). In its tritiated form ([3H]this compound), it is used as a radioligand to specifically label and quantify DAT in tissue homogenates and cell preparations. Its high affinity and selectivity make it a valuable tool for studying the density and properties of DAT in various experimental conditions.

Q2: What is the difference between total, non-specific, and specific binding?

  • Total binding refers to all the radioligand that remains on the filter after washing, which includes both radioligand bound to the target receptor (DAT) and to other non-target sites.

  • Non-specific binding is the portion of the radioligand that is bound to sites other than the DAT. It is determined by performing the assay in the presence of a high concentration of a non-labeled drug that also binds to the DAT, thereby displacing the radioligand from the specific sites.

  • Specific binding is the binding of the radioligand to the DAT. It is calculated by subtracting the non-specific binding from the total binding.

Q3: How do I choose the right concentration of [3H]this compound for my experiment?

  • For saturation binding experiments , you should use a range of concentrations of [3H]this compound that spans from well below to well above the expected Kd (e.g., 0.1 x Kd to 10 x Kd). This allows for the accurate determination of both Kd and Bmax.

  • For competition binding experiments , a single concentration of [3H]this compound is used, typically at or near its Kd. This provides a good balance between a strong signal and sensitivity to displacement by competing ligands.

Q4: Can I use whole cells instead of membrane preparations for my this compound binding assay? Yes, it is possible to use whole cells that express DAT. However, there are some considerations. Non-specific binding may be higher due to the radioligand partitioning into the lipid membranes. Also, active uptake of the ligand could potentially complicate the interpretation of binding data. Membrane preparations are often preferred as they provide a more direct measure of binding to the transporter protein itself.

Q5: What are some alternative ligands to this compound for labeling the dopamine transporter? Other commonly used radioligands for labeling the DAT include [3H]WIN 35,428 and [3H]mazindol. The choice of ligand may depend on the specific research question, as different ligands may have different binding kinetics and sensitivities to allosteric modulators.

References

GBR 12783 Technical Support Center: Interpreting Unexpected Behavioral Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GBR 12783 in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective dopamine (B1211576) uptake inhibitor.[1] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] This action increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[4]

Q2: How selective is this compound for the dopamine transporter?

This compound exhibits high selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine (B1679862) and serotonin.[5] This selectivity makes it a valuable tool for isolating the effects of increased dopamine signaling in behavioral studies.

Q3: What are the expected behavioral effects of this compound in rodents?

Typically, this compound is expected to increase locomotor activity and induce a conditioned place preference (CPP), which are behaviors associated with enhanced dopamine signaling in the brain's reward pathways. It has also been shown to improve performance in certain memory tasks.

Q4: Are there any known off-target effects of this compound?

While this compound is highly selective for the dopamine transporter, no drug is entirely without potential off-target effects, especially at higher concentrations. However, significant behavioral effects are generally attributed to its action on the dopamine transporter. Unexpected results at high doses could potentially involve interactions with other neural systems, though this is not well-documented.

Troubleshooting Unexpected Behavioral Results

Issue 1: Unexpectedly Low or High Locomotor Activity

Scenario: You administered this compound and observed a decrease in locomotor activity, or a much higher or lower level of activity than anticipated based on the dose.

Possible Causes & Solutions:

  • Dose-Response Relationship: this compound can exhibit a biphasic or U-shaped dose-response curve for locomotor activity. Low doses may not produce a significant effect, moderate doses typically increase activity, and very high doses can sometimes lead to stereotyped behaviors that compete with and reduce locomotion.

    • Solution: Conduct a full dose-response study to characterize the effects of this compound in your specific animal strain and experimental conditions.

  • Animal Strain and Individual Differences: Different rodent strains can exhibit varied responses to psychostimulants. There can also be significant individual variability in locomotor response.

    • Solution: Ensure you are using a consistent animal model and consider accounting for individual baseline activity levels in your analysis.

  • Habituation: The novelty of the testing environment can influence locomotor activity.

    • Solution: Ensure all animals are adequately habituated to the testing chambers before drug administration to reduce the influence of novelty-induced activity.

Issue 2: Lack of Conditioned Place Preference (CPP) or Conditioned Place Aversion (CPA)

Scenario: Animals treated with this compound did not show a preference for the drug-paired chamber, or in some cases, showed an aversion.

Possible Causes & Solutions:

  • Dose Selection: The rewarding effects of this compound are dose-dependent. A dose that is too low may not be sufficiently rewarding to establish a place preference, while a dose that is too high could induce anxiety or other aversive effects, leading to no preference or even aversion.

    • Solution: Test a range of doses in a pilot CPP study to identify an effective dose for your experimental paradigm. A dose of 2.5 mg/kg has been shown to produce CPP without significantly altering locomotor activity.

  • Conditioning Protocol: The number of conditioning sessions, the duration of each session, and the distinctiveness of the environmental cues in the CPP apparatus are all critical factors.

    • Solution: Ensure your conditioning protocol is robust. This typically involves multiple pairings of the drug with a specific context. The environments should have distinct visual and tactile cues.

  • Comparison with other Psychostimulants: The rewarding effects of this compound may not be as robust as other dopamine reuptake inhibitors like cocaine at doses that produce similar levels of locomotor stimulation.

    • Solution: If directly comparing to other drugs, be aware of potential differences in their rewarding efficacy.

Issue 3: Inconsistent or Paradoxical Self-Administration Results

Scenario: In a self-administration paradigm, animals show erratic drug-taking behavior or fail to acquire self-administration of this compound.

Possible Causes & Solutions:

  • Reinforcement Efficacy and Duration of Action: While this compound is reinforcing, its longer duration of action compared to drugs like cocaine means that animals may self-administer it less frequently.

    • Solution: Adjust the parameters of your self-administration protocol, such as the fixed-ratio schedule and the length of the session, to account for the longer-lasting effects of this compound.

  • Aversive Effects at High Intake: If animals can self-administer high cumulative doses, they may experience aversive effects that limit further intake.

    • Solution: Consider using a progressive ratio schedule to assess the motivational strength of this compound, which can be less influenced by satiety or aversive effects than fixed-ratio schedules.

Data Summary Tables

Table 1: this compound Binding Affinity and Dopamine Uptake Inhibition

ParameterSpeciesTissueValueReference
IC₅₀ (Dopamine Uptake) RatStriatal Synaptosomes1.8 nM
IC₅₀ (Dopamine Uptake) MouseStriatal Synaptosomes1.2 nM
[³H]this compound Binding (Bmax) RatStriatal Membranes12.9 pmol/mg protein
[³H]this compound Binding (Kd) RatStriatal Membranes0.23 nM

Table 2: Dose-Response of this compound on Locomotor Activity and Conditioned Place Preference

Dose (mg/kg, i.p.)Behavioral EffectObservationReference
2.5Conditioned Place PreferenceInduced CPP without modifying locomotor activity.
2.5 - 20Locomotor ActivityDose-dependent increase in locomotor activity.
10Conditioned Place PreferenceInduced CPP with a magnitude less than cocaine at an equivalent locomotor-stimulating dose.
1, 10, 20Locomotor Activity & StereotypyDose-dependent increase in locomotion, rearing, and sniffing. Stereotypies observed at the highest dose.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This protocol is a standard method for assessing the rewarding effects of this compound.

1. Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues, and a smaller neutral center chamber.

2. Procedure:

  • Phase 1: Pre-Conditioning (Baseline Preference Test - 1 day):

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two outer chambers to establish any baseline preference. A biased design will pair the drug with the initially non-preferred chamber, while an unbiased design will randomly assign the drug-paired chamber.

  • Phase 2: Conditioning (6-8 days):

    • On "drug" days, administer this compound (e.g., 2.5 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On "saline" days, administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.

    • Alternate between drug and saline days.

  • Phase 3: Post-Conditioning (Test Day):

    • In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Visualizations

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_in_cleft Dopamine Dopamine_Vesicle->Dopamine_in_cleft Release DAT Dopamine Transporter (DAT) Dopamine_in_neuron Dopamine DAT->Dopamine_in_neuron Dopamine_in_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_cleft->Dopamine_Receptor Binding GBR12783 This compound GBR12783->DAT Inhibition Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Mechanism of this compound action at the dopamine synapse.

Experimental_Workflow_CPP cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Test P1_Start Place animal in center chamber P1_Explore Allow free exploration (15-20 min) P1_Start->P1_Explore P1_Record Record baseline preference P1_Explore->P1_Record P2_Drug Inject this compound Confine to one side P1_Record->P2_Drug Assign drug-paired side P2_Saline Inject Saline Confine to other side P1_Record->P2_Saline P2_Alternate Alternate for 6-8 days P2_Drug->P2_Alternate P2_Saline->P2_Alternate P3_Start Place animal in center chamber (drug-free) P2_Alternate->P3_Start P3_Explore Allow free exploration (15-20 min) P3_Start->P3_Explore P3_Record Record time in each chamber P3_Explore->P3_Record P3_Analyze Compare to baseline P3_Record->P3_Analyze

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

References

GBR 12783 Technical Support Center: Interpreting Unexpected Behavioral Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GBR 12783 in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective dopamine uptake inhibitor.[1] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] This action increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[4]

Q2: How selective is this compound for the dopamine transporter?

This compound exhibits high selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin.[5] This selectivity makes it a valuable tool for isolating the effects of increased dopamine signaling in behavioral studies.

Q3: What are the expected behavioral effects of this compound in rodents?

Typically, this compound is expected to increase locomotor activity and induce a conditioned place preference (CPP), which are behaviors associated with enhanced dopamine signaling in the brain's reward pathways. It has also been shown to improve performance in certain memory tasks.

Q4: Are there any known off-target effects of this compound?

While this compound is highly selective for the dopamine transporter, no drug is entirely without potential off-target effects, especially at higher concentrations. However, significant behavioral effects are generally attributed to its action on the dopamine transporter. Unexpected results at high doses could potentially involve interactions with other neural systems, though this is not well-documented.

Troubleshooting Unexpected Behavioral Results

Issue 1: Unexpectedly Low or High Locomotor Activity

Scenario: You administered this compound and observed a decrease in locomotor activity, or a much higher or lower level of activity than anticipated based on the dose.

Possible Causes & Solutions:

  • Dose-Response Relationship: this compound can exhibit a biphasic or U-shaped dose-response curve for locomotor activity. Low doses may not produce a significant effect, moderate doses typically increase activity, and very high doses can sometimes lead to stereotyped behaviors that compete with and reduce locomotion.

    • Solution: Conduct a full dose-response study to characterize the effects of this compound in your specific animal strain and experimental conditions.

  • Animal Strain and Individual Differences: Different rodent strains can exhibit varied responses to psychostimulants. There can also be significant individual variability in locomotor response.

    • Solution: Ensure you are using a consistent animal model and consider accounting for individual baseline activity levels in your analysis.

  • Habituation: The novelty of the testing environment can influence locomotor activity.

    • Solution: Ensure all animals are adequately habituated to the testing chambers before drug administration to reduce the influence of novelty-induced activity.

Issue 2: Lack of Conditioned Place Preference (CPP) or Conditioned Place Aversion (CPA)

Scenario: Animals treated with this compound did not show a preference for the drug-paired chamber, or in some cases, showed an aversion.

Possible Causes & Solutions:

  • Dose Selection: The rewarding effects of this compound are dose-dependent. A dose that is too low may not be sufficiently rewarding to establish a place preference, while a dose that is too high could induce anxiety or other aversive effects, leading to no preference or even aversion.

    • Solution: Test a range of doses in a pilot CPP study to identify an effective dose for your experimental paradigm. A dose of 2.5 mg/kg has been shown to produce CPP without significantly altering locomotor activity.

  • Conditioning Protocol: The number of conditioning sessions, the duration of each session, and the distinctiveness of the environmental cues in the CPP apparatus are all critical factors.

    • Solution: Ensure your conditioning protocol is robust. This typically involves multiple pairings of the drug with a specific context. The environments should have distinct visual and tactile cues.

  • Comparison with other Psychostimulants: The rewarding effects of this compound may not be as robust as other dopamine reuptake inhibitors like cocaine at doses that produce similar levels of locomotor stimulation.

    • Solution: If directly comparing to other drugs, be aware of potential differences in their rewarding efficacy.

Issue 3: Inconsistent or Paradoxical Self-Administration Results

Scenario: In a self-administration paradigm, animals show erratic drug-taking behavior or fail to acquire self-administration of this compound.

Possible Causes & Solutions:

  • Reinforcement Efficacy and Duration of Action: While this compound is reinforcing, its longer duration of action compared to drugs like cocaine means that animals may self-administer it less frequently.

    • Solution: Adjust the parameters of your self-administration protocol, such as the fixed-ratio schedule and the length of the session, to account for the longer-lasting effects of this compound.

  • Aversive Effects at High Intake: If animals can self-administer high cumulative doses, they may experience aversive effects that limit further intake.

    • Solution: Consider using a progressive ratio schedule to assess the motivational strength of this compound, which can be less influenced by satiety or aversive effects than fixed-ratio schedules.

Data Summary Tables

Table 1: this compound Binding Affinity and Dopamine Uptake Inhibition

ParameterSpeciesTissueValueReference
IC₅₀ (Dopamine Uptake) RatStriatal Synaptosomes1.8 nM
IC₅₀ (Dopamine Uptake) MouseStriatal Synaptosomes1.2 nM
[³H]this compound Binding (Bmax) RatStriatal Membranes12.9 pmol/mg protein
[³H]this compound Binding (Kd) RatStriatal Membranes0.23 nM

Table 2: Dose-Response of this compound on Locomotor Activity and Conditioned Place Preference

Dose (mg/kg, i.p.)Behavioral EffectObservationReference
2.5Conditioned Place PreferenceInduced CPP without modifying locomotor activity.
2.5 - 20Locomotor ActivityDose-dependent increase in locomotor activity.
10Conditioned Place PreferenceInduced CPP with a magnitude less than cocaine at an equivalent locomotor-stimulating dose.
1, 10, 20Locomotor Activity & StereotypyDose-dependent increase in locomotion, rearing, and sniffing. Stereotypies observed at the highest dose.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This protocol is a standard method for assessing the rewarding effects of this compound.

1. Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues, and a smaller neutral center chamber.

2. Procedure:

  • Phase 1: Pre-Conditioning (Baseline Preference Test - 1 day):

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two outer chambers to establish any baseline preference. A biased design will pair the drug with the initially non-preferred chamber, while an unbiased design will randomly assign the drug-paired chamber.

  • Phase 2: Conditioning (6-8 days):

    • On "drug" days, administer this compound (e.g., 2.5 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On "saline" days, administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.

    • Alternate between drug and saline days.

  • Phase 3: Post-Conditioning (Test Day):

    • In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Visualizations

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_in_cleft Dopamine Dopamine_Vesicle->Dopamine_in_cleft Release DAT Dopamine Transporter (DAT) Dopamine_in_neuron Dopamine DAT->Dopamine_in_neuron Dopamine_in_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_cleft->Dopamine_Receptor Binding GBR12783 This compound GBR12783->DAT Inhibition Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Mechanism of this compound action at the dopamine synapse.

Experimental_Workflow_CPP cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Test P1_Start Place animal in center chamber P1_Explore Allow free exploration (15-20 min) P1_Start->P1_Explore P1_Record Record baseline preference P1_Explore->P1_Record P2_Drug Inject this compound Confine to one side P1_Record->P2_Drug Assign drug-paired side P2_Saline Inject Saline Confine to other side P1_Record->P2_Saline P2_Alternate Alternate for 6-8 days P2_Drug->P2_Alternate P2_Saline->P2_Alternate P3_Start Place animal in center chamber (drug-free) P2_Alternate->P3_Start P3_Explore Allow free exploration (15-20 min) P3_Start->P3_Explore P3_Record Record time in each chamber P3_Explore->P3_Record P3_Analyze Compare to baseline P3_Record->P3_Analyze

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

References

How to minimize variability in GBR 12783 microdialysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in GBR 12783 microdialysis experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

High Baseline Variability

  • Question: Why is the baseline for my analyte showing significant fluctuations before this compound administration?

  • Answer: High baseline variability can be caused by several factors:

    • Insufficient Equilibration Time: The tissue surrounding the microdialysis probe needs time to recover from the insertion trauma. A stabilization period of at least an hour is often necessary to allow the tissue to return to a more physiological state.[1]

    • Inconsistent Flow Rate: A stable and consistent flow rate is crucial for reproducible results.[2] Fluctuations from the pump can directly impact the diffusion gradient and, consequently, the analyte concentration in the dialysate. Ensure your syringe pump is functioning correctly and that there are no leaks or blockages in the tubing.

    • Improper Probe Placement: The surgical implantation of the microdialysis probe can cause tissue damage, leading to localized inflammation and disruption of the blood-brain barrier.[2] This can result in an unstable baseline. A recovery period of at least 24 hours after surgery is recommended to minimize these effects.[2]

    • Perfusate Composition: The ionic composition of the perfusate should ideally match that of the brain's extracellular fluid to avoid altering the basal outflow of neurotransmitters like dopamine (B1211576).[3]

Low Analyte Recovery

  • Question: I am getting very low or no detectable levels of this compound or my target analyte in the dialysate. What could be the cause?

  • Answer: Low analyte recovery is a common issue and can be attributed to:

    • Adsorption to Tubing and Probe: this compound is a hydrophobic compound, which can lead to non-specific binding to the surfaces of the microdialysis apparatus, including the tubing and the probe itself. This is a major challenge that can lead to inaccurate quantification and low recovery rates. Consider using PEEK tubing as an alternative to FEP tubing for "sticky" substances.

    • Inappropriate Probe Membrane Cut-off: The molecular weight cut-off (MWCO) of the probe membrane should be significantly larger than the molecular weight of this compound (485.49 g/mol ) to ensure efficient diffusion.

    • High Flow Rate: The recovery of an analyte is inversely proportional to the perfusion flow rate. Slower flow rates allow for more complete equilibration between the perfusate and the extracellular fluid, leading to higher recovery.

    • Analyte Instability: Ensure that this compound is stable in your perfusate solution at the experimental temperature. Stock solutions of this compound dihydrochloride (B599025) are stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Inconsistent Results Between Subjects

  • Question: Why am I observing high variability in the effects of this compound between different animals?

  • Answer: Inter-animal variability can stem from:

    • Differences in Probe Placement: Even small variations in the stereotaxic coordinates for probe implantation can lead to sampling from slightly different brain regions, which may have different densities of dopamine transporters.

    • Varying Degrees of Tissue Trauma: The extent of tissue damage during probe implantation can differ between animals, affecting the local neurochemical environment.

    • Physiological Differences: Individual differences in metabolism and drug distribution can contribute to variability in the response to this compound.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about experimental design and best practices.

  • Question: What is the recommended perfusate for this compound microdialysis?

  • Answer: The perfusate should be a sterile, artificial cerebrospinal fluid (aCSF) or Ringer's solution with an ionic composition that closely mimics the brain's extracellular fluid. This helps to maintain the physiological integrity of the surrounding tissue and minimize alterations in basal neurotransmitter levels. The pH of the perfusate should also be carefully controlled and maintained within a physiological range.

  • Question: How can I calibrate my microdialysis probe for this compound?

  • Answer: In vivo calibration is crucial for obtaining accurate quantitative data. Common methods include:

    • No-Net-Flux Method: This involves perfusing the probe with several different concentrations of this compound and measuring the concentration in the dialysate. The point at which there is no net movement of the analyte across the membrane represents the extracellular concentration.

    • Slow-Flow-Rate Method (Zero-Flow): By progressively lowering the flow rate, the recovery of the analyte increases. Extrapolating the recovery to a theoretical zero flow rate can provide an estimate of the true extracellular concentration.

    • Retrodialysis (Reverse Dialysis): A known concentration of the analyte is added to the perfusate, and its disappearance from the perfusate is measured to estimate the in vivo recovery.

  • Question: What are the optimal storage conditions for this compound solutions?

  • Answer: this compound dihydrochloride stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Data Presentation

Table 1: Illustrative In Vitro Recovery of Dopamine at Different Flow Rates

Disclaimer: The following table provides illustrative data based on typical findings for dopamine, a key analyte in this compound studies. Actual recovery rates for this compound may vary and should be determined empirically.

Flow Rate (µL/min)Average In Vitro Recovery of Dopamine (%)
0.5~45%
1.0~35%
1.5~25%
2.0~15%

Table 2: Comparison of In Vivo Microdialysis Calibration Techniques

Calibration MethodPrincipleAdvantagesDisadvantages
No-Net-Flux Determine the perfusate concentration at which there is no net diffusion across the probe membrane.Provides an accurate estimate of the absolute extracellular concentration.Time-consuming and requires multiple perfusion periods with different concentrations.
Slow-Flow-Rate (Zero-Flow) Extrapolate analyte recovery to a theoretical zero flow rate where recovery is 100%.Conceptually straightforward.Requires very low and stable flow rates, which can be technically challenging.
Retrodialysis A known concentration of the analyte is perfused through the probe, and its loss is measured to estimate recovery.Relatively simple to perform.Assumes that the rate of diffusion into the tissue is the same as the rate of diffusion out of the tissue, which may not always be the case.

Experimental Protocols

Detailed Methodology for a this compound Microdialysis Experiment in Rats

  • Animal Preparation:

    • Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum or nucleus accumbens).

  • Microdialysis Probe Implantation:

    • Slowly lower the microdialysis probe to the desired stereotaxic coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours to minimize the effects of tissue trauma.

  • Microdialysis System Setup:

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Use PEEK tubing if adsorption is a concern.

    • Prepare sterile aCSF or Ringer's solution for perfusion.

  • Experiment Initiation:

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 60-90 minutes to establish a stable baseline of the analyte of interest (e.g., dopamine).

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • This compound Administration:

    • Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples throughout the drug administration period and for a sufficient time afterward to observe the full effect and return to baseline.

  • Sample Handling and Analysis:

    • Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer to prevent degradation of the analyte.

    • Analyze the samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

Mandatory Visualization

GBR12783_Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation & Surgery Probe_Implant Probe Implantation Animal_Prep->Probe_Implant System_Setup Microdialysis System Setup Probe_Implant->System_Setup Stabilization Stabilization & Baseline Collection System_Setup->Stabilization Drug_Admin This compound Administration Stabilization->Drug_Admin Sample_Collection Dialysate Sample Collection Drug_Admin->Sample_Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage HPLC_Analysis HPLC-ED or LC-MS/MS Analysis Sample_Storage->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for a this compound microdialysis experiment.

GBR12783_DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicle Dopamine_ext Extracellular Dopamine Dopamine_vesicle->Dopamine_ext Release GBR12783 This compound GBR12783->DAT Inhibition Dopamine_ext->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_ext->Dopamine_receptor Binding Postsynaptic_signaling Postsynaptic Signaling Cascade Dopamine_receptor->Postsynaptic_signaling Activation

Caption: this compound inhibits dopamine reuptake at the presynaptic terminal.

References

How to minimize variability in GBR 12783 microdialysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in GBR 12783 microdialysis experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

High Baseline Variability

  • Question: Why is the baseline for my analyte showing significant fluctuations before this compound administration?

  • Answer: High baseline variability can be caused by several factors:

    • Insufficient Equilibration Time: The tissue surrounding the microdialysis probe needs time to recover from the insertion trauma. A stabilization period of at least an hour is often necessary to allow the tissue to return to a more physiological state.[1]

    • Inconsistent Flow Rate: A stable and consistent flow rate is crucial for reproducible results.[2] Fluctuations from the pump can directly impact the diffusion gradient and, consequently, the analyte concentration in the dialysate. Ensure your syringe pump is functioning correctly and that there are no leaks or blockages in the tubing.

    • Improper Probe Placement: The surgical implantation of the microdialysis probe can cause tissue damage, leading to localized inflammation and disruption of the blood-brain barrier.[2] This can result in an unstable baseline. A recovery period of at least 24 hours after surgery is recommended to minimize these effects.[2]

    • Perfusate Composition: The ionic composition of the perfusate should ideally match that of the brain's extracellular fluid to avoid altering the basal outflow of neurotransmitters like dopamine.[3]

Low Analyte Recovery

  • Question: I am getting very low or no detectable levels of this compound or my target analyte in the dialysate. What could be the cause?

  • Answer: Low analyte recovery is a common issue and can be attributed to:

    • Adsorption to Tubing and Probe: this compound is a hydrophobic compound, which can lead to non-specific binding to the surfaces of the microdialysis apparatus, including the tubing and the probe itself. This is a major challenge that can lead to inaccurate quantification and low recovery rates. Consider using PEEK tubing as an alternative to FEP tubing for "sticky" substances.

    • Inappropriate Probe Membrane Cut-off: The molecular weight cut-off (MWCO) of the probe membrane should be significantly larger than the molecular weight of this compound (485.49 g/mol ) to ensure efficient diffusion.

    • High Flow Rate: The recovery of an analyte is inversely proportional to the perfusion flow rate. Slower flow rates allow for more complete equilibration between the perfusate and the extracellular fluid, leading to higher recovery.

    • Analyte Instability: Ensure that this compound is stable in your perfusate solution at the experimental temperature. Stock solutions of this compound dihydrochloride are stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Inconsistent Results Between Subjects

  • Question: Why am I observing high variability in the effects of this compound between different animals?

  • Answer: Inter-animal variability can stem from:

    • Differences in Probe Placement: Even small variations in the stereotaxic coordinates for probe implantation can lead to sampling from slightly different brain regions, which may have different densities of dopamine transporters.

    • Varying Degrees of Tissue Trauma: The extent of tissue damage during probe implantation can differ between animals, affecting the local neurochemical environment.

    • Physiological Differences: Individual differences in metabolism and drug distribution can contribute to variability in the response to this compound.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about experimental design and best practices.

  • Question: What is the recommended perfusate for this compound microdialysis?

  • Answer: The perfusate should be a sterile, artificial cerebrospinal fluid (aCSF) or Ringer's solution with an ionic composition that closely mimics the brain's extracellular fluid. This helps to maintain the physiological integrity of the surrounding tissue and minimize alterations in basal neurotransmitter levels. The pH of the perfusate should also be carefully controlled and maintained within a physiological range.

  • Question: How can I calibrate my microdialysis probe for this compound?

  • Answer: In vivo calibration is crucial for obtaining accurate quantitative data. Common methods include:

    • No-Net-Flux Method: This involves perfusing the probe with several different concentrations of this compound and measuring the concentration in the dialysate. The point at which there is no net movement of the analyte across the membrane represents the extracellular concentration.

    • Slow-Flow-Rate Method (Zero-Flow): By progressively lowering the flow rate, the recovery of the analyte increases. Extrapolating the recovery to a theoretical zero flow rate can provide an estimate of the true extracellular concentration.

    • Retrodialysis (Reverse Dialysis): A known concentration of the analyte is added to the perfusate, and its disappearance from the perfusate is measured to estimate the in vivo recovery.

  • Question: What are the optimal storage conditions for this compound solutions?

  • Answer: this compound dihydrochloride stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Data Presentation

Table 1: Illustrative In Vitro Recovery of Dopamine at Different Flow Rates

Disclaimer: The following table provides illustrative data based on typical findings for dopamine, a key analyte in this compound studies. Actual recovery rates for this compound may vary and should be determined empirically.

Flow Rate (µL/min)Average In Vitro Recovery of Dopamine (%)
0.5~45%
1.0~35%
1.5~25%
2.0~15%

Table 2: Comparison of In Vivo Microdialysis Calibration Techniques

Calibration MethodPrincipleAdvantagesDisadvantages
No-Net-Flux Determine the perfusate concentration at which there is no net diffusion across the probe membrane.Provides an accurate estimate of the absolute extracellular concentration.Time-consuming and requires multiple perfusion periods with different concentrations.
Slow-Flow-Rate (Zero-Flow) Extrapolate analyte recovery to a theoretical zero flow rate where recovery is 100%.Conceptually straightforward.Requires very low and stable flow rates, which can be technically challenging.
Retrodialysis A known concentration of the analyte is perfused through the probe, and its loss is measured to estimate recovery.Relatively simple to perform.Assumes that the rate of diffusion into the tissue is the same as the rate of diffusion out of the tissue, which may not always be the case.

Experimental Protocols

Detailed Methodology for a this compound Microdialysis Experiment in Rats

  • Animal Preparation:

    • Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum or nucleus accumbens).

  • Microdialysis Probe Implantation:

    • Slowly lower the microdialysis probe to the desired stereotaxic coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours to minimize the effects of tissue trauma.

  • Microdialysis System Setup:

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Use PEEK tubing if adsorption is a concern.

    • Prepare sterile aCSF or Ringer's solution for perfusion.

  • Experiment Initiation:

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 60-90 minutes to establish a stable baseline of the analyte of interest (e.g., dopamine).

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • This compound Administration:

    • Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples throughout the drug administration period and for a sufficient time afterward to observe the full effect and return to baseline.

  • Sample Handling and Analysis:

    • Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer to prevent degradation of the analyte.

    • Analyze the samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

Mandatory Visualization

GBR12783_Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation & Surgery Probe_Implant Probe Implantation Animal_Prep->Probe_Implant System_Setup Microdialysis System Setup Probe_Implant->System_Setup Stabilization Stabilization & Baseline Collection System_Setup->Stabilization Drug_Admin This compound Administration Stabilization->Drug_Admin Sample_Collection Dialysate Sample Collection Drug_Admin->Sample_Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage HPLC_Analysis HPLC-ED or LC-MS/MS Analysis Sample_Storage->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for a this compound microdialysis experiment.

GBR12783_DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicle Dopamine_ext Extracellular Dopamine Dopamine_vesicle->Dopamine_ext Release GBR12783 This compound GBR12783->DAT Inhibition Dopamine_ext->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_ext->Dopamine_receptor Binding Postsynaptic_signaling Postsynaptic Signaling Cascade Dopamine_receptor->Postsynaptic_signaling Activation

Caption: this compound inhibits dopamine reuptake at the presynaptic terminal.

References

Preventing GBR 12783 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GBR 12783 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions of this compound dihydrochloride (B599025).[1][2][3]

Q2: What is the maximum solubility of this compound dihydrochloride in DMSO?

A2: The maximum reported solubility of this compound dihydrochloride in DMSO is approximately 41.67 mg/mL, which corresponds to a molar concentration of 85.83 mM.[1] Another source suggests a maximum concentration of 50 mM (24.27 mg/mL). It is advisable to start with a concentration within this range and visually confirm complete dissolution.

Q3: Can I use other solvents to prepare this compound stock solutions?

A3: While DMSO is the primary recommendation, other solvents have been reported with limited success. This compound dihydrochloride is reportedly soluble in water up to 10 mM with gentle warming, though stability may be a concern. It is described as slightly soluble in acetonitrile. Due to the limited quantitative data for solvents other than DMSO, it is highly recommended to perform small-scale solubility tests before preparing a large stock solution in an alternative solvent.

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: To prevent precipitation and degradation, store your this compound stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Q5: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?

A5: Precipitation from a DMSO stock solution upon storage can be due to several factors:

  • Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Supersaturation: The initial stock solution may have been supersaturated. Even if the compound initially dissolves (especially with heating), it can precipitate out over time as the solution cools or equilibrates.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation.

Data Presentation: this compound Dihydrochloride Solubility

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 24.27 - 41.6750 - 85.83The most effective solvent. Use of anhydrous DMSO is critical.
Water Not specified~10Requires gentle warming. Stability of aqueous solutions may be limited.
Acetonitrile Not specifiedNot specifiedDescribed as "slightly soluble".
Ethanol No data availableNo data availableEmpirical testing is recommended.
PBS (pH 7.4) No data availableNo data availablePrecipitation is likely when diluting a DMSO stock into PBS.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution in DMSO

Materials:

  • This compound dihydrochloride powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile, single-use microcentrifuge tubes for aliquoting

Procedure:

  • Equilibrate: Allow the vial of this compound dihydrochloride powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound dihydrochloride powder and transfer it to the sterile glass vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock, add the corresponding volume of DMSO to your weighed powder).

  • Dissolve:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 10-15 minutes.

    • Gentle warming (up to 60°C) can be applied to aid dissolution, but avoid excessive heat to prevent degradation.

  • Aliquot: Once the this compound is completely dissolved and the solution is clear, immediately aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock.

  • Store: Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

Troubleshooting Guide

Issue: Precipitation observed in the this compound stock solution.

This troubleshooting guide provides a logical workflow to identify and resolve the issue of this compound precipitation.

G Troubleshooting this compound Precipitation start Precipitation Observed check_solvent Was anhydrous, high-purity DMSO used? start->check_solvent check_concentration Is the concentration below the max solubility limit? check_solvent->check_concentration Yes solution_no_dmso Use fresh, anhydrous DMSO. check_solvent->solution_no_dmso No check_storage Was the solution stored properly (-20°C or -80°C)? check_concentration->check_storage Yes solution_concentration Prepare a more dilute solution. check_concentration->solution_concentration No check_freeze_thaw Were repeated freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes solution_storage Store at recommended temperatures. check_storage->solution_storage No solution_freeze_thaw Aliquot stock into single-use volumes. check_freeze_thaw->solution_freeze_thaw No redissolve Attempt to redissolve precipitate (vortex, sonicate, gentle warming). check_freeze_thaw->redissolve Yes solution_no_dmso->redissolve solution_concentration->redissolve solution_storage->redissolve solution_freeze_thaw->redissolve success Precipitate Dissolved redissolve->success Successful fail Precipitate Persists redissolve->fail Unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

Mandatory Visualization

Mechanism of Action: this compound and Dopamine (B1211576) Reuptake

This compound is a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reabsorption of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.

G This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding gbr12783 This compound gbr12783->dat Inhibition

Caption: this compound inhibits dopamine reuptake at the synapse.

References

Preventing GBR 12783 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GBR 12783 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions of this compound dihydrochloride.[1][2][3]

Q2: What is the maximum solubility of this compound dihydrochloride in DMSO?

A2: The maximum reported solubility of this compound dihydrochloride in DMSO is approximately 41.67 mg/mL, which corresponds to a molar concentration of 85.83 mM.[1] Another source suggests a maximum concentration of 50 mM (24.27 mg/mL). It is advisable to start with a concentration within this range and visually confirm complete dissolution.

Q3: Can I use other solvents to prepare this compound stock solutions?

A3: While DMSO is the primary recommendation, other solvents have been reported with limited success. This compound dihydrochloride is reportedly soluble in water up to 10 mM with gentle warming, though stability may be a concern. It is described as slightly soluble in acetonitrile. Due to the limited quantitative data for solvents other than DMSO, it is highly recommended to perform small-scale solubility tests before preparing a large stock solution in an alternative solvent.

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: To prevent precipitation and degradation, store your this compound stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Q5: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?

A5: Precipitation from a DMSO stock solution upon storage can be due to several factors:

  • Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Supersaturation: The initial stock solution may have been supersaturated. Even if the compound initially dissolves (especially with heating), it can precipitate out over time as the solution cools or equilibrates.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation.

Data Presentation: this compound Dihydrochloride Solubility

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 24.27 - 41.6750 - 85.83The most effective solvent. Use of anhydrous DMSO is critical.
Water Not specified~10Requires gentle warming. Stability of aqueous solutions may be limited.
Acetonitrile Not specifiedNot specifiedDescribed as "slightly soluble".
Ethanol No data availableNo data availableEmpirical testing is recommended.
PBS (pH 7.4) No data availableNo data availablePrecipitation is likely when diluting a DMSO stock into PBS.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution in DMSO

Materials:

  • This compound dihydrochloride powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile, single-use microcentrifuge tubes for aliquoting

Procedure:

  • Equilibrate: Allow the vial of this compound dihydrochloride powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound dihydrochloride powder and transfer it to the sterile glass vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock, add the corresponding volume of DMSO to your weighed powder).

  • Dissolve:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 10-15 minutes.

    • Gentle warming (up to 60°C) can be applied to aid dissolution, but avoid excessive heat to prevent degradation.

  • Aliquot: Once the this compound is completely dissolved and the solution is clear, immediately aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock.

  • Store: Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

Troubleshooting Guide

Issue: Precipitation observed in the this compound stock solution.

This troubleshooting guide provides a logical workflow to identify and resolve the issue of this compound precipitation.

G Troubleshooting this compound Precipitation start Precipitation Observed check_solvent Was anhydrous, high-purity DMSO used? start->check_solvent check_concentration Is the concentration below the max solubility limit? check_solvent->check_concentration Yes solution_no_dmso Use fresh, anhydrous DMSO. check_solvent->solution_no_dmso No check_storage Was the solution stored properly (-20°C or -80°C)? check_concentration->check_storage Yes solution_concentration Prepare a more dilute solution. check_concentration->solution_concentration No check_freeze_thaw Were repeated freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes solution_storage Store at recommended temperatures. check_storage->solution_storage No solution_freeze_thaw Aliquot stock into single-use volumes. check_freeze_thaw->solution_freeze_thaw No redissolve Attempt to redissolve precipitate (vortex, sonicate, gentle warming). check_freeze_thaw->redissolve Yes solution_no_dmso->redissolve solution_concentration->redissolve solution_storage->redissolve solution_freeze_thaw->redissolve success Precipitate Dissolved redissolve->success Successful fail Precipitate Persists redissolve->fail Unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

Mandatory Visualization

Mechanism of Action: this compound and Dopamine Reuptake

This compound is a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reabsorption of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.

G This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding gbr12783 This compound gbr12783->dat Inhibition

Caption: this compound inhibits dopamine reuptake at the synapse.

References

Addressing reproducibility issues in GBR 12783 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential reproducibility issues in research involving GBR 12783. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dopamine (B1211576) reuptake inhibitor.[1][2] Its primary mechanism of action is to block the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[1][3] This inhibition is competitive and time-dependent.[1]

Q2: How selective is this compound for the dopamine transporter?

A2: this compound exhibits high selectivity for the dopamine transporter (DAT) over the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). Depending on the experimental conditions and animal species, it has been reported to be 18 to 90 times more potent at inhibiting dopamine uptake compared to norepinephrine uptake, and 85 to 300 times more potent compared to serotonin uptake.

Q3: What is the significance of the time-dependent inhibition by this compound?

A3: The inhibitory effect of this compound on dopamine uptake increases with the duration of exposure. This is due to a two-step binding process where an initial complex between this compound and the dopamine transporter isomerizes to a more stable, higher-affinity state. This is a critical factor for experimental design, as pre-incubation with this compound can lead to significantly lower IC50 values compared to experiments without a pre-incubation period.

Q4: How should I prepare and store this compound solutions?

A4: this compound is typically available as a dihydrochloride (B599025) salt. It is recommended to prepare stock solutions in a suitable solvent, such as sterile water or DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Q5: What are the typical concentrations of this compound used in experiments?

A5: The effective concentration of this compound varies depending on the experimental setup. For in vitro dopamine uptake assays, IC50 values are in the low nanomolar range (e.g., 1.2-1.8 nM in rodent striatal synaptosomes). For in vivo studies, such as microdialysis or behavioral experiments in rodents, doses typically range from 5 to 20 mg/kg administered intraperitoneally.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TransporterParameterValue (nM)SpeciesPreparationReference
Dopamine Transporter (DAT)IC501.8RatStriatal Synaptosomes
Dopamine Transporter (DAT)IC501.2MouseStriatal Synaptosomes
Norepinephrine Transporter (NET)IC50~32 - 162Rat/MouseBrain Synaptosomes
Serotonin Transporter (SERT)IC50~153 - 540Rat/MouseBrain Synaptosomes

*Values are estimated based on the reported selectivity ratios from Bonnet JJ, et al. (1986).

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound in dopamine uptake assays.

  • Question: My calculated IC50 values for this compound are inconsistent across experiments. What could be the cause?

  • Answer: High variability in IC50 values can stem from several factors:

    • Pre-incubation Time: this compound exhibits time-dependent inhibition. Inconsistent or absent pre-incubation of your tissue or cell preparation with this compound before adding the radiolabeled dopamine will lead to variable results. Ensure a standardized pre-incubation period in your protocol.

    • Synaptosome Quality: The viability and integrity of your synaptosome preparation are crucial. Ensure consistent and rapid tissue harvesting and homogenization procedures. Post-mortem delay can significantly impact dopamine uptake.

    • Temperature: Dopamine uptake is an active process that is sensitive to temperature. Maintain a consistent temperature (typically 37°C) throughout the incubation steps.

    • Buffer Composition: The ionic composition of your assay buffer, particularly the concentration of sodium ions, can influence the binding of this compound to the dopamine transporter. Use a consistent and well-defined buffer system.

Issue 2: Apparent low potency of this compound in my experiments.

  • Question: The potency of this compound in my assay is much lower than reported in the literature. Why might this be?

  • Answer: A perceived lower potency of this compound could be due to:

    • Lack of Pre-incubation: As mentioned, omitting a pre-incubation step will result in a higher apparent IC50 value.

    • Suboptimal Assay Conditions: Ensure that the concentration of radiolabeled dopamine used is appropriate (ideally at or below its Km for the transporter) and that the incubation time for the uptake is within the linear range.

    • Compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Ensure solutions are stored correctly and avoid repeated freeze-thaw cycles.

    • Protein Concentration: High concentrations of synaptosomal protein in the assay can lead to rapid depletion of the radiolabeled substrate, potentially affecting the accuracy of the results.

Issue 3: Off-target effects observed at higher concentrations of this compound.

  • Question: I am observing effects that may not be related to dopamine transporter inhibition when using higher concentrations of this compound. Is this expected?

  • Answer: While this compound is highly selective for the dopamine transporter, its selectivity is not absolute. At higher concentrations (in the high nanomolar to micromolar range), it can begin to inhibit the norepinephrine and serotonin transporters. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects. For in vivo studies, consider potential pharmacokinetic and pharmacodynamic factors that might lead to higher brain concentrations than anticipated.

Experimental Protocols

1. Dopamine Uptake Inhibition Assay using Rat Striatal Synaptosomes

  • Objective: To determine the IC50 value of this compound for the inhibition of [³H]dopamine uptake.

  • Methodology:

    • Synaptosome Preparation:

      • Dissect rat striata on ice and homogenize in ice-cold 0.32 M sucrose (B13894) solution.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting pellet (the crude synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

    • Uptake Assay:

      • In a 96-well plate, add varying concentrations of this compound to the synaptosomal preparation. For control wells, add vehicle.

      • Pre-incubate the plate at 37°C for 15-30 minutes.

      • Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear phase.

      • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

      • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis:

      • Determine non-specific uptake in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM nomifensine).

      • Subtract non-specific uptake from all measurements to obtain specific uptake.

      • Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

      • Calculate the IC50 value using non-linear regression analysis.

2. Competitive Radioligand Binding Assay for the Dopamine Transporter

  • Objective: To determine the Ki of this compound for the dopamine transporter.

  • Methodology:

    • Membrane Preparation:

      • Prepare a crude membrane fraction from a brain region rich in DAT (e.g., rat striatum) or from cells expressing recombinant DAT. This typically involves homogenization followed by differential centrifugation.

    • Binding Assay:

      • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12909) and varying concentrations of this compound.

      • Incubate at room temperature or 37°C for a sufficient time to reach equilibrium.

      • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

      • Measure the radioactivity retained on the filters.

    • Data Analysis:

      • Determine non-specific binding in the presence of a saturating concentration of a standard DAT inhibitor.

      • Calculate the IC50 value of this compound from the competition curve.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Mandatory Visualization

Dopamine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic Presynaptic Dopaminergic Neuron postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle dopamine_vesicle d1_receptor D1 Receptor dopamine_vesicle->d1_receptor Binds d2_receptor D2 Receptor dopamine_vesicle->d2_receptor Binds synaptic_cleft Synaptic Cleft dopamine_vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) gbr This compound gbr->dat Inhibition signal_transduction Signal Transduction d1_receptor->signal_transduction d2_receptor->signal_transduction synaptic_cleft->dat Reuptake

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Dopamine_Uptake_Assay_Workflow start Start prep_synaptosomes Prepare Striatal Synaptosomes start->prep_synaptosomes add_gbr Add this compound (or vehicle) prep_synaptosomes->add_gbr pre_incubate Pre-incubate (e.g., 15-30 min at 37°C) add_gbr->pre_incubate add_da Add [³H]Dopamine pre_incubate->add_da incubate Incubate (e.g., 5-10 min at 37°C) add_da->incubate terminate Terminate Uptake (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 Calculation) count->analyze end End analyze->end

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Reproducibility_Factors reproducibility Reproducibility of This compound Research compound Compound Factors compound->reproducibility purity Purity & Stability compound->purity concentration Accurate Concentration compound->concentration assay Assay Parameters assay->reproducibility preincubation Pre-incubation Time assay->preincubation temperature Temperature Control assay->temperature buffer Buffer Composition (Ions) assay->buffer biological Biological Material biological->reproducibility tissue_quality Tissue/Cell Viability biological->tissue_quality species_diff Species Differences biological->species_diff data_analysis Data Analysis data_analysis->reproducibility model Curve Fitting Model data_analysis->model stats Appropriate Statistics data_analysis->stats

Caption: Key factors influencing the reproducibility of this compound research.

References

Addressing reproducibility issues in GBR 12783 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential reproducibility issues in research involving GBR 12783. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dopamine reuptake inhibitor.[1][2] Its primary mechanism of action is to block the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[1][3] This inhibition is competitive and time-dependent.[1]

Q2: How selective is this compound for the dopamine transporter?

A2: this compound exhibits high selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT). Depending on the experimental conditions and animal species, it has been reported to be 18 to 90 times more potent at inhibiting dopamine uptake compared to norepinephrine uptake, and 85 to 300 times more potent compared to serotonin uptake.

Q3: What is the significance of the time-dependent inhibition by this compound?

A3: The inhibitory effect of this compound on dopamine uptake increases with the duration of exposure. This is due to a two-step binding process where an initial complex between this compound and the dopamine transporter isomerizes to a more stable, higher-affinity state. This is a critical factor for experimental design, as pre-incubation with this compound can lead to significantly lower IC50 values compared to experiments without a pre-incubation period.

Q4: How should I prepare and store this compound solutions?

A4: this compound is typically available as a dihydrochloride salt. It is recommended to prepare stock solutions in a suitable solvent, such as sterile water or DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Q5: What are the typical concentrations of this compound used in experiments?

A5: The effective concentration of this compound varies depending on the experimental setup. For in vitro dopamine uptake assays, IC50 values are in the low nanomolar range (e.g., 1.2-1.8 nM in rodent striatal synaptosomes). For in vivo studies, such as microdialysis or behavioral experiments in rodents, doses typically range from 5 to 20 mg/kg administered intraperitoneally.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TransporterParameterValue (nM)SpeciesPreparationReference
Dopamine Transporter (DAT)IC501.8RatStriatal Synaptosomes
Dopamine Transporter (DAT)IC501.2MouseStriatal Synaptosomes
Norepinephrine Transporter (NET)IC50~32 - 162Rat/MouseBrain Synaptosomes
Serotonin Transporter (SERT)IC50~153 - 540Rat/MouseBrain Synaptosomes

*Values are estimated based on the reported selectivity ratios from Bonnet JJ, et al. (1986).

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound in dopamine uptake assays.

  • Question: My calculated IC50 values for this compound are inconsistent across experiments. What could be the cause?

  • Answer: High variability in IC50 values can stem from several factors:

    • Pre-incubation Time: this compound exhibits time-dependent inhibition. Inconsistent or absent pre-incubation of your tissue or cell preparation with this compound before adding the radiolabeled dopamine will lead to variable results. Ensure a standardized pre-incubation period in your protocol.

    • Synaptosome Quality: The viability and integrity of your synaptosome preparation are crucial. Ensure consistent and rapid tissue harvesting and homogenization procedures. Post-mortem delay can significantly impact dopamine uptake.

    • Temperature: Dopamine uptake is an active process that is sensitive to temperature. Maintain a consistent temperature (typically 37°C) throughout the incubation steps.

    • Buffer Composition: The ionic composition of your assay buffer, particularly the concentration of sodium ions, can influence the binding of this compound to the dopamine transporter. Use a consistent and well-defined buffer system.

Issue 2: Apparent low potency of this compound in my experiments.

  • Question: The potency of this compound in my assay is much lower than reported in the literature. Why might this be?

  • Answer: A perceived lower potency of this compound could be due to:

    • Lack of Pre-incubation: As mentioned, omitting a pre-incubation step will result in a higher apparent IC50 value.

    • Suboptimal Assay Conditions: Ensure that the concentration of radiolabeled dopamine used is appropriate (ideally at or below its Km for the transporter) and that the incubation time for the uptake is within the linear range.

    • Compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Ensure solutions are stored correctly and avoid repeated freeze-thaw cycles.

    • Protein Concentration: High concentrations of synaptosomal protein in the assay can lead to rapid depletion of the radiolabeled substrate, potentially affecting the accuracy of the results.

Issue 3: Off-target effects observed at higher concentrations of this compound.

  • Question: I am observing effects that may not be related to dopamine transporter inhibition when using higher concentrations of this compound. Is this expected?

  • Answer: While this compound is highly selective for the dopamine transporter, its selectivity is not absolute. At higher concentrations (in the high nanomolar to micromolar range), it can begin to inhibit the norepinephrine and serotonin transporters. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects. For in vivo studies, consider potential pharmacokinetic and pharmacodynamic factors that might lead to higher brain concentrations than anticipated.

Experimental Protocols

1. Dopamine Uptake Inhibition Assay using Rat Striatal Synaptosomes

  • Objective: To determine the IC50 value of this compound for the inhibition of [³H]dopamine uptake.

  • Methodology:

    • Synaptosome Preparation:

      • Dissect rat striata on ice and homogenize in ice-cold 0.32 M sucrose solution.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting pellet (the crude synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

    • Uptake Assay:

      • In a 96-well plate, add varying concentrations of this compound to the synaptosomal preparation. For control wells, add vehicle.

      • Pre-incubate the plate at 37°C for 15-30 minutes.

      • Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear phase.

      • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

      • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis:

      • Determine non-specific uptake in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM nomifensine).

      • Subtract non-specific uptake from all measurements to obtain specific uptake.

      • Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

      • Calculate the IC50 value using non-linear regression analysis.

2. Competitive Radioligand Binding Assay for the Dopamine Transporter

  • Objective: To determine the Ki of this compound for the dopamine transporter.

  • Methodology:

    • Membrane Preparation:

      • Prepare a crude membrane fraction from a brain region rich in DAT (e.g., rat striatum) or from cells expressing recombinant DAT. This typically involves homogenization followed by differential centrifugation.

    • Binding Assay:

      • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12909) and varying concentrations of this compound.

      • Incubate at room temperature or 37°C for a sufficient time to reach equilibrium.

      • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

      • Measure the radioactivity retained on the filters.

    • Data Analysis:

      • Determine non-specific binding in the presence of a saturating concentration of a standard DAT inhibitor.

      • Calculate the IC50 value of this compound from the competition curve.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Mandatory Visualization

Dopamine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic Presynaptic Dopaminergic Neuron postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle dopamine_vesicle d1_receptor D1 Receptor dopamine_vesicle->d1_receptor Binds d2_receptor D2 Receptor dopamine_vesicle->d2_receptor Binds synaptic_cleft Synaptic Cleft dopamine_vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) gbr This compound gbr->dat Inhibition signal_transduction Signal Transduction d1_receptor->signal_transduction d2_receptor->signal_transduction synaptic_cleft->dat Reuptake

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Dopamine_Uptake_Assay_Workflow start Start prep_synaptosomes Prepare Striatal Synaptosomes start->prep_synaptosomes add_gbr Add this compound (or vehicle) prep_synaptosomes->add_gbr pre_incubate Pre-incubate (e.g., 15-30 min at 37°C) add_gbr->pre_incubate add_da Add [³H]Dopamine pre_incubate->add_da incubate Incubate (e.g., 5-10 min at 37°C) add_da->incubate terminate Terminate Uptake (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 Calculation) count->analyze end End analyze->end

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Reproducibility_Factors reproducibility Reproducibility of This compound Research compound Compound Factors compound->reproducibility purity Purity & Stability compound->purity concentration Accurate Concentration compound->concentration assay Assay Parameters assay->reproducibility preincubation Pre-incubation Time assay->preincubation temperature Temperature Control assay->temperature buffer Buffer Composition (Ions) assay->buffer biological Biological Material biological->reproducibility tissue_quality Tissue/Cell Viability biological->tissue_quality species_diff Species Differences biological->species_diff data_analysis Data Analysis data_analysis->reproducibility model Curve Fitting Model data_analysis->model stats Appropriate Statistics data_analysis->stats

Caption: Key factors influencing the reproducibility of this compound research.

References

Technical Support Center: GBR 12783 Binding Kinetics In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting in vitro GBR 12783 binding assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these experiments.

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific binding signal and reduce the assay window. Here are potential causes and solutions:

Potential Cause Recommended Solution
Inappropriate Blocking Agents Use blocking agents like bovine serum albumin (BSA) or casein in your assay buffer to reduce the binding of the radioligand to non-receptor components.
Suboptimal Incubation Time and Temperature Reduce the incubation time and/or lower the temperature. However, ensure that equilibrium for specific binding is still achieved.[1]
Inefficient Washing Steps (Filtration Assays) Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1] Using cold buffer minimizes the dissociation of specifically bound ligand.[1]
High Radioligand Concentration Use a radioligand concentration at or below the Kd value for the receptor.[2] High concentrations can lead to increased binding to non-receptor sites.
Lipophilicity of the Radioligand Highly lipophilic radioligands can partition into the cell membrane, leading to high NSB. Consider using a different radioligand with lower lipophilicity if possible.

Issue 2: Low or No Specific Binding

A lack of detectable specific binding can be due to several factors related to the reagents or assay conditions.

Potential Cause Recommended Solution
Degraded or Inactive Receptor Preparation Ensure proper storage and handling of your membrane preparations or cells. Confirm receptor integrity and presence using methods like Western blotting.[1]
Incorrect Radioligand Concentration Verify the concentration of your radioligand stock and ensure accurate dilutions. A lower-than-expected concentration will result in a weak signal.
Suboptimal Ionic Conditions The binding of [3H]this compound is sensitive to ionic strength. Low concentrations of Na+ (around 10 mM) are required for maximal binding. Higher concentrations of other cations like K+, Ca2+, and Mg2+ can be inhibitory.
Incorrect pH of Assay Buffer The affinity of ligands to the dopamine (B1211576) transporter can be pH-dependent. Ensure your buffer pH is optimized and stable throughout the experiment.
Insufficient Incubation Time Ensure the incubation is long enough to reach equilibrium, especially at lower radioligand concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting this compound binding kinetics?

A1: The primary factors include:

  • Ionic Composition: The presence and concentration of specific ions, particularly sodium (Na+), are critical. Low Na+ concentrations (around 10 mM) enhance the affinity of [3H]this compound. Other cations like K+, Ca2+, and Mg2+ can act as competitive inhibitors.

  • Temperature: Binding is temperature-dependent. Experiments are often conducted at 0°C, 20°C, or 37°C, which will affect the on- and off-rates of the ligand.

  • pH: The pH of the incubation buffer can influence the charge state of both the ligand and the receptor, thereby affecting binding affinity.

  • Membrane Preparation: The quality and source of the biological material (e.g., rat striatal membranes, synaptosomes) are crucial for obtaining robust and reproducible results.

Q2: How do I determine the optimal concentration of radioligand to use?

A2: For competition binding assays, it is recommended to use a single concentration of radioligand at or below its equilibrium dissociation constant (Kd). For saturation binding experiments, a range of concentrations spanning from approximately 1/10th to 10 times the Kd is typically used to generate a full binding curve.

Q3: What is the purpose of including a "blank" or "non-specific binding" control?

A3: Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. To measure this, a high concentration of an unlabeled ligand that also binds to the receptor is included in a set of tubes. This unlabeled ligand will displace the radioligand from the specific receptor sites, leaving only the non-specifically bound radioligand. Subtracting the non-specific binding from the total binding yields the specific binding to the receptor of interest.

Q4: Can this compound binding be affected by the presence of other drugs?

A4: Yes. This compound binds to the dopamine transporter. Therefore, other dopamine uptake inhibitors will competitively inhibit its binding. It is important to consider potential interactions if you are screening novel compounds.

Quantitative Data Summary

Table 1: Ionic Effects on [3H]this compound Binding

IonConcentrationEffect on BindingReference
Na+ 3 to 10 mMEnhanced affinity without affecting Bmax
Na+ >10 mM to 130 mMPlateaued and then slightly decreased binding
K+ 15 mM (in 10 mM Na+)Competitive inhibitor
Ca2+ 0.13 mM (in 10 mM Na+)Competitive inhibitor
Mg2+ -Competitive inhibitor

Experimental Protocols

Protocol 1: [3H]this compound Saturation Binding Assay using Filtration

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Setup:

  • Prepare serial dilutions of [3H]this compound in assay buffer. A typical concentration range would be 0.1 to 20 nM.
  • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
  • To the non-specific binding tubes, add a high concentration of an unlabeled dopamine uptake inhibitor (e.g., 10 µM GBR 12909 or cocaine) to saturate the specific binding sites.
  • Add the membrane preparation to all tubes (typically 50-100 µg of protein per tube).
  • Add the appropriate concentration of [3H]this compound to all tubes.
  • The final assay volume is typically 250-500 µL.

3. Incubation:

  • Incubate the tubes at a defined temperature (e.g., 4°C, 25°C, or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

4. Filtration and Washing:

  • Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

5. Counting and Data Analysis:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
  • Subtract the average counts per minute (CPM) of the non-specific binding tubes from the average CPM of the total binding tubes to obtain specific binding.
  • Plot specific binding (in fmol/mg protein) against the concentration of [3H]this compound to generate a saturation curve.
  • Use non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis p1 Homogenize Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge Supernatant (High Speed) p2->p3 p4 Wash Pellet p3->p4 p5 Resuspend & Determine Protein Conc. p4->p5 a4 Add Membrane Prep p5->a4 a1 Prepare Radioligand Dilutions a2 Aliquot for Total & NSB a1->a2 a3 Add Unlabeled Ligand to NSB Tubes a2->a3 a3->a4 a5 Add Radioligand a4->a5 i1 Incubate at Defined Temp & Time a5->i1 t1 Filter through Glass Fiber Filters i1->t1 t2 Wash Filters t1->t2 t3 Scintillation Counting t2->t3 d1 Calculate Specific Binding t3->d1 d2 Plot Saturation Curve d1->d2 d3 Determine Kd & Bmax d2->d3

Caption: Workflow for a [3H]this compound saturation binding assay.

troubleshooting_logic start Problem Encountered high_nsb High Non-Specific Binding? start->high_nsb low_specific Low Specific Binding? high_nsb->low_specific No nsb_solutions Solutions for High NSB: - Optimize blocking agents - Adjust incubation time/temp - Improve washing steps - Check radioligand concentration high_nsb->nsb_solutions Yes specific_solutions Solutions for Low Specific Binding: - Check receptor integrity - Verify radioligand concentration - Optimize ionic conditions & pH - Ensure equilibrium is reached low_specific->specific_solutions Yes other_issue Consult further documentation or contact technical support low_specific->other_issue No

Caption: Logic diagram for troubleshooting common this compound binding assay issues.

References

Technical Support Center: GBR 12783 Binding Kinetics In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting in vitro GBR 12783 binding assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these experiments.

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific binding signal and reduce the assay window. Here are potential causes and solutions:

Potential Cause Recommended Solution
Inappropriate Blocking Agents Use blocking agents like bovine serum albumin (BSA) or casein in your assay buffer to reduce the binding of the radioligand to non-receptor components.
Suboptimal Incubation Time and Temperature Reduce the incubation time and/or lower the temperature. However, ensure that equilibrium for specific binding is still achieved.[1]
Inefficient Washing Steps (Filtration Assays) Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1] Using cold buffer minimizes the dissociation of specifically bound ligand.[1]
High Radioligand Concentration Use a radioligand concentration at or below the Kd value for the receptor.[2] High concentrations can lead to increased binding to non-receptor sites.
Lipophilicity of the Radioligand Highly lipophilic radioligands can partition into the cell membrane, leading to high NSB. Consider using a different radioligand with lower lipophilicity if possible.

Issue 2: Low or No Specific Binding

A lack of detectable specific binding can be due to several factors related to the reagents or assay conditions.

Potential Cause Recommended Solution
Degraded or Inactive Receptor Preparation Ensure proper storage and handling of your membrane preparations or cells. Confirm receptor integrity and presence using methods like Western blotting.[1]
Incorrect Radioligand Concentration Verify the concentration of your radioligand stock and ensure accurate dilutions. A lower-than-expected concentration will result in a weak signal.
Suboptimal Ionic Conditions The binding of [3H]this compound is sensitive to ionic strength. Low concentrations of Na+ (around 10 mM) are required for maximal binding. Higher concentrations of other cations like K+, Ca2+, and Mg2+ can be inhibitory.
Incorrect pH of Assay Buffer The affinity of ligands to the dopamine transporter can be pH-dependent. Ensure your buffer pH is optimized and stable throughout the experiment.
Insufficient Incubation Time Ensure the incubation is long enough to reach equilibrium, especially at lower radioligand concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting this compound binding kinetics?

A1: The primary factors include:

  • Ionic Composition: The presence and concentration of specific ions, particularly sodium (Na+), are critical. Low Na+ concentrations (around 10 mM) enhance the affinity of [3H]this compound. Other cations like K+, Ca2+, and Mg2+ can act as competitive inhibitors.

  • Temperature: Binding is temperature-dependent. Experiments are often conducted at 0°C, 20°C, or 37°C, which will affect the on- and off-rates of the ligand.

  • pH: The pH of the incubation buffer can influence the charge state of both the ligand and the receptor, thereby affecting binding affinity.

  • Membrane Preparation: The quality and source of the biological material (e.g., rat striatal membranes, synaptosomes) are crucial for obtaining robust and reproducible results.

Q2: How do I determine the optimal concentration of radioligand to use?

A2: For competition binding assays, it is recommended to use a single concentration of radioligand at or below its equilibrium dissociation constant (Kd). For saturation binding experiments, a range of concentrations spanning from approximately 1/10th to 10 times the Kd is typically used to generate a full binding curve.

Q3: What is the purpose of including a "blank" or "non-specific binding" control?

A3: Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. To measure this, a high concentration of an unlabeled ligand that also binds to the receptor is included in a set of tubes. This unlabeled ligand will displace the radioligand from the specific receptor sites, leaving only the non-specifically bound radioligand. Subtracting the non-specific binding from the total binding yields the specific binding to the receptor of interest.

Q4: Can this compound binding be affected by the presence of other drugs?

A4: Yes. This compound binds to the dopamine transporter. Therefore, other dopamine uptake inhibitors will competitively inhibit its binding. It is important to consider potential interactions if you are screening novel compounds.

Quantitative Data Summary

Table 1: Ionic Effects on [3H]this compound Binding

IonConcentrationEffect on BindingReference
Na+ 3 to 10 mMEnhanced affinity without affecting Bmax
Na+ >10 mM to 130 mMPlateaued and then slightly decreased binding
K+ 15 mM (in 10 mM Na+)Competitive inhibitor
Ca2+ 0.13 mM (in 10 mM Na+)Competitive inhibitor
Mg2+ -Competitive inhibitor

Experimental Protocols

Protocol 1: [3H]this compound Saturation Binding Assay using Filtration

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Setup:

  • Prepare serial dilutions of [3H]this compound in assay buffer. A typical concentration range would be 0.1 to 20 nM.
  • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
  • To the non-specific binding tubes, add a high concentration of an unlabeled dopamine uptake inhibitor (e.g., 10 µM GBR 12909 or cocaine) to saturate the specific binding sites.
  • Add the membrane preparation to all tubes (typically 50-100 µg of protein per tube).
  • Add the appropriate concentration of [3H]this compound to all tubes.
  • The final assay volume is typically 250-500 µL.

3. Incubation:

  • Incubate the tubes at a defined temperature (e.g., 4°C, 25°C, or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

4. Filtration and Washing:

  • Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

5. Counting and Data Analysis:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
  • Subtract the average counts per minute (CPM) of the non-specific binding tubes from the average CPM of the total binding tubes to obtain specific binding.
  • Plot specific binding (in fmol/mg protein) against the concentration of [3H]this compound to generate a saturation curve.
  • Use non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis p1 Homogenize Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge Supernatant (High Speed) p2->p3 p4 Wash Pellet p3->p4 p5 Resuspend & Determine Protein Conc. p4->p5 a4 Add Membrane Prep p5->a4 a1 Prepare Radioligand Dilutions a2 Aliquot for Total & NSB a1->a2 a3 Add Unlabeled Ligand to NSB Tubes a2->a3 a3->a4 a5 Add Radioligand a4->a5 i1 Incubate at Defined Temp & Time a5->i1 t1 Filter through Glass Fiber Filters i1->t1 t2 Wash Filters t1->t2 t3 Scintillation Counting t2->t3 d1 Calculate Specific Binding t3->d1 d2 Plot Saturation Curve d1->d2 d3 Determine Kd & Bmax d2->d3

Caption: Workflow for a [3H]this compound saturation binding assay.

troubleshooting_logic start Problem Encountered high_nsb High Non-Specific Binding? start->high_nsb low_specific Low Specific Binding? high_nsb->low_specific No nsb_solutions Solutions for High NSB: - Optimize blocking agents - Adjust incubation time/temp - Improve washing steps - Check radioligand concentration high_nsb->nsb_solutions Yes specific_solutions Solutions for Low Specific Binding: - Check receptor integrity - Verify radioligand concentration - Optimize ionic conditions & pH - Ensure equilibrium is reached low_specific->specific_solutions Yes other_issue Consult further documentation or contact technical support low_specific->other_issue No

Caption: Logic diagram for troubleshooting common this compound binding assay issues.

References

Technical Support Center: Controlling for GBR 12783's Effects on Other Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GBR 12783 in their experiments. This resource provides in-depth guidance on understanding and controlling for the potential off-target effects of this potent and selective dopamine (B1211576) uptake inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-affinity, selective inhibitor of the dopamine transporter (DAT).[1] Its primary action is to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration and duration of dopamine signaling. It exhibits a competitive and potent inhibition of dopamine uptake, with reported IC50 values in the low nanomolar range.[1][2]

Q2: What are the known off-target effects of this compound?

The main off-target effects of this compound concern its interaction with other monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). While highly selective for DAT, it does exhibit some, albeit significantly lower, affinity for NET and SERT.[1][2] Studies have shown that this compound is 18 to 90 times less effective at inhibiting norepinephrine uptake and 85 to 300 times less effective at inhibiting serotonin uptake compared to its action on dopamine uptake. Additionally, an indirect effect on the cholinergic system, specifically an increase in hippocampal acetylcholine (B1216132) release, has been observed.

Q3: How can I control for the effects of this compound on the noradrenergic and serotonergic systems?

To control for the minor inhibitory effects on NET and SERT, it is crucial to use appropriate experimental controls. This includes:

  • Dose-response curves: Determine the concentration of this compound that selectively inhibits DAT without significantly affecting NET or SERT in your experimental model.

  • Control compounds: Utilize selective inhibitors for NET (e.g., desipramine) and SERT (e.g., fluoxetine) in parallel experiments to delineate the specific contributions of each transporter system to your observed effects.

  • Genetic models: Employ DAT, NET, or SERT knockout animals to confirm that the observed effects of this compound are indeed mediated by its action on the dopamine transporter.

Q4: What is the mechanism behind this compound's effect on acetylcholine release?

The increase in hippocampal acetylcholine release appears to be an indirect effect of this compound's primary action on the dopamine system. The current hypothesis suggests that by increasing dopamine levels, this compound may modulate the activity of other neurotransmitter systems that regulate cholinergic neurons. One possibility is the involvement of dopamine D1 receptors, as D1 receptor antagonism has been shown to counteract the stimulatory effect of other compounds on hippocampal acetylcholine release. Further research is needed to fully elucidate the precise signaling cascade.

Troubleshooting Guides

In Vitro Assays

Troubleshooting High Background in Synaptosome Uptake Assays

Problem Possible Cause Solution
High non-specific binding of radiolabeled neurotransmitter Inadequate washing of synaptosomes after incubation.Ensure thorough and rapid washing of the synaptosome pellets with ice-cold buffer to remove unbound radiolabel.
Filter binding of the radioligand.Pre-soak filters in a solution of the unlabeled neurotransmitter or a suitable blocking agent.
Low-quality or degraded radioligand.Use fresh, high-quality radioligand and store it properly to prevent degradation.
Insufficient blocking of other transporters.Include selective inhibitors for NET and SERT in your assay buffer to ensure you are measuring only DAT-mediated uptake.

Troubleshooting Radioligand Binding Assays

Problem Possible Cause Solution
Low specific binding Insufficient receptor concentration in the membrane preparation.Increase the amount of membrane protein per well.
Degraded radioligand.Use fresh radioligand and minimize freeze-thaw cycles.
Incorrect incubation time or temperature.Optimize incubation conditions to reach equilibrium.
High variability between replicates Inconsistent pipetting or washing.Use calibrated pipettes and ensure consistent and thorough washing of filters.
Aggregation of membrane preparations.Gently sonicate or vortex the membrane suspension before use.
In Vivo Microdialysis

Troubleshooting In Vivo Microdialysis for Neurotransmitter Measurement

Problem Possible Cause Solution
Low or no detectable neurotransmitter levels Poor probe recovery.Calibrate each probe in vitro before implantation to determine its recovery rate. Ensure the probe is correctly placed in the target brain region.
Degradation of neurotransmitters in the dialysate.Collect samples into a solution containing antioxidants (e.g., ascorbic acid) and keep them on ice or in a refrigerated fraction collector.
Clogged probe membrane.Ensure the perfusion fluid is filtered and degassed. If a clog is suspected, gently try to flush the probe with perfusion fluid.
High baseline variability Stress or movement artifacts in the animal.Allow for a sufficient habituation period for the animal in the experimental setup before starting baseline collection.
Inconsistent perfusion flow rate.Use a high-quality, calibrated syringe pump to ensure a stable and accurate flow rate.

Data Presentation

Table 1: In Vitro Selectivity Profile of this compound

TargetParameterValueReference
Dopamine Transporter (DAT)IC50 (Dopamine Uptake)1.8 nM
Norepinephrine Transporter (NET)Selectivity Ratio (vs. DAT)18-90 fold less potent
Serotonin Transporter (SERT)Selectivity Ratio (vs. DAT)85-300 fold less potent
Dopamine Transporter (DAT)Kd ([³H]this compound binding)1.6 nM

Experimental Protocols

Protocol 1: In Vitro Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake.

Materials:

  • Rat striatal tissue

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • This compound

  • Selective inhibitors for NET and SERT (e.g., desipramine, fluoxetine)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C. Include tubes with a saturating concentration of a known DAT inhibitor (e.g., nomifensine) to determine non-specific uptake.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each tube and incubate for a short period (e.g., 5 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific dopamine uptake at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine, Norepinephrine, and Serotonin

Objective: To measure the effect of this compound administration on extracellular levels of monoamines in a specific brain region (e.g., striatum).

Materials:

  • Anesthetized or freely moving rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound

Procedure:

  • Probe Implantation: Under anesthesia, implant a microdialysis probe into the target brain region using a stereotaxic apparatus.

  • Habituation and Baseline Collection: Allow the animal to recover and habituate to the experimental setup. Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration and plot the time course of the drug's effect.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Synaptosome Preparation Synaptosome Preparation Binding Assay Binding Assay Synaptosome Preparation->Binding Assay Uptake Assay Uptake Assay Synaptosome Preparation->Uptake Assay Data Analysis 1 IC50/Ki Determination Binding Assay->Data Analysis 1 Uptake Assay->Data Analysis 1 Overall Interpretation Overall Interpretation Data Analysis 1->Overall Interpretation Microdialysis Microdialysis HPLC-ECD HPLC-ECD Analysis Microdialysis->HPLC-ECD Data Analysis 2 Neurotransmitter Level Analysis HPLC-ECD->Data Analysis 2 Data Analysis 2->Overall Interpretation

Caption: Experimental workflow for assessing this compound selectivity.

signaling_pathway GBR_12783 This compound DAT Dopamine Transporter (DAT) GBR_12783->DAT Inhibits Extracellular_DA Extracellular Dopamine ↑ Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Mediates D1_Receptor Dopamine D1 Receptor Extracellular_DA->D1_Receptor Activates Cholinergic_Neuron Cholinergic Neuron D1_Receptor->Cholinergic_Neuron Modulates ACh_Release Acetylcholine Release ↑ Cholinergic_Neuron->ACh_Release Increases

Caption: Proposed indirect signaling pathway of this compound on acetylcholine release.

References

Technical Support Center: Controlling for GBR 12783's Effects on Other Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GBR 12783 in their experiments. This resource provides in-depth guidance on understanding and controlling for the potential off-target effects of this potent and selective dopamine uptake inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-affinity, selective inhibitor of the dopamine transporter (DAT).[1] Its primary action is to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration and duration of dopamine signaling. It exhibits a competitive and potent inhibition of dopamine uptake, with reported IC50 values in the low nanomolar range.[1][2]

Q2: What are the known off-target effects of this compound?

The main off-target effects of this compound concern its interaction with other monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT). While highly selective for DAT, it does exhibit some, albeit significantly lower, affinity for NET and SERT.[1][2] Studies have shown that this compound is 18 to 90 times less effective at inhibiting norepinephrine uptake and 85 to 300 times less effective at inhibiting serotonin uptake compared to its action on dopamine uptake. Additionally, an indirect effect on the cholinergic system, specifically an increase in hippocampal acetylcholine release, has been observed.

Q3: How can I control for the effects of this compound on the noradrenergic and serotonergic systems?

To control for the minor inhibitory effects on NET and SERT, it is crucial to use appropriate experimental controls. This includes:

  • Dose-response curves: Determine the concentration of this compound that selectively inhibits DAT without significantly affecting NET or SERT in your experimental model.

  • Control compounds: Utilize selective inhibitors for NET (e.g., desipramine) and SERT (e.g., fluoxetine) in parallel experiments to delineate the specific contributions of each transporter system to your observed effects.

  • Genetic models: Employ DAT, NET, or SERT knockout animals to confirm that the observed effects of this compound are indeed mediated by its action on the dopamine transporter.

Q4: What is the mechanism behind this compound's effect on acetylcholine release?

The increase in hippocampal acetylcholine release appears to be an indirect effect of this compound's primary action on the dopamine system. The current hypothesis suggests that by increasing dopamine levels, this compound may modulate the activity of other neurotransmitter systems that regulate cholinergic neurons. One possibility is the involvement of dopamine D1 receptors, as D1 receptor antagonism has been shown to counteract the stimulatory effect of other compounds on hippocampal acetylcholine release. Further research is needed to fully elucidate the precise signaling cascade.

Troubleshooting Guides

In Vitro Assays

Troubleshooting High Background in Synaptosome Uptake Assays

Problem Possible Cause Solution
High non-specific binding of radiolabeled neurotransmitter Inadequate washing of synaptosomes after incubation.Ensure thorough and rapid washing of the synaptosome pellets with ice-cold buffer to remove unbound radiolabel.
Filter binding of the radioligand.Pre-soak filters in a solution of the unlabeled neurotransmitter or a suitable blocking agent.
Low-quality or degraded radioligand.Use fresh, high-quality radioligand and store it properly to prevent degradation.
Insufficient blocking of other transporters.Include selective inhibitors for NET and SERT in your assay buffer to ensure you are measuring only DAT-mediated uptake.

Troubleshooting Radioligand Binding Assays

Problem Possible Cause Solution
Low specific binding Insufficient receptor concentration in the membrane preparation.Increase the amount of membrane protein per well.
Degraded radioligand.Use fresh radioligand and minimize freeze-thaw cycles.
Incorrect incubation time or temperature.Optimize incubation conditions to reach equilibrium.
High variability between replicates Inconsistent pipetting or washing.Use calibrated pipettes and ensure consistent and thorough washing of filters.
Aggregation of membrane preparations.Gently sonicate or vortex the membrane suspension before use.
In Vivo Microdialysis

Troubleshooting In Vivo Microdialysis for Neurotransmitter Measurement

Problem Possible Cause Solution
Low or no detectable neurotransmitter levels Poor probe recovery.Calibrate each probe in vitro before implantation to determine its recovery rate. Ensure the probe is correctly placed in the target brain region.
Degradation of neurotransmitters in the dialysate.Collect samples into a solution containing antioxidants (e.g., ascorbic acid) and keep them on ice or in a refrigerated fraction collector.
Clogged probe membrane.Ensure the perfusion fluid is filtered and degassed. If a clog is suspected, gently try to flush the probe with perfusion fluid.
High baseline variability Stress or movement artifacts in the animal.Allow for a sufficient habituation period for the animal in the experimental setup before starting baseline collection.
Inconsistent perfusion flow rate.Use a high-quality, calibrated syringe pump to ensure a stable and accurate flow rate.

Data Presentation

Table 1: In Vitro Selectivity Profile of this compound

TargetParameterValueReference
Dopamine Transporter (DAT)IC50 (Dopamine Uptake)1.8 nM
Norepinephrine Transporter (NET)Selectivity Ratio (vs. DAT)18-90 fold less potent
Serotonin Transporter (SERT)Selectivity Ratio (vs. DAT)85-300 fold less potent
Dopamine Transporter (DAT)Kd ([³H]this compound binding)1.6 nM

Experimental Protocols

Protocol 1: In Vitro Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake.

Materials:

  • Rat striatal tissue

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • This compound

  • Selective inhibitors for NET and SERT (e.g., desipramine, fluoxetine)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C. Include tubes with a saturating concentration of a known DAT inhibitor (e.g., nomifensine) to determine non-specific uptake.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each tube and incubate for a short period (e.g., 5 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific dopamine uptake at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine, Norepinephrine, and Serotonin

Objective: To measure the effect of this compound administration on extracellular levels of monoamines in a specific brain region (e.g., striatum).

Materials:

  • Anesthetized or freely moving rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound

Procedure:

  • Probe Implantation: Under anesthesia, implant a microdialysis probe into the target brain region using a stereotaxic apparatus.

  • Habituation and Baseline Collection: Allow the animal to recover and habituate to the experimental setup. Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration and plot the time course of the drug's effect.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Synaptosome Preparation Synaptosome Preparation Binding Assay Binding Assay Synaptosome Preparation->Binding Assay Uptake Assay Uptake Assay Synaptosome Preparation->Uptake Assay Data Analysis 1 IC50/Ki Determination Binding Assay->Data Analysis 1 Uptake Assay->Data Analysis 1 Overall Interpretation Overall Interpretation Data Analysis 1->Overall Interpretation Microdialysis Microdialysis HPLC-ECD HPLC-ECD Analysis Microdialysis->HPLC-ECD Data Analysis 2 Neurotransmitter Level Analysis HPLC-ECD->Data Analysis 2 Data Analysis 2->Overall Interpretation

Caption: Experimental workflow for assessing this compound selectivity.

signaling_pathway GBR_12783 This compound DAT Dopamine Transporter (DAT) GBR_12783->DAT Inhibits Extracellular_DA Extracellular Dopamine ↑ Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Mediates D1_Receptor Dopamine D1 Receptor Extracellular_DA->D1_Receptor Activates Cholinergic_Neuron Cholinergic Neuron D1_Receptor->Cholinergic_Neuron Modulates ACh_Release Acetylcholine Release ↑ Cholinergic_Neuron->ACh_Release Increases

Caption: Proposed indirect signaling pathway of this compound on acetylcholine release.

References

Validation & Comparative

A Comparative Guide to GBR 12783 and GBR 12909: Selectivity and Potency at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used dopamine (B1211576) reuptake inhibitors, GBR 12783 and GBR 12909. Both are potent tools in neuroscience research for studying the role of the dopamine transporter (DAT) in various physiological and pathological processes. This document summarizes their selectivity and potency based on available experimental data, outlines the methodologies used for these assessments, and provides visual representations of key concepts.

Data Presentation: Potency and Selectivity Profile

The following table summarizes the in vitro binding affinities (Kᵢ) and inhibition of uptake (IC₅₀) for this compound and GBR 12909 at the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Lower values indicate higher potency.

CompoundTransporterKᵢ (nM)IC₅₀ (nM)Selectivity (fold vs. DAT)
GBR 12909 DAT 1 [1]--
NET>100[1]->100
SERT>100[1]->100
This compound DAT 1.6 (Kᵈ) [2]1.85 - 25 [3]-
NET~240 (Kᵢ)-~150
SERT---

Note: Data for GBR 12909 and this compound are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Kᵈ represents the dissociation constant. The IC₅₀ range for this compound reflects the influence of preincubation time on its inhibitory activity.

Key Findings

  • Potency at DAT: Both GBR 12909 and this compound are highly potent inhibitors of the dopamine transporter, with reported Kᵢ and Kᵈ values in the low nanomolar range.

  • Selectivity: GBR 12909 is a highly selective dopamine reuptake inhibitor, exhibiting over 100-fold greater affinity for DAT compared to NET and SERT. This compound is also selective for DAT, with approximately 150-fold lower affinity for the norepinephrine transporter.

  • Mechanism of Action: Both compounds act as competitive inhibitors at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This compound has been shown to exhibit a time-dependent inhibition, suggesting a two-step binding mechanism.

Experimental Protocols

Radioligand Binding Assay for Transporter Affinity (Kᵢ)

This protocol outlines a typical procedure to determine the binding affinity of GBR compounds for monoamine transporters.

a) Materials:

  • Rat striatal (for DAT), cortical (for NET), or whole brain minus striatum (for SERT) tissue homogenates.

  • Radioligands: [³H]GBR 12935 (for DAT), [³H]nisoxetine (for NET), or [³H]citalopram (for SERT).

  • Unlabeled this compound or GBR 12909.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

b) Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled GBR compound (competitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the GBR compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Synaptosomal [³H]Dopamine Uptake Assay (IC₅₀)

This protocol describes a common method to measure the functional potency of GBR compounds in inhibiting dopamine uptake.

a) Materials:

  • Crude synaptosomal preparation from rat striatum.

  • [³H]Dopamine.

  • This compound or GBR 12909.

  • Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂.

  • Glass fiber filters.

  • Scintillation counter.

b) Procedure:

  • Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose (B13894) buffer and perform differential centrifugation to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Ringer buffer.

  • Preincubation: Preincubate aliquots of the synaptosomal suspension with varying concentrations of the GBR compound or vehicle at 37°C for a defined period (e.g., 10-15 minutes).

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to the synaptosomal suspension.

  • Incubation: Incubate at 37°C for a short, defined time (e.g., 5 minutes) to allow for dopamine uptake.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the GBR compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀). Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor like cocaine or nomifensine).

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol Dopamine DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding GBR_Inhibitor This compound or GBR 12909 GBR_Inhibitor->DAT Inhibition

Caption: Mechanism of action of this compound and GBR 12909 at the dopaminergic synapse.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay Membrane_Prep Brain Tissue Membrane Preparation Incubation_Binding Incubate with Radioligand & GBR Compound Membrane_Prep->Incubation_Binding Filtration_Binding Filtration & Washing Incubation_Binding->Filtration_Binding Counting_Binding Scintillation Counting Filtration_Binding->Counting_Binding Analysis_Binding Calculate Ki Counting_Binding->Analysis_Binding Synaptosome_Prep Striatal Synaptosome Preparation Preincubation_Uptake Preincubate with GBR Compound Synaptosome_Prep->Preincubation_Uptake Uptake_Reaction Add [3H]Dopamine Preincubation_Uptake->Uptake_Reaction Filtration_Uptake Filtration & Washing Uptake_Reaction->Filtration_Uptake Counting_Uptake Scintillation Counting Filtration_Uptake->Counting_Uptake Analysis_Uptake Calculate IC50 Counting_Uptake->Analysis_Uptake

Caption: Experimental workflows for determining transporter affinity and uptake inhibition.

References

A Comparative Guide to GBR 12783 and GBR 12909: Selectivity and Potency at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used dopamine reuptake inhibitors, GBR 12783 and GBR 12909. Both are potent tools in neuroscience research for studying the role of the dopamine transporter (DAT) in various physiological and pathological processes. This document summarizes their selectivity and potency based on available experimental data, outlines the methodologies used for these assessments, and provides visual representations of key concepts.

Data Presentation: Potency and Selectivity Profile

The following table summarizes the in vitro binding affinities (Kᵢ) and inhibition of uptake (IC₅₀) for this compound and GBR 12909 at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency.

CompoundTransporterKᵢ (nM)IC₅₀ (nM)Selectivity (fold vs. DAT)
GBR 12909 DAT 1 [1]--
NET>100[1]->100
SERT>100[1]->100
This compound DAT 1.6 (Kᵈ) [2]1.85 - 25 [3]-
NET~240 (Kᵢ)-~150
SERT---

Note: Data for GBR 12909 and this compound are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Kᵈ represents the dissociation constant. The IC₅₀ range for this compound reflects the influence of preincubation time on its inhibitory activity.

Key Findings

  • Potency at DAT: Both GBR 12909 and this compound are highly potent inhibitors of the dopamine transporter, with reported Kᵢ and Kᵈ values in the low nanomolar range.

  • Selectivity: GBR 12909 is a highly selective dopamine reuptake inhibitor, exhibiting over 100-fold greater affinity for DAT compared to NET and SERT. This compound is also selective for DAT, with approximately 150-fold lower affinity for the norepinephrine transporter.

  • Mechanism of Action: Both compounds act as competitive inhibitors at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This compound has been shown to exhibit a time-dependent inhibition, suggesting a two-step binding mechanism.

Experimental Protocols

Radioligand Binding Assay for Transporter Affinity (Kᵢ)

This protocol outlines a typical procedure to determine the binding affinity of GBR compounds for monoamine transporters.

a) Materials:

  • Rat striatal (for DAT), cortical (for NET), or whole brain minus striatum (for SERT) tissue homogenates.

  • Radioligands: [³H]GBR 12935 (for DAT), [³H]nisoxetine (for NET), or [³H]citalopram (for SERT).

  • Unlabeled this compound or GBR 12909.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

b) Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled GBR compound (competitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the GBR compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Synaptosomal [³H]Dopamine Uptake Assay (IC₅₀)

This protocol describes a common method to measure the functional potency of GBR compounds in inhibiting dopamine uptake.

a) Materials:

  • Crude synaptosomal preparation from rat striatum.

  • [³H]Dopamine.

  • This compound or GBR 12909.

  • Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂.

  • Glass fiber filters.

  • Scintillation counter.

b) Procedure:

  • Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Ringer buffer.

  • Preincubation: Preincubate aliquots of the synaptosomal suspension with varying concentrations of the GBR compound or vehicle at 37°C for a defined period (e.g., 10-15 minutes).

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to the synaptosomal suspension.

  • Incubation: Incubate at 37°C for a short, defined time (e.g., 5 minutes) to allow for dopamine uptake.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the GBR compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀). Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor like cocaine or nomifensine).

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol Dopamine DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding GBR_Inhibitor This compound or GBR 12909 GBR_Inhibitor->DAT Inhibition

Caption: Mechanism of action of this compound and GBR 12909 at the dopaminergic synapse.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay Membrane_Prep Brain Tissue Membrane Preparation Incubation_Binding Incubate with Radioligand & GBR Compound Membrane_Prep->Incubation_Binding Filtration_Binding Filtration & Washing Incubation_Binding->Filtration_Binding Counting_Binding Scintillation Counting Filtration_Binding->Counting_Binding Analysis_Binding Calculate Ki Counting_Binding->Analysis_Binding Synaptosome_Prep Striatal Synaptosome Preparation Preincubation_Uptake Preincubate with GBR Compound Synaptosome_Prep->Preincubation_Uptake Uptake_Reaction Add [3H]Dopamine Preincubation_Uptake->Uptake_Reaction Filtration_Uptake Filtration & Washing Uptake_Reaction->Filtration_Uptake Counting_Uptake Scintillation Counting Filtration_Uptake->Counting_Uptake Analysis_Uptake Calculate IC50 Counting_Uptake->Analysis_Uptake

Caption: Experimental workflows for determining transporter affinity and uptake inhibition.

References

GBR 12783 vs. Methylphenidate: A Comparative Analysis in Animal Models of ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental dopamine (B1211576) reuptake inhibitor GBR 12783 and the widely prescribed Attention-Deficit/Hyperactivity Disorder (ADHD) medication, methylphenidate. The analysis focuses on preclinical data from animal models relevant to ADHD, offering insights into their respective mechanisms of action and behavioral effects. While direct comparative studies are limited, this guide synthesizes available data to facilitate a comprehensive understanding of their pharmacological profiles.

Mechanism of Action: Targeting the Dopamine Transporter

Both this compound and methylphenidate exert their primary effects by inhibiting the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] By blocking DAT, these compounds increase the extracellular concentration and duration of action of dopamine, a neurotransmitter crucial for attention, motivation, and executive function.

Methylphenidate is also known to inhibit the norepinephrine (B1679862) transporter (NET), contributing to its therapeutic effects in ADHD. This compound, and its closely related analogue GBR 12909, are characterized as highly selective dopamine reuptake inhibitors.[1][3] This selectivity for the dopamine system may result in a different behavioral and side-effect profile compared to the dual-action of methylphenidate.

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention DA_vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DA_synapse DAT->DA_synapse Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding GBR This compound GBR->DAT Inhibits (Selective) MPH Methylphenidate MPH->DAT Inhibits

Mechanism of DAT Inhibition

Comparative Behavioral Effects in Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely utilized genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and inattention.[4] The following tables summarize the comparative effects of GBR compounds and methylphenidate on locomotor activity and impulsivity in rodent models.

Locomotor Activity

Hyperactivity is a core symptom of ADHD. In animal models, this is often assessed by measuring locomotor activity in an open-field arena.

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityReference
GBR 12909 Wistar Rats1, 10, 20 mg/kg i.p.Dose-dependent increase
Methylphenidate SHR1-24 mg/kgIncreased activity at low to medium doses
Methylphenidate SHR1.5 mg/kg p.o.Reduced hyperactivity in adulthood after adolescent treatment
Methylphenidate SHR vs. WKYNot specifiedIncreased locomotor activity in both strains
Impulsivity and Attention

Impulsivity and inattention are key diagnostic criteria for ADHD. The five-choice serial reaction time task (5-CSRTT) is a common behavioral paradigm used to assess these domains in rodents. In this task, animals are required to detect a brief light stimulus presented in one of five locations to receive a reward. Premature responses are considered a measure of impulsivity, while accuracy reflects attention.

CompoundAnimal ModelBehavioral TaskDose RangeEffect on Impulsivity/AttentionReference
GBR 12909 Sprague-Dawley Rats5-CSRTTNot specifiedIncreased impulsivity (premature responding)
GBR 12909 Lister Hooded Rats5C-CPT0.25-1 mg/kgImpaired waiting impulsivity, improved selective attention at lower doses
Methylphenidate SHR5-CSRTTNot specifiedNo significant effect on premature responding; decreased accuracy at a single dose
Methylphenidate High & Low Impulsive Rats5-CSRTTNot specifiedNo significant effect on impulsive responses

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure spontaneous locomotor activity as an index of hyperactivity.

Apparatus: Open-field arena, typically a square or circular enclosure, equipped with infrared beams to automatically track movement.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Following drug or vehicle administration (e.g., intraperitoneal injection or oral gavage), individual rats are placed in the center of the open-field arena.

  • Locomotor activity, including horizontal movements (distance traveled) and vertical movements (rearing), is recorded for a specified duration (e.g., 30-60 minutes).

  • Data is collected and analyzed using automated software.

cluster_0 Experimental Workflow: Locomotor Activity A Animal Habituation (e.g., 30 min) B Drug/Vehicle Administration (i.p. or p.o.) A->B C Placement in Open-Field Arena B->C D Automated Activity Recording (e.g., 30-60 min) C->D E Data Analysis (Distance, Rearing, etc.) D->E

Locomotor Activity Workflow

Five-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess visual attention and impulsivity.

Apparatus: An operant chamber with five apertures on one wall, each equipped with a stimulus light and a sensor to detect nose pokes. A food receptacle is located on the opposite wall to deliver rewards.

Procedure:

  • Training: Animals undergo extensive training to learn the task. Initially, the stimulus light is presented for a long duration, which is gradually decreased as the animal's performance improves.

  • Testing: A trial begins with the illumination of a house light. The animal must wait for a brief light stimulus to appear in one of the five apertures.

  • Correct Response: A nose poke into the illuminated aperture within a limited time window (e.g., 5 seconds) results in the delivery of a food reward.

  • Incorrect Response: A nose poke into a non-illuminated aperture is recorded as an incorrect response.

  • Omission: Failure to respond within the time window is recorded as an omission (inattention).

  • Premature Response: A response made before the presentation of the light stimulus is recorded as a premature response (impulsivity).

  • Perseverative Response: Repeated pokes into an aperture after a correct or incorrect response.

  • Drug challenges are typically conducted once a stable baseline performance is achieved.

cluster_0 5-CSRTT Trial Logic Start Trial Start ITI Inter-Trial Interval Start->ITI Stimulus Brief Light Stimulus in 1 of 5 Apertures ITI->Stimulus Variable Delay Response Animal Response (Nose Poke) ITI->Response Impulsive Action Stimulus->Response Attentional Process Decision Response Evaluation Response->Decision Premature Premature Response Correct Correct Response Decision->Correct Correct Aperture & Timely Incorrect Incorrect Response Decision->Incorrect Incorrect Aperture Omission Omission Decision->Omission No Response Reward Food Reward Correct->Reward Timeout Time-Out Incorrect->Timeout Omission->Timeout Reward->Start Next Trial Timeout->Start Next Trial

References

GBR 12783 vs. Methylphenidate: A Comparative Analysis in Animal Models of ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental dopamine reuptake inhibitor GBR 12783 and the widely prescribed Attention-Deficit/Hyperactivity Disorder (ADHD) medication, methylphenidate. The analysis focuses on preclinical data from animal models relevant to ADHD, offering insights into their respective mechanisms of action and behavioral effects. While direct comparative studies are limited, this guide synthesizes available data to facilitate a comprehensive understanding of their pharmacological profiles.

Mechanism of Action: Targeting the Dopamine Transporter

Both this compound and methylphenidate exert their primary effects by inhibiting the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] By blocking DAT, these compounds increase the extracellular concentration and duration of action of dopamine, a neurotransmitter crucial for attention, motivation, and executive function.

Methylphenidate is also known to inhibit the norepinephrine transporter (NET), contributing to its therapeutic effects in ADHD. This compound, and its closely related analogue GBR 12909, are characterized as highly selective dopamine reuptake inhibitors.[1][3] This selectivity for the dopamine system may result in a different behavioral and side-effect profile compared to the dual-action of methylphenidate.

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention DA_vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DA_synapse DAT->DA_synapse Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding GBR This compound GBR->DAT Inhibits (Selective) MPH Methylphenidate MPH->DAT Inhibits

Mechanism of DAT Inhibition

Comparative Behavioral Effects in Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely utilized genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and inattention.[4] The following tables summarize the comparative effects of GBR compounds and methylphenidate on locomotor activity and impulsivity in rodent models.

Locomotor Activity

Hyperactivity is a core symptom of ADHD. In animal models, this is often assessed by measuring locomotor activity in an open-field arena.

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityReference
GBR 12909 Wistar Rats1, 10, 20 mg/kg i.p.Dose-dependent increase
Methylphenidate SHR1-24 mg/kgIncreased activity at low to medium doses
Methylphenidate SHR1.5 mg/kg p.o.Reduced hyperactivity in adulthood after adolescent treatment
Methylphenidate SHR vs. WKYNot specifiedIncreased locomotor activity in both strains
Impulsivity and Attention

Impulsivity and inattention are key diagnostic criteria for ADHD. The five-choice serial reaction time task (5-CSRTT) is a common behavioral paradigm used to assess these domains in rodents. In this task, animals are required to detect a brief light stimulus presented in one of five locations to receive a reward. Premature responses are considered a measure of impulsivity, while accuracy reflects attention.

CompoundAnimal ModelBehavioral TaskDose RangeEffect on Impulsivity/AttentionReference
GBR 12909 Sprague-Dawley Rats5-CSRTTNot specifiedIncreased impulsivity (premature responding)
GBR 12909 Lister Hooded Rats5C-CPT0.25-1 mg/kgImpaired waiting impulsivity, improved selective attention at lower doses
Methylphenidate SHR5-CSRTTNot specifiedNo significant effect on premature responding; decreased accuracy at a single dose
Methylphenidate High & Low Impulsive Rats5-CSRTTNot specifiedNo significant effect on impulsive responses

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure spontaneous locomotor activity as an index of hyperactivity.

Apparatus: Open-field arena, typically a square or circular enclosure, equipped with infrared beams to automatically track movement.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Following drug or vehicle administration (e.g., intraperitoneal injection or oral gavage), individual rats are placed in the center of the open-field arena.

  • Locomotor activity, including horizontal movements (distance traveled) and vertical movements (rearing), is recorded for a specified duration (e.g., 30-60 minutes).

  • Data is collected and analyzed using automated software.

cluster_0 Experimental Workflow: Locomotor Activity A Animal Habituation (e.g., 30 min) B Drug/Vehicle Administration (i.p. or p.o.) A->B C Placement in Open-Field Arena B->C D Automated Activity Recording (e.g., 30-60 min) C->D E Data Analysis (Distance, Rearing, etc.) D->E

Locomotor Activity Workflow

Five-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess visual attention and impulsivity.

Apparatus: An operant chamber with five apertures on one wall, each equipped with a stimulus light and a sensor to detect nose pokes. A food receptacle is located on the opposite wall to deliver rewards.

Procedure:

  • Training: Animals undergo extensive training to learn the task. Initially, the stimulus light is presented for a long duration, which is gradually decreased as the animal's performance improves.

  • Testing: A trial begins with the illumination of a house light. The animal must wait for a brief light stimulus to appear in one of the five apertures.

  • Correct Response: A nose poke into the illuminated aperture within a limited time window (e.g., 5 seconds) results in the delivery of a food reward.

  • Incorrect Response: A nose poke into a non-illuminated aperture is recorded as an incorrect response.

  • Omission: Failure to respond within the time window is recorded as an omission (inattention).

  • Premature Response: A response made before the presentation of the light stimulus is recorded as a premature response (impulsivity).

  • Perseverative Response: Repeated pokes into an aperture after a correct or incorrect response.

  • Drug challenges are typically conducted once a stable baseline performance is achieved.

cluster_0 5-CSRTT Trial Logic Start Trial Start ITI Inter-Trial Interval Start->ITI Stimulus Brief Light Stimulus in 1 of 5 Apertures ITI->Stimulus Variable Delay Response Animal Response (Nose Poke) ITI->Response Impulsive Action Stimulus->Response Attentional Process Decision Response Evaluation Response->Decision Premature Premature Response Correct Correct Response Decision->Correct Correct Aperture & Timely Incorrect Incorrect Response Decision->Incorrect Incorrect Aperture Omission Omission Decision->Omission No Response Reward Food Reward Correct->Reward Timeout Time-Out Incorrect->Timeout Omission->Timeout Reward->Start Next Trial Timeout->Start Next Trial

References

GBR 12783: A Comparative Guide to its Selectivity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of GBR 12783 for the dopamine (B1211576) transporter (DAT). Through a detailed comparison with other monoamine transporter inhibitors, supported by experimental data and protocols, this document serves as a critical resource for researchers investigating the dopaminergic system and developing novel therapeutics.

Executive Summary

This compound is a potent and highly selective inhibitor of the dopamine transporter.[1] Experimental evidence consistently demonstrates its significantly lower affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), making it a valuable tool for isolating dopaminergic pathways in research settings. This guide presents a comparative analysis of this compound's binding affinities alongside other common DAT inhibitors, details the experimental methodologies used to validate its selectivity, and provides visual representations of key experimental and biological processes.

Comparative Selectivity of Monoamine Transporter Inhibitors

The following table summarizes the inhibitory potency (Ki in nM) of this compound and other well-known dopamine reuptake inhibitors against the dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT:SERT Selectivity RatioDAT:NET Selectivity Ratio
This compound 1.85 [2]~157-555~33.3-166.5~85-300~18-90
GBR 129091[3][4]>100>100>100>100
Cocaine230-790[5]110-180480~0.2-0.8~0.6-1.6
Methylphenidate100-19055,00038~289~0.2-0.5
Nomifensine2640004.71540.18
Mazindol25.92722.8810.50.11

Note: Selectivity ratios for this compound are calculated based on reported ranges of being 18-90 times less effective against NET and 85-300 times less effective against SERT.

Experimental Protocols

The validation of this compound's selectivity relies on established in vitro assays. Below are detailed protocols for two key experimental approaches.

Protocol 1: Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing transporters.

1. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum) is dissected and homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
  • The synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated at 37°C for a short period (e.g., 10 minutes).
  • Various concentrations of the test compound (e.g., this compound) are added to the synaptosomal suspension.
  • Radiolabeled dopamine (e.g., [3H]dopamine) is then added to initiate the uptake reaction, which proceeds for a defined time (e.g., 5 minutes) at 37°C.
  • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.
  • The radioactivity retained on the filters, corresponding to the amount of dopamine taken up by the synaptosomes, is measured using a scintillation counter.
  • The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined.

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of a compound for the dopamine transporter by competing with the binding of a known radiolabeled ligand.

1. Membrane Preparation:

  • Brain tissue rich in dopamine transporters (e.g., striatum) is homogenized in a suitable buffer.
  • The homogenate is centrifuged to pellet the cell membranes containing the transporters.
  • The membrane pellet is washed and resuspended in the binding assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radioligand that specifically binds to DAT (e.g., [3H]this compound or [3H]WIN 35,428) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.
  • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 30°C for 60 minutes).
  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
  • The radioactivity on the filters is quantified by liquid scintillation counting.
  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for a dopamine uptake assay and the mechanism of dopamine reuptake inhibition by this compound.

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Assay tissue Brain Tissue (Striatum) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet preincubate Pre-incubate Synaptosomes (37°C) pellet->preincubate add_inhibitor Add this compound preincubate->add_inhibitor add_dopamine Add [3H]Dopamine add_inhibitor->add_dopamine incubate Incubate (37°C) add_dopamine->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze

Figure 1. Experimental workflow for a synaptosomal dopamine uptake assay.

dopamine_reuptake_inhibition cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) vesicle Dopamine Vesicle dopamine Dopamine vesicle->dopamine Release dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding & Activation gbr This compound gbr->dat Inhibition

Figure 2. Inhibition of dopamine reuptake by this compound at the synapse.

Conclusion

The data presented in this guide unequivocally support the characterization of this compound as a highly selective dopamine transporter inhibitor. Its potent affinity for DAT, coupled with its significantly weaker interactions with SERT and NET, distinguishes it from less selective compounds like cocaine and even other DAT-preferring inhibitors such as mazindol and nomifensine. This high selectivity makes this compound an indispensable pharmacological tool for the precise investigation of the dopamine system's role in various physiological and pathological processes. For researchers in drug development, the structural and functional characteristics of this compound can serve as a valuable reference in the design of novel therapeutics with improved selectivity profiles.

References

GBR 12783: A Comparative Guide to its Selectivity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of GBR 12783 for the dopamine transporter (DAT). Through a detailed comparison with other monoamine transporter inhibitors, supported by experimental data and protocols, this document serves as a critical resource for researchers investigating the dopaminergic system and developing novel therapeutics.

Executive Summary

This compound is a potent and highly selective inhibitor of the dopamine transporter.[1] Experimental evidence consistently demonstrates its significantly lower affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), making it a valuable tool for isolating dopaminergic pathways in research settings. This guide presents a comparative analysis of this compound's binding affinities alongside other common DAT inhibitors, details the experimental methodologies used to validate its selectivity, and provides visual representations of key experimental and biological processes.

Comparative Selectivity of Monoamine Transporter Inhibitors

The following table summarizes the inhibitory potency (Ki in nM) of this compound and other well-known dopamine reuptake inhibitors against the dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT:SERT Selectivity RatioDAT:NET Selectivity Ratio
This compound 1.85 [2]~157-555~33.3-166.5~85-300~18-90
GBR 129091[3][4]>100>100>100>100
Cocaine230-790[5]110-180480~0.2-0.8~0.6-1.6
Methylphenidate100-19055,00038~289~0.2-0.5
Nomifensine2640004.71540.18
Mazindol25.92722.8810.50.11

Note: Selectivity ratios for this compound are calculated based on reported ranges of being 18-90 times less effective against NET and 85-300 times less effective against SERT.

Experimental Protocols

The validation of this compound's selectivity relies on established in vitro assays. Below are detailed protocols for two key experimental approaches.

Protocol 1: Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing transporters.

1. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum) is dissected and homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
  • The synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated at 37°C for a short period (e.g., 10 minutes).
  • Various concentrations of the test compound (e.g., this compound) are added to the synaptosomal suspension.
  • Radiolabeled dopamine (e.g., [3H]dopamine) is then added to initiate the uptake reaction, which proceeds for a defined time (e.g., 5 minutes) at 37°C.
  • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.
  • The radioactivity retained on the filters, corresponding to the amount of dopamine taken up by the synaptosomes, is measured using a scintillation counter.
  • The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined.

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of a compound for the dopamine transporter by competing with the binding of a known radiolabeled ligand.

1. Membrane Preparation:

  • Brain tissue rich in dopamine transporters (e.g., striatum) is homogenized in a suitable buffer.
  • The homogenate is centrifuged to pellet the cell membranes containing the transporters.
  • The membrane pellet is washed and resuspended in the binding assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radioligand that specifically binds to DAT (e.g., [3H]this compound or [3H]WIN 35,428) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.
  • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 30°C for 60 minutes).
  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
  • The radioactivity on the filters is quantified by liquid scintillation counting.
  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for a dopamine uptake assay and the mechanism of dopamine reuptake inhibition by this compound.

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Assay tissue Brain Tissue (Striatum) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet preincubate Pre-incubate Synaptosomes (37°C) pellet->preincubate add_inhibitor Add this compound preincubate->add_inhibitor add_dopamine Add [3H]Dopamine add_inhibitor->add_dopamine incubate Incubate (37°C) add_dopamine->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze

Figure 1. Experimental workflow for a synaptosomal dopamine uptake assay.

dopamine_reuptake_inhibition cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) vesicle Dopamine Vesicle dopamine Dopamine vesicle->dopamine Release dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding & Activation gbr This compound gbr->dat Inhibition

Figure 2. Inhibition of dopamine reuptake by this compound at the synapse.

Conclusion

The data presented in this guide unequivocally support the characterization of this compound as a highly selective dopamine transporter inhibitor. Its potent affinity for DAT, coupled with its significantly weaker interactions with SERT and NET, distinguishes it from less selective compounds like cocaine and even other DAT-preferring inhibitors such as mazindol and nomifensine. This high selectivity makes this compound an indispensable pharmacological tool for the precise investigation of the dopamine system's role in various physiological and pathological processes. For researchers in drug development, the structural and functional characteristics of this compound can serve as a valuable reference in the design of novel therapeutics with improved selectivity profiles.

References

GBR 12783: A Comparative Guide to its Cross-reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and inhibitory potency of GBR 12783 across the three primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). The data presented herein is supported by experimental findings from peer-reviewed literature and is intended to assist researchers in evaluating the selectivity profile of this compound.

Executive Summary

This compound is a potent and highly selective inhibitor of the dopamine transporter. Experimental data consistently demonstrate its significantly lower affinity for both the serotonin and norepinephrine transporters, establishing it as a valuable pharmacological tool for isolating and studying dopamine-specific pathways in the central nervous system.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory potency (IC50) of this compound at the dopamine, serotonin, and norepinephrine transporters. The data is derived from in vitro [³H]dopamine uptake inhibition assays conducted in rat striatal synaptosomes.

TransporterThis compound IC50 (nM)Selectivity Ratio (fold-difference vs. DAT)Reference
Dopamine Transporter (DAT)1.81[1][2][3][4]
Norepinephrine Transporter (NET)32.4 - 16218 - 90[2]
Serotonin Transporter (SERT)153 - 54085 - 300

Note: IC50 values for NET and SERT are estimated based on the reported fold-difference in effectiveness compared to DAT from the same study.

Signaling Pathway and Transporter Interaction

The following diagram illustrates the primary interaction of this compound with the dopamine transporter and its comparatively weaker interactions with the serotonin and norepinephrine transporters.

GBR12783_Interaction cluster_presynaptic Presynaptic Neuron GBR_12783 This compound DAT Dopamine Transporter (DAT) GBR_12783->DAT High Affinity (IC50 = 1.8 nM) SERT Serotonin Transporter (SERT) GBR_12783->SERT Low Affinity NET Norepinephrine Transporter (NET) GBR_12783->NET Low Affinity

This compound's high affinity for DAT and low affinity for SERT and NET.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of this compound.

Radioligand Uptake Inhibition Assay ([³H]Dopamine)

This protocol outlines the procedure for determining the IC50 value of this compound for the inhibition of dopamine uptake in rat striatal synaptosomes.

1. Synaptosome Preparation:

  • Euthanize male Sprague-Dawley rats and rapidly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (synaptosomes) in a Krebs-Ringer buffer (pH 7.4).

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle control to the synaptosome aliquots.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a non-selective dopamine uptake inhibitor (e.g., cocaine).

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand uptake inhibition assay.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Dissection Tissue Dissection (e.g., Rat Striatum) Homogenization Homogenization in Sucrose Buffer Tissue_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosome_Resuspension Resuspend Synaptosomes in Assay Buffer Centrifugation->Synaptosome_Resuspension Pre_incubation Pre-incubation of Synaptosomes Synaptosome_Resuspension->Pre_incubation Compound_Addition Addition of this compound (or vehicle) Pre_incubation->Compound_Addition Radioligand_Addition Initiate Uptake with [³H]Dopamine Compound_Addition->Radioligand_Addition Incubation Incubation at 37°C Radioligand_Addition->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Calculation Calculate % Inhibition Scintillation_Counting->Data_Calculation IC50_Determination Determine IC50 Data_Calculation->IC50_Determination

Workflow for a radioligand uptake inhibition assay.

Conclusion

The available experimental data robustly supports the classification of this compound as a highly selective dopamine transporter inhibitor. Its weak affinity for the serotonin and norepinephrine transporters makes it an exemplary tool for specifically investigating the role of dopamine reuptake in various physiological and pathological processes. Researchers utilizing this compound can have a high degree of confidence in its selectivity for the dopamine transporter, particularly at concentrations relevant to its potent inhibition of dopamine uptake.

References

GBR 12783: A Comparative Guide to its Cross-reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and inhibitory potency of GBR 12783 across the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The data presented herein is supported by experimental findings from peer-reviewed literature and is intended to assist researchers in evaluating the selectivity profile of this compound.

Executive Summary

This compound is a potent and highly selective inhibitor of the dopamine transporter. Experimental data consistently demonstrate its significantly lower affinity for both the serotonin and norepinephrine transporters, establishing it as a valuable pharmacological tool for isolating and studying dopamine-specific pathways in the central nervous system.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory potency (IC50) of this compound at the dopamine, serotonin, and norepinephrine transporters. The data is derived from in vitro [³H]dopamine uptake inhibition assays conducted in rat striatal synaptosomes.

TransporterThis compound IC50 (nM)Selectivity Ratio (fold-difference vs. DAT)Reference
Dopamine Transporter (DAT)1.81[1][2][3][4]
Norepinephrine Transporter (NET)32.4 - 16218 - 90[2]
Serotonin Transporter (SERT)153 - 54085 - 300

Note: IC50 values for NET and SERT are estimated based on the reported fold-difference in effectiveness compared to DAT from the same study.

Signaling Pathway and Transporter Interaction

The following diagram illustrates the primary interaction of this compound with the dopamine transporter and its comparatively weaker interactions with the serotonin and norepinephrine transporters.

GBR12783_Interaction cluster_presynaptic Presynaptic Neuron GBR_12783 This compound DAT Dopamine Transporter (DAT) GBR_12783->DAT High Affinity (IC50 = 1.8 nM) SERT Serotonin Transporter (SERT) GBR_12783->SERT Low Affinity NET Norepinephrine Transporter (NET) GBR_12783->NET Low Affinity

This compound's high affinity for DAT and low affinity for SERT and NET.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of this compound.

Radioligand Uptake Inhibition Assay ([³H]Dopamine)

This protocol outlines the procedure for determining the IC50 value of this compound for the inhibition of dopamine uptake in rat striatal synaptosomes.

1. Synaptosome Preparation:

  • Euthanize male Sprague-Dawley rats and rapidly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (synaptosomes) in a Krebs-Ringer buffer (pH 7.4).

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle control to the synaptosome aliquots.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a non-selective dopamine uptake inhibitor (e.g., cocaine).

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand uptake inhibition assay.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Dissection Tissue Dissection (e.g., Rat Striatum) Homogenization Homogenization in Sucrose Buffer Tissue_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosome_Resuspension Resuspend Synaptosomes in Assay Buffer Centrifugation->Synaptosome_Resuspension Pre_incubation Pre-incubation of Synaptosomes Synaptosome_Resuspension->Pre_incubation Compound_Addition Addition of this compound (or vehicle) Pre_incubation->Compound_Addition Radioligand_Addition Initiate Uptake with [³H]Dopamine Compound_Addition->Radioligand_Addition Incubation Incubation at 37°C Radioligand_Addition->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Calculation Calculate % Inhibition Scintillation_Counting->Data_Calculation IC50_Determination Determine IC50 Data_Calculation->IC50_Determination

Workflow for a radioligand uptake inhibition assay.

Conclusion

The available experimental data robustly supports the classification of this compound as a highly selective dopamine transporter inhibitor. Its weak affinity for the serotonin and norepinephrine transporters makes it an exemplary tool for specifically investigating the role of dopamine reuptake in various physiological and pathological processes. Researchers utilizing this compound can have a high degree of confidence in its selectivity for the dopamine transporter, particularly at concentrations relevant to its potent inhibition of dopamine uptake.

References

GBR 12783: A Comparative Analysis of a Selective Dopamine Reuptake Inhibitor Against Other Psychostimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy and mechanism of action of GBR 12783, a selective dopamine (B1211576) reuptake inhibitor (DRI), in relation to other established psychostimulants such as methylphenidate, amphetamine, and modafinil. While clinical trial data on the efficacy of this compound for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy is not publicly available, this guide synthesizes the existing preclinical data to offer insights into its potential pharmacological profile.

Mechanism of Action: A Focus on the Dopamine Transporter

The primary mechanism of action for this compound and many other psychostimulants involves the modulation of dopamine (DA) neurotransmission. This compound is a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DA_synapse Extracellular Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal Activation A Prepare brain tissue homogenate (e.g., striatum) rich in DAT B Incubate homogenate with a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) A->B C Add varying concentrations of the test compound (e.g., this compound) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of the bound ligand D->E F Calculate Ki value to determine binding affinity E->F A Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens) B Perfuse the probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples containing extracellular fluid B->C D Administer the test compound (e.g., this compound) C->D E Continue collecting dialysate samples D->E F Analyze dopamine concentration in samples (e.g., via HPLC-ECD) E->F G Determine the effect of the compound on extracellular dopamine levels F->G

GBR 12783: A Comparative Analysis of a Selective Dopamine Reuptake Inhibitor Against Other Psychostimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy and mechanism of action of GBR 12783, a selective dopamine reuptake inhibitor (DRI), in relation to other established psychostimulants such as methylphenidate, amphetamine, and modafinil. While clinical trial data on the efficacy of this compound for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy is not publicly available, this guide synthesizes the existing preclinical data to offer insights into its potential pharmacological profile.

Mechanism of Action: A Focus on the Dopamine Transporter

The primary mechanism of action for this compound and many other psychostimulants involves the modulation of dopamine (DA) neurotransmission. This compound is a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DA_synapse Extracellular Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal Activation A Prepare brain tissue homogenate (e.g., striatum) rich in DAT B Incubate homogenate with a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) A->B C Add varying concentrations of the test compound (e.g., this compound) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of the bound ligand D->E F Calculate Ki value to determine binding affinity E->F A Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens) B Perfuse the probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples containing extracellular fluid B->C D Administer the test compound (e.g., this compound) C->D E Continue collecting dialysate samples D->E F Analyze dopamine concentration in samples (e.g., via HPLC-ECD) E->F G Determine the effect of the compound on extracellular dopamine levels F->G

Reproducibility of GBR 12783's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

GBR 12783 is a widely used tool compound in neuroscience research for its ability to selectively block the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels.[1] Understanding the reproducibility of its effects is crucial for the interpretation and comparison of findings across different laboratories. This guide presents a compilation of quantitative data from various sources, details common experimental methodologies, and provides visual representations of its mechanism of action and typical experimental workflows.

Comparative Analysis of In Vitro Efficacy

The potency of this compound in inhibiting dopamine uptake is a key parameter assessed in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes IC50 values for this compound from different studies, alongside data for other dopamine uptake inhibitors for comparative purposes.

CompoundIC50 (nM)SpeciesPreparationAssay ConditionsReference
This compound 1.8 RatStriatal synaptosomes[3H]dopamine uptake[2]
This compound 1.85 ± 0.1 RatCrude synaptosomal fraction from striatum[3H]dopamine uptake, with preincubation[3]
This compound 25 ± 3.5 RatCrude synaptosomal fraction from striatum[3H]dopamine uptake, without preincubation
GBR 12909-----
Cocaine~255HumanHEK293 cells expressing hDATCompetitive radioligand binding

Note: The significant difference in the IC50 values reported in one study with and without preincubation suggests that this compound may exhibit time-dependent binding to the dopamine transporter.

Binding Affinity at the Dopamine Transporter

The binding affinity of this compound to the dopamine transporter is another critical parameter. The following table presents the maximal binding site concentration (Bmax) from a study using radiolabeled this compound.

CompoundBmax (pmol/mg protein)SpeciesPreparationRadioligandReference
[3H]this compound 8-10 RatPolarized membranes of synaptosomes[3H]this compound

Experimental Protocols

To facilitate the replication of findings and to understand potential sources of variability, detailed experimental protocols are essential. Below are summarized methodologies for two key assays used to characterize this compound.

[3H]Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are isolated nerve terminals.

  • Tissue Preparation: Striatal tissue from rats is homogenized and subjected to centrifugation to obtain a crude synaptosomal fraction.

  • Assay Procedure:

    • Synaptosomes are preincubated with either vehicle or varying concentrations of the test compound (e.g., this compound).

    • [3H]dopamine is added to initiate the uptake reaction.

    • The reaction is terminated after a short incubation period by rapid filtration.

    • The amount of radioactivity trapped inside the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled compound to its target, in this case, the dopamine transporter.

  • Membrane Preparation: A partially purified synaptosomal fraction from rat striatum is prepared. For some experiments, non-polarized membranes are prepared by sonication.

  • Assay Procedure:

    • Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]this compound) and varying concentrations of a competing, non-labeled compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data are used to determine the binding affinity (Kd) and the density of binding sites (Bmax).

Mechanism of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GBR12783_Mechanism cluster_synapse Dopaminergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron DA Dopamine (DA) presynaptic->DA Release postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA->DAT Reuptake D2R D2 Receptor DA->D2R Binds GBR12783 This compound GBR12783->DAT Blocks

Caption: Mechanism of this compound at the dopaminergic synapse.

Binding_Assay_Workflow start Start prep Prepare Synaptosomal Membranes start->prep incubate Incubate Membranes with [3H]this compound & Competitor prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50, Kd, Bmax) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The available data from multiple laboratories show a relatively consistent in vitro profile for this compound as a potent dopamine uptake inhibitor. The reported IC50 values for dopamine uptake inhibition are generally in the low nanomolar range. However, as evidenced by the differing results with and without preincubation, variations in experimental protocols can significantly impact the observed potency. This underscores the critical need for detailed reporting of experimental methods to ensure that data can be accurately compared and interpreted across different studies. For researchers aiming to reproduce or build upon previous findings with this compound, careful attention to the specifics of the assay conditions, such as incubation times, temperature, and tissue preparation methods, is paramount. This guide serves as a starting point for understanding the established properties of this compound and for designing robust and reproducible experiments.

References

Reproducibility of GBR 12783's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

GBR 12783 is a widely used tool compound in neuroscience research for its ability to selectively block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[1] Understanding the reproducibility of its effects is crucial for the interpretation and comparison of findings across different laboratories. This guide presents a compilation of quantitative data from various sources, details common experimental methodologies, and provides visual representations of its mechanism of action and typical experimental workflows.

Comparative Analysis of In Vitro Efficacy

The potency of this compound in inhibiting dopamine uptake is a key parameter assessed in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes IC50 values for this compound from different studies, alongside data for other dopamine uptake inhibitors for comparative purposes.

CompoundIC50 (nM)SpeciesPreparationAssay ConditionsReference
This compound 1.8 RatStriatal synaptosomes[3H]dopamine uptake[2]
This compound 1.85 ± 0.1 RatCrude synaptosomal fraction from striatum[3H]dopamine uptake, with preincubation[3]
This compound 25 ± 3.5 RatCrude synaptosomal fraction from striatum[3H]dopamine uptake, without preincubation
GBR 12909-----
Cocaine~255HumanHEK293 cells expressing hDATCompetitive radioligand binding

Note: The significant difference in the IC50 values reported in one study with and without preincubation suggests that this compound may exhibit time-dependent binding to the dopamine transporter.

Binding Affinity at the Dopamine Transporter

The binding affinity of this compound to the dopamine transporter is another critical parameter. The following table presents the maximal binding site concentration (Bmax) from a study using radiolabeled this compound.

CompoundBmax (pmol/mg protein)SpeciesPreparationRadioligandReference
[3H]this compound 8-10 RatPolarized membranes of synaptosomes[3H]this compound

Experimental Protocols

To facilitate the replication of findings and to understand potential sources of variability, detailed experimental protocols are essential. Below are summarized methodologies for two key assays used to characterize this compound.

[3H]Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are isolated nerve terminals.

  • Tissue Preparation: Striatal tissue from rats is homogenized and subjected to centrifugation to obtain a crude synaptosomal fraction.

  • Assay Procedure:

    • Synaptosomes are preincubated with either vehicle or varying concentrations of the test compound (e.g., this compound).

    • [3H]dopamine is added to initiate the uptake reaction.

    • The reaction is terminated after a short incubation period by rapid filtration.

    • The amount of radioactivity trapped inside the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled compound to its target, in this case, the dopamine transporter.

  • Membrane Preparation: A partially purified synaptosomal fraction from rat striatum is prepared. For some experiments, non-polarized membranes are prepared by sonication.

  • Assay Procedure:

    • Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]this compound) and varying concentrations of a competing, non-labeled compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data are used to determine the binding affinity (Kd) and the density of binding sites (Bmax).

Mechanism of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GBR12783_Mechanism cluster_synapse Dopaminergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron DA Dopamine (DA) presynaptic->DA Release postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA->DAT Reuptake D2R D2 Receptor DA->D2R Binds GBR12783 This compound GBR12783->DAT Blocks

Caption: Mechanism of this compound at the dopaminergic synapse.

Binding_Assay_Workflow start Start prep Prepare Synaptosomal Membranes start->prep incubate Incubate Membranes with [3H]this compound & Competitor prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50, Kd, Bmax) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The available data from multiple laboratories show a relatively consistent in vitro profile for this compound as a potent dopamine uptake inhibitor. The reported IC50 values for dopamine uptake inhibition are generally in the low nanomolar range. However, as evidenced by the differing results with and without preincubation, variations in experimental protocols can significantly impact the observed potency. This underscores the critical need for detailed reporting of experimental methods to ensure that data can be accurately compared and interpreted across different studies. For researchers aiming to reproduce or build upon previous findings with this compound, careful attention to the specifics of the assay conditions, such as incubation times, temperature, and tissue preparation methods, is paramount. This guide serves as a starting point for understanding the established properties of this compound and for designing robust and reproducible experiments.

References

GBR 12783: A Gold Standard Reference Compound for Dopamine Transporter Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of neuroscience and drug development, the dopamine (B1211576) transporter (DAT) stands as a critical target for understanding and treating a spectrum of neurological and psychiatric disorders. The precise regulation of dopamine signaling is paramount for motor control, motivation, and reward. Consequently, the identification and characterization of compounds that selectively interact with DAT are of utmost importance. Among these, GBR 12783 has emerged as a potent and highly selective inhibitor, establishing itself as an indispensable reference compound in DAT research. This guide provides a comprehensive comparison of this compound with other dopamine reuptake inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of DAT Inhibitors

This compound, a diarylpiperazine derivative, exhibits a high binding affinity and potent inhibition of the dopamine transporter.[1][2] Its exceptional selectivity for DAT over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), makes it an invaluable tool for isolating and studying DAT-specific functions.[1]

Below is a comparative summary of the in vitro binding affinities and uptake inhibition potencies of this compound and other commonly used DAT inhibitors.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (DAT vs. NET)Selectivity (DAT vs. SERT)
This compound 1.6[3]24014001.8162-810486-1530~150-fold~875-fold
Cocaine 200-700200-700200-700~320~300~400~1-fold~1-fold
Methylphenidate ~100~100~100,000~100~100>10,000~1-fold>100-fold
Bupropion ~500~2000>10,000---~4-fold>20-fold
Vanoxerine (GBR 12909) 1-----HighHigh

Note: Ki and IC50 values can vary depending on the experimental conditions, tissue preparation, and radioligand used. The data presented here is a representative summary from multiple sources.

Experimental Protocols

The characterization of this compound and other DAT inhibitors relies on robust and reproducible experimental assays. The two primary in vitro methods are radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that specifically binds to DAT.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • Rat striatal membranes (or cells expressing DAT)

  • [³H]this compound (or other suitable radioligand like [³H]WIN 35,428)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • Incubate a fixed concentration of [³H]this compound with varying concentrations of unlabeled this compound and the membrane preparation.

  • To determine non-specific binding, a parallel set of tubes is incubated with an excess of a potent DAT inhibitor (e.g., unlabeled this compound or cocaine).

  • Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the uptake of dopamine into synaptosomes or cells expressing DAT.

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake.

Materials:

  • Rat striatal synaptosomes (or cells expressing DAT)

  • [³H]Dopamine

  • This compound and other test compounds

  • Krebs-Ringer-HEPES buffer (or similar physiological buffer)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomes with varying concentrations of this compound or other test compounds for a short period.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

  • Incubate for a short, defined time at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters, which represents the amount of [³H]Dopamine taken up by the synaptosomes.

  • Determine non-specific uptake in parallel incubations conducted at 0-4°C or in the presence of a saturating concentration of a potent uptake inhibitor.

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of inhibition of specific uptake against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the role of this compound in DAT studies, the following diagrams illustrate key concepts and workflows.

cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake GBR This compound GBR->DAT Inhibition prep Prepare Striatal Membranes incubate Incubate Membranes with [³H]Radioligand & Unlabeled Ligand prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze GBR This compound DAT DAT GBR->DAT High Affinity (Potent Inhibition) NET NET GBR->NET Low Affinity (Weak Inhibition) SERT SERT GBR->SERT Very Low Affinity (Negligible Inhibition)

References

GBR 12783: A Gold Standard Reference Compound for Dopamine Transporter Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of neuroscience and drug development, the dopamine transporter (DAT) stands as a critical target for understanding and treating a spectrum of neurological and psychiatric disorders. The precise regulation of dopamine signaling is paramount for motor control, motivation, and reward. Consequently, the identification and characterization of compounds that selectively interact with DAT are of utmost importance. Among these, GBR 12783 has emerged as a potent and highly selective inhibitor, establishing itself as an indispensable reference compound in DAT research. This guide provides a comprehensive comparison of this compound with other dopamine reuptake inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of DAT Inhibitors

This compound, a diarylpiperazine derivative, exhibits a high binding affinity and potent inhibition of the dopamine transporter.[1][2] Its exceptional selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), makes it an invaluable tool for isolating and studying DAT-specific functions.[1]

Below is a comparative summary of the in vitro binding affinities and uptake inhibition potencies of this compound and other commonly used DAT inhibitors.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (DAT vs. NET)Selectivity (DAT vs. SERT)
This compound 1.6[3]24014001.8162-810486-1530~150-fold~875-fold
Cocaine 200-700200-700200-700~320~300~400~1-fold~1-fold
Methylphenidate ~100~100~100,000~100~100>10,000~1-fold>100-fold
Bupropion ~500~2000>10,000---~4-fold>20-fold
Vanoxerine (GBR 12909) 1-----HighHigh

Note: Ki and IC50 values can vary depending on the experimental conditions, tissue preparation, and radioligand used. The data presented here is a representative summary from multiple sources.

Experimental Protocols

The characterization of this compound and other DAT inhibitors relies on robust and reproducible experimental assays. The two primary in vitro methods are radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that specifically binds to DAT.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • Rat striatal membranes (or cells expressing DAT)

  • [³H]this compound (or other suitable radioligand like [³H]WIN 35,428)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • Incubate a fixed concentration of [³H]this compound with varying concentrations of unlabeled this compound and the membrane preparation.

  • To determine non-specific binding, a parallel set of tubes is incubated with an excess of a potent DAT inhibitor (e.g., unlabeled this compound or cocaine).

  • Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the uptake of dopamine into synaptosomes or cells expressing DAT.

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake.

Materials:

  • Rat striatal synaptosomes (or cells expressing DAT)

  • [³H]Dopamine

  • This compound and other test compounds

  • Krebs-Ringer-HEPES buffer (or similar physiological buffer)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomes with varying concentrations of this compound or other test compounds for a short period.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

  • Incubate for a short, defined time at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters, which represents the amount of [³H]Dopamine taken up by the synaptosomes.

  • Determine non-specific uptake in parallel incubations conducted at 0-4°C or in the presence of a saturating concentration of a potent uptake inhibitor.

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of inhibition of specific uptake against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the role of this compound in DAT studies, the following diagrams illustrate key concepts and workflows.

cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake GBR This compound GBR->DAT Inhibition prep Prepare Striatal Membranes incubate Incubate Membranes with [³H]Radioligand & Unlabeled Ligand prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze GBR This compound DAT DAT GBR->DAT High Affinity (Potent Inhibition) NET NET GBR->NET Low Affinity (Weak Inhibition) SERT SERT GBR->SERT Very Low Affinity (Negligible Inhibition)

References

Head-to-head comparison of GBR 12783 and bupropion on dopamine levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of GBR 12783 and bupropion (B1668061), focusing on their respective impacts on dopamine (B1211576) levels. The information presented is collated from preclinical studies to facilitate an objective evaluation of their pharmacological profiles.

Executive Summary

This compound is a potent and selective dopamine uptake inhibitor, exhibiting high affinity for the dopamine transporter (DAT). In contrast, bupropion is a norepinephrine-dopamine reuptake inhibitor with demonstrably lower affinity for the DAT. While animal studies using in vivo microdialysis show that bupropion can dose-dependently increase extracellular dopamine levels in key brain regions, its effects in humans at clinical doses are less pronounced, with low DAT occupancy observed. A direct comparative preclinical study in anesthetized rats surprisingly reported that this compound did not significantly elevate extracellular dopamine levels, a finding that warrants further investigation, whereas bupropion produced a modest increase. This guide synthesizes the available data on their binding affinities, effects on dopamine levels, and the experimental methodologies used in these assessments.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and bupropion.

Table 1: Dopamine Transporter (DAT) Binding Affinity

CompoundAssay TypePreparationRadioligandKi (nM)IC50 (nM)Reference
This compound Radioligand BindingRat Striatal Membranes[3H]this compound-1.8[1]
This compound Radioligand BindingRat Striatal Synaptosomes[3H]Dopamine-1.85 ± 0.1[2]
Bupropion Radioligand Binding--Weak affinity>10,000[cite: ]

Table 2: In Vivo Effects on Striatal Extracellular Dopamine Levels

CompoundSpeciesMethodBrain RegionDose (mg/kg, s.c.)Maximum % Increase in Dopamine (vs. Baseline)Reference
This compound Rat (anesthetized)MicrodialysisStriatum5 and 15No significant increase[3]
Bupropion Rat (anesthetized)MicrodialysisStriatum25Moderate increase[3]
Bupropion Rat (anesthetized)MicrodialysisStriatum50Moderate increase[3]
Bupropion Rat (anesthetized)MicrodialysisStriatum100~150%
Bupropion Rat (freely moving)MicrodialysisStriatum10 (i.p.)+76%
Bupropion Rat (freely moving)MicrodialysisStriatum25 (i.p.)+164%
Bupropion Rat (freely moving)MicrodialysisStriatum100 (i.p.)+443%

Table 3: Bupropion Dopamine Transporter (DAT) Occupancy in Humans

Study PopulationMethodDoseBrain RegionMean DAT Occupancy (%)Reference
Healthy VolunteersPET150 mg b.i.d. (SR)Striatum26.0 ± 8.3
Depressed PatientsSPECT150 mg b.i.d. (SR)Striatum25.4 ± 20.9[cite: ]
Depressed PatientsPETNot specifiedStriatum14[cite: ]

Signaling Pathways and Mechanisms of Action

This compound and bupropion both act on the presynaptic dopamine transporter (DAT), but with differing affinities and potencies. The primary mechanism for increasing extracellular dopamine for both compounds is the inhibition of dopamine reuptake from the synaptic cleft.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) DA_cytosol->DAT Uptake DA_synapse Extracellular Dopamine DAT->DA_synapse Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signaling GBR_12783 This compound GBR_12783->DAT Inhibition (High Affinity) Bupropion Bupropion Bupropion->DAT Inhibition (Low Affinity)

Mechanism of Action at the Dopamine Synapse.

Experimental Methodologies

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique is employed to measure neurotransmitter levels in the extracellular fluid of specific brain regions in living animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized or freely moving rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including dopamine, diffuse across the semi-permeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.

  • Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Expression: Dopamine levels are typically expressed as a percentage of the baseline concentration, which is established before drug administration.

cluster_animal Animal Model (Rat) cluster_procedure Microdialysis Procedure cluster_analysis Analysis animal Anesthetized or Freely Moving Rat implantation Stereotaxic Probe Implantation (e.g., Striatum) animal->implantation perfusion Perfusion with aCSF implantation->perfusion collection Dialysate Collection perfusion->collection hplc HPLC-ED Analysis collection->hplc data Data Quantification (% of Baseline Dopamine) hplc->data

In Vivo Microdialysis Experimental Workflow.

Radioligand Binding Assay for DAT Affinity

This in vitro technique is used to determine the binding affinity of a drug for a specific receptor or transporter.

  • Tissue Preparation: A brain region rich in the target transporter, such as the striatum for DAT, is dissected and homogenized. The cell membranes containing the transporters are then isolated through centrifugation.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the DAT (e.g., [3H]this compound). This is done in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or bupropion).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the compound for the transporter, can then be calculated from the IC50 value.

cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis tissue Brain Tissue Homogenization (e.g., Striatum) membranes Membrane Isolation (Centrifugation) tissue->membranes incubation Incubation: Membranes + Radioligand + Test Compound membranes->incubation filtration Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 & Ki Determination counting->analysis

Radioligand Binding Assay Workflow.

Conclusion

The available preclinical data indicate that this compound is a substantially more potent and selective inhibitor of the dopamine transporter in vitro compared to bupropion. However, the in vivo evidence regarding its effect on extracellular dopamine levels is not entirely consistent, with one direct comparative study showing a lack of effect under anesthetic conditions. Bupropion, despite its lower affinity for DAT, has been shown in multiple animal studies to increase extracellular dopamine levels in a dose-dependent manner. In humans, the clinical efficacy of bupropion may be related to its combined, albeit modest, effects on both dopamine and norepinephrine (B1679862) systems, as significant DAT occupancy is not consistently observed at therapeutic doses. Further research, particularly in vivo studies in awake animals, is warranted to clarify the dose-dependent effects of this compound on extracellular dopamine and to better understand the apparent discrepancy between its high in vitro affinity and the reported in vivo findings.

References

Head-to-head comparison of GBR 12783 and bupropion on dopamine levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of GBR 12783 and bupropion, focusing on their respective impacts on dopamine levels. The information presented is collated from preclinical studies to facilitate an objective evaluation of their pharmacological profiles.

Executive Summary

This compound is a potent and selective dopamine uptake inhibitor, exhibiting high affinity for the dopamine transporter (DAT). In contrast, bupropion is a norepinephrine-dopamine reuptake inhibitor with demonstrably lower affinity for the DAT. While animal studies using in vivo microdialysis show that bupropion can dose-dependently increase extracellular dopamine levels in key brain regions, its effects in humans at clinical doses are less pronounced, with low DAT occupancy observed. A direct comparative preclinical study in anesthetized rats surprisingly reported that this compound did not significantly elevate extracellular dopamine levels, a finding that warrants further investigation, whereas bupropion produced a modest increase. This guide synthesizes the available data on their binding affinities, effects on dopamine levels, and the experimental methodologies used in these assessments.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and bupropion.

Table 1: Dopamine Transporter (DAT) Binding Affinity

CompoundAssay TypePreparationRadioligandKi (nM)IC50 (nM)Reference
This compound Radioligand BindingRat Striatal Membranes[3H]this compound-1.8[1]
This compound Radioligand BindingRat Striatal Synaptosomes[3H]Dopamine-1.85 ± 0.1[2]
Bupropion Radioligand Binding--Weak affinity>10,000[cite: ]

Table 2: In Vivo Effects on Striatal Extracellular Dopamine Levels

CompoundSpeciesMethodBrain RegionDose (mg/kg, s.c.)Maximum % Increase in Dopamine (vs. Baseline)Reference
This compound Rat (anesthetized)MicrodialysisStriatum5 and 15No significant increase[3]
Bupropion Rat (anesthetized)MicrodialysisStriatum25Moderate increase[3]
Bupropion Rat (anesthetized)MicrodialysisStriatum50Moderate increase[3]
Bupropion Rat (anesthetized)MicrodialysisStriatum100~150%
Bupropion Rat (freely moving)MicrodialysisStriatum10 (i.p.)+76%
Bupropion Rat (freely moving)MicrodialysisStriatum25 (i.p.)+164%
Bupropion Rat (freely moving)MicrodialysisStriatum100 (i.p.)+443%

Table 3: Bupropion Dopamine Transporter (DAT) Occupancy in Humans

Study PopulationMethodDoseBrain RegionMean DAT Occupancy (%)Reference
Healthy VolunteersPET150 mg b.i.d. (SR)Striatum26.0 ± 8.3
Depressed PatientsSPECT150 mg b.i.d. (SR)Striatum25.4 ± 20.9[cite: ]
Depressed PatientsPETNot specifiedStriatum14[cite: ]

Signaling Pathways and Mechanisms of Action

This compound and bupropion both act on the presynaptic dopamine transporter (DAT), but with differing affinities and potencies. The primary mechanism for increasing extracellular dopamine for both compounds is the inhibition of dopamine reuptake from the synaptic cleft.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) DA_cytosol->DAT Uptake DA_synapse Extracellular Dopamine DAT->DA_synapse Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signaling GBR_12783 This compound GBR_12783->DAT Inhibition (High Affinity) Bupropion Bupropion Bupropion->DAT Inhibition (Low Affinity)

Mechanism of Action at the Dopamine Synapse.

Experimental Methodologies

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique is employed to measure neurotransmitter levels in the extracellular fluid of specific brain regions in living animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized or freely moving rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including dopamine, diffuse across the semi-permeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.

  • Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Expression: Dopamine levels are typically expressed as a percentage of the baseline concentration, which is established before drug administration.

cluster_animal Animal Model (Rat) cluster_procedure Microdialysis Procedure cluster_analysis Analysis animal Anesthetized or Freely Moving Rat implantation Stereotaxic Probe Implantation (e.g., Striatum) animal->implantation perfusion Perfusion with aCSF implantation->perfusion collection Dialysate Collection perfusion->collection hplc HPLC-ED Analysis collection->hplc data Data Quantification (% of Baseline Dopamine) hplc->data

In Vivo Microdialysis Experimental Workflow.

Radioligand Binding Assay for DAT Affinity

This in vitro technique is used to determine the binding affinity of a drug for a specific receptor or transporter.

  • Tissue Preparation: A brain region rich in the target transporter, such as the striatum for DAT, is dissected and homogenized. The cell membranes containing the transporters are then isolated through centrifugation.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the DAT (e.g., [3H]this compound). This is done in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or bupropion).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the compound for the transporter, can then be calculated from the IC50 value.

cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis tissue Brain Tissue Homogenization (e.g., Striatum) membranes Membrane Isolation (Centrifugation) tissue->membranes incubation Incubation: Membranes + Radioligand + Test Compound membranes->incubation filtration Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 & Ki Determination counting->analysis

Radioligand Binding Assay Workflow.

Conclusion

The available preclinical data indicate that this compound is a substantially more potent and selective inhibitor of the dopamine transporter in vitro compared to bupropion. However, the in vivo evidence regarding its effect on extracellular dopamine levels is not entirely consistent, with one direct comparative study showing a lack of effect under anesthetic conditions. Bupropion, despite its lower affinity for DAT, has been shown in multiple animal studies to increase extracellular dopamine levels in a dose-dependent manner. In humans, the clinical efficacy of bupropion may be related to its combined, albeit modest, effects on both dopamine and norepinephrine systems, as significant DAT occupancy is not consistently observed at therapeutic doses. Further research, particularly in vivo studies in awake animals, is warranted to clarify the dose-dependent effects of this compound on extracellular dopamine and to better understand the apparent discrepancy between its high in vitro affinity and the reported in vivo findings.

References

GBR 12783 vs. Cocaine: A Comparative Analysis of Abuse Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the abuse potential of GBR 12783, a selective dopamine (B1211576) uptake inhibitor, and cocaine, a widely abused psychostimulant. The analysis is based on available preclinical data from key experimental paradigms used to assess the rewarding and reinforcing properties of psychoactive compounds.

Key Findings

Data Presentation

Table 1: Comparative Binding Affinities for the Dopamine Transporter (DAT)
CompoundKᵢ (nM) for [³H]WIN 35,428 displacement from rat caudate putamen membranesNotes
Cocaine ~255Non-selective, also inhibits serotonin (B10506) and norepinephrine (B1679862) transporters.[1]
GBR 12909 1Highly selective for DAT over serotonin and norepinephrine transporters.[1]
This compound Inhibits [³H]dopamine uptake with an IC₅₀ of 1.8 nM in rat striatal synaptosomes.While a direct Kᵢ comparison with cocaine from the same study is unavailable, the low IC₅₀ value suggests high affinity for the DAT.

Note: Data for GBR 12909 is presented as a close analog to this compound due to the lack of direct comparative Kᵢ values for this compound and cocaine in the same study.

Table 2: Behavioral and Neurochemical Comparisons
ParameterThis compound / GBR 12909CocaineKey Findings
Conditioned Place Preference (CPP) Induces CPP at doses of 2.5-20 mg/kg.[2]Induces a robust CPP.[2]The magnitude of CPP induced by cocaine (10 mg/kg) is greater than that induced by the same dose of this compound, despite equivalent locomotor stimulation.[2]
Self-Administration GBR 12909 is self-administered in rats and can substitute for cocaine.Readily self-administered across a range of doses.Pretreatment with GBR 12909 (3.0-30.0 mg/kg) decreases cocaine self-administration.
In Vivo Microdialysis (Dopamine in Nucleus Accumbens) GBR 12909 attenuates the cocaine-induced increase in extracellular dopamine.Intravenous administration (1 mg/kg) leads to a rapid and significant increase in extracellular dopamine.Direct comparative data for this compound is not available.

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding effects of a drug by pairing its administration with a specific environment.

Apparatus: A three-compartment chamber is typically used, with two larger conditioning compartments distinguished by different visual and tactile cues, and a smaller neutral central compartment.

Procedure:

  • Pre-conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three compartments to determine any initial preference for one of the conditioning compartments.

  • Conditioning: Over several days, animals receive injections of the test drug (e.g., this compound or cocaine) and are confined to one of the conditioning compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.

  • Post-conditioning (Test): On the test day, animals are placed in the central compartment with free access to both conditioning compartments in a drug-free state. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference.

Intravenous Self-Administration

This paradigm directly measures the reinforcing properties of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.

Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.

Procedure:

  • Catheter Implantation: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.

  • Acquisition: Animals are placed in the operant chamber where pressing one "active" lever results in the delivery of a drug infusion, while pressing the other "inactive" lever has no consequence. Sessions are conducted daily.

  • Dose-Response Curve: Once stable self-administration is established, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship. This typically results in an inverted U-shaped curve, where the number of infusions first increases and then decreases with higher doses.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

  • Sample Collection and Analysis: The collected dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine.

  • Drug Administration: The effects of a drug like cocaine or this compound on dopamine levels are assessed by administering the drug (e.g., intravenously or intraperitoneally) and measuring the changes in dopamine concentration in the dialysate over time.

Mandatory Visualizations

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle DA Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake D1_Receptor D1 Receptor Dopamine_Released->D1_Receptor D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor Signaling_Cascade Postsynaptic Signaling D1_Receptor->Signaling_Cascade D2_Receptor->Signaling_Cascade Cocaine_GBR12783 Cocaine / this compound Cocaine_GBR12783->DAT Blockade Experimental_Workflow cluster_binding Binding Affinity cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Analysis Binding_Assay Radioligand Binding Assay (e.g., with [³H]WIN 35,428) Ki_Value Determine Kᵢ Value Binding_Assay->Ki_Value Abuse_Potential Assess Abuse Potential Ki_Value->Abuse_Potential CPP Conditioned Place Preference (CPP) CPP_Data Measure Time Spent in Drug-Paired Chamber CPP->CPP_Data Self_Admin Intravenous Self-Administration SA_Data Measure Lever Presses and Infusions Self_Admin->SA_Data CPP_Data->Abuse_Potential SA_Data->Abuse_Potential Microdialysis In Vivo Microdialysis in Nucleus Accumbens Dopamine_Measurement Measure Extracellular Dopamine Levels Microdialysis->Dopamine_Measurement Dopamine_Measurement->Abuse_Potential

References

GBR 12783 vs. Cocaine: A Comparative Analysis of Abuse Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the abuse potential of GBR 12783, a selective dopamine uptake inhibitor, and cocaine, a widely abused psychostimulant. The analysis is based on available preclinical data from key experimental paradigms used to assess the rewarding and reinforcing properties of psychoactive compounds.

Key Findings

Data Presentation

Table 1: Comparative Binding Affinities for the Dopamine Transporter (DAT)
CompoundKᵢ (nM) for [³H]WIN 35,428 displacement from rat caudate putamen membranesNotes
Cocaine ~255Non-selective, also inhibits serotonin and norepinephrine transporters.[1]
GBR 12909 1Highly selective for DAT over serotonin and norepinephrine transporters.[1]
This compound Inhibits [³H]dopamine uptake with an IC₅₀ of 1.8 nM in rat striatal synaptosomes.While a direct Kᵢ comparison with cocaine from the same study is unavailable, the low IC₅₀ value suggests high affinity for the DAT.

Note: Data for GBR 12909 is presented as a close analog to this compound due to the lack of direct comparative Kᵢ values for this compound and cocaine in the same study.

Table 2: Behavioral and Neurochemical Comparisons
ParameterThis compound / GBR 12909CocaineKey Findings
Conditioned Place Preference (CPP) Induces CPP at doses of 2.5-20 mg/kg.[2]Induces a robust CPP.[2]The magnitude of CPP induced by cocaine (10 mg/kg) is greater than that induced by the same dose of this compound, despite equivalent locomotor stimulation.[2]
Self-Administration GBR 12909 is self-administered in rats and can substitute for cocaine.Readily self-administered across a range of doses.Pretreatment with GBR 12909 (3.0-30.0 mg/kg) decreases cocaine self-administration.
In Vivo Microdialysis (Dopamine in Nucleus Accumbens) GBR 12909 attenuates the cocaine-induced increase in extracellular dopamine.Intravenous administration (1 mg/kg) leads to a rapid and significant increase in extracellular dopamine.Direct comparative data for this compound is not available.

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding effects of a drug by pairing its administration with a specific environment.

Apparatus: A three-compartment chamber is typically used, with two larger conditioning compartments distinguished by different visual and tactile cues, and a smaller neutral central compartment.

Procedure:

  • Pre-conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three compartments to determine any initial preference for one of the conditioning compartments.

  • Conditioning: Over several days, animals receive injections of the test drug (e.g., this compound or cocaine) and are confined to one of the conditioning compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.

  • Post-conditioning (Test): On the test day, animals are placed in the central compartment with free access to both conditioning compartments in a drug-free state. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference.

Intravenous Self-Administration

This paradigm directly measures the reinforcing properties of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.

Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.

Procedure:

  • Catheter Implantation: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.

  • Acquisition: Animals are placed in the operant chamber where pressing one "active" lever results in the delivery of a drug infusion, while pressing the other "inactive" lever has no consequence. Sessions are conducted daily.

  • Dose-Response Curve: Once stable self-administration is established, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship. This typically results in an inverted U-shaped curve, where the number of infusions first increases and then decreases with higher doses.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

  • Sample Collection and Analysis: The collected dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine.

  • Drug Administration: The effects of a drug like cocaine or this compound on dopamine levels are assessed by administering the drug (e.g., intravenously or intraperitoneally) and measuring the changes in dopamine concentration in the dialysate over time.

Mandatory Visualizations

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle DA Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake D1_Receptor D1 Receptor Dopamine_Released->D1_Receptor D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor Signaling_Cascade Postsynaptic Signaling D1_Receptor->Signaling_Cascade D2_Receptor->Signaling_Cascade Cocaine_GBR12783 Cocaine / this compound Cocaine_GBR12783->DAT Blockade Experimental_Workflow cluster_binding Binding Affinity cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Analysis Binding_Assay Radioligand Binding Assay (e.g., with [³H]WIN 35,428) Ki_Value Determine Kᵢ Value Binding_Assay->Ki_Value Abuse_Potential Assess Abuse Potential Ki_Value->Abuse_Potential CPP Conditioned Place Preference (CPP) CPP_Data Measure Time Spent in Drug-Paired Chamber CPP->CPP_Data Self_Admin Intravenous Self-Administration SA_Data Measure Lever Presses and Infusions Self_Admin->SA_Data CPP_Data->Abuse_Potential SA_Data->Abuse_Potential Microdialysis In Vivo Microdialysis in Nucleus Accumbens Dopamine_Measurement Measure Extracellular Dopamine Levels Microdialysis->Dopamine_Measurement Dopamine_Measurement->Abuse_Potential

References

A Comparative Guide to GBR 12783 and its Structural Analogs: Unraveling Pharmacological Nuances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of GBR 12783 and its key structural analogs, GBR 12909 and GBR 12935. These compounds are potent and selective inhibitors of the dopamine (B1211576) transporter (DAT), making them valuable tools in neuroscience research and potential therapeutic agents. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanism of action.

Pharmacological Profile: A Quantitative Comparison

The primary pharmacological target of this compound and its analogs is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels, thereby enhancing dopaminergic neurotransmission. The affinity and selectivity of these compounds for DAT, as well as for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, are crucial determinants of their overall pharmacological effects.

CompoundTargetBinding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)Selectivity (DAT vs. SERT/NET)
This compound DAT~1.61.8High for DAT. 18-90 fold less effective against NE uptake and 85-300 fold less effective against 5HT uptake.[1]
GBR 12909 (Vanoxerine) DAT~11-6Highly selective for DAT. Over 100-fold lower affinity for NET and SERT.
GBR 12935 DAT5.51-6Highly selective for DAT.

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as tissue preparation and radioligand used. The data presented here are representative values from the cited literature.

Key Pharmacological Differences

While all three compounds are potent DAT inhibitors, subtle structural variations lead to differences in their pharmacological profiles:

  • GBR 12909 (Vanoxerine) is a notable analog that has been investigated for its potential as a treatment for cocaine addiction. It exhibits a high affinity and slow dissociation from the dopamine transporter.

  • GBR 12935 is another widely used analog in research, often in its tritiated form ([³H]GBR 12935), as a radioligand for labeling the dopamine transporter in binding assays.

  • Studies have shown that while the binding properties of GBR 12909 and GBR 12935 are nearly identical, they can have different effects in biological systems. For instance, GBR 12909 was found to enhance the neurotoxicity of the HIV-1 Tat protein in midbrain neuron cultures, whereas another DAT inhibitor, WIN 35428, did not show the same effect.

  • Interestingly, GBR 12909 and GBR 12935 have also been shown to inhibit dopamine uptake into brain synaptic vesicles, although at higher concentrations than those required for inhibiting neuronal uptake. This suggests a secondary mechanism of action that could contribute to their overall pharmacological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its analogs.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that specifically binds to DAT.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]GBR 12935 (Radioligand)

  • Unlabeled this compound or its analogs (competitor)

  • Nonspecific binding control (e.g., a high concentration of a known DAT inhibitor like mazindol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters. Wash the pellet by resuspension and centrifugation.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]GBR 12935 and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs). Include a set of tubes with [³H]GBR 12935 and a high concentration of a nonspecific binding agent to determine nonspecific binding.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals that contain functional dopamine transporters.

Materials:

  • Rat striatal tissue

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • This compound or its analogs

  • Nonspecific uptake control (e.g., incubation at 0-4°C or in the presence of a known DAT inhibitor)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular debris. Centrifuge the supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test compound (this compound or its analogs) for a short period.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to the synaptosomal suspension.

  • Incubation: Incubate the mixture for a short time (e.g., 5 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: Stop the uptake process by rapidly adding a large volume of ice-cold buffer and filtering the mixture through glass fiber filters.

  • Washing and Quantification: Wash the filters with ice-cold buffer to remove extracellular [³H]Dopamine. Measure the radioactivity retained on the filters, which represents the amount of [³H]Dopamine taken up by the synaptosomes, using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflow related to the pharmacological action of this compound and its analogs.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->Dopamine_in Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation GBR_Analog This compound Analog GBR_Analog->DAT Inhibition Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Synaptosomes/ Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Competitor Membranes->Incubation Filtration Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Analysis IC50/Ki Determination Measurement->Analysis

References

A Comparative Guide to GBR 12783 and its Structural Analogs: Unraveling Pharmacological Nuances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of GBR 12783 and its key structural analogs, GBR 12909 and GBR 12935. These compounds are potent and selective inhibitors of the dopamine transporter (DAT), making them valuable tools in neuroscience research and potential therapeutic agents. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanism of action.

Pharmacological Profile: A Quantitative Comparison

The primary pharmacological target of this compound and its analogs is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels, thereby enhancing dopaminergic neurotransmission. The affinity and selectivity of these compounds for DAT, as well as for the serotonin (SERT) and norepinephrine (NET) transporters, are crucial determinants of their overall pharmacological effects.

CompoundTargetBinding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)Selectivity (DAT vs. SERT/NET)
This compound DAT~1.61.8High for DAT. 18-90 fold less effective against NE uptake and 85-300 fold less effective against 5HT uptake.[1]
GBR 12909 (Vanoxerine) DAT~11-6Highly selective for DAT. Over 100-fold lower affinity for NET and SERT.
GBR 12935 DAT5.51-6Highly selective for DAT.

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as tissue preparation and radioligand used. The data presented here are representative values from the cited literature.

Key Pharmacological Differences

While all three compounds are potent DAT inhibitors, subtle structural variations lead to differences in their pharmacological profiles:

  • GBR 12909 (Vanoxerine) is a notable analog that has been investigated for its potential as a treatment for cocaine addiction. It exhibits a high affinity and slow dissociation from the dopamine transporter.

  • GBR 12935 is another widely used analog in research, often in its tritiated form ([³H]GBR 12935), as a radioligand for labeling the dopamine transporter in binding assays.

  • Studies have shown that while the binding properties of GBR 12909 and GBR 12935 are nearly identical, they can have different effects in biological systems. For instance, GBR 12909 was found to enhance the neurotoxicity of the HIV-1 Tat protein in midbrain neuron cultures, whereas another DAT inhibitor, WIN 35428, did not show the same effect.

  • Interestingly, GBR 12909 and GBR 12935 have also been shown to inhibit dopamine uptake into brain synaptic vesicles, although at higher concentrations than those required for inhibiting neuronal uptake. This suggests a secondary mechanism of action that could contribute to their overall pharmacological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its analogs.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that specifically binds to DAT.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]GBR 12935 (Radioligand)

  • Unlabeled this compound or its analogs (competitor)

  • Nonspecific binding control (e.g., a high concentration of a known DAT inhibitor like mazindol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters. Wash the pellet by resuspension and centrifugation.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]GBR 12935 and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs). Include a set of tubes with [³H]GBR 12935 and a high concentration of a nonspecific binding agent to determine nonspecific binding.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals that contain functional dopamine transporters.

Materials:

  • Rat striatal tissue

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • This compound or its analogs

  • Nonspecific uptake control (e.g., incubation at 0-4°C or in the presence of a known DAT inhibitor)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular debris. Centrifuge the supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test compound (this compound or its analogs) for a short period.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to the synaptosomal suspension.

  • Incubation: Incubate the mixture for a short time (e.g., 5 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: Stop the uptake process by rapidly adding a large volume of ice-cold buffer and filtering the mixture through glass fiber filters.

  • Washing and Quantification: Wash the filters with ice-cold buffer to remove extracellular [³H]Dopamine. Measure the radioactivity retained on the filters, which represents the amount of [³H]Dopamine taken up by the synaptosomes, using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflow related to the pharmacological action of this compound and its analogs.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->Dopamine_in Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation GBR_Analog This compound Analog GBR_Analog->DAT Inhibition Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Synaptosomes/ Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Competitor Membranes->Incubation Filtration Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Analysis IC50/Ki Determination Measurement->Analysis

References

Safety Operating Guide

GBR 12783: A Guide to Proper Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like GBR 12783 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

This compound, a potent and selective dopamine (B1211576) reuptake inhibitor, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] Adherence to these procedures is essential to minimize risks to personnel and the environment.

Safe Handling and Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4] The following steps outline the recommended procedure for its disposal.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Safety Goggles or Glasses: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Protective Clothing: A lab coat or other protective garments to shield the body.

All handling of this compound, particularly when dealing with powders or concentrated solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Minor Spills:

    • Remove all sources of ignition in the vicinity.

    • Clean up the spill immediately.

    • For solid spills, use dry clean-up methods to avoid generating dust.

    • Absorb liquid spills with an inert material such as sand or vermiculite.

    • Collect the spilled material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the immediate area and move upwind of the spill.

    • Notify your institution's emergency responders, providing them with the location and nature of the spill.

    • Prevent the spilled material from entering drains or waterways.

Waste Collection and Disposal Procedure
  • Container Management:

    • Whenever possible, keep this compound waste in its original container. If this is not feasible, use a compatible, leak-proof container.

    • Ensure the container is tightly sealed and clearly labeled with the chemical name ("this compound") and all relevant hazard warnings.

    • Crucially, do not mix this compound waste with other chemical waste streams to avoid potential unknown reactions.

  • Waste Accumulation:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Maintain detailed records of the amount of this compound waste generated and the date of its transfer for disposal.

Key Data for Safe Handling and Disposal

The following table summarizes essential information regarding this compound to inform safe handling and disposal practices.

ParameterInformation
Chemical Name 1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Synonyms GBR-12783
Primary Hazards As a potent dopamine reuptake inhibitor, it should be handled with care to avoid accidental exposure. Specific toxicity data for disposal is limited; therefore, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, protective clothing.
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.
Spill Procedure Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Disposal Method Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GBR12783_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Select a Compatible, Labeled Hazardous Waste Container spill_kit->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal label_container Label Container with 'this compound' and Hazard Info seal->label_container storage_area Store in Designated Hazardous Waste Area label_container->storage_area contact_ehs Contact Institutional EHS for Pickup storage_area->contact_ehs documentation Complete Waste Disposal Manifest/Documentation contact_ehs->documentation end_point Disposal by Licensed Waste Management Company documentation->end_point

This compound Disposal Workflow Diagram

References

GBR 12783: A Guide to Proper Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like GBR 12783 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

This compound, a potent and selective dopamine reuptake inhibitor, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] Adherence to these procedures is essential to minimize risks to personnel and the environment.

Safe Handling and Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4] The following steps outline the recommended procedure for its disposal.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Safety Goggles or Glasses: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Protective Clothing: A lab coat or other protective garments to shield the body.

All handling of this compound, particularly when dealing with powders or concentrated solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Minor Spills:

    • Remove all sources of ignition in the vicinity.

    • Clean up the spill immediately.

    • For solid spills, use dry clean-up methods to avoid generating dust.

    • Absorb liquid spills with an inert material such as sand or vermiculite.

    • Collect the spilled material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the immediate area and move upwind of the spill.

    • Notify your institution's emergency responders, providing them with the location and nature of the spill.

    • Prevent the spilled material from entering drains or waterways.

Waste Collection and Disposal Procedure
  • Container Management:

    • Whenever possible, keep this compound waste in its original container. If this is not feasible, use a compatible, leak-proof container.

    • Ensure the container is tightly sealed and clearly labeled with the chemical name ("this compound") and all relevant hazard warnings.

    • Crucially, do not mix this compound waste with other chemical waste streams to avoid potential unknown reactions.

  • Waste Accumulation:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Maintain detailed records of the amount of this compound waste generated and the date of its transfer for disposal.

Key Data for Safe Handling and Disposal

The following table summarizes essential information regarding this compound to inform safe handling and disposal practices.

ParameterInformation
Chemical Name 1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Synonyms GBR-12783
Primary Hazards As a potent dopamine reuptake inhibitor, it should be handled with care to avoid accidental exposure. Specific toxicity data for disposal is limited; therefore, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, protective clothing.
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.
Spill Procedure Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Disposal Method Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GBR12783_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Select a Compatible, Labeled Hazardous Waste Container spill_kit->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal label_container Label Container with 'this compound' and Hazard Info seal->label_container storage_area Store in Designated Hazardous Waste Area label_container->storage_area contact_ehs Contact Institutional EHS for Pickup storage_area->contact_ehs documentation Complete Waste Disposal Manifest/Documentation contact_ehs->documentation end_point Disposal by Licensed Waste Management Company documentation->end_point

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling GBR 12783

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle GBR 12783. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Double gloving with nitrile gloves.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat or a disposable gown.Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.Prevents inhalation of the compound.

Operational and Disposal Plans

Handling and Storage:

  • Preparation: this compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spills: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or with general office trash.

Quantitative Safety Data

The following table summarizes key quantitative data related to the bioactivity of this compound, which informs its potential potency and handling considerations.

Parameter Value Species Assay Condition Reference
IC₅₀ (Dopamine Uptake Inhibition) 1.8 nMRatStriatal Synaptosomes[1]
IC₅₀ (Dopamine Uptake Inhibition) 1.2 nMMouseStriatal Synaptosomes[1]
ID₅₀ (Dopamine Uptake Inhibition) 8.1 mg/kgRatin vivo

Experimental Protocols

In Vitro Dopamine (B1211576) Uptake Inhibition Assay:

  • Preparation of Synaptosomes: Striatal tissue from rats or mice is homogenized in a sucrose (B13894) solution and centrifuged to isolate the synaptosomal fraction.

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

  • Dopamine Uptake: ³H-dopamine is added to the synaptosome suspension, and the mixture is incubated.

  • Termination: The uptake is terminated by rapid filtration.

  • Quantification: The amount of ³H-dopamine taken up by the synaptosomes is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[1]

Mechanism of Action: Dopamine Reuptake Inhibition

This compound is a selective dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reabsorption of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.

GBR12783_Mechanism_of_Action Mechanism of Action of this compound Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine_Transporter Dopamine Transporter (DAT) Dopamine->Dopamine_Transporter Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Postsynaptic_Signal Postsynaptic_Signal Dopamine_Receptor->Postsynaptic_Signal Activates Signal GBR_12783 This compound GBR_12783->Dopamine_Transporter Blocks

Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

References

Personal protective equipment for handling GBR 12783

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle GBR 12783. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Double gloving with nitrile gloves.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat or a disposable gown.Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.Prevents inhalation of the compound.

Operational and Disposal Plans

Handling and Storage:

  • Preparation: this compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spills: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or with general office trash.

Quantitative Safety Data

The following table summarizes key quantitative data related to the bioactivity of this compound, which informs its potential potency and handling considerations.

Parameter Value Species Assay Condition Reference
IC₅₀ (Dopamine Uptake Inhibition) 1.8 nMRatStriatal Synaptosomes[1]
IC₅₀ (Dopamine Uptake Inhibition) 1.2 nMMouseStriatal Synaptosomes[1]
ID₅₀ (Dopamine Uptake Inhibition) 8.1 mg/kgRatin vivo

Experimental Protocols

In Vitro Dopamine Uptake Inhibition Assay:

  • Preparation of Synaptosomes: Striatal tissue from rats or mice is homogenized in a sucrose solution and centrifuged to isolate the synaptosomal fraction.

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

  • Dopamine Uptake: ³H-dopamine is added to the synaptosome suspension, and the mixture is incubated.

  • Termination: The uptake is terminated by rapid filtration.

  • Quantification: The amount of ³H-dopamine taken up by the synaptosomes is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[1]

Mechanism of Action: Dopamine Reuptake Inhibition

This compound is a selective dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reabsorption of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.

GBR12783_Mechanism_of_Action Mechanism of Action of this compound Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine_Transporter Dopamine Transporter (DAT) Dopamine->Dopamine_Transporter Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Postsynaptic_Signal Postsynaptic_Signal Dopamine_Receptor->Postsynaptic_Signal Activates Signal GBR_12783 This compound GBR_12783->Dopamine_Transporter Blocks

Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。